molecular formula C15H21NO B157987 3,5-Di-tert-butyl-4-hydroxybenzonitrile CAS No. 1988-88-1

3,5-Di-tert-butyl-4-hydroxybenzonitrile

Cat. No.: B157987
CAS No.: 1988-88-1
M. Wt: 231.33 g/mol
InChI Key: AKXIIOLURNATOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Di-tert-butyl-4-hydroxybenzonitrile is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXIIOLURNATOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173636
Record name Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1988-88-1
Record name Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1988-88-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Di-tert-butyl-4-hydroxybenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 2,6-di-tert-butyl-4-cyanophenol, is a sterically hindered phenolic compound that has attracted significant interest in materials science, organic synthesis, and pharmacology. Its unique molecular architecture, characterized by a hydroxyl group flanked by two bulky tert-butyl groups and an electron-withdrawing nitrile group, imparts a compelling portfolio of chemical properties. This guide provides an in-depth analysis of its physicochemical characteristics, antioxidant mechanism, synthesis, and key applications, offering a technical resource for researchers, chemists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound (DBHBN) is a solid, crystalline organic compound at room temperature.[1] The defining features of its structure are the phenolic hydroxyl (-OH) group, the nitrile (-C≡N) group, and two tert-butyl groups positioned ortho to the hydroxyl group.[1] The bulky tert-butyl groups exert significant steric hindrance around the hydroxyl group, which is fundamental to the molecule's stability and reactivity.[1] This steric shielding reduces the reactivity of the hydroxyl group while enhancing its efficacy as a radical scavenger.[1][2] The nitrile group, being a strong electron-withdrawing group, influences the electronic properties of the aromatic ring and the acidity of the phenolic proton.[2]

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms 2,6-Bis(tert-butyl)-4-cyanophenol[4]
CAS Number 1988-88-1[1][3][5]
Molecular Formula C₁₅H₂₁NO[1][2][3]
Molecular Weight 231.33 g/mol [2][6]
Appearance Faint yellow crystalline solid[1]
Melting Point 141-144 °C[2][4]
Solubility Low aqueous solubility; soluble in organic solvents[1][2]
LogP (Octanol/Water) 3.86 (Moderate Lipophilicity)[2]
Visualization: Molecular Structure

Caption: Molecular structure of this compound.

Reactivity and Mechanism of Action

The chemical behavior of DBHBN is dominated by the interplay between its three functional groups.

Antioxidant Activity: A Radical Scavenging Mechanism

The primary and most studied property of DBHBN is its activity as an antioxidant.[1][2] Like other hindered phenols such as Butylated Hydroxytoluene (BHT), DBHBN functions by donating the hydrogen atom from its hydroxyl group to neutralize free radicals.[2] This process terminates the radical chain reactions that lead to oxidative degradation of materials like polymers and cellular damage in biological systems.[2]

The mechanism proceeds in two critical steps:

  • Hydrogen Atom Transfer (HAT): DBHBN intercepts a free radical (R•), donating its phenolic hydrogen to terminate the radical.

  • Radical Stabilization: A resonance-stabilized phenoxy radical is formed. The steric hindrance provided by the adjacent tert-butyl groups prevents this new radical from participating in further chain reactions, effectively taking it out of circulation.

Derivatives of BHT containing a nitrile group, such as DBHBN, have been shown to exhibit superior radical scavenging activity compared to BHT itself.[2]

Visualization: Antioxidant Radical Scavenging Workflow

G DBHBN DBHBN (Phenolic Antioxidant) Phenoxy_Radical Stabilized Phenoxy Radical (Resonance Delocalized & Sterically Hindered) DBHBN->Phenoxy_Radical H• Donation Radical Free Radical (R•) (e.g., Peroxyl Radical) Neutralized_Molecule Neutralized Molecule (RH) Radical->Neutralized_Molecule H• Acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of DBHBN.

Other Chemical Reactions

Beyond its antioxidant function, DBHBN can participate in several other chemical reactions:

  • Oxidation: Under strong oxidizing conditions, the compound can be oxidized to form quinone-type structures.[2]

  • Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂), providing a pathway to synthesize novel derivatives.[2]

  • Substitution: The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively, allowing for the modification of the molecule's properties, such as its solubility or lipophilicity.[2]

Synthesis Pathways

This compound is typically synthesized from precursors derived from 2,6-di-tert-butylphenol. A related and commercially important compound is 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which serves as a versatile starting material for various derivatives, including chalcones and flavanones with demonstrated antioxidant properties.[7] The synthesis of these building blocks often involves the electrophilic substitution of 2,6-di-tert-butylphenol.

Visualization: Generalized Synthesis Logic

G Start 2,6-di-tert-butylphenol (Starting Material) Step1 Electrophilic Substitution (e.g., Formylation) Start->Step1 Intermediate 3,5-di-tert-butyl-4- hydroxybenzaldehyde Step1->Intermediate Step2 Conversion of Aldehyde to Nitrile (e.g., via Oxime) Intermediate->Step2 Final 3,5-Di-tert-butyl-4- hydroxybenzonitrile (Final Product) Step2->Final

Caption: Conceptual workflow for the synthesis of DBHBN.

Applications in Research and Industry

The unique properties of DBHBN make it a valuable compound in several fields.

  • Polymer and Plastics Stabilization: Its primary industrial use is as an antioxidant to prevent oxidative degradation in polymers and plastics, enhancing their thermal stability and lifespan.[1][2]

  • Pharmaceutical and Drug Development: DBHBN is explored as a promising scaffold in medicinal chemistry.[2] Its established antioxidant and anti-inflammatory activities make it a candidate for developing novel therapeutics for diseases associated with oxidative stress.[2] The nitrile group can also serve as a key interaction point with biological targets.[2]

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a standard method to evaluate the antioxidant activity of this compound. The assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is monitored by the decrease in its absorbance at ~517 nm.

Objective: To quantify the free radical scavenging capacity of DBHBN.

Materials:

  • This compound (DBHBN)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectroscopic grade)

  • Volumetric flasks, pipettes, and cuvettes

  • UV-Vis Spectrophotometer

Methodology:

  • Preparation of Stock Solutions:

    • DBHBN Stock (1 mg/mL): Accurately weigh 10 mg of DBHBN and dissolve it in 10 mL of methanol in a volumetric flask.

    • DPPH Stock (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol in a volumetric flask. Wrap the flask in aluminum foil to protect it from light.

  • Assay Procedure:

    • Prepare a series of dilutions of the DBHBN stock solution in methanol to obtain different concentrations (e.g., 10, 25, 50, 100 µg/mL).

    • Pipette 1.0 mL of the DPPH stock solution into a series of test tubes.

    • Add 1.0 mL of each DBHBN dilution to the respective test tubes.

    • Prepare a "blank" sample by mixing 1.0 mL of methanol with 1.0 mL of the DBHBN solution (at the highest concentration).

    • Prepare a "control" sample by mixing 1.0 mL of the DPPH stock solution with 1.0 mL of methanol.

    • Vortex all tubes and incubate them in the dark at room temperature for 30 minutes.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to measure absorbance at 517 nm.

    • Use the blank sample to zero the spectrophotometer.

    • Measure the absorbance of the control sample and all test samples.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] * 100

      • Where A_control is the absorbance of the control sample and A_sample is the absorbance of the test sample.

  • Data Analysis:

    • Plot the % Inhibition against the concentration of DBHBN to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Safety and Handling

This compound is a chemical that must be handled with appropriate care in a laboratory setting.

  • Hazards: May be harmful if swallowed or in contact with skin.[5][8] Causes skin and serious eye irritation.[5][9] May also cause respiratory irritation.[5][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[5][8] Use only in a well-ventilated area or under a chemical fume hood.[8]

  • Handling: Avoid breathing dust.[8] Wash hands thoroughly after handling.[8] Keep away from incompatible materials such as strong acids and bases.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

References

  • Benchchem. (n.d.). This compound | 1988-88-1.
  • CymitQuimica. (n.d.). CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile.
  • Fisher Scientific. (n.d.). 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 1988-88-1. Retrieved from [Link]

  • Nikolaidis, M. G., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC - NIH. Retrieved from [Link]

Sources

3,5-Di-tert-butyl-4-hydroxybenzonitrile CAS number 1988-88-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzonitrile (CAS 1988-88-1): Properties, Synthesis, and Therapeutic Potential

Abstract

This compound, CAS number 1988-88-1, is a sterically hindered phenolic compound of significant interest in both materials science and medicinal chemistry. Characterized by a benzonitrile core flanked by two bulky tert-butyl groups and a hydroxyl moiety, its unique structure imparts notable antioxidant properties and serves as a versatile scaffold for synthetic transformations. This guide provides a comprehensive technical overview of its chemical properties, established and modern synthetic routes, and its mechanistic basis for biological activity. We delve into its applications as a radical scavenger and explore its emerging potential as a foundational structure for developing novel therapeutics, particularly in the realms of anti-inflammatory and anticancer drug discovery, with a focus on the modulation of critical signaling pathways like STAT3. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Core Molecular Profile

Chemical Identity and Structure

This compound is an organic compound featuring a central benzene ring substituted with a nitrile (-C≡N) group, a hydroxyl (-OH) group, and two tertiary butyl groups.[1] The tert-butyl groups are positioned ortho to the hydroxyl group, creating significant steric hindrance, a feature that critically defines its chemical reactivity and biological function.[1] Its synonyms include 2,6-Di-tert-butyl-4-cyanophenol and 4-Cyano-2,6-di-tert-butylphenol.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, highlighting its nature as a stable, crystalline solid with limited aqueous solubility.[3][4]

PropertyValueReference
CAS Number 1988-88-1[5]
Molecular Formula C₁₅H₂₁NO[1][3][4]
Molecular Weight 231.33 g/mol [3][5]
Appearance White to faint yellow crystalline solid[1][6]
Melting Point 144 °C[3][4]
Solubility Low in water; soluble in organic solvents like benzene, alcohols, and ethers.[1][3][4]
LogP 3.86 (moderate lipophilicity)[3]
Structural Rationale: The Role of Steric Hindrance and Functional Groups

The molecular architecture of this compound is the cornerstone of its utility.

  • Steric Hindrance: The two bulky tert-butyl groups flanking the hydroxyl group sterically shield it. This hindrance is crucial for its antioxidant activity, as it stabilizes the phenoxyl radical formed after donating a hydrogen atom, preventing it from participating in further undesirable reactions.[1] This stability makes it an effective radical scavenger.

  • Phenolic Hydroxyl Group: This group is the primary site of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[3] It also provides a site for potential hydrogen bonding.[1]

  • Nitrile Group: The cyano (-C≡N) group is a versatile functional handle. It is an electron-withdrawing group that influences the electronic properties of the aromatic ring. Furthermore, it can be chemically transformed into other functional groups such as amines, carboxylic acids, or amides, making the molecule a valuable intermediate in multi-step organic synthesis.[1][3]

Synthesis and Purification Strategies

The synthesis of this compound primarily involves the introduction of a cyano group onto the 2,6-di-tert-butylphenol backbone, a task complicated by the significant steric hindrance.

Classical Synthetic Route: The Rosenmund-von Braun Approach

A well-established method involves a two-step process starting from a halogenated precursor, which is then cyanated using a copper(I) cyanide reagent. This pathway necessitates high temperatures to overcome the steric barrier.[3]

G start 2,6-Di-tert-butylphenol step1 Halogenation (e.g., PBr₃ in THF) start->step1 intermediate 3,5-Di-tert-butyl-4-bromophenol step1->intermediate step2 Cyanation (CuCN in DMF, 150-160°C) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification

Caption: Rosenmund-von Braun synthesis workflow.
Detailed Experimental Protocol: Two-Step Synthesis
  • Step 1: Halogenation of 2,6-di-tert-butylphenol

    • Dissolve 2,6-di-tert-butylphenol in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath to 0°C.

    • Slowly add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise to the stirred solution.[3]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-di-tert-butyl-4-bromophenol.[3]

  • Step 2: Cyanation of the Halogenated Intermediate

    • Combine the crude 3,5-di-tert-butyl-4-bromophenol with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like dimethylformamide (DMF).[3]

    • Heat the reaction mixture to 150–160°C and maintain for 6–8 hours.[3] The high temperature is critical to drive the nucleophilic aromatic substitution against the steric hindrance.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to break down the copper complexes.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the crude product.

Modern Catalytic Approaches

To circumvent the harsh conditions of classical methods, modern organometallic catalysis offers milder alternatives. Nickel- and palladium-catalyzed cyanations are particularly effective. These reactions can utilize a variety of aryl electrophiles (halides, triflates, sulfonates) and often employ less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[7][8][9] The key advantage is the ability to perform the transformation at lower temperatures with broader functional group tolerance, which is crucial in complex molecule synthesis.[7][8]

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel, using a non-polar/polar solvent system such as a hexane/ethyl acetate gradient.[3] Recrystallization from a suitable solvent can be used for further purification. The final product's identity and purity are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, notably the sharp nitrile stretch (~2230 cm⁻¹) and the broad hydroxyl stretch (~3600 cm⁻¹).

  • Melting Point Determination: To assess purity.[10]

Mechanism of Action and Biological Significance

Primary Mechanism: Radical Scavenging and Antioxidant Activity

The principal biological activity of this compound is its function as an antioxidant.[1][3] It operates via a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (R•), effectively neutralizing it. This process generates a stable phenoxyl radical, which is unreactive due to the steric protection afforded by the adjacent tert-butyl groups and resonance delocalization across the aromatic ring.[3] This mechanism is fundamental to its application as a stabilizer in polymers and its protective effects against oxidative stress in biological systems.[1][3]

G cluster_0 Radical Scavenging by this compound Molecule Phenolic Antioxidant (Ar-OH) Product1 Stable Phenoxyl Radical (Ar-O•) Molecule->Product1 + H• Radical Free Radical (R•) Product2 Neutralized Species (R-H) Radical->Product2 - H•

Caption: Hydrogen Atom Transfer (HAT) mechanism.
Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. This activity is attributed to its ability to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase and cyclooxygenase (COX).[3] By blocking these enzymes, it can reduce the production of pro-inflammatory mediators like leukotrienes and prostaglandins, making it a candidate for further investigation in inflammatory disorders.[3]

Applications in Drug Discovery and Development

The unique combination of a sterically hindered phenol and a versatile nitrile handle makes this molecule an attractive starting point for drug discovery programs.

A Scaffold for STAT3 Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that plays a central role in cell proliferation, survival, and differentiation.[11][12] In many forms of cancer, STAT3 is persistently activated, driving tumor growth and metastasis, making it a high-priority therapeutic target.[12][13]

The inhibition of STAT3 signaling can occur at multiple points: preventing phosphorylation, blocking the SH2 domain to inhibit dimerization, or interfering with its binding to DNA.[12][14] While this compound itself is not a marketed STAT3 inhibitor, its core structure is a recognized scaffold for the design of potent inhibitors. The phenolic and nitrile groups can be elaborated to introduce functionalities that interact with key residues in STAT3's domains, disrupting its function. The development of novel STAT3 inhibitors is a highly active area of cancer research, aiming to overcome the challenges of drug resistance and toxicity associated with conventional therapies.[15]

G cytokine Cytokine / Growth Factor receptor Cell Surface Receptor cytokine->receptor jak JAK Kinase receptor->jak stat3_active p-STAT3 jak->stat3_active Phosphorylation stat3_inactive STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Potential Inhibitor Action inhibitor->dimer Blocks Dimerization inhibitor->nucleus Blocks DNA Binding

Caption: Simplified STAT3 signaling pathway and inhibitor targets.
Precursor for Bioactive Molecules

The structural motif of this compound is a valuable building block for more complex bioactive molecules. For example, the corresponding aldehyde (3,5-di-tert-butyl-4-hydroxybenzaldehyde) is used in aldol condensation reactions to synthesize flavonoid and chalcone analogues.[16] These derivatives have been shown to possess enhanced antioxidant and anti-lipid peroxidation activities, and some exhibit binding interactions with DNA, highlighting the therapeutic potential that can be unlocked through synthetic modification of this core structure.[16] Furthermore, derivatives of the closely related 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) are known to be highly potent mitochondrial uncouplers, a mechanism of action being explored for various metabolic diseases.[17]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazards: It is considered harmful if swallowed, inhaled, or in contact with skin.[6][18] It can cause skin and serious eye irritation.[18]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and bases.[4][6]

  • Decomposition: Hazardous decomposition products upon combustion can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[6]

Conclusion and Future Outlook

This compound is more than a simple antioxidant; it is a multifunctional chemical tool with established industrial applications and significant, expanding potential in the biomedical field. Its robust antioxidant capacity, grounded in its unique sterically hindered phenolic structure, remains a key attribute. However, its future value lies in its role as a versatile and synthetically tractable scaffold. For drug development professionals, this compound represents a validated starting point for the rational design of inhibitors targeting critical disease pathways, most notably the STAT3 signaling cascade in oncology. Future research will likely focus on leveraging this core to create next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of this foundational molecule in medicinal chemistry.

References

  • MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. [Link]

  • ChemBK. 4-Cyano-2,6-di-tert-butylphenol. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 3,5-Di(tert-butyl)-4-hydroxybenzonitrile. [Link]

  • MDPI. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • ResearchGate. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. [Link]

  • ResearchGate. Lewis Acid-Mediated Cyanation of Phenols Using N-Cyano-N-phenyl-p-toluenesulfonamide | Request PDF. [Link]

  • National Institutes of Health (NIH). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. [Link]

  • Google Patents. Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
  • Google Patents. CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • National Institutes of Health (NIH). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. [Link]

  • ChemWhat. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. [Link]

  • PubMed. Discovery of a New STAT3 Inhibitor Acting on the Linker Domain. [Link]

  • Fisher Scientific. 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. [Link]

  • PubMed. Discovery of novel STAT3 DNA binding domain inhibitors. [Link]

  • PubChem. 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [Link]

  • National Institutes of Health (NIH). Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models. [Link]

  • PubMed. STAT-3 inhibitors: state of the art and new horizons for cancer treatment. [Link]

  • PubMed. Research progress of STAT3-based dual inhibitors for cancer therapy. [Link]

  • National Institutes of Health (NIH). The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. [Link]

  • Google Patents. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.

Sources

3,5-Di-tert-butyl-4-hydroxybenzonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Multifaceted Mechanism of Action of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Executive Summary

This compound is a synthetic organic compound characterized by a benzonitrile core with two sterically hindering tert-butyl groups and a hydroxyl group.[1] This specific arrangement of functional groups imparts a remarkable diversity of biological activities, making it a subject of significant interest for researchers in biochemistry, pharmacology, and agricultural science. This guide provides a comprehensive technical overview of its primary mechanisms of action, which include the uncoupling of oxidative phosphorylation, inhibition of photosynthesis, and potent antioxidant activity. By synthesizing data from studies on this molecule and its close structural analogs, such as the herbicide Bromoxynil and the potent uncoupler SF 6847, this document aims to provide an authoritative resource for scientists and drug development professionals. We will explore the molecular interactions, the experimental methodologies used for validation, and the causal relationships that underpin its multifaceted biological profile.

Molecular Profile and Structural Context

This compound (CAS: 1988-88-1) is a phenolic nitrile derivative with the molecular formula C₁₅H₂₁NO.[1][2] Its structure is notable for the two bulky tert-butyl groups positioned ortho to the phenolic hydroxyl group. These groups create significant steric hindrance, which is crucial for its stability and specific biological interactions, particularly in stabilizing the phenoxy radical formed during antioxidant activity.[3][4] The molecule's moderate lipophilicity allows it to traverse cellular membranes, a key feature for its intracellular mechanisms of action.[1]

Its biological activities can be best understood by comparing it to structurally related compounds:

  • Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile): A widely used herbicide where the tert-butyl groups are replaced by bromine atoms. Its mechanism is the inhibition of photosynthesis.[5][6]

  • SF 6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile): An exceptionally potent uncoupler of oxidative phosphorylation, sharing the same hindered phenolic core but with a different functional group in the para position.[7][8][9]

  • Butylated Hydroxytoluene (BHT): A common antioxidant food additive that shares the 2,6-di-tert-butyl-4-hydroxyphenyl moiety.[4]

This structural context is critical, as the mechanisms discovered for these analogs provide a robust framework for understanding the activities of this compound.

PropertyValueSource
CAS Number 1988-88-1[1][2]
Molecular Formula C₁₅H₂₁NO[1][2]
Molecular Weight 231.33 g/mol [1][2]
Appearance White to faint yellow crystalline solid[3]
LogP (Lipophilicity) 3.86 (Predicted)[1]

Mechanism I: Uncoupling of Mitochondrial Oxidative Phosphorylation

One of the most significant activities of hindered phenols like this compound is their ability to function as uncouplers of oxidative phosphorylation. This process disrupts the critical link between electron transport and ATP synthesis in mitochondria.[8][10]

Theoretical Basis: The Protonophore Action

According to the chemiosmotic theory, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force drives ATP synthase to produce ATP. Weakly acidic uncouplers act as protonophores, or proton shuttles, that dissipate this gradient.[8][10]

The mechanism involves a cyclic process:

  • Protonation: In the acidic intermembrane space, the anionic form of the uncoupler picks up a proton.

  • Diffusion: The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane.

  • Deprotonation: Upon reaching the alkaline matrix, it releases the proton, dissipating the gradient.

  • Return: The anion, now delocalized and stabilized by the electron-withdrawing nitrile group, is able to translocate back across the membrane to repeat the cycle.[10]

This futile cycling of protons uncouples the processes; the ETC works at a maximal rate to maintain the gradient, leading to increased oxygen consumption and heat generation, but ATP synthesis is drastically reduced.[8]

UncouplerMechanism cluster_membrane Inner Mitochondrial Membrane cluster_etc Electron Transport Chain cluster_atp ATP Synthase Matrix Mitochondrial Matrix (High pH, Negative Charge) IMS Intermembrane Space (Low pH, Positive Charge) U_anion_ims U⁻ UH_ims UH UH_matrix UH UH_ims->UH_matrix U_anion_matrix U⁻ UH_matrix->U_anion_matrix U_anion_matrix->U_anion_ims H_plus_matrix H⁺ H_plus_ims H⁺ H_plus_ims->U_anion_ims ETC ETC H_pump_out H⁺ ETC->H_pump_out ATP_Synthase ATP Synthase H_pump_in H⁺ H_pump_in->ATP_Synthase

Caption: Protonophore mechanism of a weakly acidic uncoupler (U) dissipating the proton gradient.

Experimental Validation: Measuring Mitochondrial Respiration

The gold standard for identifying uncoupling activity is to measure oxygen consumption in isolated mitochondria.

Causality: An uncoupler bypasses the regulation of the ETC by ATP synthase. Normally, the ETC slows down as the proton gradient builds up (a state known as State 4 respiration). By providing an alternative route for protons, an uncoupler releases this "brake," causing respiration to accelerate to its maximum rate, independent of ATP synthesis.

Protocol: Oxygen Consumption in Isolated Mitochondria

  • Mitochondrial Isolation: Isolate mitochondria from rat liver tissue using differential centrifugation. The quality of the preparation is critical and should be validated by measuring the Respiratory Control Ratio (RCR).

  • Respirometry Setup: Calibrate a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) with air-saturated respiration buffer at a constant temperature (e.g., 30°C).

  • Baseline Measurement: Add isolated mitochondria to the chamber and record the basal respiration rate (State 2).

  • State 3 Respiration: Add a substrate (e.g., succinate) and a limited amount of ADP to initiate coupled respiration (State 3). Oxygen consumption should increase sharply.

  • State 4 Respiration: Once the ADP is consumed, the rate of oxygen consumption will decrease to a slower, controlled rate (State 4).

  • Uncoupling Test: Add a small aliquot of this compound (typically in the nanomolar to low micromolar range) dissolved in a suitable solvent (e.g., DMSO).

  • Observation: A potent uncoupler will cause an immediate and sustained increase in the rate of oxygen consumption, often exceeding the State 3 rate. This demonstrates that respiration is no longer coupled to ATP synthesis.

  • Self-Validation: The experiment should include a positive control with a known uncoupler (e.g., FCCP or SF 6847) and a negative control (solvent only) to ensure the observed effect is specific to the compound.

Mechanism II: Inhibition of Photosynthetic Electron Transport

Drawing parallels from its halogenated analog, bromoxynil, this compound is predicted to act as a potent inhibitor of photosynthesis, a mechanism that underpins its potential as a herbicide.[5][11]

Theoretical Basis: Targeting Photosystem II

The light-dependent reactions of photosynthesis involve an electron transport chain within the thylakoid membranes of chloroplasts. Photosystem II (PSII) is a key starting point, where light energy is used to split water and energize electrons. These electrons are transferred through a series of carriers, including plastoquinone (PQ).

Herbicides of this class act by binding to the QB-binding niche on the D1 protein of the PSII complex.[5] This binding site is normally occupied by plastoquinone. By competitively inhibiting the binding of plastoquinone, the herbicide blocks the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[5][12] This blockage halts the entire photosynthetic electron transport chain, stopping the production of ATP and NADPH required for CO2 fixation and ultimately leading to plant death.[5]

PhotosynthesisInhibition cluster_psii Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA (Primary Quinone) Pheo->QA e⁻ QB_Site D1 Protein (QB Binding Site) QA->QB_Site e⁻ Plastoquinone Plastoquinone Pool QB_Site->Plastoquinone Normal e⁻ Flow Inhibitor 3,5-Di-tert-butyl- 4-hydroxybenzonitrile Inhibitor->QB_Site BLOCKS SITE Light Light (Photon) Light->P680

Caption: Inhibition of electron transport at the QB binding site of the PSII D1 protein.

Experimental Validation: Chlorophyll a Fluorescence

Chlorophyll fluorescence is a powerful, non-invasive technique to probe the efficiency of PSII.

Causality: When light energy absorbed by chlorophyll cannot be used for photochemistry (due to a block in electron transport), it is dissipated as heat or re-emitted as fluorescence. By blocking the electron flow at the QB site, the primary acceptor QA becomes rapidly and permanently reduced. This "closes" the PSII reaction centers, causing a dramatic increase in fluorescence yield.

Protocol: Measuring Maximum Quantum Yield of PSII (Fv/Fm)

  • Plant Material: Use whole leaves or isolated chloroplasts from a susceptible plant species (e.g., spinach).

  • Dark Adaptation: The sample must be dark-adapted for at least 20-30 minutes. This ensures all PSII reaction centers are "open" (QA is oxidized).

  • Instrumentation: Use a pulse-amplitude-modulation (PAM) fluorometer.

  • Minimal Fluorescence (Fo): Measure the minimal fluorescence level (Fo) by applying a weak measuring light. This represents the fluorescence when reaction centers are open.

  • Compound Application: Treat the sample with varying concentrations of this compound.

  • Maximum Fluorescence (Fm): After incubation, apply a short, intense pulse of saturating light. This pulse temporarily reduces all available QA, closing all reaction centers and inducing the maximum fluorescence level (Fm).

  • Calculation: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

  • Observation: In a healthy, untreated sample, Fv/Fm is typically around 0.83. In the presence of a PSII inhibitor, Fo will remain largely unchanged, but Fm will decrease significantly as the quencher, oxidized QA, is no longer available, leading to a much lower Fv/Fm value, indicating severe inhibition of photosynthesis.

Mechanism III: Antioxidant and Anti-inflammatory Activity

The hindered phenolic structure of this compound is the basis for its function as a potent antioxidant, analogous to BHT.[1][3][4]

Theoretical Basis: Free Radical Scavenging

Free radicals are highly reactive species that can cause oxidative damage to lipids, proteins, and DNA. Hindered phenolic antioxidants neutralize these radicals by donating a hydrogen atom from their hydroxyl (-OH) group.[1]

R• (Free Radical) + Ar-OH → R-H + Ar-O• (Phenoxy Radical)

The key to the effectiveness of this molecule is the stability of the resulting phenoxy radical (Ar-O•). The two bulky tert-butyl groups provide steric hindrance, preventing the radical from participating in further chain reactions. This stability ensures that the antioxidant itself does not become a pro-oxidant.[4]

Experimental Validation: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.

Causality: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form DPPH-H, causing the solution to decolorize. The degree of color change is proportional to the concentration and potency of the antioxidant.

Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The concentration should be adjusted to yield an absorbance of ~1.0 at its maximum wavelength (~517 nm).

  • Compound Preparation: Prepare a series of dilutions of this compound in the same solvent.

  • Reaction: In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. Include a positive control (e.g., BHT, Trolox, or Ascorbic Acid) and a blank (solvent only).

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each sample using a spectrophotometer at ~517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Anti-inflammatory Potential

Preliminary research suggests that this compound may also exhibit anti-inflammatory properties by inhibiting enzymes like 5-lipoxygenase and cyclooxygenase, which are key players in inflammatory pathways.[1] This activity, likely stemming from its antioxidant and radical-scavenging capabilities, presents a promising avenue for further investigation in drug development.

Summary and Future Directions

This compound is a functionally versatile molecule whose activity is dictated by its unique chemical structure. Its mechanism of action is not singular but rather a composite of at least three distinct biochemical interactions:

  • Mitochondrial Uncoupling: It acts as a protonophore, dissipating the proton-motive force and uncoupling respiration from ATP synthesis.

  • Photosynthesis Inhibition: It blocks the photosynthetic electron transport chain by binding to the D1 protein in Photosystem II.

  • Antioxidant Activity: It functions as a potent free radical scavenger via hydrogen atom donation, stabilized by its hindered phenolic structure.

This multifaceted profile makes it a valuable tool for researchers. For drug development professionals, its potent uncoupling activity could be explored for therapies targeting metabolic diseases, though toxicity remains a significant hurdle.[13] For agricultural scientists, it represents a scaffold for developing new herbicides. Future research should focus on elucidating the structure-activity relationships that govern each of these mechanisms to design more specific and less toxic derivatives for targeted applications.

References

  • Bromoxynil | C7H3Br2NO | CID 15531 - PubChem. [Link]

  • Bromoxynil: An Effective Herbicide For Your Agricultural Needs - Heben Pesticide. [Link]

  • The Science Behind Bromoxynil: How it Works as a Photosynthesis Inhibitor. [Link]

  • Bromoxynil - Wikipedia. [Link]

  • Some biochemical and physiochemical properties of the potent uncoupler SF 6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) - PubMed. [Link]

  • Uncouplers of Oxidative Phosphorylation - CUTM Courseware. [Link]

  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - NIH. [Link]

  • Mode of action of photosynthesis inhibiting 4-hydroxy-benzonitriles containing nitro group. [Link]

  • 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile; a new powerful uncoupler of respiratory-chain phosphorylation - PubMed. [Link]

  • Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed. [Link]

  • Uncouplers of oxidative phosphorylation - PMC - NIH. [Link]

  • The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat - NIH. [Link]

  • 3 : 5-Dihalogeno-4-Hydroxybenzonitriles : New Herbicides with Molluscicidal - SciSpace. [Link]

  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC - NIH. [Link]

  • butyl-4-hydroxytoluene and 3:5-di-tert.-butyl-4-hydroxybenzoic acid in the rabbit - PMC - NIH. [Link]

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem. [Link]

  • Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - MDPI. [Link]

  • Reversal of the inhibition of photosynthesis by herbicides affecting hydroxyphenylpyruvate dioxygenase by plastoquinone and tocopheryl derivatives in Chlamydomonas reinhardtii - ResearchGate. [Link]

Sources

An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Di-tert-butyl-4-hydroxybenzonitrile is a synthetic organic compound that has garnered significant attention within the scientific community. Characterized by a benzonitrile core strategically substituted with two sterically hindering tert-butyl groups and a reactive hydroxyl group, this molecule exhibits a compelling profile of chemical stability and biological activity.[1] Its structure is foundational to its primary function as a potent antioxidant, making it a valuable molecule in materials science for polymer stabilization and a compelling subject of investigation in biomedical research for its potential anti-inflammatory and cytoprotective effects.[1]

This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals. It delves into the core chemical and physical properties of this compound, outlines a validated synthetic pathway, details its mechanistic action as a radical scavenger, presents a standardized protocol for evaluating its antioxidant efficacy, and summarizes critical safety and handling information.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. The large tert-butyl groups ortho to the phenolic hydroxyl create significant steric hindrance, which is key to its stability and antioxidant function. The nitrile group, in contrast to the methyl group in the widely known antioxidant Butylated Hydroxytoluene (BHT), increases the molecule's polarity and influences its reactivity and potential applications.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[2]
Synonyms 2,6-Di-tert-butyl-4-cyanophenol[3]
CAS Number 1988-88-1[2][4]
Molecular Formula C₁₅H₂₁NO[1][2][4][5]
Molecular Weight 231.34 g/mol [5]
InChI Key AKXIIOLURNATOC-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Data

PropertyValueSource
Physical State Solid at room temperature[6]
Melting Point 141-144 °C[1][3]
LogP (Octanol/Water Partition Coefficient) 3.86[1]
Aqueous Solubility Low[1]

Synthesis Pathway and Rationale

The synthesis of this compound can be efficiently achieved through a multi-step process starting from the readily available precursor, 2,6-di-tert-butylphenol. The strategy involves the introduction of a formyl group at the para position, followed by its conversion to a nitrile.

Step 1: Formylation of 2,6-di-tert-butylphenol (Duff Reaction)

The introduction of a formyl group onto the phenol ring is accomplished via the Duff reaction. This method is effective for the formylation of highly activated phenols. Steric hindrance from the two ortho tert-butyl groups directs the electrophilic attack of the iminium ion intermediate to the para position, yielding 3,5-Di-tert-butyl-4-hydroxybenzaldehyde with high regioselectivity.

Step 2: Conversion of Aldehyde to Nitrile

The resulting aldehyde is then converted to the target nitrile. A common and reliable laboratory method involves a two-step, one-pot reaction:

  • Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride in a suitable solvent to form an aldoxime intermediate.

  • Dehydration: The aldoxime is subsequently dehydrated to yield the nitrile. Various dehydrating agents can be employed, with acetic anhydride being a common and effective choice.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Cyanation cluster_final Final Product Start 2,6-Di-tert-butylphenol Reagents1 Hexamethylenetetramine (HMTA) Acidic Medium (e.g., TFA) Step1 Duff Reaction Reagents1->Step1 Reactants Intermediate 3,5-Di-tert-butyl-4- hydroxybenzaldehyde Step1->Intermediate Yields Reagents2 1. Hydroxylamine Hydrochloride 2. Acetic Anhydride (Dehydration) Step2 Oxime Formation & Dehydration Reagents2->Step2 Reactants Final 3,5-Di-tert-butyl-4- hydroxybenzonitrile Step2->Final Yields

Caption: Synthesis workflow for this compound.

Mechanism of Action: Radical Scavenging

The primary application of this compound is as an antioxidant. Its efficacy stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize damaging free radicals. This process, known as hydrogen atom transfer (HAT), is central to its protective effects in both industrial and biological systems.

Upon donating the hydrogen atom, the molecule itself becomes a resonance-stabilized phenoxyl radical. The steric bulk of the adjacent tert-butyl groups plays a crucial role by shielding the radical center, preventing it from participating in further deleterious reactions and enhancing its stability. This structural feature ensures that the molecule acts as a terminal antioxidant, effectively breaking the chain of radical-propagated degradation.

AntioxidantMechanism cluster_system Radical Scavenging Process cluster_stabilization Radical Stabilization Molecule This compound (Ar-OH) FreeRadical Free Radical (R•) Product Neutralized Molecule (RH) Molecule->Product H• Donation PhenoxylRadical Stabilized Phenoxyl Radical (Ar-O•) Molecule->PhenoxylRadical Forms Stabilization Steric hindrance from tert-butyl groups prevents further propagation reactions.

Caption: Mechanism of free radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

To quantify the antioxidant capacity of this compound, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable spectrophotometric method.[2][4][6] The principle involves the reduction of the stable violet DPPH radical to the pale yellow DPPH-H (hydrazine) form in the presence of a hydrogen-donating antioxidant. The decrease in absorbance is proportional to the concentration of the antioxidant.

Objective: To determine the IC₅₀ (the concentration of antioxidant required to scavenge 50% of DPPH radicals) of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

  • Calibrated micropipettes

Methodology:

  • Preparation of Solutions:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and protect from light.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Trolox Standard Solution: Prepare a 1 mg/mL stock solution of Trolox in methanol.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and Trolox standard in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of each dilution of the test compound, Trolox standard, or methanol (as a blank control) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where:

        • A_control is the absorbance of the DPPH solution with methanol.

        • A_sample is the absorbance of the DPPH solution with the test compound or standard.

    • Plot the % Scavenging against the concentration of the test compound.

    • Determine the IC₅₀ value from the graph using linear regression analysis. This is the concentration at which 50% of the DPPH radicals are scavenged.

Trustworthiness and Validation: The inclusion of a known antioxidant standard like Trolox is critical for validating the assay's performance and allows for the comparison of results across different experiments. The procedure should be performed in triplicate to ensure reproducibility.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to minimize exposure.

Table 3: GHS Hazard Information

Hazard ClassStatement
Acute Toxicity, Oral Harmful if swallowed[7]
Acute Toxicity, Dermal Harmful in contact with skin[7]
Acute Toxicity, Inhalation Harmful if inhaled[7]
Skin Corrosion/Irritation Causes skin irritation[7]
Serious Eye Damage/Irritation Causes serious eye irritation[7]
Specific Target Organ Toxicity May cause respiratory irritation[7]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Avoid breathing dust. If dust is generated, use respiratory protection.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[7]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]

Conclusion

This compound is a sterically hindered phenolic compound with significant utility as an antioxidant. Its well-defined structure, characterized by a hydrogen-donating hydroxyl group and stabilizing tert-butyl substituents, provides a robust mechanism for neutralizing free radicals. The synthetic pathways are accessible from common starting materials, and its efficacy can be reliably quantified using standard in vitro assays. For professionals in materials science and drug discovery, this molecule represents a valuable tool for preventing oxidative degradation and a promising scaffold for the development of novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound.

References

  • This compound | CAS 1988-88-1. Matrix Fine Chemicals. [Link]

  • 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. Fisher Scientific. [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. National Institutes of Health. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-Di-tert-butyl-4-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Di-tert-butyl-4-hydroxybenzonitrile, a sterically hindered phenolic compound, is of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a polar nitrile group and a hydrogen-bonding hydroxyl group flanked by bulky tert-butyl groups, imparts a distinct profile of chemical reactivity and physical properties. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in drug design, synthesis, and formulation, as well as for the development of novel polymers and antioxidants.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into its physicochemical properties, offer estimations of its solubility in a range of common organic solvents based on the behavior of structurally analogous compounds, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility behavior of this important molecule.

Physicochemical Properties of this compound

A comprehensive understanding of the molecular features of this compound is fundamental to predicting and explaining its solubility.

PropertyValueSource
Molecular Formula C₁₅H₂₁NON/A
Molecular Weight 231.33 g/mol N/A
Melting Point 141-144 °CN/A
LogP (Octanol-Water Partition Coefficient) 3.86N/A
Appearance White to off-white crystalline solidN/A

The presence of two bulky tert-butyl groups ortho to the hydroxyl group creates significant steric hindrance. This steric shielding influences the molecule's ability to participate in intermolecular interactions. The hydroxyl (-OH) group is a hydrogen bond donor and acceptor, while the nitrile (-C≡N) group is a strong hydrogen bond acceptor. The aromatic ring and the tert-butyl groups contribute to the molecule's nonpolar character. The LogP value of 3.86 indicates a moderate lipophilicity, suggesting a preference for nonpolar environments over aqueous media.

Estimated Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] Solvents with similar polarity and intermolecular force capabilities to the solute will generally be more effective at dissolving it.

G cluster_solute This compound cluster_solvents Solvent Classes Solute C₁₅H₂₁NO HB_donor H-Bond Donor (-OH) Solute->HB_donor HB_acceptor H-Bond Acceptor (-OH, -CN) Solute->HB_acceptor Nonpolar Nonpolar Regions (Aromatic ring, t-Butyl) Solute->Nonpolar Polar_Protic Polar Protic (e.g., Ethanol, Methanol) HB_donor->Polar_Protic Strong Interaction HB_acceptor->Polar_Protic Strong Interaction Polar_Aprotic Polar Aprotic (e.g., Acetone, DMSO) HB_acceptor->Polar_Aprotic Good Interaction Nonpolar->Polar_Protic Weak Interaction Nonpolar->Polar_Aprotic Moderate Interaction Nonpolar_Solvent Nonpolar (e.g., Hexane, Toluene) Nonpolar->Nonpolar_Solvent Strong Interaction

Based on these principles and the known solubility of BHT[2][3], the estimated solubility of this compound is presented below.

SolventSolvent ClassEstimated SolubilityRationale
Methanol Polar ProticHighThe hydroxyl group of methanol can hydrogen bond with both the hydroxyl and nitrile groups of the solute.
Ethanol Polar ProticHighSimilar to methanol, ethanol is an effective hydrogen bonding solvent. BHT is soluble in ethanol at >30 mg/mL.[2]
Isopropanol Polar ProticModerate to HighWhile still a good hydrogen bonding solvent, the increased alkyl chain length slightly reduces its polarity compared to methanol and ethanol.
Acetone Polar AproticHighAcetone's carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group. The overall polarity is favorable.
Ethyl Acetate Polar AproticModerate to HighThe ester group can accept hydrogen bonds, and the ethyl group provides some nonpolar character, which is compatible with the solute's structure.
Dichloromethane Polar AproticModerateDichloromethane is a weakly polar solvent and can engage in dipole-dipole interactions.
Toluene NonpolarModerate to HighThe aromatic ring of toluene can interact favorably with the aromatic ring of the solute through π-π stacking.
Hexane NonpolarModerateThe nonpolar nature of hexane will readily solvate the bulky, nonpolar tert-butyl groups and the aromatic ring.
Dimethylformamide (DMF) Polar AproticHighDMF is a highly polar aprotic solvent with a strong hydrogen bond accepting capability, making it an excellent solvent for this compound. BHT is soluble in DMF at >30 mg/mL.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is another highly polar aprotic solvent that is an excellent hydrogen bond acceptor. BHT is soluble in DMSO at >30 mg/mL.[2]
Water Polar ProticVery LowThe large nonpolar surface area of the molecule, due to the tert-butyl groups and the aromatic ring, will lead to very poor solubility in water, despite the presence of hydrogen bonding groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4] This protocol outlines a detailed, step-by-step procedure that ensures accurate and reproducible results.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Prepare a stock solution of the solvent. B 2. Weigh an excess amount of this compound. C 3. Add the solute to the solvent in a sealed vial. B->C D 4. Agitate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours). C->D E 5. Allow the suspension to settle. D->E F 6. Centrifuge the vial to pellet the undissolved solid. E->F G 7. Carefully withdraw a known volume of the supernatant. F->G H 8. Transfer the supernatant to a pre-weighed container. G->H I 9. Evaporate the solvent under controlled conditions. H->I J 10. Weigh the container with the dried solute. I->J K 11. Calculate the solubility. J->K

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated micropipettes

  • Evaporating dishes or vials for gravimetric analysis

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Preparation of the Solvent System:

    • Ensure the selected organic solvent is of high purity to avoid interferences.

    • Degas the solvent if necessary, particularly for volatile solvents, to prevent bubble formation during the experiment.

  • Sample Preparation:

    • Accurately weigh an amount of this compound that is in clear excess of its estimated solubility into a clean, dry vial. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring a saturated solution.

  • Equilibration:

    • Add a precise volume of the chosen solvent to the vial containing the solute.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed (e.g., 150 rpm).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

    • To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15-20 minutes. This will pellet the undissolved solute at the bottom of the vial.

  • Sample Analysis (Gravimetric Method):

    • Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, taking care not to disturb the solid pellet.

    • Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish or vial. Record the initial weight of the container.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

    • Weigh the container with the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the supernatant that was analyzed.

Conclusion

While precise, publicly available quantitative solubility data for this compound is limited, a strong understanding of its physicochemical properties and comparison with structurally similar molecules like BHT allows for reliable estimations of its solubility in a wide array of organic solvents. The provided detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine the solubility of this compound with high accuracy and reproducibility. This knowledge is paramount for the effective utilization of this compound in the fields of drug discovery, polymer science, and antioxidant development.

References

  • Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • Saskatchewan OER. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Ataman Kimya. (n.d.). BUTYL HYDROXY TOLUENE. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • PubChem. (n.d.). 2,6-Di-tert-butylphenol. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. [Link]

  • Sciencemadness Wiki. (2022). Butylated hydroxytoluene. [Link]

  • Hydrometal Tech. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

  • Wired Chemist. (n.d.). Gravimetric Analysis. [Link]

  • CD Formulation. (n.d.). Solubility Analysis. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). [Link]

  • ACS. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent? [Link]

  • Science Buddies. (n.d.). Saturated Solutions: Measuring Solubility. [Link]

  • Scribd. (n.d.). Solubility in Saturated Solutions. [Link]

  • Wisdomlib. (2025). Saturation Solubility Studies: Significance and symbolism. [Link]

  • Vinati Organics. (n.d.). 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. [Link]

  • PubChem. (n.d.). 2,4-Di-tert-butylphenol. [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-4-hydroxybenzonitrile, a sterically hindered phenolic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its antioxidant properties, stemming from the hindered hydroxyl group, make it a valuable scaffold in the design of novel therapeutics and a functional additive in polymer stabilization.[1] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for quality control in its synthesis and application. This guide provides a detailed analysis of the spectral data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The strategic placement of two bulky tert-butyl groups ortho to the hydroxyl moiety sterically hinders the phenolic proton, influencing its chemical environment and reactivity. The nitrile group, a strong electron-withdrawing feature, further modulates the electronic properties of the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

Key Features:

  • tert-Butyl Protons (C(CH₃)₃): Due to the free rotation around the carbon-carbon single bond, the 18 protons of the two tert-butyl groups are chemically equivalent. They appear as a sharp, intense singlet in the upfield region of the spectrum, typically around δ 1.3 ppm .[1] The high integration value of this peak is a key identifier.

  • Aromatic Protons (Ar-H): The two protons on the aromatic ring are also chemically equivalent due to the plane of symmetry bisecting the molecule. They appear as a singlet in the aromatic region.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can be variable and is often concentration and solvent-dependent. It typically appears as a broad singlet.

Data Summary: ¹H NMR

Chemical Shift (δ)MultiplicityIntegrationAssignment
~1.3 ppmSinglet18Htert-Butyl protons
Aromatic RegionSinglet2HAromatic protons
VariableBroad Singlet1HHydroxyl proton
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum further confirms the molecular structure by revealing the number of unique carbon environments.

Key Features:

  • tert-Butyl Carbons: The spectrum will show two distinct signals for the tert-butyl groups: one for the quaternary carbons and another for the methyl carbons. These typically resonate at approximately δ 30-35 ppm .[1]

  • Aromatic Carbons: Due to symmetry, four signals are expected for the six aromatic carbons.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the downfield region, around δ 115 ppm .[1]

Data Summary: ¹³C NMR

Chemical Shift (δ)Assignment
~30-35 ppmtert-Butyl carbons
Aromatic RegionAromatic carbons
~115 ppmNitrile carbon

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its hydroxyl and nitrile moieties.

Key Features:

  • O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[1] The broadness of this peak is due to hydrogen bonding.

  • C-H Stretch: Absorptions corresponding to the C-H stretching of the tert-butyl groups and the aromatic ring are expected in the 2850-3100 cm⁻¹ region.

  • C≡N Stretch: A sharp, strong absorption band around 2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[1]

  • C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1500-1600 cm⁻¹ region.

Data Summary: Key IR Absorptions

Wavenumber (cm⁻¹)Functional Group
~3200-3600 (broad)O-H (Phenolic)
~2850-3100C-H (Alkyl and Aromatic)
~2240 (sharp, strong)C≡N (Nitrile)
~1500-1600C=C (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show the molecular ion peak and characteristic fragment ions.

Key Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₂₁NO), which is approximately 231.33 g/mol .[1]

  • Fragmentation: A prominent fragmentation pathway involves the loss of a methyl group (CH₃•) from one of the tert-butyl groups, resulting in a stable benzylic cation at m/z [M-15]⁺ . Subsequent fragmentation may involve the loss of other small molecules.

MS_Fragmentation M [C₁₅H₂₁NO]⁺˙ m/z = 231 M_minus_15 [M - CH₃]⁺ m/z = 216 M->M_minus_15 - •CH₃

Caption: A primary fragmentation pathway in the mass spectrum.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental technique. Below are representative protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H experiment due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy Protocol (ATR Method)
  • Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Separation: Inject a small volume of the sample solution into the GC. Employ a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the elution of the compound.

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and the mass-to-charge ratios of the resulting ions are measured.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The symmetry of the molecule simplifies the NMR spectra, while the characteristic functional groups give rise to distinct signals in the IR spectrum. Mass spectrometry confirms the molecular weight and provides insights into its fragmentation behavior. This detailed spectral guide serves as a valuable resource for researchers in the positive identification and quality assessment of this important chemical entity.

References

Sources

A Comprehensive Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzonitrile: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3,5-Di-tert-butyl-4-hydroxybenzonitrile, a sterically hindered phenolic compound of significant interest in materials science, organic synthesis, and pharmaceutical development. We will delve into its historical context, synthesis, mechanistic action, and key applications, offering field-proven insights for researchers and industry professionals.

Introduction and Historical Context

This compound, often abbreviated as DTBHB, belongs to the class of sterically hindered phenols. These compounds are defined by the presence of bulky alkyl groups (in this case, tert-butyl groups) positioned ortho to a hydroxyl group on a benzene ring.[1][2][3] This structural arrangement is not a chemical curiosity; it is the cornerstone of their function. The historical development of hindered phenols is intrinsically linked to the rise of the polymer industry. As materials like polyethylene and polypropylene became ubiquitous, the need to prevent their degradation from heat, light, and oxygen during processing and use became critical.[2][4] This spurred the development of antioxidants, with hindered phenols emerging as a highly effective class of radical scavengers.[3]

DTBHB distinguishes itself from archetypal hindered phenols like Butylated Hydroxytoluene (BHT) by the presence of a nitrile (-C≡N) group in the para position, which imparts unique electronic properties and reactivity, expanding its utility beyond polymer stabilization into pharmaceutical and synthetic chemistry.[5]

Physicochemical Properties and Structural Analysis

The specific arrangement of functional groups in this compound dictates its physical properties and chemical behavior. The two bulky tert-butyl groups sterically shield the hydroxyl group, while the electron-withdrawing nitrile group influences the acidity of the phenolic proton and the reactivity of the aromatic ring.

PropertyValueSource
IUPAC Name 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzonitrile[6]
CAS Number 1988-88-1[6][7]
Molecular Formula C₁₅H₂₁NO[6][7]
Molecular Weight 231.33 g/mol [5][7]
Melting Point 141-144 °C[5][8]
Appearance Solid[6]
Lipophilicity (LogP) 3.86[5]
Solubility Low aqueous solubility; soluble in organic solvents[5][6]

The moderate lipophilicity and low water solubility are characteristic of hindered phenolic derivatives and are critical for their compatibility with organic matrices such as polymers.[5]

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of DTBHB can be approached from several precursors, most commonly involving the modification of other 3,5-di-tert-butyl-4-hydroxyphenyl derivatives. A prevalent strategy involves the conversion of the corresponding aldehyde or the direct cyanation of a suitably functionalized phenol.

Conceptual Synthesis Pathway

A logical synthetic route begins with a common industrial chemical, 2,6-di-tert-butylphenol, and proceeds through formylation to create the key intermediate, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which can then be converted to the nitrile.

G A 2,6-Di-tert-butylphenol B 3,5-Di-tert-butyl-4-hydroxybenzaldehyde A->B  Vilsmeier-Haack or Duff Reaction (Formylation) C Aldoxime Intermediate B->C  Hydroxylamine (NH2OH) (Condensation) D This compound C->D  Dehydrating Agent (e.g., Acetic Anhydride) (Dehydration)

Caption: A representative synthetic workflow for DTBHB.

Experimental Protocol: Synthesis from 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

This protocol describes the conversion of the aldehyde to the nitrile via an aldoxime intermediate, a common and reliable laboratory method.

Objective: To synthesize this compound.

Materials:

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Oxime Formation: Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde in ethanol in a round-bottom flask. Add sodium acetate and hydroxylamine hydrochloride. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Work-up (Oxime): Once the starting material is consumed, cool the reaction mixture and reduce the solvent volume under reduced pressure. Add water to precipitate the crude oxime. Filter the solid, wash with cold water, and dry under vacuum.

  • Nitrile Formation (Dehydration): To the crude oxime, add an excess of acetic anhydride. Heat the mixture gently (e.g., to 100 °C) for 1-2 hours. Causality Note: Acetic anhydride serves as a dehydrating agent to eliminate water from the oxime, yielding the nitrile.

  • Work-up (Nitrile): Cool the reaction mixture to room temperature. Carefully pour it into an ice-water mixture to quench the excess acetic anhydride. Extract the product into dichloromethane (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

Mechanism of Action: The Radical Scavenging Process

The primary function of DTBHB as an antioxidant is to intercept and neutralize destructive free radicals, thereby terminating the chain reactions that lead to material degradation.[3][5] This process is governed by the principles of sterically hindered phenols.

The Three Pillars of Action:

  • H-Atom Donation: The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical (R• or ROO•), neutralizing it.[1][9]

  • Steric Shielding: The bulky tert-butyl groups on either side of the hydroxyl group provide significant steric hindrance.[1][6] This shielding is crucial as it prevents the newly formed phenoxy radical from engaging in further unwanted reactions, making it exceptionally stable.

  • Radical Stabilization: The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability is key to its effectiveness, as a stable radical is a less reactive one.

G cluster_0 Degradation Chain Reaction cluster_1 Intervention by DTBHB (ArOH) R-H R-H R• R• R-H->R• + Initiator ROO• ROO• R•->ROO• + O2 ROO•->R• + R-H (propagation) ROOH Neutralized Peroxide (ROOH) ROO•->ROOH  + ArOH ArOH DTBHB (ArOH) ArO_rad Stable Phenoxy Radical (ArO•) ArOH->ArO_rad  H• Donation

Caption: The mechanism of radical scavenging by DTBHB.

Compared to its close analog, BHT, the nitrile group in DTBHB introduces a significant electronic difference. As an electron-withdrawing group, it can influence the bond dissociation energy of the O-H bond and the overall polarity of the molecule, affecting its reactivity and compatibility in different systems.[5]

Key Applications and Field Insights

The unique combination of a hindered phenol and a nitrile functional group makes DTBHB a versatile molecule with diverse applications.

Polymer and Materials Stabilization

As a primary antioxidant, DTBHB is used to protect polymers like plastics and rubbers from thermal-oxidative degradation during high-temperature processing and throughout their service life.[5][6] Its effectiveness stems from its ability to terminate the free radical chain reactions responsible for polymer aging.[3] It is often used in synergistic combination with secondary antioxidants, such as phosphites or thioesters, which decompose hydroperoxides, another key species in the degradation cycle.[3]

Pharmaceutical and Biological Research

DTBHB has garnered attention for its biological activities. Studies have explored its potential as an anti-inflammatory agent by demonstrating its ability to inhibit enzymes like 5-lipoxygenase.[5] Its antioxidant properties are also relevant in protecting cells from oxidative stress.[5] Furthermore, the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a recognized pharmacophore used in the design of various drug candidates, including anti-inflammatory and anti-arthritic agents.[10][11]

Intermediate in Organic Synthesis

The dual functionality of DTBHB makes it a valuable building block in organic synthesis. The nitrile group can undergo various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, while the phenolic hydroxyl can be converted to ethers or esters.[5] This versatility allows for its incorporation into more complex molecular architectures, such as flavonoid analogues and other biologically active compounds.[11][12]

Comparative Analysis: DTBHB vs. BHT

To fully appreciate the characteristics of DTBHB, a comparison with the widely-used antioxidant Butylated Hydroxytoluene (BHT) is instructive.

FeatureThis compound (DTBHB)Butylated Hydroxytoluene (BHT)
CAS Number 1988-88-1128-37-0
Para-substituent Nitrile (-C≡N)Methyl (-CH₃)
Molecular Weight 231.33 g/mol 220.35 g/mol
Key Difference The electron-withdrawing nitrile group increases polarity.The electron-donating methyl group is less polar.
Primary Function Radical scavenger; chemical intermediate.[5]Radical scavenger; food and polymer additive.
Reactivity Insight Nitrile group offers a handle for further chemical synthesis.[5]Methyl group can be oxidized in metabolic processes.[10]

Conclusion and Future Directions

This compound stands as a testament to the power of thoughtful molecular design. It builds upon the well-established principles of sterically hindered phenols while incorporating a versatile nitrile functionality that significantly broadens its chemical utility. From enhancing the durability of industrial polymers to serving as a scaffold for novel therapeutics, DTBHB is a compound of enduring relevance.

Future research will likely focus on synthesizing novel derivatives that fine-tune its properties for specific applications—for instance, enhancing its biocompatibility for medical use or improving its miscibility in next-generation polymer matrices. The continued exploration of its biological activities may also uncover new therapeutic avenues, solidifying its place as a valuable tool for chemists and material scientists.

References

  • Benchchem. This compound | 1988-88-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaDeUugXAjs3E44GxBUKyaHLRj-B0HkiRC9EDWir1sjKpi8OSkl2zrO2Ymfm15ud1lqkFT1tg6EN0txMN1dYFuMAsUO6VJp8dncpgdWhXiAwrKjRFEoParvshJRRiPN8NR0zo=]
  • CymitQuimica. CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT2WbLaxeuypDp1NhIRU1t5CfqUzCTZQQ9vjvk64CFk4HwNGY2yhEfrDobqYwZEEZaetaujVM01dv-thA0LaryHVs2FYkiduJjfXLlQNteC3mBrGbG22c78Bz2S3sJx3bR]
  • ACS Publications. Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474 | The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDwJIY7qZVQIHDF3jNllG5XWOINZzMxspBbRSRisg2NA4mJ2jN6_dUM5gYk--9JCOnMXPtMARHRege9aX24z_FiANeXcko_hrLIlYI68ujrEGQlauZ_XynyGdWzNuVJqutrn0V]
  • Stabilization Technologies. Transformation of Hindered Phenolic Antioxidants. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhjT1U1YzDJae7ADmYk9eXEtRnXMBNNBdaph8pt6QUkpcOSwntou1gRTKsvISiYRcYJc3-FVpph26FFcSP28wkhR8FaFCY22xYf98BiLn3Eh9TcV8tzhdPZsmSO9IR6jeEbhp79uLTHh2t6uERpRiFfsymYLI-ms4rtsJDC5Rr050BntE9TtGkPzAHa8lQC-xpcBOD8PBsmOMXq8cjPfTw3uLz3aHb2fNz1n4aVFB7]
  • Vinati Organics. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOv6CM7k4WnsiOtY2AXYqlH4e4SSYdsFZyugEjGe6dScWoHT0_kddcLpuRbkIh7kUYlN5Ca18W56_RTmiX5PPXXzpl9e8WAd7BoN4DFXLeR24kIbHDL8mtxflp81m1XMUReGKjZGeKjkahAH__h5kuk2NqbMk8lRM0mLbryxIoR_0Y97axMF27R03UG-xRUxskYQ-bCy9jdUw-Hno1ukkNjk7jMT56WScZL0OqFb4akoadDQ==]
  • ChemicalBook. 3,5-Di-tert-butyl-4-hydroxybenzoic acid synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsmkf2Zri9l2mPKccY826QW7M92flOh3k8-6DPrRwqg1P8NfxirswYuMTD-CvLjDLgmfTF9jNAs2PNOlA0VfO7lzRuf2hnRa1ItDPYmMPw-Vy2iNMa4c7Y74VGDI7n6mY0_CGMJLNn5-acffJzjGvWSjbDwvIADVNXOTKRGsX3fIrQQKABstr9R22wcg==]
  • Wellt Chemicals. The Ultimate Guide to Hindered Phenol in 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFLjAxy5iwaEVPVjHdOFQ-K_aYQHNcMlJ6P-9e-FrX2o0IUeVPOa6sD2st3EDIf8gryKfbDK6LKT-0fsGGkAHh8c5BeRv71Y4LEtf8OTK-uK5-64r3YrqoMslHBcJN4MFwEmjjxJMVQf5XyKAgnh1WnIYrXzQsSr9rejp4KOO8vBOZ-MbLHvKZ]
  • NIH. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsSpfEfrF69nRBKlRmnEASo7F8K0Pm7zvVEo4A0KdtoV9p1dBNPn0xLEfJPAaCJODANsOfh7V82nka2U5zZDzB4YNpya7DgYRvhAAAPw4UCBlTEThDfxkCHTpl5HizHYxPX4weH8expdRr30w=]
  • ResearchGate. Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMuroKBS8L8yhLI8DPNVd493J-8e-2a1M2w2kbqMG8iDpAbR50oE_zjzpYSMvfggSLcxcxKRZ45k8rMfcSfjYr8T7__gA3477F38pHboVABxnvYReqT8spCGl1MVFcmvjM3H0SzUAOJ-DkaIvAFBwWFomkNj7omiHHE598VDZ4w9BMUBWcwnyQryBxWXQNkIshqImxIYtmbQx-vFyLQbowtQrsbpAs8tL2Zp5tEpmtb4JyrLw=]
  • Santa Cruz Biotechnology. This compound | CAS 1988-88-1 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKH0dTFk3LPw2Vo-6upjbozdyXwgIetIB2EMVyMTpSMSd7Z99o7KLFx4OkcsLRH_VwGMzws8Wdn7H2lNZaWhKNB0pe6zbgIaKXJDe0d4JHN3QlUqEkXlWpcNhAnHf3aksD1RNAWuoINIUEAQsbBmxpvdhRWFs9a9tPA2t0G5qi2BIY]
  • Google Patents. CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYwbP8_Y_Gk58FphZh3MsYh0M7-D3W0Gp5m8aAdrUMa1w8zeeWhGcGyec_or9u5DQfbPf9RXihhQq37A4QCJnb6M2cF_IC9yx9HzQegX9l-Y82T19W-obj78tuO1jEHKPGOcbAkRZglFE=]
  • Partners in Chemicals. Hindered phenolic antioxidants for protection of polymers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECzdIrb_Mzd2ZUvEA-SiYton8zjPkssHuw7Oq513JjBwutFpAe6uDbFaV4vlIG0ulViDOAcVmpBWL5FdStWo8gC2Db8YmeGS73nr2eXsJuyKq0JHpnnw7S_7Mt89bz5Dc4-HziJ7z3Pe6ryxkMVjpkLbXAlICv13wtj5WaxIDNtmJyQlaj8XIXFB4N7O-XRYo=]
  • European Patent Office. Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_g5JkLTMZD0HD7F7ey_yNsYCyfkd_Oj1JMflvn8QBqkLRzwe4wJTr7IeZIahTZenZ5hYTslM6OaeJGVn1r7nB6U4-MuZe4RhpCxcKUPUbtL2OhK3i5MlZE3dpyYnZ-9LRwNT7MGGmHT1oB7PLnjRydVWhRGudBXZKfCS43gKmAIkwui1OaDfPjqqM6yC9lOV4X2WM4fMGW3l5Yv7KmxqMiv2bVMStk_kV]
  • Synquest Labs. 3,5-Bis(tert-butyl)-4-hydroxybenzonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKCeU0UAhbc_PuI-2n8EK7bMqbZhLC0nBEylEV2AnVgII3Vu-hsZTR02M0heUfLY54b2XugtGC4XZ-O6-n8VF_epjZP5Zy5VCipUdiqGBAI6npHhlJ-q9wS21ghhLp44jaqTJmePTkP2UuPUh09bfS]
  • NIH PMC. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7orgz2b6NhRHU3UL8XCSiYISc5lMJBByxJRhQBRCr4wGgpw2adgvZwLWNh66RIkdhAQHqXAFREwgwU94m7ToEMRPZuuWY5nkjQETKmB9sUYLPMpbu0dsdpVRqA2uIwzqhZusVan1IrOd7OQ==]

Sources

3,5-Di-tert-butyl-4-hydroxybenzonitrile structural analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,5-di-tert-butyl-4-hydroxyphenyl moiety, a classic example of a sterically hindered phenol (SHP), represents a privileged scaffold in medicinal chemistry. Initially recognized for its profound antioxidant and stabilizing properties, this core structure has evolved into a versatile platform for the development of highly specific and potent therapeutic agents. This technical guide provides an in-depth exploration of the structural analogues derived from 3,5-di-tert-butyl-4-hydroxybenzonitrile, charting their journey from radical scavengers to targeted inhibitors of critical oncogenic pathways, particularly the Signal Transducer and Activator of Transcription 3 (STAT3). We will dissect the causal logic behind analogue design, provide detailed experimental protocols for their synthesis and evaluation, and present a cohesive analysis of their structure-activity relationships, offering researchers and drug development professionals a comprehensive resource for harnessing the therapeutic potential of this remarkable pharmacophore.

The Hindered Phenol Core: A Double-Edged Sword

The foundational structure, characterized by bulky tert-butyl groups flanking a phenolic hydroxyl, is the source of its unique chemical personality. The steric hindrance provided by the tert-butyl groups is paramount; it increases the stability of the resulting phenoxyl radical formed upon hydrogen atom donation, which is the chemical basis for its efficacy as a chain-breaking antioxidant.[1][2] This property has made SHPs like Butylated Hydroxytoluene (BHT) mainstays in the food and polymer industries.

However, this same chemical feature imparts a "chameleonic" character to the molecule.[3] The redox cycle between the phenol and its corresponding quinone methide can be exploited. While the phenol form acts as an antioxidant, protecting healthy cells from oxidative stress, the quinone methide intermediate can be a potent electrophile, capable of alkylating nucleophilic biomolecules and inducing cytotoxicity.[3] This duality is the strategic cornerstone for developing SHP-based anticancer agents: designing molecules that remain relatively benign in the physiological environment of healthy tissue but become activated to a cytotoxic state within the pro-oxidative microenvironment of a tumor.

Rationale for Analogue Development: Targeting STAT3

While the general cytotoxic potential of SHPs is of interest, modern drug development demands greater specificity to minimize off-target toxicity. A key breakthrough in the application of this scaffold has been the discovery of its ability to inhibit the STAT3 signaling pathway.

Why Target STAT3? STAT3 is a transcription factor that is often constitutively activated in a wide array of human cancers, including those of the breast, pancreas, and blood.[4][5] Its activation is a convergence point for numerous upstream oncogenic signals (e.g., from JAKs and Src kinases). Once activated via phosphorylation, STAT3 dimerizes, translocates to the nucleus, and drives the expression of genes critical for tumor cell proliferation, survival (e.g., Bcl-xL), invasion, and angiogenesis.[6] Crucially, STAT3 is largely dispensable in most normal adult tissues, making it an exceptionally attractive and theoretically safer target for cancer therapy compared to ubiquitous signaling proteins.[4]

The this compound scaffold serves as an excellent starting point for STAT3 inhibitors. The nitrile group, in particular, offers a key interaction point, while the overall lipophilicity of the molecule allows for cell permeability. Analogue development, therefore, focuses on modifying this core to enhance potency and selectivity for the STAT3 protein, typically by targeting either the SH2 domain (disrupting dimerization) or the DNA-binding domain.[4][7]

Synthesis of Key Analogues: A Methodological Workflow

A common strategy to enhance the biological activity of the core structure is to introduce additional functionalities at the para-position, often by converting the nitrile or, more commonly, a precursor aldehyde into a more complex side chain. The Knoevenagel condensation is a powerful tool for this, allowing for the formation of a carbon-carbon double bond to which various functionalities can be appended.

General Synthetic Workflow

The synthesis of advanced analogues, such as the potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), often begins with the formylation of 2,6-di-tert-butylphenol to create the key aldehyde intermediate.[8][9] This is then followed by a condensation reaction.

SynthesisWorkflow A Starting Material (2,6-Di-tert-butylphenol) B Formylation (Duff Reaction) A->B HMTA, Acid C Intermediate (3,5-Di-tert-butyl-4-hydroxybenzaldehyde) B->C Hydrolysis E Condensation (Knoevenagel Reaction) C->E D Active Methylene Compound (e.g., Malononitrile) D->E Base Catalyst F Crude Product E->F G Purification (Recrystallization/Chromatography) F->G H Final Analogue G->H STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates (Y705) pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization (SH2 domain) DNA DNA STAT3_dimer->DNA Nuclear Translocation Analogue Analogue (Inhibitor) Analogue->pSTAT3_mono Binds SH2 domain Prevents Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription binds & activates Cytokine Cytokine Cytokine->Receptor

Sources

An In-depth Technical Guide to the Antioxidant Properties of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the antioxidant properties of 3,5-Di-tert-butyl-4-hydroxybenzonitrile, a sterically hindered phenolic compound of significant interest in materials science, pharmacology, and industrial applications. We will dissect its core mechanism of action, rooted in free radical scavenging, and explore the critical structural motifs that govern its efficacy. This document furnishes drug development professionals, researchers, and scientists with detailed, field-proven experimental protocols for the quantitative assessment of its antioxidant capacity, including the DPPH and ABTS assays. The causality behind experimental design and the interpretation of results are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Chemical Architecture of a Potent Antioxidant

This compound (DBHBN) is a synthetic organic compound characterized by a benzonitrile framework substituted with two bulky tert-butyl groups at the 3 and 5 positions and a critical hydroxyl group at the 4-position.[1] Its molecular formula is C₁₅H₂₁NO.[1] This specific arrangement places DBHBN in the class of sterically hindered phenolic antioxidants, a group of compounds renowned for their ability to stabilize materials against oxidative degradation.[2]

The unique architecture of DBHBN is central to its function. The phenolic hydroxyl (-OH) group serves as the active site for antioxidant activity, while the flanking tert-butyl groups provide significant steric hindrance. This steric shield is not a passive feature; it profoundly influences the compound's reactivity and the stability of the resulting radical species, a topic we will explore in detail. The nitrile (-CN) group at the para-position differentiates it from other common phenolic antioxidants like Butylated Hydroxytoluene (BHT), affecting its polarity and potential interactions with biological targets.[1]

Caption: Chemical structure of this compound.

Core Antioxidant Mechanism: A Tale of Hydrogen Donation and Steric Stabilization

The primary role of a phenolic antioxidant is to intercept and neutralize damaging free radicals, thereby terminating the chain reactions that lead to oxidative degradation of cellular components or industrial materials.[3][4] DBHBN accomplishes this primarily through a Hydrogen Atom Transfer (HAT) mechanism.[1][5]

2.1 Hydrogen Atom Transfer (HAT)

The HAT mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•). This action neutralizes the highly reactive radical, converting it into a more stable, non-radical species (RH), and in the process, the phenolic antioxidant is converted into a phenoxy radical.[3][5]

The Causality: The bond dissociation enthalpy (BDE) of the O-H bond in phenols is relatively low, making this hydrogen atom readily available for donation. The presence of electron-donating groups on the aromatic ring can further lower this BDE, enhancing the rate of hydrogen donation.

DBHBN Phenol (DBHBN-OH) Radical Free Radical (R•) Product2 Phenoxy Radical (DBHBN-O•) DBHBN->Product2 H• Donation Product1 Stable Molecule (RH) Radical->Product1 H• Acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of DBHBN.

2.2 The Critical Role of Steric Hindrance

While the ability to donate a hydrogen atom is fundamental, the subsequent stability of the newly formed phenoxy radical is paramount to overall antioxidant efficacy. An unstable phenoxy radical could potentially initiate new radical chain reactions, exhibiting a pro-oxidant effect.

The Causality: This is where the two ortho-positioned tert-butyl groups of DBHBN become critically important. These bulky groups create a "steric shield" around the radical oxygen atom.[1][6][7] This shielding accomplishes two key objectives:

  • Stabilization: It delocalizes the unpaired electron across the aromatic ring and sterically prevents the radical from easily dimerizing or reacting with other molecules, thus ensuring its stability.[6][8]

  • Prolonged Activity: By preventing unwanted side reactions, the steric hindrance ensures the compound acts as a potent chain-terminating antioxidant, prolonging its protective effect.[1]

Experimental Validation: Quantifying Antioxidant Capacity

To validate the antioxidant properties of DBHBN, standardized in vitro assays are employed. These assays provide quantitative measures of the compound's ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely accepted and utilized methods.[7]

3.1 DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9] DPPH is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance maximum around 517 nm.[10] Upon accepting a hydrogen atom from an antioxidant, DPPH is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[9][10] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.

3.1.1 Detailed Experimental Protocol: DPPH Assay

  • Objective: To determine the concentration of DBHBN required to scavenge 50% of DPPH radicals (IC₅₀ value). A lower IC₅₀ indicates higher antioxidant activity.[9]

  • Materials & Reagents:

    • This compound (DBHBN)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (spectrophotometric grade)

    • Trolox or Ascorbic Acid (as a positive control/standard)

    • 96-well microplate

    • Multichannel pipette

    • Microplate spectrophotometer

  • Step-by-Step Methodology:

    • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol.[11] This solution should be freshly made and kept in the dark to prevent degradation.

    • Preparation of Sample Solutions: Prepare a stock solution of DBHBN in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µM). Prepare identical dilutions for the positive control (Trolox).

    • Assay Procedure (96-well plate format): a. To each well, add 20 µL of the sample or standard solution at different concentrations. b. Add 180-200 µL of the DPPH working solution to each well. c. For the blank/control, add 20 µL of methanol instead of the sample solution. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[9][11]

    • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[10]

    • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[9]

    • Data Analysis: Plot the % Inhibition against the concentration of DBHBN. The IC₅₀ value is determined from the resulting dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH in Methanol A2 Add 180µL DPPH Solution to each well P1->A2 P2 Prepare Serial Dilutions of DBHBN & Standard A1 Add 20µL Sample/Standard to 96-well plate P2->A1 A1->A2 A3 Incubate 30 min in Dark A2->A3 M1 Read Absorbance at 517 nm A3->M1 C1 Calculate % Inhibition M1->C1 C2 Determine IC50 Value C1->C2

Caption: Experimental workflow for the DPPH antioxidant assay.

3.2 ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] The resulting ABTS•⁺ solution is blue-green and has a characteristic absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the radical is reduced back to the colorless neutral form of ABTS.

The Causality: This assay is advantageous as the ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. The decolorization reaction is rapid, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

3.2.1 Detailed Experimental Protocol: ABTS Assay

  • Objective: To determine the Trolox Equivalent Antioxidant Capacity (TEAC) of DBHBN, comparing its scavenging ability to the water-soluble vitamin E analog, Trolox.

  • Materials & Reagents:

    • This compound (DBHBN)

    • ABTS (7 mM)

    • Potassium persulfate (2.45 mM)

    • Phosphate Buffered Saline (PBS) or Ethanol

    • Trolox (as a standard)

    • 96-well microplate and reader

  • Step-by-Step Methodology:

    • Preparation of ABTS•⁺ Stock Solution: a. Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[9] b. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] This allows for the complete generation of the radical cation.

    • Preparation of ABTS•⁺ Working Solution: a. Dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[12]

    • Preparation of Sample and Standard Solutions: Prepare a range of concentrations for both DBHBN and the Trolox standard.

    • Assay Procedure (96-well plate format): a. Add 10 µL of the sample or Trolox standard to individual wells.[13] b. Add 190 µL of the ABTS•⁺ working solution to each well.[12] c. Mix and incubate for 5-10 minutes at room temperature in the dark.[12][14]

    • Measurement: Read the absorbance at 734 nm.[12]

    • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

    • Data Analysis: Create a standard curve by plotting the % inhibition versus the concentration of Trolox. Use the linear regression equation of the standard curve to determine the TEAC value for DBHBN.

cluster_prep Radical Generation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Mix ABTS (7mM) & K₂S₂O₈ (2.45mM) P2 Incubate 12-16h in Dark P1->P2 P3 Dilute to Absorbance of ~0.7 at 734nm P2->P3 A2 Add 190µL ABTS•⁺ Solution P3->A2 A1 Add 10µL Sample/Standard to 96-well plate A1->A2 A3 Incubate 5-10 min A2->A3 M1 Read Absorbance at 734 nm A3->M1 C1 Calculate % Inhibition M1->C1 C2 Determine TEAC Value from Trolox Curve C1->C2

Caption: Experimental workflow for the ABTS antioxidant assay.

Efficacy and Comparative Analysis

While direct IC₅₀ data for this compound is not extensively published, studies on structurally related compounds provide strong evidence of its high antioxidant potential. The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a key determinant of potent activity.

Compound/DerivativeAssayEfficacy MetricReference CompoundEfficacy Metric (Ref.)Source
4-(3,5-di-tert-butyl-4-hydroxybenzylidene) DerivativeDPPH90% scavenging at 100 µMBHT75% scavenging[1]
Arylidene flavanone with two DBHBN moietiesDPPH70.8% scavenging (30 min)--[7]
Chalcone with one DBHBN moietyDPPH61.1% scavenging (30 min)--[7]

The data clearly indicates that derivatives incorporating the DBHBN scaffold exhibit superior radical scavenging activity compared to the widely used antioxidant BHT.[1] This enhanced performance is attributed to the combination of efficient hydrogen donation and the exceptional stability of the resulting phenoxy radical conferred by the sterically hindering tert-butyl groups.

Conclusion and Future Directions

This compound is a highly effective sterically hindered phenolic antioxidant. Its mechanism of action, centered on hydrogen atom transfer and subsequent radical stabilization via steric hindrance, provides a robust defense against oxidative processes. The standardized DPPH and ABTS assays serve as reliable, reproducible methods for quantifying its potent free radical scavenging capabilities. The superior performance of its derivatives compared to industry standards like BHT underscores its potential for development in applications requiring high-performance, long-lasting antioxidant protection, from polymer stabilization to novel therapeutic agents targeting oxidative stress-related pathologies. Further in vivo studies are warranted to fully elucidate its biological activity and safety profile for pharmaceutical applications.

References

  • This compound | 1988-88-1 | Benchchem.

  • Dzah, C. S., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.

  • Andrés, A. I., et al. (2024). Mechanisms of action by which phenolic compounds present antioxidant activity. Food Bioscience.

  • Salehi, B., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants.

  • Unveiling the power of phenols: How they contribute to antioxidant act. Only Plants.

  • Carocho, M., & Ferreira, I. C. F. R. (2013). Phenolic Antioxidants and Human Health. Encyclopedia.

  • Kuno, T., et al. (2023). Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods. Journal of the Science of Food and Agriculture.

  • Shi, H., et al. (2006). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate.

  • A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT. Benchchem.

  • Sterically Hindered Phenols as Antioxidant. (2020). ResearchGate.

  • Papakyriakou, A., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules.

  • DPPH Antioxidant Assay. G-Biosciences.

  • Ökten, S., et al. (2022). DPPH Radical Scavenging Assay. MDPI.

  • DPPH Antioxidant Assay Kit. Zen-Bio.

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.

  • ABTS Antioxidant Assay Kit. ATZ Labs.

  • Activated ABTS Antioxidant Assay Kit. Zen-Bio.

  • ABTS Antioxidant Capacity Assay. G-Biosciences.

  • Does anyone know an easy protocol for DPPH assay? ResearchGate.

Sources

An In-Depth Technical Guide to the Anti-inflammatory Effects of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anti-inflammatory properties of the synthetic phenolic compound, 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB). Synthesizing data from preclinical research, this document elucidates the core mechanisms of action, including its potent antioxidant activity and its role as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Furthermore, this guide explores the putative involvement of DTBHB in modulating critical inflammatory signaling cascades, namely the NF-κB and MAPK pathways. Detailed experimental protocols for assessing the anti-inflammatory efficacy of DTBHB are provided, alongside a summary of available in vivo data for structurally related derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic, unresolved inflammation is a key pathological driver of a multitude of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The current pharmacopeia of anti-inflammatory drugs, predominantly non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant adverse effects, underscoring the urgent need for novel, targeted, and safer therapeutic interventions.

Phenolic compounds, both natural and synthetic, have garnered considerable attention for their diverse biological activities, including potent anti-inflammatory effects. This compound, a synthetic phenolic nitrile derivative, has emerged as a promising candidate for further investigation due to its unique structural features and multifaceted mechanisms of action.[1]

Physicochemical Properties of this compound

This compound is a crystalline solid characterized by a benzonitrile core substituted with two sterically hindering tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4-position. These structural attributes contribute to its notable antioxidant and anti-inflammatory properties.

PropertyValueReference
CAS Number 1988-88-1[1][2][3]
Molecular Formula C₁₅H₂₁NO[1][2][3]
Molecular Weight 231.33 g/mol [1][2][3]
Appearance Crystalline solid[1]
Melting Point 144 °C[1]

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory efficacy of this compound is underpinned by a multi-pronged mechanistic profile, primarily revolving around its antioxidant capacity and its direct inhibition of key pro-inflammatory enzymes.

Potent Antioxidant Activity

A seminal feature of phenolic compounds is their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key mediators of oxidative stress and inflammation. The hydroxyl group on the benzene ring of DTBHB can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[1] The presence of the bulky tert-butyl groups enhances the stability of the resulting phenoxyl radical, contributing to its potent antioxidant activity.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

The arachidonic acid cascade is a central pathway in the generation of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. This compound has been identified as a dual inhibitor of the key enzymes in this pathway: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1]

  • Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation. By inhibiting COX activity, DTBHB can effectively reduce the production of these pro-inflammatory prostaglandins.[1]

  • 5-Lipoxygenase (5-LOX) Inhibition: 5-LOX catalyzes the initial steps in the biosynthesis of leukotrienes, which are powerful chemoattractants and bronchoconstrictors involved in various inflammatory diseases, including asthma. The inhibition of 5-LOX by DTBHB represents a significant therapeutic advantage, as many conventional NSAIDs only target the COX pathway.[1]

Arachidonic_Acid_Cascade_Inhibition AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Chemotaxis, Bronchoconstriction) LOX->LTs DTBHB 3,5-Di-tert-butyl-4- hydroxybenzonitrile DTBHB->COX Inhibits DTBHB->LOX Inhibits

Figure 1: Dual inhibitory action of this compound on the arachidonic acid cascade.

Putative Modulation of Inflammatory Signaling Pathways

While direct evidence for the effect of this compound on the NF-κB and MAPK signaling pathways is still emerging, the established anti-inflammatory profile of phenolic compounds and derivatives of DTBHB strongly suggests its involvement in modulating these critical intracellular cascades.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB transcription factor family plays a pivotal role in regulating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Given the antioxidant properties of DTBHB, it is plausible that it can inhibit NF-κB activation by quenching the ROS that act as secondary messengers in many NF-κB activating pathways. Furthermore, studies on derivatives of DTBHB have demonstrated a reduction in the production of NF-κB-regulated cytokines, such as TNF-α and IL-1β, providing indirect evidence for its modulatory role in this pathway.[4][5]

NF-kB_Pathway_Modulation cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) NFkB_nuc->Genes Nucleus Nucleus DTBHB 3,5-Di-tert-butyl-4- hydroxybenzonitrile DTBHB->IKK Putative Inhibition

Figure 2: Putative inhibition of the NF-κB signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are crucial mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals. Activation of MAPK pathways leads to the phosphorylation and activation of numerous downstream transcription factors and enzymes that are involved in the inflammatory response. The inhibition of MAPK signaling is a key therapeutic strategy for inflammatory diseases.

While direct studies on DTBHB are limited, many phenolic compounds have been shown to modulate MAPK signaling. It is hypothesized that DTBHB may interfere with the phosphorylation and activation of key MAPK components, thereby downregulating the expression of pro-inflammatory mediators.

MAPK_Pathway_Modulation Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse DTBHB 3,5-Di-tert-butyl-4- hydroxybenzonitrile DTBHB->MAPKKK Putative Inhibition DTBHB->MAPKK DTBHB->MAPK

Figure 3: Hypothesized modulation of the MAPK signaling pathway by this compound.

In Vivo Anti-inflammatory Activity of a DTBHB Derivative

CompoundDoseAnimal ModelEndpointResultReference
LQFM218 100 mg/kg (oral)MiceCarrageenan-induced paw edema33.8% - 42.6% reduction in edema[4][5]
100 mg/kg (oral)MiceCarrageenan-induced pleurisy↓ Polymorphonuclear cell migration (35.4%)↓ Myeloperoxidase activity (52.2%)↓ PGE₂ levels (23.0%)↓ TNF-α levels (67.6%)↓ IL-1β levels (53.4%)[4][5]

These findings suggest that compounds possessing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety exhibit significant anti-inflammatory activity in vivo, likely through the reduction of pro-inflammatory mediators.

Experimental Protocols for Assessing Anti-inflammatory Effects

The following protocols are provided as a guide for researchers investigating the anti-inflammatory properties of this compound and its derivatives.

In Vitro COX and 5-LOX Inhibition Assays

Objective: To determine the in vitro inhibitory activity of the test compound against COX-1, COX-2, and 5-LOX enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • 5-LOX enzyme preparation (human recombinant or from polymorphonuclear leukocytes)

  • Arachidonic acid (substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Appropriate buffers and co-factors

  • Detection reagents for prostaglandins and leukotrienes (e.g., EIA kits)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the enzyme preparation, buffer, and the test compound or vehicle control.

  • Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Quantify the amount of prostaglandin or leukotriene produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line or primary macrophages

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • MTT or other viability assay reagents

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

  • In a parallel plate, assess cell viability using an MTT assay to rule out cytotoxic effects of the test compound.

  • Calculate the percentage of cytokine inhibition and determine the IC₅₀ value.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in a model of acute inflammation.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

  • Test compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for the test compound

  • Pletysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-inflammatory agent. Its well-established antioxidant properties and its dual inhibitory action on the COX and 5-LOX pathways provide a solid mechanistic foundation for its therapeutic potential. While direct evidence for its modulation of the NF-κB and MAPK signaling pathways requires further investigation, the existing data on structurally related compounds strongly suggests its involvement in these critical inflammatory cascades.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

  • Conducting comprehensive in vivo studies to evaluate its efficacy and safety profile in various models of inflammatory disease.

  • Performing structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

The continued exploration of this compound and its derivatives holds significant promise for the development of a new generation of safe and effective anti-inflammatory drugs.

References

  • Aluoch, A. O., & Whalen, M. M. (2006). Activation of p44/42 MAPK Plays a Role in the TBT-induced Loss of Human Natural Killer (NK) Cell Function. Journal of Applied Toxicology, 26(2), 159-166.
  • de Fátima, Â., Modolo, L. V., & Conegero, L. S. (2020). Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. European Journal of Pharmacology, 887, 173562.
  • da Silva, G. A., et al. (2020). Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. ResearchGate. Available from: [Link].

  • Ikuta, H., et al. (1987). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Journal of Medicinal Chemistry, 30(11), 1995-1998.
  • Ahmad, A., et al. (2008). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Archiv der Pharmazie, 341(9), 587-591.
  • ResearchGate. Methods for Evaluation of TNF-α Inhibition Effect. Available from: [Link].

  • ResearchGate. Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). Available from: [Link].

  • Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products.
  • bioRxiv. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. Available from: [Link].

  • Wang, D., et al. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 143, 1269-1281.
  • Antonenko, Y. N., et al. (2019). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. ACS Omega, 4(1), 1999-2007.
  • ResearchGate. (PDF) Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria. Available from: [Link].

  • Handayani, S., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. ACS Omega, 8(49), 47043–47055.
  • Vafaei, S., et al. (2022). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers in Immunology, 13, 860098.
  • MDPI. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway. Available from: [Link].

  • MDPI. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. Available from: [Link].

  • ResearchGate. Inhibition of Polymorphonuclear Leukocyte 5-Lipoxygenase and Platelet Cyclooxygenase by α-(3,5-Di-Tert-Butyl-4-Hydroxybenzylide. Available from: [Link].

  • Wright, A. S., et al. (1969). The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201)
  • Shi, J., et al. (2004). The Differential Effects of IL-1 and TNF-alpha on Proinflammatory Cytokine and Matrix Metalloproteinase Expression in Human Chondrosarcoma Cells.
  • Liu, R., et al. (2021). Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil. Food Chemistry, 344, 128660.
  • MDPI. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Available from: [Link].

  • Khan, S., et al. (2020). Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Scientific Reports, 10(1), 21255.

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the multifaceted biological activities of 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB). As a sterically hindered phenolic compound, DTBHB presents a unique chemical scaffold that has garnered significant interest for its potential therapeutic applications. This document moves beyond a cursory overview to provide an in-depth analysis of its antioxidant, anti-inflammatory, and anticancer properties, grounded in experimental evidence and mechanistic insights. The protocols and data presented herein are intended to empower researchers to design and execute robust studies to further elucidate the pharmacological potential of this intriguing molecule.

Introduction to this compound (DTBHB)

This compound is a synthetic organic compound characterized by a benzonitrile core substituted with two bulky tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position.[1] Its molecular formula is C₁₅H₂₁NO, and it has a molecular weight of 231.34 g/mol .[2] The steric hindrance provided by the tert-butyl groups ortho to the phenolic hydroxyl group plays a crucial role in its chemical reactivity and biological activity. This structural feature enhances the stability of the phenoxyl radical, a key factor in its antioxidant mechanism.[3]

Chemical and Physical Properties:

PropertyValueReference(s)
CAS Number 1988-88-1[1]
Molecular Formula C₁₅H₂₁NO[1]
Molecular Weight 231.34 g/mol [2]
Melting Point 144 °C[1]
LogP 3.86[1]
Appearance Faint yellow crystalline solid[4]
Solubility Low aqueous solubility[1]

The nitrile group and the hydroxyl group provide sites for potential chemical modifications, allowing for the synthesis of various derivatives with potentially enhanced or novel biological activities.

Antioxidant Activity: A Mechanistic Perspective

The primary mechanism underlying the antioxidant activity of DTBHB is its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance from the adjacent tert-butyl groups, which prevents it from initiating further radical reactions.[3]

In Vitro Antioxidant Assays

The antioxidant capacity of DTBHB and its derivatives has been evaluated using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the violet DPPH radical to a yellow hydrazine derivative is monitored spectrophotometrically.[3] While specific IC50 values for DTBHB are not consistently reported in readily available literature, derivatives have shown potent activity. For instance, a derivative, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, demonstrated superior DPPH radical scavenging activity (90% at 100 µM) compared to the well-known antioxidant butylated hydroxytoluene (BHT) (75% at the same concentration).[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation. Comparative studies have indicated that DTBHB exhibits higher antioxidant activity than the standard antioxidant Trolox in the ABTS assay, suggesting its potential for applications in conditions related to oxidative stress.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the DPPH radical scavenging activity of DTBHB.

Materials:

  • This compound (DTBHB)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound Solutions: Prepare a stock solution of DTBHB in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of DTBHB solution to the wells.

    • For the control, add 100 µL of methanol instead of the test solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control – Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of DTBHB to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and DTBHB (1:1 ratio in 96-well plate) A->C B Prepare DTBHB Solutions (Serial Dilutions) B->C D Incubate in Dark (30 min at RT) C->D E Measure Absorbance (at 517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

DPPH radical scavenging assay workflow.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

DTBHB has demonstrated significant anti-inflammatory properties, primarily attributed to its ability to inhibit key enzymes in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Studies have identified DTBHB as an inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these pathways, DTBHB can potentially reduce inflammation and associated pain.

In Vivo Anti-inflammatory Models

The anti-inflammatory effects of DTBHB have been demonstrated in in vivo models. Administration of DTBHB has been shown to significantly reduce markers of inflammation in rats subjected to inflammatory stimuli.[1] A commonly used model to assess acute inflammation is the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rats:

This model involves the injection of carrageenan, a phlogistic agent, into the paw of a rat, which induces a localized inflammatory response characterized by edema. The anti-inflammatory activity of a test compound is evaluated by its ability to reduce the swelling of the paw.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the procedure for evaluating the in vivo anti-inflammatory activity of DTBHB.

Materials:

  • This compound (DTBHB)

  • Carrageenan

  • Saline solution

  • Plethysmometer

  • Wistar rats

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer DTBHB orally or intraperitoneally at various doses to different groups of rats. A control group should receive the vehicle only. A positive control group can be treated with a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

G Carrageenan-Induced Paw Edema Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis A Administer DTBHB (or Vehicle/Standard Drug) B Inject Carrageenan into Rat Paw A->B C Measure Paw Volume (at various time points) B->C D Calculate % Edema Inhibition C->D

Workflow for carrageenan-induced paw edema model.

Anticancer Potential: Mechanisms of Action

Emerging evidence suggests that DTBHB and its derivatives possess promising anticancer properties.

Cytotoxicity Against Cancer Cell Lines

Preliminary studies have shown that DTBHB exhibits cytotoxic effects against various cancer cell lines, with the proposed mechanism involving the induction of apoptosis.[1] A closely related derivative, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile] (also known as AG17), has been shown to inhibit the growth of a panel of 13 human tumor cell lines with IC50 values ranging from 0.7 to 4.0 µM.[5]

IC50 Values of AG17 against Human Tumor Cell Lines:

Cell LineCancer TypeIC50 (µM)Reference
HL-60(TB)Promyelocytic Leukemia< 1.5[5]
Various(12 other human tumor cell lines)0.7 - 4.0[5]
Disruption of Mitochondrial Function

A key mechanism underlying the anticancer activity of the DTBHB derivative AG17 is the disruption of mitochondrial function. This was observed to occur within an hour of drug exposure in HL-60(TB) cells and was characterized by a significant decrease in ATP levels and loss of mitochondrial membrane potential.[5] This disruption of cellular energy metabolism can trigger apoptotic cell death in cancer cells.

Potential Modulation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is often constitutively active in many types of cancer, promoting cell proliferation, survival, and metastasis. Given the anti-inflammatory properties of DTBHB, it is plausible that it may also exert its anticancer effects through the modulation of the NF-κB pathway. However, direct evidence for the inhibition of NF-κB by DTBHB is an area that warrants further investigation.

G Proposed Anticancer Mechanisms of DTBHB Derivatives DTBHB DTBHB Derivative (e.g., AG17) Mito Mitochondrial Dysfunction DTBHB->Mito Nfkb NF-κB Pathway (Potential Target) DTBHB->Nfkb ATP Decreased ATP Mito->ATP MMP Loss of Mitochondrial Membrane Potential Mito->MMP Apoptosis Apoptosis ATP->Apoptosis MMP->Apoptosis Nfkb->Apoptosis

Potential anticancer signaling pathways of DTBHB derivatives.

Synthesis and Characterization

A detailed understanding of the synthesis and characterization of DTBHB is essential for its further development and application.

Synthetic Route

One common method for the synthesis of this compound involves the cyanation of a corresponding halogenated precursor.

Example Synthetic Protocol Overview:

  • Precursor: 3,5-Di-tert-butyl-4-iodophenol

  • Reagents: Zinc cyanide (Zn(CN)₂)

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) and Xantphos

  • Solvent: N-Methylpyrrolidone (NMP)

  • Conditions: 100°C for 12 hours[1]

Spectroscopic Characterization

The structure of synthesized DTBHB can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum typically shows a singlet for the tert-butyl protons around 1.3 ppm and signals for the aromatic protons exhibiting a para-substitution pattern.[1]

  • ¹³C NMR: The carbon NMR spectrum shows the nitrile carbon resonance at approximately 115 ppm and the tert-butyl carbons around 30-35 ppm.[1]

  • IR Spectroscopy: The infrared spectrum is characterized by a broad O-H stretching band around 3200 cm⁻¹ and a sharp C≡N stretching band around 2240 cm⁻¹.[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound.

Future Directions and Conclusion

This compound and its derivatives represent a promising class of bioactive molecules with significant therapeutic potential. The antioxidant, anti-inflammatory, and anticancer activities demonstrated in preclinical studies warrant further investigation. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To design and synthesize novel derivatives with enhanced potency and selectivity.

  • In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways modulated by DTBHB, particularly its effects on the NF-κB pathway.

  • Comprehensive in vivo studies: To evaluate the efficacy, pharmacokinetics, and safety profile of DTBHB in relevant animal models of disease.

References

  • Gazit, A., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria. Cancer Research, 55(13), 2794–2799. (URL: [Link])

  • PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (URL: [Link])

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0 - ChemWhat. (URL: [Link])

  • Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - ResearchGate. (URL: [Link])

  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay - PMC - NIH. (URL: [Link])

  • Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). - ResearchGate. (URL: [Link])

  • FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate. (URL: [Link])

  • This compound | CAS 1988-88-1 - Matrix Fine Chemicals. (URL: [Link])

  • Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- - the NIST WebBook. (URL: [Link])

  • antioxidant activity applying an improved abts radical cation decolorization assay - ResearchGate. (URL: [Link])

  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. - CABI Digital Library. (URL: [Link])

  • 13C NMR Spectrum (1D, 300 MHz, H2O, predicted) (HMDB0060391) - Human Metabolome Database. (URL: [Link])

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PubMed Central. (URL: [Link])

  • Human cancer cell lines tested | Download Table - ResearchGate. (URL: [Link])

  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde - the NIST WebBook. (URL: [Link])

  • IC50 values of the antioxidant activity test using DPPH method - ResearchGate. (URL: [Link])

  • Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed. (URL: [Link])

  • The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed. (URL: [Link])

  • Anti-inflammatory Effects of Flavonoids on TNBS-induced Colitis of Rats - PMC - NIH. (URL: [Link])

  • Antioxidants selectively suppress activation of NF-kappa B by human T-cell leukemia virus type I Tax protein - NIH. (URL: [Link])

  • SPB-201 Alleviates Indomethacin-Induced Gastric Damage in Rats through Its Antioxidant, Anti-inflammatory, and Pro-angiogenic Properties - PMC - NIH. (URL: [Link])

  • tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di - PubMed. (URL: [Link])

  • Protective effects of 3, 4‐dihydroxybenzoic acid on myocardial infarction induced by isoproterenol in rats | Request PDF - ResearchGate. (URL: [Link])

Sources

3,5-Di-tert-butyl-4-hydroxybenzonitrile free radical scavenging capacity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Free Radical Scavenging Capacity of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DTBHB) is a synthetic phenolic nitrile derivative recognized for its significant antioxidant properties.[1] This technical guide provides a comprehensive examination of its free radical scavenging capabilities, grounded in its unique molecular architecture. We will explore the mechanistic underpinnings of its antioxidant action, detail the structure-activity relationships that govern its efficacy, and provide validated, step-by-step experimental protocols for quantifying its scavenging capacity. This document serves as an essential resource for professionals engaged in the research and development of novel antioxidant agents for applications spanning pharmaceuticals, materials science, and cosmetics.

Introduction: The Significance of Sterically Hindered Phenols

Free radicals, highly unstable molecules with unpaired electrons, are implicated in a multitude of degradative processes, from the spoilage of food to the aging of polymers and the pathogenesis of various human diseases.[2] Phenolic compounds are a cornerstone of antioxidant science, valued for their ability to neutralize these damaging radicals.[3] Among these, sterically hindered phenols represent a specialized class designed for enhanced stability and prolonged activity.[2][4]

This compound belongs to this class. Its structure is characterized by a benzonitrile core with a hydroxyl group at the 4-position, flanked by two bulky tert-butyl groups at the 3 and 5 positions.[1][5] This specific arrangement creates a sterically protected environment around the reactive hydroxyl group, which is fundamental to its function as a potent free radical scavenger.[2][5] Understanding the nuances of its mechanism and how its structure dictates its function is critical for harnessing its full potential in various scientific and industrial applications.

The Core Mechanism: Hydrogen Atom Transfer and Radical Stabilization

The primary mechanism by which this compound and other phenolic antioxidants scavenge free radicals is through Hydrogen Atom Transfer (HAT).[1][3] The phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction.[1][2][4]

Upon donating the hydrogen atom, the DTBHB molecule is converted into a phenoxyl radical. The efficacy of a phenolic antioxidant is critically dependent on the stability of this resulting radical. An unstable phenoxyl radical could potentially initiate new radical chains, negating the antioxidant effect. Herein lies the importance of the hindered structure of DTBHB.

  • Steric Shielding : The two large tert-butyl groups physically obstruct the radical center on the oxygen atom.[2][5] This steric hindrance prevents the phenoxyl radical from easily reacting with other molecules, thereby enhancing its stability and preventing it from becoming a pro-oxidant.[6]

  • Resonance Stabilization : The unpaired electron of the phenoxyl radical is not localized on the oxygen atom. Instead, it is delocalized across the entire benzene ring through resonance.[4] This distribution of the radical electron density significantly stabilizes the molecule, making the initial hydrogen donation more favorable.

Caption: General mechanism of free radical scavenging by DTBHB.

Structure-Activity Relationship (SAR) Analysis

The antioxidant capacity of DTBHB is a direct consequence of the interplay between its functional groups.[7]

  • Phenolic Hydroxyl (-OH) Group : This is the active site responsible for donating the hydrogen atom. The ease with which this occurs is determined by the O-H Bond Dissociation Energy (BDE). A lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity.[8]

  • Di-tert-butyl Groups : As previously discussed, these bulky substituents at the ortho positions (3 and 5) are crucial. They provide steric protection, which not only stabilizes the resulting phenoxyl radical but also enhances the compound's lipophilicity.[1][2]

  • Nitrile (-C≡N) Group : The nitrile group at the para-position (4-position relative to the hydroxyl group) is a distinguishing feature compared to common antioxidants like Butylated Hydroxytoluene (BHT).[1] As an electron-withdrawing group, it can influence the electronic properties of the benzene ring and the BDE of the phenolic hydroxyl group. Furthermore, the nitrile moiety can act as a hydrogen bond acceptor, potentially mediating interactions with biological targets or influencing the compound's solubility and pharmacokinetic profile.[9][10]

Structure_Activity_Relationship cluster_hydroxyl Hydroxyl Group (-OH) cluster_tertbutyl Di-tert-butyl Groups cluster_nitrile Nitrile Group (-CN) DTBHB This compound OH_group Primary Active Site DTBHB->OH_group Governs Reactivity tBu_groups Steric Hindrance DTBHB->tBu_groups Ensures Stability CN_group Electron-Withdrawing Nature DTBHB->CN_group Modulates Properties H_donation Hydrogen Atom Donation (HAT) OH_group->H_donation BDE Lowers O-H Bond Dissociation Energy (BDE) H_donation->BDE Radical_stability Stabilizes Phenoxyl Radical tBu_groups->Radical_stability Lipophilicity Increases Lipophilicity tBu_groups->Lipophilicity Electronic_effect Modulates Ring Electronics CN_group->Electronic_effect H_bond Hydrogen Bond Acceptor CN_group->H_bond

Caption: Key structural determinants of DTBHB's antioxidant activity.

Experimental Protocols for Quantifying Scavenging Capacity

To empirically determine the free radical scavenging capacity of this compound, several standardized in-vitro assays are employed. Each assay utilizes a different radical source and detection method, providing a comprehensive profile of the compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to assess the ability of a compound to act as a hydrogen donor.[11] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant.[6][11]

Experimental Protocol:

  • Reagent Preparation :

    • DPPH Stock Solution : Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Test Compound Solutions : Prepare a series of concentrations of this compound in methanol.

    • Control : Use methanol as the blank.

    • Standard : Prepare a known antioxidant, such as Ascorbic Acid or Trolox, for comparison.

  • Assay Procedure :

    • Pipette 0.5 mL of each test compound concentration into separate test tubes.

    • Add 3.0 mL of the DPPH working solution to each tube and mix thoroughly.[11]

    • Incubate the tubes in the dark at room temperature for 30 minutes.[11]

  • Measurement and Calculation :

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[11]

    • Calculate the percentage of radical scavenging activity using the formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[12] This method is versatile as it is applicable to both hydrophilic and lipophilic antioxidants and can be used at different pH levels.[13][14]

Experimental Protocol:

  • Reagent Preparation :

    • ABTS•+ Radical Cation Generation : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[12]

    • ABTS•+ Working Solution : Before use, dilute the stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound Solutions : Prepare a series of concentrations of DTBHB.

  • Assay Procedure :

    • Add a small volume (e.g., 10-20 µL) of the test compound solution to a larger volume (e.g., 180-200 µL) of the ABTS•+ working solution.

    • Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation :

    • Measure the decrease in absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[15] It is considered a HAT-based assay and is highly relevant for biological systems.[3]

Experimental Protocol:

  • Reagent Preparation :

    • Fluorescein Working Solution : Prepare a working solution of fluorescein in a 75 mM phosphate buffer (pH 7.4).[16]

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution : Prepare a fresh solution of AAPH (the peroxyl radical initiator) in the same phosphate buffer.[15][16]

    • Trolox Standard : Prepare a series of concentrations of Trolox to serve as the standard curve.

    • Test Compound : Prepare DTBHB solutions in an appropriate solvent.

  • Assay Procedure (96-well plate format) :

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.[17][18]

    • Add 25 µL of the test compound, Trolox standard, or blank (buffer) to the appropriate wells.[17][18]

    • Incubate the plate at 37°C for at least 30 minutes.[17][19]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[17][19]

  • Measurement and Calculation :

    • Immediately place the plate in a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm) pre-set to 37°C.[17][18]

    • Measure the fluorescence intensity every 1-2 minutes for 60-90 minutes.[19]

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample.[19]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve. The antioxidant capacity of DTBHB is then expressed in Trolox Equivalents (TE).

ORAC_Assay_Workflow start Start: Prepare Reagents plate_prep 1. Add 150µL Fluorescein to each well of a 96-well plate start->plate_prep add_samples 2. Add 25µL of Sample, Standard (Trolox), or Blank plate_prep->add_samples incubate 3. Incubate plate at 37°C for 30 min add_samples->incubate initiate 4. Initiate reaction by adding 25µL of AAPH solution incubate->initiate read_fluorescence 5. Immediately read fluorescence (Ex: 485nm, Em: 520nm) every 1-2 min for 60-90 min initiate->read_fluorescence data_analysis Data Analysis read_fluorescence->data_analysis calc_auc 6. Calculate Area Under the Curve (AUC) for each well data_analysis->calc_auc calc_net_auc 7. Calculate Net AUC (Net AUC = AUC_sample - AUC_blank) calc_auc->calc_net_auc std_curve 8. Plot Standard Curve (Net AUC vs. Trolox Conc.) calc_net_auc->std_curve final_result 9. Determine ORAC value in Trolox Equivalents (TE) std_curve->final_result end End final_result->end

Caption: Standard workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Quantitative Data Summary

Direct comparative data for this compound is emerging. However, studies on structurally related compounds highlight its significant potential. For instance, derivatives of its aldehyde counterpart have shown superior DPPH radical scavenging activity compared to the widely used synthetic antioxidant BHT.[6] This suggests that the core 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a highly effective antioxidant scaffold.

Antioxidant AssayTest CompoundResultReference CompoundResultSource
DPPH Radical Scavenging 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one90% scavenging at 100 µMBHT75% scavenging at 100 µM[1]
DPPH Radical Scavenging This compoundSignificant scavenging activity--[1]
Lipid Peroxidation This compoundEffective reduction--[1]

Note: This table summarizes available data and will be updated as more direct comparative studies on this compound become available.

Applications and Future Directions

The potent free radical scavenging capacity of this compound positions it as a valuable compound in several fields:

  • Polymer Stabilization : Its antioxidant properties make it an effective stabilizer to prevent the oxidative degradation of polymers and plastics, extending their lifespan and performance.[5]

  • Pharmaceuticals : As oxidative stress is a key factor in many diseases, DTBHB and its derivatives are of interest in drug development for conditions where antioxidant intervention may be beneficial.[1]

  • Cosmetics and Personal Care : It can be used to protect cosmetic formulations from oxidation and to mitigate the effects of free radical damage on the skin.[2]

Future research should focus on direct, head-to-head comparative studies against industry-standard antioxidants, as well as in-vivo toxicological and efficacy studies to fully validate its potential for therapeutic and commercial applications.

Safety and Handling

According to available safety data, this compound is harmful if inhaled and causes skin and serious eye irritation.[20] It may also cause respiratory irritation.[20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[20]

Conclusion

This compound is a highly effective sterically hindered phenolic antioxidant. Its free radical scavenging capacity is rooted in the synergistic action of its phenolic hydroxyl group, which donates a hydrogen atom, and its flanking di-tert-butyl groups, which provide crucial steric and resonance stabilization to the resulting phenoxyl radical. The presence of a nitrile group further modulates its electronic and physicochemical properties. Standardized assays such as DPPH, ABTS, and ORAC provide robust methods for quantifying its antioxidant efficacy. With its potent scavenging activity, DTBHB holds significant promise for broad applications, warranting further investigation and development.

References

  • Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed. [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds - ResearchGate. [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds - JOCPR. [Link]

  • ORAC Assay Protocol | PDF | Analytical Chemistry - Scribd. [Link]

  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics. [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Cell Biolabs, Inc. [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds. [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds - ResearchGate. [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed. [Link]

  • [PDF] Sterically Hindered Phenols as Antioxidant - Semantic Scholar. [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI. [Link]

  • Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC - NIH. [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company. [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. [Link]

  • Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - NIH. [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. [Link]

  • Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. [Link]

  • Antioxidant effects variation (ABTS assay) with phenolic acids (a) and flavonoids (b) distribution. - ResearchGate. [Link]

  • ABTS/TAC Methodology: Main Milestones and Recent Applications - MDPI. [Link]

  • Antioxidant properties of nitrile and sulfide compounds present in the extract from Broccoli sprouts (Brassica oleracea L.): A DFT study - ResearchGate. [Link]

  • Anti-Inflammatory and Antioxidant Effects of Repeated Exposure to Cruciferous Allyl Nitrile in Sensitizer-Induced Ear Edema in Mice - PubMed. [Link]

  • 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • Sodium nitrite - Wikipedia. [Link]

  • A theoretical study of the radical scavenging activity of natural stilbenes - PMC - NIH. [Link]

  • DPPH Radical Scavenging Assay - MDPI. [Link]

  • see manuscript DOI for details - bioRxiv. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. [Link]

  • Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC - NIH. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - NIH. [Link]

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem. [Link]

  • Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins - MDPI. [Link]

Sources

An In-Depth Technical Guide to the Synthesis, Crystallization, and Predicted Solid-State Behavior of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHN) is a sterically hindered phenol of significant interest to researchers in drug development and materials science. Its unique combination of a hydrogen-donating hydroxyl group, bulky tert-butyl groups for steric shielding, and a polar nitrile moiety makes it a valuable antioxidant and a versatile synthetic intermediate.[1] While a definitive single-crystal X-ray diffraction study is not publicly cataloged, this guide provides a comprehensive framework for its synthesis, crystallization, and characterization. We present field-proven experimental protocols and leverage established principles of crystal engineering to predict its molecular geometry and supramolecular assembly, offering a robust roadmap for researchers to determine and analyze its crystal structure.

Introduction: The Significance of a Hindered Phenolic Nitrile

Sterically hindered phenols are a cornerstone class of antioxidants, renowned for their ability to scavenge free radicals and inhibit oxidative degradation.[1] This function is critical in preserving the integrity of polymers, foods, and pharmaceuticals.[2] this compound (DTBHN) belongs to this family, sharing the core 2,6-di-tert-butylphenol motif with industry-standard antioxidants like Butylated Hydroxytoluene (BHT). However, the replacement of BHT's methyl group with a cyano (-C≡N) group fundamentally alters its electronic profile and hydrogen bonding potential, creating a molecule with distinct properties.

The nitrile group is a potent hydrogen bond acceptor and a versatile chemical handle for further synthetic transformations, making DTBHN a valuable intermediate in the synthesis of more complex molecules, including potential anti-inflammatory drugs.[1][3] Understanding its three-dimensional structure is paramount, as the crystal packing and intermolecular interactions dictate key physicochemical properties such as solubility, dissolution rate, melting point, and stability—all critical parameters in drug development and material formulation. This guide provides the necessary protocols to obtain single crystals and offers an expert analysis of the anticipated solid-state structure.

Synthesis and Crystallization: An Experimental Blueprint

The generation of high-quality single crystals begins with the synthesis of pure material. The following protocols are based on established methodologies for the formylation of hindered phenols and subsequent conversion to nitriles.

Part A: Synthesis of the Precursor, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

The synthesis of the aldehyde precursor is efficiently achieved via the Duff reaction or related formylation methods that are effective for sterically hindered phenols.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-di-tert-butylphenol (1.0 eq), hexamethylenetetramine (HMTA, 1.5 eq), and glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (typically around 120-130 °C) and maintain for 4-6 hours. The causality here is that the acidic medium protonates HMTA, which then serves as the electrophilic formylating agent, while the high temperature provides the necessary activation energy to overcome the steric hindrance of the tert-butyl groups.

  • Hydrolysis: After cooling, add an aqueous solution of hydrochloric acid (e.g., 3M HCl) and heat the mixture again for 1 hour to hydrolyze the intermediate imine to the desired aldehyde.

  • Workup and Purification: Cool the mixture to room temperature. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to yield pure 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a solid.

Part B: Conversion to this compound

The conversion of the aldehyde to the nitrile can be accomplished through a variety of standard methods, such as reaction with hydroxylamine followed by dehydration.

Experimental Protocol:

  • Oxime Formation: Dissolve the synthesized aldehyde (1.0 eq) in a solvent mixture like aqueous ethanol. Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq). Stir the mixture at room temperature or gentle heat until thin-layer chromatography (TLC) indicates complete conversion of the aldehyde.

  • Dehydration: The key step is the dehydration of the intermediate aldoxime. This can be achieved by adding a dehydrating agent like acetic anhydride and heating the reaction mixture. The acetic anhydride reacts with the oxime to form an acetate ester intermediate which then eliminates acetic acid to form the nitrile.

  • Isolation and Purification: Upon completion, the reaction is quenched by carefully pouring it into cold water. The precipitated solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) is crucial to obtain the high-purity DTBHN required for crystal growth.[4]

Part C: Protocol for Single Crystal Growth

The quality of the crystal structure analysis is entirely dependent on the quality of the single crystal. The following protocol is designed to promote slow, ordered growth.[4][5]

Methodology: Slow Evaporation

  • Solvent Selection: Choose a solvent in which DTBHN has moderate solubility. Highly volatile solvents like dichloromethane should be used with caution as rapid evaporation can lead to poor crystal quality.[4] Ethanol or isopropanol are excellent starting points.

  • Solution Preparation: Prepare a nearly saturated solution of highly purified DTBHN in the chosen solvent at room temperature. A concentration similar to that used for an NMR sample (e.g., 5-10 mg in 1 mL) is a good starting point.[4] Gently warm the solution if necessary to ensure complete dissolution, then filter it through a syringe filter (0.22 µm) into a clean, small vial.

  • Controlled Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few pinholes. This prevents dust contamination while allowing the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Slowing the process, for instance by placing the setup in a refrigerator, can sometimes yield better crystals.[4]

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or fine forceps.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization s1 Synthesize Precursor (Aldehyde) s2 Convert to Nitrile (DTBHN) s1->s2 s3 Purify via Recrystallization (>95% Purity) s2->s3 c1 Prepare Saturated Solution s3->c1 High Purity Sample c2 Slow Evaporation (Controlled Environment) c1->c2 c3 Harvest Single Crystals c2->c3 an1 X-Ray Diffraction Analysis c3->an1

Anticipated Crystal Structure and Supramolecular Assembly

While awaiting experimental determination, we can make robust predictions about the crystal structure of DTBHN based on its molecular features and the principles of supramolecular chemistry.

Molecular Structure

The DTBHN molecule is defined by three key features:

  • A Planar Phenyl Ring: The central scaffold.

  • An O-H Donor Group: The phenolic hydroxyl group is an excellent hydrogen bond donor.

  • A C≡N Acceptor Group: The nitrile group is a strong hydrogen bond acceptor.

  • Bulky Tert-butyl Groups: These flanking groups provide steric hindrance, which influences both intramolecular conformation and intermolecular packing.

The bulky tert-butyl groups will sterically prevent significant deviation of the hydroxyl and nitrile groups from the plane of the benzene ring.

Parameter Anticipated Value Justification
O-H Bond Length~0.9 - 1.0 ÅTypical for phenolic hydroxyl groups.
C≡N Bond Length~1.14 - 1.16 ÅStandard for aromatic nitriles.
O-H···N H-Bond Distance~2.8 - 3.2 ÅCharacteristic of strong phenolic-nitrile hydrogen bonds.
O-H···N H-Bond Angle>160°Indicates a strong, linear hydrogen bond.
Supramolecular Interactions and Crystal Packing

The primary interaction governing the crystal packing of DTBHN is expected to be the strong and directional hydrogen bond between the phenolic hydroxyl group (donor) and the nitrile nitrogen (acceptor).[2]

  • Primary Synthon: The most probable motif is a head-to-tail O-H···N hydrogen bond. This interaction is highly favored and will likely form infinite one-dimensional chains or "catemers" running through the crystal lattice.

  • Steric Influence: The large tert-butyl groups play a crucial role. They will dictate the packing of these hydrogen-bonded chains, likely preventing close, co-planar π-π stacking of the aromatic rings. Instead, packing will be dominated by weaker van der Waals interactions and potential C-H···π interactions between the bulky groups of adjacent chains.

  • Polymorphism: The possibility of polymorphism—different crystal packing arrangements of the same molecule—cannot be excluded. Subtle shifts in crystallization conditions (solvent, temperature) could potentially lead to different arrangements, such as cyclic dimers or other motifs, although the linear chain is most probable.[6]

// Define the molecule node mol [label=< N≡C Benzene Ring O-H

>];

mol1 [label=< N≡C Benzene Ring O-H

>];

mol2 [label=< N≡C Benzene Ring O-H

>];

// Arrange nodes {rank=same; mol1; mol; mol2}

// Draw edges mol1:o -> mol:n [label=" O-H···N Bond", fontcolor="#202124"]; mol:o -> mol2:n [label=" O-H···N Bond", fontcolor="#202124"]; } enddot Caption: Predicted O-H···N hydrogen-bonded chain motif in solid DTBHN.

Applications in Drug Development and Material Science

The structural features of DTBHN directly inform its applications:

  • Antioxidant in Pharmaceuticals: The hindered phenol moiety allows DTBHN to act as a potent radical scavenger, protecting active pharmaceutical ingredients (APIs) from oxidative degradation, thereby enhancing drug stability and shelf-life.[1]

  • Anti-inflammatory Research: The core structure is a known scaffold for inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase.[1] The nitrile group provides a site for further chemical elaboration to optimize binding affinity and pharmacokinetic properties.

  • Polymer Stabilization: Like other hindered phenols, DTBHN is an effective antioxidant for stabilizing polymers like plastics and rubbers against thermal and UV degradation, extending the material's lifespan.[1][2]

Conclusion

This compound stands as a molecule of considerable potential, bridging the fields of medicinal chemistry and material science. While its definitive crystal structure remains to be reported, this guide has established a clear and reliable path for its synthesis and crystallization. The predictive analysis, grounded in established chemical principles, strongly suggests a supramolecular architecture dominated by robust O-H···N hydrogen-bonded chains, with steric governance from the bulky tert-butyl groups. By following the protocols outlined herein, researchers are well-equipped to perform the final experimental determination, which will provide invaluable insights into the solid-state properties of this versatile compound and pave the way for its further application in advanced materials and therapeutics.

References

  • BenchChem. (n.d.). This compound | 1988-88-1.
  • Ishibashi, H., et al. (2002). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. The Journal of Organic Chemistry, 67(26), 9456-9461.
  • CymitQuimica. (n.d.). CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 1988-88-1.
  • ChemicalBook. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid synthesis.
  • Sigma-Aldrich. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde 99%.
  • Mettler Toledo. (n.d.). Re-crystallization experiments.
  • ResearchGate. (n.d.). Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). [Figure].
  • Ribeiro, B. D., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 92(8), 2038-2046.
  • Sigma-Aldrich. (n.d.). 3,5-DITERT-BUTYL-4-HYDROXYBENZONITRILE AldrichCPR.
  • Centre de cristallographie (CRISTAL). (n.d.). Guide for crystallization.
  • The Human Metabolome Database. (2020). Showing metabocard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid (HMDB0240642).
  • ResearchGate. (2025). Supramolecular Assembly of Charge-Tunable Metal–Phenolic Networks [Request PDF].
  • Liu, Y., et al. (2019).
  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. Acta Crystallographica Section E, 71(Pt 8), 932-936.

Sources

Methodological & Application

Application Notes and Protocols for the Rosenmund-von Braun Cyanation of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Nitriles

Aryl nitriles are a cornerstone in the synthesis of a vast array of functional groups and are integral components in pharmaceuticals, agrochemicals, and materials science. Their utility as versatile intermediates—readily transformable into amines, carboxylic acids, aldehydes, and tetrazoles—makes their efficient synthesis a critical objective for organic chemists. The Rosenmund-von Braun reaction, a classical and robust method, provides a direct pathway for the conversion of aryl halides to the corresponding aryl nitriles using a copper(I) cyanide reagent.[1][2] This application note provides a comprehensive guide to the reaction, from its mechanistic underpinnings to a detailed experimental protocol, designed for researchers in both academic and industrial settings.

Mechanistic Insights: The Role of Copper in Cyanation

The classical Rosenmund-von Braun reaction involves the displacement of a halide on an aromatic ring with a cyanide group, mediated by a stoichiometric amount of copper(I) cyanide (CuCN).[2] The reaction typically requires high temperatures (often up to 200°C) and is facilitated by polar, high-boiling solvents like DMF, pyridine, or nitrobenzene.[3]

While the precise mechanism has been a subject of study, a commonly accepted pathway involves the oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III)-aryl intermediate.[3] This is followed by reductive elimination, which forges the new carbon-cyanide bond and regenerates a copper(I) halide species. The use of an excess of copper cyanide helps to drive the reaction to completion.[3]

Rosenmund_von_Braun_Mechanism cluster_reaction Proposed Reaction Pathway ArylHalide Aryl-X Intermediate [Ar-Cu(III)(X)(CN)] ArylHalide->Intermediate Oxidative Addition CuCN Cu(I)CN CuCN->Intermediate Product Aryl-CN Intermediate->Product Reductive Elimination CuX Cu(I)X Intermediate->CuX

Figure 1: Proposed mechanism for the Rosenmund-von Braun reaction.

The classical conditions, while effective, can be harsh and may not be compatible with sensitive functional groups.[4] This has led to the development of modern, milder protocols. These often employ catalytic amounts of copper, along with ligands such as L-proline or 1,10-phenanthroline, which can facilitate the reaction at lower temperatures (80–120 °C).[4][5]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the Rosenmund-von Braun cyanation of an aryl bromide. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Safety First: Handling Copper(I) Cyanide

WARNING: Copper(I) cyanide is highly toxic if swallowed, inhaled, or in contact with skin.[6] It reacts with acids to produce extremely toxic hydrogen cyanide gas.[7] All manipulations must be performed in a well-ventilated chemical fume hood.[8] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[9]

Materials and Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Copper(I) cyanide (CuCN) (1.2 - 2.0 mmol, 1.2 - 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)

  • Round-bottom flask or pressure vessel suitable for high temperatures

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle with temperature control

  • For workup: Iron(III) chloride (FeCl₃) solution, ammonium hydroxide (NH₄OH), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup and Execution:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon) to exclude moisture.[10]

  • Charging the Flask: To the reaction flask, add the aryl bromide (1.0 mmol) and copper(I) cyanide (1.2-2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask. The volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Equip the flask with a reflux condenser under a positive pressure of nitrogen or argon.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 140-160 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to over 24 hours.[11]

  • Cooling: Once the reaction is complete (disappearance of starting material), remove the heat source and allow the mixture to cool to room temperature.

Workup and Purification:

The workup procedure is critical for decomposing copper-cyanide complexes and isolating the pure nitrile product.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously pour the mixture into an aqueous solution of iron(III) chloride (e.g., 30% w/v) and ammonium hydroxide. This step helps to complex the copper salts, often forming a precipitate.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aryl nitrile.

Workflow start_node Start A 1. Charge flask with Aryl Bromide & CuCN start_node->A end_node Pure Aryl Nitrile process_node process_node decision_node decision_node B 2. Add anhydrous DMF under inert atmosphere A->B C 3. Heat reaction mixture (e.g., 150°C) B->C D 4. Monitor reaction by TLC/GC-MS C->D E Reaction Complete? D->E E->C No F 5. Cool to room temp. and quench with FeCl₃/NH₄OH E->F Yes G 6. Extract with organic solvent F->G H 7. Wash, dry, and concentrate G->H I 8. Purify via column chromatography H->I I->end_node

Figure 2: Experimental workflow for Rosenmund-von Braun cyanation.

Summary of Reaction Parameters

ParameterTypical ConditionsRationale / Notes
Substrate Aryl Iodides, Aryl BromidesReactivity: Ar-I > Ar-Br >> Ar-Cl. Electron-withdrawing groups can increase reactivity.
Cyanide Source Copper(I) Cyanide (CuCN)Stoichiometric (1.2-2.0 equiv) is common. Must be of good quality (beige, not green).[11]
Catalyst/Additive None (classical) or Ligands (modern)Modern variations use L-proline or diamines to enable lower temperatures and catalytic Cu.[4][5]
Solvent DMF, Pyridine, NMP, NitrobenzeneHigh-boiling polar aprotic solvents are required to facilitate the reaction.[3]
Temperature 140 - 250 °C (classical)High temperatures are typically necessary to overcome the activation energy.[4]
Reaction Time 4 - 48 hoursHighly substrate-dependent. Should be monitored for optimal results.
Workup Aqueous FeCl₃ / NH₄OHEssential for breaking down stable copper-nitrile complexes to liberate the product.

Troubleshooting and Field-Proven Insights

  • No Reaction or Low Conversion: This is the most common issue.

    • Cause: Inactive CuCN, insufficient temperature, or presence of moisture.

    • Solution: Ensure CuCN is a fine, beige powder. Greenish CuCN indicates oxidation and should not be used. Increase the reaction temperature in increments. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.[10][11]

  • Difficult Product Isolation: The product may form a stable complex with copper salts.

    • Cause: Incomplete decomposition of copper complexes during workup.

    • Solution: A thorough quench and wash with an iron(III) chloride/ammonia solution is crucial.[11] Stirring the quenched mixture for an extended period (e.g., 1-2 hours) before extraction can improve product recovery.

  • Formation of Side Products: At high temperatures, side reactions can occur.

    • Cause: Thermal decomposition or reaction with the solvent.

    • Solution: Consider lowering the reaction temperature and extending the reaction time. Alternatively, explore modern, ligand-assisted protocols that proceed under milder conditions.[4][5]

References

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Feng, Y., & Zhang, Y. (2012). Copper-mediated cyanation of aryl halide with the combined cyanide source. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). COPPER CYANIDE HAZARD SUMMARY. Retrieved from [Link]

  • Thieme Connect. (n.d.). Copper-Catalyzed Oxidative Cyanation of Aryl Halides with Nitriles Involving Carbon–Carbon Cleavage. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. Retrieved from [Link]

  • ACS Publications. (2013). Copper-Mediated Direct Aryl C–H Cyanation with Azobisisobutyronitrile via a Free-Radical Pathway. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. Retrieved from [Link]

  • SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2019). Ligand-Promoted Rosenmund–von Braun Reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2016). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Can the selective Rosenmund-von Braun Reaction of dibromo-benzothiadiazole be possible?. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Rosenmund-von Braun. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. Retrieved from [Link]

  • Reddit. (2023). Cyanation of aryl bromide. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles. Retrieved from [Link]

  • ResearchGate. (2009). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Retrieved from [Link]

Sources

Purification of 3,5-Di-tert-butyl-4-hydroxybenzonitrile by Column Chromatography: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

3,5-Di-tert-butyl-4-hydroxybenzonitrile is a sterically hindered phenolic compound with significant applications as an antioxidant and a versatile intermediate in the synthesis of pharmaceuticals and industrial chemicals.[1] Its synthesis, often via methods like the Rosenmund-von Braun cyanation, can yield a crude product containing unreacted starting materials, catalysts, and various by-products such as ethers or incompletely substituted precursors.[2] Achieving high purity is paramount for subsequent applications. This document provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography, designed for researchers, scientists, and drug development professionals. The guide emphasizes not only the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot the methodology effectively.

Introduction and Scientific Background

This compound (MW: 231.33 g/mol , MP: 144°C) is a crystalline solid characterized by a benzonitrile core with two bulky tert-butyl groups flanking a hydroxyl group.[2] This steric hindrance around the phenolic hydroxyl group is key to its potent antioxidant activity, as it stabilizes the resulting radical formed during the quenching of reactive oxygen species.[2] The nitrile functional group and the reactive phenolic proton make it a valuable building block in organic synthesis.[1]

The efficacy and safety of any final product derived from this intermediate depend critically on its purity. Column chromatography is a powerful and widely used technique for the purification of organic compounds on a gram scale.[3] The principle of separation is based on the differential partitioning of the components of a mixture between a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent).[3] For moderately polar compounds like this compound, silica gel, a slightly acidic and highly polar adsorbent, serves as an excellent stationary phase.[3][4] Separation is achieved by eluting the column with a solvent system of increasing polarity, which competes with the sample components for binding sites on the silica, allowing less polar compounds to elute first.

Safety and Handling

Before beginning any experimental work, it is critical to review the Safety Data Sheet (SDS) for all reagents.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

  • Silica Gel: May cause respiratory tract irritation. Avoid inhaling the fine dust.

  • Organic Solvents (Hexane, Ethyl Acetate): Flammable liquids and vapors. May cause drowsiness or dizziness. Use only in a well-ventilated area, preferably a chemical fume hood.[6]

Mandatory Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat at all times.[5][6][7] All procedures involving volatile solvents or silica gel dust should be performed within a certified chemical fume hood.

Protocol: Column Chromatography Purification

This protocol is optimized for the purification of approximately 1-2 grams of crude this compound.

Materials and Equipment

Chemicals:

  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

  • n-Hexane (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • Dichloromethane (for sample loading, optional)

  • Deionized Water

  • Anhydrous Sodium Sulfate

Equipment:

  • Glass chromatography column (40-50 mm diameter, ~30 cm length) with stopcock

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and UV lamp (254 nm)

  • Collection vessels (test tubes or Erlenmeyer flasks)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, graduated cylinders

  • Powder funnel, long-stem glass funnel

  • Cotton or glass wool

Step 1: Determination of Optimal Eluent System via TLC

The success of column chromatography hinges on selecting the right mobile phase. The goal is to find a solvent system that provides good separation and moves the target compound to a retention factor (Rƒ) of approximately 0.3-0.4.

  • Prepare a Dilute Sample: Dissolve a small amount of the crude material in ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Test various ratios of Hexane:Ethyl Acetate. Good starting points are 9:1, 8:2, and 7:3 (v/v).[8] Place the spotted plate in a developing chamber containing the chosen solvent system.

  • Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The desired compound should be well-separated from impurities.

  • Select the System: Choose the solvent ratio that gives the target compound an Rƒ of ~0.3-0.4. For this purification, a system of 85:15 Hexane:Ethyl Acetate is often effective.

Step 2: Column Packing (Wet Slurry Method)

Proper column packing is essential to prevent cracking or channeling of the stationary phase, which leads to poor separation.[9][10]

  • Prepare the Column: Clamp the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the packing.[3] Add a ~1 cm layer of sand over the plug.

  • Make the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial, non-polar eluent (100% Hexane) to create a free-flowing slurry. Stir gently to remove air bubbles.

  • Pack the Column: Fill the column about halfway with 100% Hexane. While swirling the slurry, pour it into the column through a powder funnel in a single, continuous motion.

  • Settle the Packing: Gently tap the side of the column to encourage even settling of the silica gel. Open the stopcock to drain some solvent, which will help compact the bed. The solvent level must never drop below the top of the silica bed.

  • Add Protective Layer: Once the silica has settled into a stable bed, carefully add a ~1 cm layer of sand on top to prevent disturbance during solvent and sample addition.

Step 3: Sample Loading (Dry Loading Method)

For compounds like this compound, which have moderate solubility, dry loading is the preferred method to ensure a concentrated starting band and optimal separation.[11]

  • Dissolve Crude Product: Dissolve the crude material (e.g., 1.5 g) in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.

  • Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the sample weight) to the flask.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Drain the solvent in the column down to the level of the top sand layer. Carefully add the silica-adsorbed sample onto the sand.

  • Top with Sand: Add another thin layer of sand over the sample to protect it during elution.

Step 4: Elution and Fraction Collection

The separation occurs during this stage. A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective.

  • Initial Elution: Carefully add the pre-determined eluent (e.g., 85:15 Hexane:Ethyl Acetate) to the column, taking care not to disturb the top layer.

  • Apply Pressure: Use gentle positive pressure (from a pump or air line) to achieve a steady flow rate (e.g., 5-10 cm/min drop in solvent level).[11]

  • Collect Fractions: Begin collecting the eluate in sequentially numbered test tubes or flasks (e.g., 20 mL per fraction).

  • Monitor Progress: As the elution proceeds, monitor the separation by spotting alternate fractions onto TLC plates. Develop the plates in the same eluent system and visualize under UV light.

  • Combine Pure Fractions: Identify the fractions containing only the pure desired compound (single spot at the correct Rƒ). Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator. The purified this compound will be obtained as a white or faint yellow crystalline solid.[1]

  • Final Analysis: Determine the final yield and confirm purity by measuring the melting point and comparing it to the literature value (144°C).[2]

Data Summary and Visualization

Table 1: Typical Purification Parameters
ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area provides excellent resolving power for moderately polar compounds.[3]
Crude Sample Load 1.5 gA standard load for a 40-50 mm diameter column.
Silica Gel Amount ~60 g (40:1 ratio)A 30-50x excess ensures sufficient interaction sites for effective separation.
Mobile Phase (Eluent) Gradient: Hexane / Ethyl AcetateA standard, effective solvent system for compounds of intermediate polarity.[8]
Initial Eluent 100% HexaneUsed to elute highly non-polar impurities first.
Main Eluent 85:15 Hexane:Ethyl AcetateOptimized to elute the target compound with an ideal Rƒ (~0.3-0.4).
Expected Yield 80-95% (depends on crude purity)Reflects typical recovery rates for this technique.
Purity (Post-Column) >97%Achievable purity with a well-executed protocol.[5]
Diagrams of Workflow and Logic

Purification_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_iso Isolation Phase TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample (Crude on Silica) Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Monitor 5. Monitor Fractions (TLC Analysis) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap 7. Evaporate Solvent (Rotovap) Combine->Evap Product 8. Pure Product (Characterize) Evap->Product

Caption: Experimental workflow for column chromatography purification.

TLC_Analysis_Logic Start Analyze Fraction by TLC Decision Is it a single spot at target Rƒ? Start->Decision Combine Pool into 'Pure Product' Flask Decision->Combine Yes Impure Set aside as 'Mixed/Impure' Fraction Decision->Impure No Next Analyze Next Fraction Combine->Next Impure->Next

Caption: Decision logic for combining fractions based on TLC analysis.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) 1. Incorrect solvent system (too polar).2. Column overloaded with sample.3. Sample band was too diffuse during loading.1. Re-optimize the eluent with TLC; use a less polar system.2. Reduce the amount of crude material or use a larger column.3. Use the dry loading method and ensure the initial sample band is as concentrated as possible.
Cracked or Channeled Column Bed 1. Silica gel was packed unevenly or dried out during the run.2. Air bubbles were introduced during packing.1. Ensure the column is packed carefully as a slurry. Never let the solvent level drop below the top of the silica. 2. Degas the slurry solvent before packing if necessary.
Compound Will Not Elute The eluent is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A small amount of methanol (~1-2%) can be added to dichloromethane for very polar compounds, but this is a last resort as it can dissolve silica.[8]
Low Product Yield 1. Some product remains on the column.2. Fractions were mixed incorrectly.3. Material loss during transfers.1. After the main elution, flush the column with a highly polar solvent (e.g., 100% ethyl acetate) to see if more product elutes.2. Be meticulous with TLC analysis of fractions before combining.3. Ensure quantitative transfers between flasks.

References

  • Fisher Scientific. (n.d.). 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Google Patents. (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Authored by: Senior Application Scientist, Analytical Chemistry Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive, robust, and validated method for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a sterically hindered phenolic compound with significant antioxidant properties, making it a valuable intermediate in the pharmaceutical industry and a stabilizer in polymer manufacturing.[1][2] The accurate determination of its purity and concentration is critical for quality control and research applications. This guide details the chromatographic conditions, sample preparation protocols, and method validation parameters based on International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose.[3][4][5]

Introduction and Scientific Rationale

This compound (Formula: C₁₅H₂₁NO) is characterized by a benzonitrile core with two bulky tert-butyl groups flanking a hydroxyl group.[1][2] This steric hindrance around the phenolic hydroxyl group is key to its function as a potent antioxidant, as it stabilizes the resulting radical formed during the scavenging of free radicals.[1] Given its moderate lipophilicity (LogP: 3.86) and low aqueous solubility, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical method of choice.[1][6] This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. The method described herein utilizes a C18 stationary phase and a polar mobile phase, providing excellent resolution and reproducible quantification of the analyte.[7][8][9]

Analytical Method Principle

The separation is achieved on a C18 (octadecyl-silica) reversed-phase column.[8] A polar mobile phase, consisting of a gradient mixture of acidified water and an organic solvent (acetonitrile), is employed. When the sample is injected, the nonpolar analyte, this compound, partitions between the mobile phase and the stationary phase. Its strong affinity for the hydrophobic C18 stationary phase leads to its retention. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the polarity of the mobile phase is decreased, causing the analyte to elute from the column and be detected by a UV spectrophotometer.[7][10] The use of a gradient ensures efficient elution and sharp, symmetrical peaks.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Reference Standard: this compound (Purity ≥98%).[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade, for sample and standard preparation)[11][12]

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH) (Analytical grade)

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterRecommended SettingRationale
Column C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µmIndustry standard for reversed-phase separation of moderately nonpolar compounds, providing excellent resolution and peak shape.[8][9]
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)Acidification of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.[9]
Mobile Phase B AcetonitrileStrong organic solvent that provides good elution strength for the analyte.
Gradient Program 0-15 min: 60% to 95% B; 15-20 min: 95% B; 20.1-25 min: 60% B (Re-equilibration)A gradient elution ensures the analyte is eluted with a sharp peak while cleaning the column of more nonpolar impurities.[9][10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable analysis time.
Column Temperature 35°CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry.[8]
Detection UV at 280 nmPhenolic compounds exhibit strong absorbance in this region, providing high sensitivity.[6][7][10]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer the standard to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[13]

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This solution should be stored under refrigeration.

Calibration Standards:

  • Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with methanol.

  • Transfer the final solutions to HPLC vials for analysis.

Sample Preparation (General Protocol for Solid Samples):

  • Accurately weigh a known amount of the sample expected to contain the analyte.

  • Transfer the sample to an appropriate volumetric flask.

  • Add methanol to approximately 70% of the flask volume.

  • Sonicate for 15 minutes to facilitate the extraction and dissolution of the analyte.[13]

  • Dilute to the final volume with methanol and mix well. The final concentration should fall within the range of the calibration standards.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.[11][13][14]

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the analytical method is suitable for its intended purpose, a validation process must be conducted according to ICH guidelines.[4][15][16]

  • Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products). This is demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The analyte peak should be well-resolved from any other peaks.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[16] Analyze the prepared calibration standards (at least 5 concentrations are recommended) in triplicate.[16] Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.[15] This is assessed by performing recovery studies on a sample matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day or with a different analyst/instrument. The Relative Standard Deviation (%RSD) for both should be ≤ 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).[16]

Data Analysis and System Suitability

Before commencing any sample analysis, the system suitability must be verified. This is achieved by injecting a standard solution (e.g., 50 µg/mL) five or six times. The results must meet the predefined criteria.

System Suitability Test (SST) Parameters:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD for Peak Area ≤ 2.0%

Quantification: The concentration of this compound in the sample is determined by using the linear regression equation derived from the calibration curve (y = mx + c), where 'y' is the peak area of the analyte in the sample.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from preparation to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_processing Phase 3: Data Processing & Reporting Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Vials_S Standard Vials Standard_Prep->HPLC_Vials_S Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) HPLC_Vials_P Sample Vials Sample_Prep->HPLC_Vials_P HPLC_System HPLC System Injection HPLC_Vials_S->HPLC_System HPLC_Vials_P->HPLC_System Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_System->Data_Acquisition Elution & Detection Integration Peak Integration & Identification Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Standard Data Quantification Concentration Calculation Integration->Quantification Sample Data Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantitative determination of this compound. The protocol is robust and suitable for routine quality control analysis in industrial settings as well as for research applications in academic and pharmaceutical laboratories. Adherence to the described sample preparation, chromatographic conditions, and validation procedures will ensure reliable and reproducible results.

References

  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. RSC Publishing.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
  • SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF. ResearchGate.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH).
  • This compound | 1988-88-1. Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile. CymitQuimica.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • HPLC Sample Preparation. Organomation.
  • Sample Pretreatment for HPLC. Nacalai Tesque, Inc..
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Benchchem.

Sources

Application Notes & Protocols: Leveraging 3,5-Di-tert-butyl-4-hydroxybenzonitrile as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3,5-Di-tert-butyl-4-hydroxybenzonitrile as a pivotal intermediate in pharmaceutical synthesis. We will explore its chemical properties, key synthetic transformations, and its role as a precursor to potent bioactive molecules. Detailed, field-proven protocols are provided for critical reactions, emphasizing the rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of a Hindered Phenol

This compound (DTBHB) is a synthetic organic compound characterized by a benzonitrile core substituted with two bulky tert-butyl groups ortho to a hydroxyl group.[1][2] This specific arrangement, known as a sterically hindered phenol, imparts unique and valuable properties. The bulky tert-butyl groups enhance the compound's stability and modulate the reactivity of the phenolic hydroxyl group, making it an excellent radical scavenger and antioxidant.[1][2]

Its molecular formula is C₁₅H₂₁NO, with a molecular weight of 231.33 g/mol .[1][3] The presence of three distinct functional moieties—the nitrile, the hydroxyl group, and the activated aromatic ring—makes DTBHB a highly versatile scaffold for the synthesis of complex pharmaceutical agents.[1] It serves as a foundational building block for compounds targeting inflammatory pathways, cancer, and metabolic disorders.[4][5][6]

Below is a summary of the key physicochemical properties of this intermediate.

PropertyValueSource
CAS Number 1988-88-1
Molecular Formula C₁₅H₂₁NO[1][3]
Molecular Weight 231.33 g/mol [1][3]
Appearance Faint yellow crystalline solid[2]
Melting Point 144 °C[1]
LogP 3.86[1]
Solubility Low aqueous solubility; soluble in organic solvents[1]

Core Synthetic Transformations and Derivatives

The true utility of this compound in drug development lies in its capacity to be converted into other key functional groups. The nitrile moiety, in particular, is a masked functionality that can be readily transformed into an aldehyde, a carboxylic acid, or an amine, each opening up new avenues for molecular elaboration.

G cluster_main Core Intermediate & Key Derivatives A 3,5-Di-tert-butyl-4- hydroxybenzonitrile B 3,5-Di-tert-butyl-4- hydroxybenzaldehyde A->B Mild Reduction (e.g., DIBAL-H) C 3,5-Di-tert-butyl-4- hydroxybenzoic Acid A->C Hydrolysis (Acid or Base) D (3,5-Di-tert-butyl-4- hydroxyphenyl)methanamine A->D Reduction (e.g., LiAlH4)

Caption: Key synthetic transformations of the nitrile group.

These derivatives are crucial intermediates. For instance, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a direct precursor to numerous anti-inflammatory drug candidates, including KME-4 and BF-389, which feature the 3,5-di-tert-butyl-4-hydroxybenzylidene moiety.[4] Similarly, 3,5-Di-tert-butyl-4-hydroxybenzoic acid is used to synthesize amide derivatives that act as dual inhibitors of COX-2 and 5-LOX enzymes.[5][7]

Application in Anti-Inflammatory Drug Discovery

A primary application of this structural motif is in the development of anti-inflammatory agents. The hindered phenol core is a well-established inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that are critical in the arachidonic acid cascade responsible for producing pro-inflammatory prostaglandins and leukotrienes.[1][5]

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation DTBHB DTBHB Derivatives DTBHB->COX Inhibition DTBHB->LOX Inhibition

Caption: Inhibition of pro-inflammatory pathways by DTBHB derivatives.

By inhibiting these enzymes, derivatives of DTBHB can effectively reduce the inflammatory response, positioning them as promising candidates for treating conditions like arthritis.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic applications. These are designed to be self-validating, with clear endpoints and characterization steps.

Safety and Handling Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound and its derivatives are harmful if swallowed or in contact with skin, and cause serious eye irritation.[8][9]

PrecautionRequirementRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses with side-shields, and a lab coat.To prevent skin and eye contact with hazardous chemicals.[8][9]
Ventilation Conduct all operations in a well-ventilated chemical fume hood.To avoid inhalation of dusts or vapors, which may cause respiratory irritation.[9][10]
Handling Avoid generating dust. Wash hands thoroughly after handling.To prevent ingestion and contamination.[8][11]
Storage Store in a tightly closed container in a dry, well-ventilated place away from oxidizing agents.To ensure stability and prevent hazardous reactions.[12]
Disposal Dispose of contents/container to an approved waste disposal plant.To comply with environmental regulations.[8]
Protocol 1: Synthesis of a Chalcone Intermediate for Flavonoid Analogs

This protocol details the synthesis of a chalcone, a precursor to flavanones, using the aldehyde derivative of DTBHB. This reaction is a Claisen-Schmidt condensation.

G cluster_workflow Protocol 1: Chalcone Synthesis Workflow A 1. Dissolve Reactants (Aldehyde & Acetophenone) in dry Methanol B 2. Saturate with HCl gas (Catalyst) A->B C 3. Stir at Room Temp (e.g., 4 hours) B->C D 4. Monitor for Precipitation (Product Formation) C->D E 5. Cool Reaction Mixture D->E F 6. Isolate by Filtration Wash with cold Methanol E->F G 7. Dry & Characterize (NMR, MS) F->G

Sources

Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Utility of a Sterically Hindered Phenol

3,5-Di-tert-butyl-4-hydroxybenzonitrile (DBHBN), CAS Number 1988-88-1, is a distinctive organic compound featuring a benzonitrile core flanked by two bulky tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4-position.[1][2][3] This specific arrangement of functional groups imparts a unique combination of steric hindrance and electronic properties, making it a valuable intermediate and building block in modern organic synthesis. The steric bulk provided by the tert-butyl groups enhances the thermal stability and controls the reactivity of the phenolic hydroxyl group, while the nitrile moiety offers a versatile handle for a wide array of chemical transformations.[2]

Its primary role in synthesis is not as a reagent that imparts a specific functionality in a general sense, but rather as a foundational scaffold. The entire 3,5-di-tert-butyl-4-hydroxyphenyl motif is a well-recognized pharmacophore in medicinal chemistry, prized for its potent antioxidant and anti-inflammatory properties.[1][4][5] Consequently, the primary application of DBHBN is as a precursor for more complex molecules, particularly in the development of pharmaceuticals and specialized polymers. This guide provides an in-depth look at its synthesis and its application as a key intermediate.

Physicochemical Properties

A clear understanding of the physical and chemical properties of DBHBN is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.

PropertyValueSource
CAS Number 1988-88-1[2][3][6]
Molecular Formula C₁₅H₂₁NO[1][2][3]
Molecular Weight 231.33 g/mol [1][6]
Appearance Faint yellow crystalline solid[2]
Melting Point 144°C[1]
LogP 3.86[1]
Solubility Low aqueous solubility, soluble in many organic solvents[1][2]

Part 1: The Gateway Synthesis of this compound

The most critical reaction involving DBHBN is often its own synthesis. Access to this molecule is the first step in leveraging its structural advantages. A common and effective method is the palladium-catalyzed cyanation of an aryl halide precursor, such as 3,5-di-tert-butyl-4-iodophenol. This transformation is a powerful example of cross-coupling chemistry.

Causality in Experimental Design:

  • Catalyst System: A palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), is used to facilitate the carbon-carbon bond formation between the aromatic ring and the cyanide group.

  • Ligand: A bulky, electron-rich phosphine ligand like Xantphos is crucial. It stabilizes the palladium center, promotes the reductive elimination step, and prevents catalyst deactivation, which is essential for achieving high yields in cross-coupling reactions.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over more toxic alkali metal cyanides. It is less nucleophilic, which can reduce side reactions, and its use is well-established in palladium-catalyzed cyanations.[1]

  • Solvent: A high-boiling polar aprotic solvent like N-Methylpyrrolidone (NMP) is used to ensure all reactants remain in solution at the required reaction temperature and to facilitate the reaction kinetics.[1]

G SM 3,5-Di-tert-butyl-4-iodophenol Reagents Zn(CN)₂ Pd(OAc)₂ (cat.) Xantphos (cat.) SM->Reagents Product This compound Reagents->Product  Δ Conditions NMP, 100°C Conditions->Reagents

Caption: Palladium-catalyzed synthesis of DBHBN.

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol describes the synthesis of DBHBN from 3,5-di-tert-butyl-4-iodophenol, adapted from established methodologies.[1]

Materials:

  • 3,5-Di-tert-butyl-4-iodophenol

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • N-Methylpyrrolidone (NMP), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3,5-di-tert-butyl-4-iodophenol (1.0 eq), zinc cyanide (1.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous N-Methylpyrrolidone (NMP) to the flask via syringe. The concentration is typically in the range of 0.1-0.5 M.

  • Heating: Place the flask in a preheated oil bath at 100°C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[1]

ParameterTypical ValueRationale
Catalyst Loading 5 mol% Pd(OAc)₂Balances reaction efficiency with cost and ease of removal.
Ligand Loading 10 mol% XantphosEnsures complete coordination to the palladium center.
Reaction Time 12-24 hoursSteric hindrance can slow the reaction; time is monitored for completion.[1]
Temperature 100°CProvides sufficient thermal energy to overcome the activation barrier.[1]
Typical Yield 45-60%Reflects a multi-step process with potential for side reactions.[1]

Part 2: DBHBN as a Core Building Block in Synthesis

Once synthesized, DBHBN serves as a crucial starting point for a variety of more complex molecules, leveraging the inherent antioxidant properties of its sterically hindered phenolic structure.

G DBHBN 3,5-Di-tert-butyl-4- hydroxybenzonitrile (DBHBN) Intermediate Key Intermediate (e.g., Aldehyde, Acid, Amine) DBHBN->Intermediate Nitrile Modification NSAIDs Anti-inflammatory Agents (COX-2/5-LOX Inhibitors) Intermediate->NSAIDs Coupling/ Condensation Polymers Polymer Stabilizers (Antioxidants) Intermediate->Polymers Esterification/ Amidation Uncouplers Mitochondrial Uncouplers (e.g., SF6847 Derivatives) Intermediate->Uncouplers Knoevenagel Condensation

Caption: Synthetic pathways from DBHBN to functional molecules.

Applications:
  • Precursor for Anti-inflammatory Agents: The 3,5-di-tert-butyl-4-hydroxyphenyl motif is a cornerstone in the design of non-steroidal anti-inflammatory drugs (NSAIDs).[7] This structure is found in several candidates for dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][8] The nitrile group of DBHBN can be hydrolyzed to a carboxylic acid (3,5-di-tert-butyl-4-hydroxybenzoic acid) or reduced to an amine, providing attachment points for coupling with other pharmacophores to create novel drug candidates.[7][9]

  • Foundation for Polymer Antioxidants: While DBHBN itself is an effective antioxidant, it can be incorporated into larger, less volatile molecules for use as polymer stabilizers.[2][10] The hindered phenolic group is the active component, scavenging free radicals that would otherwise degrade the polymer backbone.[1] The nitrile can be converted into other functional groups to anchor the antioxidant moiety onto the polymer chain or to build larger, multifunctional stabilizers like Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate.[10]

  • Synthesis of Mitochondria-Targeted Protonophores: A highly specialized application is in the synthesis of derivatives of the potent mitochondrial uncoupler SF6847 (3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile).[11] In these syntheses, the related aldehyde (3,5-di-tert-butyl-4-hydroxybenzaldehyde) undergoes a Knoevenagel condensation with malononitrile.[11] This aldehyde is readily accessible from precursors in the same chemical family as DBHBN, highlighting how this structural class serves as a platform for creating sophisticated biochemical tools.[12]

Part 3: Representative Downstream Transformation

To illustrate how the DBHBN structural family is modified for further synthesis, the following protocol details the reduction of the corresponding aldehyde, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, to 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. This alcohol is a versatile intermediate for introducing the antioxidant motif via ether or ester linkages.

Protocol 2: Reduction of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

This protocol is based on a standard sodium borohydride reduction.[13][14]

Materials:

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Sodium bicarbonate (NaHCO₃)

  • Absolute ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq) in absolute ethanol.

  • Base Addition: Add sodium bicarbonate (approx. 1.2 eq) to the solution.

  • Reductant Addition: Cool the mixture in an ice bath to 0°C. Slowly add sodium borohydride (approx. 1.2 eq) in portions, ensuring the temperature remains low.

  • Reaction: Stir the reaction at 0°C for 2 hours. The reaction can be monitored for the disappearance of the aldehyde by TLC.

  • Quenching and Extraction: Terminate the reaction by carefully adding water. Extract the product into diethyl ether (3x).

  • Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, typically as a pale yellow solid.[14]

Conclusion

This compound is more than just a chemical compound; it is a strategic precursor and a gateway to a class of molecules prized for their antioxidant and anti-inflammatory properties. Its true value in organic synthesis lies in its role as a foundational building block, where the sterically hindered phenol provides a stable, active core, and the versatile nitrile group allows for its incorporation into a diverse range of high-value products, from life-saving pharmaceuticals to durable advanced materials. Understanding the synthesis of DBHBN itself and the subsequent transformations of its structural analogues is key to unlocking its full potential in research and development.

References

  • Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. (2002). The Journal of Organic Chemistry - ACS Publications. Retrieved January 9, 2026, from [Link]

  • Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Ikuta, H., Shirota, H., Kobayashi, S., Yamagishi, Y., Yamada, K., Yamatsu, I., & Katayama, K. (1987). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Journal of Medicinal Chemistry, 30(11), 1995–1998. Retrieved January 9, 2026, from [Link]

  • Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. (2024). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. (n.d.). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]

  • This compound | CAS 1988-88-1. (n.d.). Matrix Fine Chemicals. Retrieved January 9, 2026, from [Link]

  • Non-steroidal anti-inflammatory agents: synthesis of novel benzopyrazolyl, benzoxazolyl and quinazolinyl derivatives of 4(3 H)-quinazolinones. (1998). PubMed. Retrieved January 9, 2026, from [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]

  • Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Cyanation of Arenes via Iridium-Catalyzed Borylation. (n.d.). AWS. Retrieved January 9, 2026, from [Link]

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. (n.d.). ChemWhat. Retrieved January 9, 2026, from [Link]

  • 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 9, 2026, from [Link]

  • Deoxycyanation of Alkyl Alcohols. (n.d.). Macmillan Group - Princeton University. Retrieved January 9, 2026, from [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 9, 2026, from [Link]

  • Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure. (2019). Request PDF - ResearchGate. Retrieved January 9, 2026, from [Link]

  • A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. (n.d.). Google Patents.

Sources

Protocol for Assessing the Antioxidant Activity of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework and detailed experimental protocols for evaluating the antioxidant capacity of 3,5-Di-tert-butyl-4-hydroxybenzonitrile. As a sterically hindered phenolic compound, its structural attributes suggest significant potential for neutralizing free radicals.[1][2] This document outlines three robust, widely-accepted spectrophotometric assays—DPPH, ABTS, and FRAP—to build a comprehensive antioxidant profile. The protocols are designed for researchers in drug development and medicinal chemistry, emphasizing the scientific rationale behind procedural steps, data interpretation, and the establishment of self-validating experimental systems through appropriate controls.

Scientific Rationale and Assay Selection

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key contributor to cellular damage and the pathogenesis of numerous diseases.[3] Phenolic compounds are a major class of antioxidants, primarily acting by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[4] this compound shares the core phenolic hydroxyl group and sterically hindering tert-butyl groups with well-known antioxidants like Butylated Hydroxytoluene (BHT), suggesting it possesses radical-scavenging capabilities.[1]

A multi-assay approach is crucial for a comprehensive assessment, as different methods reflect distinct antioxidant mechanisms.[5] We have selected three assays that are complementary in their chemical principles:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method is based on Hydrogen Atom Transfer (HAT).[6] The antioxidant donates a hydrogen atom to the stable, deep violet DPPH radical, reducing it to a pale yellow hydrazine.[7][8][9][10] The simplicity and speed of this assay make it an excellent primary screening tool for phenolic compounds.[4][9][11]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay operates via a Single Electron Transfer (SET) mechanism.[5] The antioxidant donates an electron to the pre-formed, blue-green ABTS radical cation (ABTS•+), causing its decolorization.[12][13][14] Its versatility in measuring both hydrophilic and lipophilic antioxidants makes it a valuable secondary assay.[13]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This is also a SET-based method that directly quantifies the total reducing power of a substance.[15] Antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intensely blue ferrous (Fe²⁺) form in an acidic environment.[3][16][17][18] This provides a direct measure of the electron-donating capacity of the test compound.

By employing these three distinct assays, a researcher can obtain a robust and multi-faceted understanding of the antioxidant potential of this compound.

Safety, Materials, and Reagent Preparation

Critical Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all chemicals used.

  • This compound: May cause skin and serious eye irritation.[19] Avoid inhalation of dust and direct contact with skin and eyes.[19]

  • Solvents (Methanol, Ethanol): These are flammable and toxic. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[19]

Required Materials and Equipment
  • Test Compound: this compound (CAS: 1988-88-1)

  • Standard Antioxidants: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), Ascorbic Acid, Gallic Acid

  • Assay Reagents: DPPH, ABTS, Potassium Persulfate (K₂S₂O₈), Ferric Chloride (FeCl₃), 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ), Sodium Acetate, Acetic Acid, Ferrous Sulfate (FeSO₄·7H₂O)

  • Solvents: Methanol (ACS Grade), Ethanol (95%), Dimethyl Sulfoxide (DMSO), Deionized Water

  • Equipment: UV-Vis Spectrophotometer or Microplate Reader, Analytical Balance, Calibrated Micropipettes, Vortex Mixer, pH Meter, 96-well microplates.

Preparation of Solutions
  • Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or DMSO. Causality: The choice of solvent is critical for solubility; ensure the compound is fully dissolved. This stock will be used to prepare serial dilutions.

  • Standard Stock Solution (e.g., Trolox, 1 mg/mL): Prepare in the same manner as the test compound. Trustworthiness: A standard antioxidant is essential for comparison and for calculating equivalent capacities (TEAC).

Detailed Experimental Protocol: DPPH Assay

This protocol measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[8]

Principle of the DPPH Assay

The DPPH radical is a stable free radical with a deep violet color due to its unpaired electron, showing maximum absorbance around 517 nm.[8] When an antioxidant reduces the DPPH radical by donating a hydrogen atom, the solution's color changes from violet to pale yellow.[7][9] This decrease in absorbance is directly proportional to the radical scavenging activity.[8]

Reagent Preparation
  • DPPH Stock Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol.[20] Stir the solution in the dark for 30 minutes. Store this solution in an amber bottle at 4°C. Causality: The DPPH radical is light-sensitive, so protection from light is crucial to prevent degradation and ensure reproducibility.[7] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.

Experimental Workflow
  • Prepare Dilutions: Create a series of dilutions of the test compound and the standard (e.g., Trolox) from their respective stock solutions in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[8]

  • Assay Setup (96-well plate):

    • Test Wells: Add 100 µL of each dilution of the test compound.

    • Standard Wells: Add 100 µL of each dilution of the standard antioxidant.

    • Control (Blank): Add 100 µL of methanol. This represents 0% scavenging.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently by pipetting.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11] Causality: The incubation period allows the reaction between the antioxidant and the DPPH radical to reach a steady state.

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[11][21]

DPPH Assay Workflow Diagram

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution to all Wells prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound & Standard add_sample Pipette 100 µL of Sample, Standard, or Blank into Wells prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

Detailed Experimental Protocol: ABTS Assay

This protocol assesses antioxidant capacity based on the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[13]

Principle of the ABTS Assay

The ABTS assay involves generating the ABTS•+ radical through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[13] The stable blue-green ABTS•+ radical has a characteristic absorbance at 734 nm.[13] When an antioxidant is added, it donates an electron, causing the radical to be converted back to its colorless neutral form.[12] The degree of decolorization is proportional to the antioxidant's concentration.[13]

Reagent Preparation
  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of K₂S₂O₈ in 10 mL of deionized water.

  • ABTS•+ Radical Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[13] Allow this mixture to stand in the dark at room temperature for 12-16 hours before use.[5][7] Causality: This extended incubation ensures the complete formation of the ABTS radical cation.

  • Working ABTS•+ Solution: Before the assay, dilute the radical solution with methanol or ethanol until the absorbance at 734 nm is 0.70 ± 0.02.[5]

Experimental Workflow
  • Prepare Dilutions: Prepare a series of dilutions for the test compound and the standard (e.g., Trolox) in the same solvent used for the working solution.

  • Assay Setup (96-well plate):

    • Test/Standard Wells: Add 20 µL of each dilution of the test compound or standard.

    • Control (Blank): Add 20 µL of the solvent.

  • Initiate Reaction: Add 180 µL of the working ABTS•+ solution to all wells.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Read the absorbance at 734 nm.[13][21]

ABTS Assay Workflow Diagram

ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay Execution cluster_analysis Data Analysis mix_reagents Mix 7 mM ABTS with 2.45 mM K₂S₂O₈ (1:1) incubate_radical Incubate in Dark at RT mix_reagents->incubate_radical prep_working Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm incubate_radical->prep_working add_abts Add 180 µL Working ABTS•+ Solution prep_working->add_abts add_sample Add 20 µL Sample/Standard to 96-Well Plate add_sample->add_abts incubate_assay Incubate (6-10 min, RT) add_abts->incubate_assay measure Measure Absorbance at 734 nm incubate_assay->measure calculate Calculate % Inhibition and TEAC Value measure->calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Detailed Experimental Protocol: FRAP Assay

This protocol measures the reducing capacity of antioxidants by their ability to reduce Fe(III) to Fe(II).[3]

Principle of the FRAP Assay

The FRAP assay directly measures the electron-donating capacity of an antioxidant.[15] At a low pH (3.6), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[16][18] This reduction results in the formation of an intense blue-colored complex, with an absorbance maximum at 593 nm. The change in absorbance is proportional to the total reducing power of the sample.[16]

Reagent Preparation
  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water. Adjust pH to 3.6.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent (Working Solution): Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio.[22] Warm this solution to 37°C before use. Causality: The acidic pH is critical for iron solubility and the redox reaction.

Experimental Workflow
  • Prepare Standard Curve: Create a series of dilutions of a known concentration of FeSO₄·7H₂O (e.g., 1000, 500, 250, 125, 62.5 µM) in deionized water.

  • Prepare Sample Dilutions: Dilute the test compound stock solution to fall within the range of the standard curve.

  • Assay Setup (96-well plate):

    • Test/Standard Wells: Add 20 µL of each sample or standard dilution.

    • Blank: Add 20 µL of the corresponding solvent.

  • Initiate Reaction: Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C for 4-8 minutes.[16] Note: Some compounds may require longer incubation times.

  • Measurement: Read the absorbance at 593 nm.[16]

FRAP Assay Workflow Diagram

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Acetate Buffer, TPTZ, and FeCl₃ Solutions prep_frap Mix Reagents (10:1:1) to Create FRAP Reagent prep_reagents->prep_frap warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap add_frap Add 180 µL FRAP Reagent warm_frap->add_frap add_sample Add 20 µL Sample/Standard to 96-Well Plate add_sample->add_frap incubate Incubate (4-8 min, 37°C) add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value from Fe(II) Standard Curve measure->calculate

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Data Analysis and Presentation

Calculations

For DPPH and ABTS Assays: The percentage of radical scavenging activity is calculated using the formula:[8] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the blank (reagent without test compound).

  • A_sample is the absorbance in the presence of the test compound.

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) is determined by plotting the % Inhibition against the concentration of the test compound dilutions.[11] A lower IC₅₀ value signifies higher antioxidant activity.

Trolox Equivalent Antioxidant Capacity (TEAC): A standard curve is generated by plotting the % inhibition against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve and is typically expressed as µM of Trolox Equivalents (TE) per mg of the compound.

For FRAP Assay: A standard curve is generated by plotting the absorbance at 593 nm against the concentration of the Fe(II) standard. The FRAP value of the sample is determined from this curve and expressed as µM of Fe(II) equivalents per mg of the compound.

Data Presentation

Summarize all quantitative results in a clear, structured table for easy comparison between the test compound and the standards.

CompoundDPPH IC₅₀ (µg/mL)ABTS TEAC (µM TE/mg)FRAP Value (µM Fe(II)/mg)
This compound Experimental ValueExperimental ValueExperimental Value
TroloxExperimental Value1.0 (by definition)Experimental Value
Ascorbic AcidExperimental ValueExperimental ValueExperimental Value

Trustworthiness: The Role of Controls

Every protocol described is a self-validating system when proper controls are included:

  • Negative Control (Blank): Contains the reaction mixture and solvent but no antioxidant. It is used to measure the initial absorbance of the radical (for DPPH/ABTS) or the baseline color (for FRAP) and is essential for calculation.

  • Positive Control: A known antioxidant (e.g., Trolox, Ascorbic Acid) is run in parallel with the test compound.[8] This validates that the assay is performing correctly and provides a benchmark against which the activity of the test compound can be compared.

  • Sample Blank: For colored test samples, a separate measurement of the sample in the solvent without the assay reagent (DPPH, ABTS, or FRAP) should be taken to correct for any intrinsic absorbance.

By consistently including these controls, researchers can ensure the reliability and reproducibility of their findings.

References

  • This compound | 1988-88-1 | Benchchem. BenchChem.
  • FRAP Antioxidant Assay Kit - Zen-Bio. Zen-Bio.
  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - Ultimate Treat.
  • ABTS - Wikipedia. Wikipedia.
  • Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - NIH.
  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity - Benchchem. BenchChem.
  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Amerigo Scientific.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC.
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol - Benchchem. BenchChem.
  • What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay? - ECHEMI. ECHEMI.
  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. Protocols.io.
  • DPPH Radical Scavenging Assay - MDPI. MDPI.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin - Sigma-Aldrich. Sigma-Aldrich.
  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. G-Biosciences.
  • ABTS Antioxidant Capacity Assay - G-Biosciences. G-Biosciences.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • DPPH Radical Scavenging Assay - Encyclopedia.pub. Encyclopedia.pub.
  • DPPH assay for evaluating antioxidant activity. - ResearchGate.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. G-Biosciences.
  • 4.2.1. FRAP Method (Ferric Reducing Antioxidant Power Assay) - Bio-protocol. Bio-protocol.
  • Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PubMed Central.
  • DPPH assay and TPC assays - YouTube. YouTube.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 3 - SAFETY D
  • Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde - Benchchem. BenchChem.

Sources

Application Notes and Protocols for the Synthesis of Flavonoid Analogues from 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Design of Bioactive Flavonoids

Flavonoids represent a vast and diverse group of natural products renowned for their wide-ranging biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The therapeutic potential of flavonoids is often linked to their core chemical scaffold and the substitution patterns on their aromatic rings.[1] A key strategy in medicinal chemistry involves the synthesis of flavonoid analogues with modified structures to enhance their efficacy and pharmacokinetic profiles.

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of flavonoid analogues using 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a key starting material.[4] This particular benzaldehyde derivative is a valuable building block due to the presence of sterically hindering tert-butyl groups flanking the phenolic hydroxyl group.[4] This structural feature can impart significant antioxidant properties and influence the molecule's interaction with biological targets.[5][6]

The primary synthetic pathway explored herein is the Claisen-Schmidt condensation, a robust and versatile reaction for the formation of chalcones, which are key intermediates in flavonoid biosynthesis and synthesis.[7][8] We will delve into the mechanistic underpinnings of this reaction, provide step-by-step protocols for synthesis and purification, and discuss the characterization of the resulting flavonoid precursors. Furthermore, we will explore the subsequent cyclization to form flavanones and discuss the potential biological applications of these novel analogues.

Physicochemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[9][10]
Molecular Weight 234.33 g/mol [11]
Appearance Off-white to pale yellow solid[12]
CAS Number 1620-98-0[9][11]
IUPAC Name 3,5-di-tert-butyl-4-hydroxybenzaldehyde[11]

Synthetic Strategy: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of flavonoid synthesis. It involves the base- or acid-catalyzed reaction between an aromatic aldehyde (in this case, 3,5-di-tert-butyl-4-hydroxybenzaldehyde) and a ketone or acetophenone derivative that possesses an α-hydrogen.[8][13] The reaction proceeds via an aldol condensation mechanism to yield an α,β-unsaturated ketone, commonly known as a chalcone.[14]

The general mechanism involves the deprotonation of the α-carbon of the ketone by a base to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated chalcone.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product ketone Acetophenone Derivative (with α-hydrogen) enolate Enolate Ion ketone:e->enolate:w Deprotonation aldehyde 3,5-Di-tert-butyl-4- hydroxybenzaldehyde aldol Aldol Adduct aldehyde:s->aldol:n base Base (e.g., NaOH, KOH) base->enolate Catalyzes enolate:e->aldol:w Nucleophilic Attack chalcone Chalcone (α,β-Unsaturated Ketone) aldol:e->chalcone:w Dehydration

Caption: General workflow of the Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Analogue

This protocol details the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-en-1-one, a representative chalcone analogue.

Materials:

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

  • 4-Hydroxyacetophenone

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 4-hydroxyacetophenone and 10 mmol of 3,5-di-tert-butyl-4-hydroxybenzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Prepare a 40% aqueous solution of NaOH. While stirring the ethanolic solution of the reactants, add the NaOH solution dropwise. The reaction mixture will typically turn turbid or change color.[15] Maintain the temperature between 20-25°C using a water bath if necessary.[15]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC.[13] A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the chalcone indicates the reaction is proceeding.

  • Reaction Work-up: After stirring for 4-6 hours at room temperature, or once TLC indicates the consumption of the starting aldehyde, pour the reaction mixture into a beaker containing crushed ice.[15]

  • Precipitation: Acidify the mixture by slowly adding 10% HCl solution with constant stirring until the pH is acidic. A solid precipitate of the crude chalcone should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.[16]

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

    • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel.[14] The product is loaded onto the column and eluted with a gradient of hexane and ethyl acetate. Collect the fractions containing the pure chalcone, as identified by TLC.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of a Flavanone Analogue

This protocol outlines the synthesis of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-7-hydroxychroman-4-one, a flavanone analogue, from the corresponding chalcone.

Materials:

  • Purified chalcone from Protocol 1

  • Ethanol or Methanol

  • Concentrated sulfuric acid or hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard glassware for extraction

Procedure:

  • Reaction Setup: Dissolve the purified chalcone in ethanol in a round-bottom flask.

  • Acid-Catalyzed Cyclization: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution. Heat the mixture to reflux and monitor the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new spot for the flavanone indicates the progress of the reaction.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate.[17] Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization: Purify the crude flavanone by column chromatography or recrystallization. Characterize the final product by spectroscopic methods (NMR, MS).

Characterization Data

The synthesized flavonoid analogues should be rigorously characterized to confirm their identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both rings, the vinylic protons of the chalcone bridge (typically with a large coupling constant, J ≈ 15-16 Hz for the trans isomer), the protons of the tert-butyl groups (a sharp singlet), and the phenolic hydroxyl protons.
¹³C NMR Resonances for the carbonyl carbon, the olefinic carbons of the chalcone, and the aromatic carbons.
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound.
FT-IR Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and the carbon-carbon double bond (C=C stretch) of the enone system.

Application Notes: Biological Potential and Future Directions

The incorporation of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety into the flavonoid scaffold is a strategic approach to enhance antioxidant activity. The bulky tert-butyl groups can sterically hinder the phenoxyl radical that forms upon hydrogen donation, thereby increasing its stability and antioxidant capacity.

  • Antioxidant Activity: These novel flavonoid analogues are expected to be potent radical scavengers.[5][6] Their antioxidant potential can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

  • Anticancer and Anti-inflammatory Potential: Many chalcones and flavonoids exhibit significant anticancer and anti-inflammatory properties. The synthesized analogues can be screened for their cytotoxic effects against various cancer cell lines and for their ability to inhibit key inflammatory mediators.

  • Structure-Activity Relationship (SAR) Studies: The protocols provided can be adapted to synthesize a library of flavonoid analogues by varying the acetophenone starting material. This will enable systematic SAR studies to understand how different substituents on the A-ring influence the biological activity.

Biological_Applications cluster_synthesis Synthesis cluster_applications Potential Applications cluster_development Drug Development Pipeline starting_material 3,5-Di-tert-butyl-4- hydroxybenzaldehyde synthesis_process Claisen-Schmidt Condensation & Cyclization starting_material->synthesis_process flavonoid_analogue Novel Flavonoid Analogue synthesis_process->flavonoid_analogue antioxidant Antioxidant Agents flavonoid_analogue->antioxidant Explored for anticancer Anticancer Therapeutics flavonoid_analogue->anticancer Investigated as anti_inflammatory Anti-inflammatory Drugs flavonoid_analogue->anti_inflammatory Screened for sar_studies SAR Studies antioxidant->sar_studies anticancer->sar_studies anti_inflammatory->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization preclinical_studies Preclinical Studies lead_optimization->preclinical_studies

Caption: Workflow from synthesis to potential therapeutic applications of flavonoid analogues.

Conclusion

The synthesis of flavonoid analogues from 3,5-di-tert-butyl-4-hydroxybenzaldehyde offers a promising avenue for the development of novel therapeutic agents. The Claisen-Schmidt condensation provides a reliable and efficient method for the construction of the core chalcone structure, which can be further elaborated to yield a variety of flavonoid derivatives. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the rich chemical and biological landscape of these fascinating molecules.

References

  • Antioxidant properties of di-tert-butylhydroxylated flavonoids. Free Radical Biology and Medicine, 29(9), 900-912.

  • Antioxidant properties of di-tert-butylhydroxylated flavonoids | Request PDF. ResearchGate.

  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC - NIH.

  • Claisen-Schmidt Condensation. University of Missouri-St. Louis.

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. ChemWhat.

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.

  • SYNTHESIS OF CHALCONES. JETIR.

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. SpringerLink.

  • An In-depth Technical Guide to the Chemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Benchchem.

  • Claisen–Schmidt condensation. Wikipedia.

  • Synthesis and Characterization of Some Chalcone Derivatives. Science Alert.

  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate.

  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook.

  • Chemistry and Biological Activities of Flavonoids: An Overview. PMC - NIH.

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219. PubChem.

  • Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. PubMed.

  • Flavonoid Based Development of Synthetic Drugs: Chemistry and Biological Activities. Wiley Online Library.

  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook.

  • 3,5-Di- tert -butyl-4-hydroxybenzaldehyde 99 1620-98-0. Sigma-Aldrich.

  • (PDF) Natural and synthetic flavonoid derivatives with potential antioxidant and anticancer activities. ResearchGate.

  • Cas no 1620-98-0 (3,5-Di-tert-butyl-4-hydroxybenzaldehyde). Autech Industry Co., Limited.

  • Showing metabocard for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (HMDB0240643). HMDB.

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | 1620-98-0. TCI Chemicals.

Sources

Application Note: 3,5-Di-tert-butyl-4-hydroxybenzonitrile as a Privileged Starting Material for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note presents 3,5-Di-tert-butyl-4-hydroxybenzonitrile as a versatile and strategically valuable starting material for the synthesis of novel kinase inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic protocols for its modification, and present a case study for the synthesis of a potent inhibitor scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their kinase inhibitor discovery programs.

The Strategic Advantage of the 3,5-Di-tert-butyl-4-hydroxyphenyl Moiety

The 3,5-di-tert-butyl-4-hydroxyphenyl group is not merely a passive scaffold; it is an active pharmacophoric element that imparts several advantageous properties for kinase inhibition. Its utility is rooted in its specific interactions within the highly conserved ATP-binding site of protein kinases.

  • Hinge-Binding Mimicry: The ATP-binding pocket contains a "hinge region" that forms critical hydrogen bonds with the adenine base of ATP.[1] The phenolic hydroxyl group of our starting material is perfectly positioned to act as a hydrogen bond donor, mimicking this interaction and anchoring the inhibitor to the kinase.[1]

  • Steric Hindrance and Selectivity: The two bulky tert-butyl groups flanking the hydroxyl group are crucial. They create steric hindrance that can prevent the molecule from binding to kinases with smaller, more constrained active sites, thereby conferring a degree of selectivity.[2] Furthermore, these lipophilic groups can engage in favorable van der Waals interactions within hydrophobic pockets of the ATP-binding site, enhancing binding affinity.

  • Privileged Scaffold: Phenolic compounds are widely recognized as "privileged structures" in medicinal chemistry, appearing in numerous natural products and approved drugs.[3][4] They possess favorable toxicological profiles and metabolic stability. The specific 3,5-di-tert-butyl-4-hydroxyphenyl moiety is found in compounds like the "tyrphostin" class of tyrosine kinase inhibitors, which have been foundational in the field.[5][6] Tyrphostins, such as AG17, which is derived from a similar benzylidene malononitrile structure, have shown potent antiproliferative effects.[7]

  • Synthetic Versatility: The molecule possesses three key functional groups—the nitrile, the hydroxyl group, and the aromatic ring—that can be selectively modified to explore the surrounding chemical space of the kinase active site, allowing for extensive structure-activity relationship (SAR) studies.[2][8]

Synthetic Pathways and Core Protocols

This compound (DTBHN) offers multiple handles for chemical modification. Below are two primary strategies with detailed protocols.

Strategy A: Modification of the Nitrile Group

The nitrile group can be transformed into various hydrogen-bonding motifs or used as a precursor for more complex heterocycles. A common and effective transformation is its conversion into a benzamidine, which can form strong bidentate hydrogen bonds with the kinase hinge region.

Protocol 2.1: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzamidine Hydrochloride

This two-step protocol first converts the nitrile to an imidate, which is then reacted with ammonia to form the amidine.

  • Step 1: Formation of Ethyl 3,5-Di-tert-butyl-4-hydroxybenzimidate

    • Suspend this compound (1.0 eq) in anhydrous ethanol (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride (HCl) gas through the suspension for 2-3 hours until the solution becomes saturated and the starting material dissolves.

    • Seal the reaction vessel and stir at room temperature for 24 hours. The product will precipitate as a white solid (imidate hydrochloride salt).

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Step 2: Conversion to 3,5-Di-tert-butyl-4-hydroxybenzamidine Hydrochloride

    • Dissolve the imidate hydrochloride salt from Step 1 in anhydrous ethanol (approx. 0.3 M).

    • Cool the solution to 0 °C.

    • Bubble anhydrous ammonia (NH₃) gas through the solution for 1 hour.

    • Seal the vessel and stir at room temperature for 48 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to induce precipitation of the amidine hydrochloride salt.

    • Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum.

Scientist's Notebook (Protocol 2.1):

  • Causality: The Pinner reaction (Step 1) is a classic method for converting nitriles to imidates. The use of anhydrous conditions is critical to prevent hydrolysis of the nitrile or the imidate product back to the amide or carboxylic acid. HCl gas acts as both a catalyst and a reagent to form the reactive imidate salt.

  • Trustworthiness: The step-wise precipitation of the intermediate and final product provides a self-validating purification process. The identity and purity should be confirmed by ¹H NMR and mass spectrometry before proceeding. The disappearance of the nitrile peak (~2200 cm⁻¹) in the IR spectrum is a good indicator of reaction completion.

Strategy B: O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an excellent nucleophile for introducing linkers or side chains that can probe deeper regions of the ATP-binding site, often referred to as the "selectivity pocket."

Protocol 2.2: Synthesis of 4-(Benzyloxy)-3,5-di-tert-butylbenzonitrile

This protocol uses a standard Williamson ether synthesis to attach a benzyl group, which can be further functionalized or used to improve cell permeability.

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid extensively with water and then with a small amount of cold hexane.

  • Recrystallize the crude product from ethanol/water to yield the pure ether as a white crystalline solid.

Scientist's Notebook (Protocol 2.2):

  • Expertise: While the phenolic proton is acidic, the bulky tert-butyl groups can hinder the approach of reagents. Using a polar aprotic solvent like DMF is essential to solvate the potassium cation, increasing the nucleophilicity of the phenoxide. K₂CO₃ is a suitable base; it's strong enough to deprotonate the phenol but mild enough to avoid side reactions.

  • Self-Validation: The reaction can be easily monitored by TLC by observing the disappearance of the starting material spot (which is more polar due to the free -OH) and the appearance of the less polar product spot. The precipitation upon addition to water is a reliable and simple workup procedure for this class of hydrophobic molecules.

Case Study: Synthesis of a Tyrphostin-type EGFR Inhibitor

To illustrate the practical application, we will outline the synthesis of a potent inhibitor based on the tyrphostin scaffold, "Compound AG17-analogue", targeting the Epidermal Growth Factor Receptor (EGFR) kinase. This synthesis utilizes a Knoevenagel condensation.

Scheme 1: Synthesis of AG17-analogue The synthesis begins with the oxidation of the parent phenol to the corresponding aldehyde, followed by condensation with malononitrile.

Protocol 3.1: Synthesis of (E)-2-((3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile)

  • Step 1: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

    • This intermediate can be synthesized from 2,6-di-tert-butylphenol via various formylation methods (e.g., Duff reaction or Rieche formylation) or purchased commercially.[9]

  • Step 2: Knoevenagel Condensation

    • Dissolve 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (approx. 0.4 M).

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. The product will begin to precipitate as a bright yellow solid.

    • Monitor the reaction by TLC until the aldehyde is consumed.

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the yellow solid by vacuum filtration.

    • Wash the solid with cold ethanol and then with hexane.

    • Dry the product under vacuum. No further purification is typically necessary.

Data Summary Table:

PropertyExpected Value
Appearance Bright yellow crystalline solid
Yield > 90%
Purity (by HPLC) > 98%
¹H NMR Consistent with structure
Mass Spec (ESI-) [M-H]⁻ expected m/z
EGFR IC₅₀ ~1-5 µM[7]

Synthetic Workflow Diagram:

G cluster_0 Synthesis of AG17-analogue A 3,5-Di-tert-butyl-4- hydroxybenzaldehyde C Knoevenagel Condensation (Ethanol, Piperidine, Reflux) A->C B Malononitrile B->C D (E)-2-((3,5-di-tert-butyl-4- hydroxybenzylidene)malononitrile) (AG17-analogue) C->D

Caption: Workflow for the synthesis of an AG17-analogue.

Biological Evaluation and Mechanism of Action

Inhibitors derived from DTBHN, like the tyrphostins, typically function as ATP-competitive inhibitors.[5] The 3,5-di-tert-butyl-4-hydroxyphenyl headgroup occupies the adenine-binding region, with the hydroxyl group forming a key hydrogen bond with the backbone of the hinge region. The rest of the molecule extends into the ATP-binding site, where modifications can be made to enhance potency and selectivity for the target kinase.

Many signaling pathways are driven by protein tyrosine kinases and are implicated in cancer.[4] For instance, the EGFR signaling pathway is a common target. Overactivation of this pathway leads to uncontrolled cell proliferation and survival.

EGFR Signaling Pathway Diagram:

G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P P EGFR->P Ras Ras/Raf/MEK/ERK Pathway P->Ras PI3K PI3K/Akt Pathway P->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Inhibitor AG17-analogue (Inhibitor) Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling cascade by an AG17-analogue.

Conclusion

This compound is a commercially available and highly effective starting material for constructing kinase inhibitors. The inherent pharmacophoric properties of its sterically hindered phenol moiety provide a strong foundation for binding to the kinase hinge region. Its synthetic tractability allows for rapid diversification to generate libraries of compounds for screening and lead optimization. The protocols and strategies outlined in this note provide a robust starting point for any research group aiming to develop novel kinase inhibitors for therapeutic applications.

References

  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Levitzki, A. (1992). Tyrphostins: tyrosine kinase blockers as novel antiproliferative agents and dissectors of signal transduction. FASEB journal. Available at: [Link]

  • Spaczyńska, E., et al. (2021). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Molecules. Available at: [Link]

  • Nabavi, S. F., et al. (2018). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules. Available at: [Link]

  • Ramdas, L., et al. (1995). A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization. Archives of Biochemistry and Biophysics.
  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and Other Tyrosine Kinase Inhibitors. Annual Review of Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of action of phenolic compounds. Available at: [Link]

  • Salehi, B., et al. (2023). Plant-derived phenolics as regulators of nitric oxide production in microglia: mechanisms and therapeutic potential. Journal of Translational Medicine. Available at: [Link]

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). Available at: [Link]

  • Uckun, F. M., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria. Cancer Research. Available at: [Link]

  • Ferreira, M. J., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules. Available at: [Link]

  • Antonenko, Y. N., et al. (2019). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. Bioconjugate Chemistry. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals. Available at: [Link]

  • Santini, S. J., et al. (2012). Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. Current Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Roskoski, R. Jr. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. Pharmacological Research. Available at: [Link]

  • Stroba, A., et al. (2009). 3,5-Diphenylpent-2-enoic acids as allosteric activators of the protein kinase PDK1: structure-activity relationships and thermodynamic characterization of binding as paradigms for PIF-binding pocket-targeting compounds. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Available at: [Link]

  • Vieth, M., et al. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Liu, Y., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry.
  • Wright, A. S., Crowne, R. S., & Hathway, D. E. (1973). The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. Xenobiotica. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating 3,5-Di-tert-butyl-4-hydroxybenzonitrile Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Profile of a Widely Used Nitrile Herbicide

3,5-Di-tert-butyl-4-hydroxybenzonitrile, a compound structurally related to the herbicide Bromoxynil, belongs to the benzonitrile chemical family.[1][2] Bromoxynil is a widely used contact herbicide effective against broad-leaf weeds.[3][4] Its primary mode of action in plants is the inhibition of photosynthesis at photosystem II.[1][3][4][5] However, in non-photosynthetic organisms, including mammalian cells, the toxicological profile is of significant interest. Evidence suggests that compounds like Bromoxynil can act as potent uncouplers of mitochondrial oxidative phosphorylation, disrupting ATP synthesis, which is a critical process for cellular energy.[2] This disruption of cellular energy homeostasis can lead to a cascade of events culminating in cell death. Therefore, a comprehensive evaluation of the cytotoxicity of this compound is essential for understanding its potential risks to non-target organisms.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing a suite of cell-based assays to thoroughly characterize the cytotoxic effects of this compound. We will delve into the principles behind key assays that measure different aspects of cell health, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis). The protocols provided are designed to be robust and reproducible, enabling the generation of high-quality data for informed decision-making in toxicological screening and risk assessment.

Choosing the Right Cellular Model: The Importance of Cell Line Selection

The selection of an appropriate cell line is a critical first step in any in vitro cytotoxicity study.[6][7][8] The choice should be guided by the specific research question and the intended application of the data.[6][7] For general cytotoxicity screening, established fibroblast cell lines such as the murine BALB/c 3T3 or human-derived lines are often used.[6][9] However, if the goal is to investigate organ-specific toxicity, cell lines derived from the target organ (e.g., HepG2 or HepaRG for liver, Caco-2 for intestine) are more relevant.[6][7][10]

A crucial consideration is the metabolic competence of the chosen cell line.[11][12] Many immortalized cell lines have limited capacity to metabolize foreign compounds, which can lead to an underestimation of the toxicity of compounds that require metabolic activation.[11] Cell lines like HepG2 and HepaRG exhibit a higher degree of metabolic activity and are often preferred for toxicological studies.[10] Forcing cells to rely on mitochondrial respiration by replacing glucose with galactose in the culture medium can also make them more sensitive to mitochondrial toxicants.[13]

For the evaluation of this compound, a compound suspected of targeting mitochondria, using a cell line with active mitochondrial metabolism is highly recommended.

A Multi-Parametric Approach to Cytotoxicity Assessment

A single assay is often insufficient to capture the complexity of cellular toxicity. A multi-parametric approach, employing assays that interrogate different cellular functions, provides a more comprehensive and mechanistic understanding of a compound's cytotoxic effects. This guide will focus on a selection of robust and widely used assays.

Experimental Workflow Overview

Experimental Workflow General Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Seed Cells in Microplates cell_culture->cell_seeding compound_prep Prepare this compound Stock & Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for Defined Period (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh nr Neutral Red Assay (Lysosomal Integrity) incubation->nr apoptosis Apoptosis Assays (Annexin V/PI, Caspase) incubation->apoptosis data_acquisition Measure Endpoint (e.g., Absorbance, Fluorescence, Luminescence) mtt->data_acquisition ldh->data_acquisition nr->data_acquisition apoptosis->data_acquisition data_processing Calculate % Viability / Cytotoxicity data_acquisition->data_processing dose_response Generate Dose-Response Curves & Calculate IC50 data_processing->dose_response

Caption: A generalized workflow for assessing the cytotoxicity of a test compound using various cell-based assays.

I. MTT Assay: Assessing Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14][15] The amount of formazan produced is proportional to the number of viable cells.[16]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (negative control) and untreated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15] Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

II. Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity

Principle: The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[18][19] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity.[18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[19] The amount of formazan is directly proportional to the number of lysed cells.[18]

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to set up control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5-10 minutes) to pellet the cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction (if applicable): Some kits may require the addition of a stop solution.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

III. Neutral Red Uptake Assay: Assessing Lysosomal Integrity

Principle: The Neutral Red (NR) uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[20][21][22] The dye penetrates the cell membrane and accumulates in the lysosomes of healthy cells.[21][22] In contrast, cells with damaged or fragile lysosomal membranes show a decreased uptake and binding of the dye.[20][21] The amount of dye extracted from the cells is proportional to the number of viable cells.

Detailed Protocol: Neutral Red Uptake Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Medium Removal: After the treatment period, aspirate the culture medium containing the test compound.

  • Neutral Red Incubation: Add medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.

  • Dye Removal and Cell Washing: Remove the dye-containing medium and gently wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[20]

  • Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[20][23]

  • Shaking: Gently shake the plate for about 10 minutes on a shaker to ensure complete solubilization of the dye.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of control cells.

IV. Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis is a form of programmed cell death that is morphologically and biochemically distinct from necrosis. Characterizing the mode of cell death induced by a compound is crucial for understanding its mechanism of action.

A. Annexin V/Propidium Iodide (PI) Staining

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[24][25][26] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[25][26] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[25]

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[27]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[27]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[27]

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible.[27]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

B. Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. This assay utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7.[28] The cleavage of the substrate releases a reporter molecule that can be detected by luminescence or fluorescence.[28][29]

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the test compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[29][30]

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[30]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Mechanistic Insight: Potential Pathway of Cytotoxicity

Cytotoxicity Pathway Potential Cytotoxicity Pathway of this compound compound 3,5-Di-tert-butyl-4- hydroxybenzonitrile mitochondria Mitochondria compound->mitochondria uncoupling Uncoupling of Oxidative Phosphorylation mitochondria->uncoupling atp_depletion ATP Depletion uncoupling->atp_depletion ros Increased ROS Production uncoupling->ros apoptosis_pathway Intrinsic Apoptosis Pathway atp_depletion->apoptosis_pathway ros->apoptosis_pathway caspase_activation Caspase-3/7 Activation apoptosis_pathway->caspase_activation cell_death Apoptotic Cell Death caspase_activation->cell_death membrane_damage Loss of Membrane Integrity cell_death->membrane_damage

Caption: A diagram illustrating the potential mechanism of cytotoxicity involving mitochondrial uncoupling.

Data Presentation and Interpretation

For each assay, it is crucial to generate dose-response curves by plotting the percentage of viability or cytotoxicity against the logarithm of the compound concentration. From these curves, the IC50 value (the concentration that inhibits 50% of the measured response) can be calculated.

AssayEndpoint MeasuredInterpretation of Decreased SignalInterpretation of Increased Signal
MTT Mitochondrial dehydrogenase activityDecreased cell viability/proliferation-
LDH LDH release (membrane leakage)-Increased cytotoxicity/necrosis
Neutral Red Lysosomal integrityDecreased cell viability-
Annexin V Phosphatidylserine externalization-Increased early apoptosis
Propidium Iodide Membrane permeability-Increased late apoptosis/necrosis
Caspase-3/7 Executioner caspase activity-Increased apoptosis

Conclusion

The suite of cell-based assays described in this application note provides a robust framework for a comprehensive evaluation of the cytotoxicity of this compound. By employing a multi-parametric approach, researchers can move beyond a simple determination of cell viability to gain valuable insights into the underlying mechanisms of toxicity, such as the disruption of metabolic activity, loss of membrane integrity, and the induction of apoptosis. This detailed understanding is critical for accurate risk assessment and for guiding further toxicological studies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(21), e3044. [Link]

  • protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]

  • PubChem. (n.d.). Bromoxynil. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Bromoxynil - Active Ingredient Page. Retrieved from [Link]

  • Heben Pesticide. (2023). Bromoxynil: An Effective Herbicide For Your Agricultural Needs. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal chemistry (Shariqah (United Arab Emirates)), 13(1), 13–21. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). M. Serum LDH Laboratory Procedure Manual. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • DB-ALM. (n.d.). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]

  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133–136. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • ResearchGate. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. Retrieved from [Link]

  • Assay Kit Inc. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025). In vitro cell-based assays to test drugs – A Review. Retrieved from [Link]

  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Applied Chemical Engineering. (2025). Review article In vitro cell-based assays to test drugs. Retrieved from [Link]

  • Benford, D. J., Dixit, M., & Foster, B. (1990). Variations in the response of cell lines to metabolism-mediated toxicity. Toxicology in vitro, 4(4-5), 506–508. [Link]

  • Alarifi, S., Ali, D., Alkahtani, S., & Al-Qahtani, A. A. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon, 11(10), e20677. [Link]

  • Smith, R. L., Karmaus, A. L., Bell, S. M., & Sipes, N. S. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. Toxicological sciences : an official journal of the Society of Toxicology, 180(2), 237–250. [Link]

  • ACS Publications. (n.d.). Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells. Retrieved from [Link]

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quantifying 3,5-Di-tert-butyl-4-hydroxybenzonitrile

This compound is a sterically hindered phenolic compound with significant interest across various scientific disciplines. Its structural motifs, a hydroxyl group flanked by two bulky tert-butyl groups and a nitrile functionality, impart unique chemical properties.[1] These features contribute to its utility as an antioxidant, a stabilizer in polymeric materials, and a versatile intermediate in the synthesis of novel pharmaceutical agents. The nitrile group, in particular, distinguishes it from more common antioxidants like butylated hydroxytoluene (BHT), potentially enhancing its interaction with biological targets.

Accurate and precise quantification of this compound is paramount for a multitude of applications. In materials science, monitoring its concentration is crucial for assessing the long-term stability and performance of polymers. Within drug development, its role as a synthetic precursor or a potential active pharmaceutical ingredient (API) necessitates robust analytical methods for quality control, pharmacokinetic studies, and stability testing. This application note provides a comprehensive guide to three key analytical techniques for the reliable quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section delves into the theoretical underpinnings, provides detailed experimental protocols, and discusses the rationale behind methodological choices, ensuring a thorough understanding for the discerning scientist.

I. High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Approach

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and accuracy make it an ideal choice for quality control and stability-indicating assays.[2] The development of a stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the analyte of interest without interference from degradation products, process impurities, or excipients.[3][4][5]

Causality of Experimental Choices in HPLC Method Development

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical decisions that directly impact the quality of the chromatographic separation.

  • Stationary Phase: A reversed-phase C18 column is the preferred choice for separating moderately non-polar compounds like this compound. The non-polar C18 alkyl chains interact with the non-polar regions of the analyte, primarily the tert-butyl groups and the benzene ring, leading to its retention. The hydroxyl and nitrile groups provide some polarity, allowing for effective elution with a suitable mobile phase.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase is typically employed. Acetonitrile is often favored for its lower viscosity and UV transparency. The aqueous phase is commonly acidified with a small amount of an acid like formic acid or phosphoric acid. This serves two key purposes: it suppresses the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak shape, and it can enhance the longevity of the silica-based stationary phase.

  • Detection: A UV-Vis detector is the most common choice for HPLC analysis of this compound. The aromatic ring and the nitrile group are chromophores that absorb UV radiation. The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of a standard solution to ensure the highest sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Quantification node_stock Prepare Stock Standard (e.g., 1 mg/mL in Methanol) node_working Prepare Working Standards (Serial Dilution) node_stock->node_working node_instrument HPLC System with C18 Column & UV Detector node_working->node_instrument node_sample Prepare Sample Solution (Dissolve & Filter) node_sample->node_instrument node_injection Inject Standards & Samples node_instrument->node_injection node_data Data Acquisition & Processing node_injection->node_data node_calibration Generate Calibration Curve node_data->node_calibration node_quantification Quantify Analyte in Sample node_calibration->node_quantification

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (≥98% purity).

  • HPLC grade acetonitrile and water.

  • Formic acid (analytical grade).

  • Methanol (HPLC grade, for sample and standard preparation).

2. Preparation of Mobile Phase and Standard Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined by λmax scan (typically around 254 nm or 280 nm for phenolic compounds).

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 60% B (re-equilibration)

4. Sample Preparation:

  • The sample preparation will depend on the matrix. For a solid sample, accurately weigh a known amount, dissolve it in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection. Dilute with the initial mobile phase if necessary to fall within the calibration range.

5. System Suitability and Calibration:

  • Before sample analysis, perform at least five replicate injections of a mid-range working standard to check for system suitability parameters such as retention time precision (RSD ≤ 1%), peak area precision (RSD ≤ 2%), and theoretical plates (N > 2000).

  • Inject the working standards in increasing order of concentration to generate a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.

6. Quantification:

  • Inject the prepared sample solutions and identify the peak for this compound based on the retention time of the standard.

  • Quantify the analyte concentration in the sample using the linear regression equation from the calibration curve.

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Precision (RSD) ≤ 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

II. Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity and Specificity Method

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and specificity. While this compound has a relatively high boiling point and a polar hydroxyl group, it can be readily analyzed by GC-MS after a derivatization step.

The Imperative of Derivatization for GC-MS Analysis

Direct injection of underivatized this compound into a GC system can lead to poor peak shape, low response, and potential degradation in the hot injector. The polar hydroxyl group can interact with active sites in the GC system, causing peak tailing. Derivatization is a chemical modification process that addresses these issues.[6]

  • Silylation: This is the most common derivatization technique for compounds with active hydrogens, such as the hydroxyl group in our analyte.[7] A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[8][9] This transformation increases the volatility and thermal stability of the analyte, resulting in sharp, symmetrical peaks and improved sensitivity.[7][9]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Quantification node_stock Prepare Stock Standard (e.g., 1 mg/mL in appropriate solvent) node_working Prepare Working Standards node_deriv_reagent Add Silylating Reagent (e.g., BSTFA) node_working->node_deriv_reagent node_sample Prepare Sample Solution node_sample->node_deriv_reagent node_heat Heat to complete reaction node_deriv_reagent->node_heat node_instrument GC-MS System with appropriate column node_heat->node_instrument node_injection Inject Derivatized Standards & Samples node_instrument->node_injection node_data Data Acquisition (Scan or SIM) node_injection->node_data node_calibration Generate Calibration Curve node_data->node_calibration node_quantification Quantify Analyte in Sample node_calibration->node_quantification

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard (≥98% purity).

  • Silylating reagent (e.g., BSTFA with 1% TMCS catalyst).

  • Anhydrous pyridine or other suitable solvent.

  • High-purity helium as the carrier gas.

2. Derivatization Procedure:

  • Accurately prepare standard solutions of this compound in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

  • To an aliquot of the standard or sample solution in a reaction vial, add an excess of the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).

  • Seal the vial and heat at 70-80 °C for 30-60 minutes to ensure complete derivatization.[7]

  • Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Acquisition Mode:

    • Full Scan: For method development and qualitative analysis (e.g., m/z 50-500).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte for enhanced sensitivity and specificity.

4. Expected Mass Fragmentation:

  • The molecular ion of the TMS-derivatized this compound (C₁₈H₃₁NOSi, MW = 317.5) should be observable.

  • Characteristic fragment ions would include the loss of a methyl group ([M-15]⁺) from the TMS group, and the loss of a tert-butyl group ([M-57]⁺). The fragmentation pattern of the closely related 3,5-di-tert-butyl-4-hydroxybenzaldehyde shows a prominent molecular ion and loss of a methyl group.[10]

5. Quantification:

  • Similar to HPLC, a calibration curve is generated using derivatized standards. Quantification is typically performed in SIM mode for the best sensitivity and selectivity.

Parameter Typical Performance
Limit of Detection (LOD) Low ng/mL to pg/mL range
Linear Dynamic Range Typically 2-3 orders of magnitude
Specificity High, due to mass spectrometric detection

III. UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be employed for the quantification of this compound, particularly for routine analysis of relatively pure samples. However, it is important to acknowledge its limitations in terms of specificity, as other compounds with similar chromophores can interfere with the measurement.[11][12]

Principles of UV-Vis Quantification

The quantification of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The phenolic ring system of the analyte absorbs UV radiation, and the wavelength of maximum absorbance (λmax) is used for quantification to achieve the highest sensitivity.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_analysis Data Analysis & Quantification node_stock Prepare Stock Standard (e.g., 1 mg/mL in Ethanol) node_working Prepare Working Standards (Serial Dilution) node_instrument UV-Vis Spectrophotometer node_working->node_instrument node_sample Prepare Sample Solution node_sample->node_instrument node_scan Determine λmax node_instrument->node_scan node_measure Measure Absorbance of Standards & Samples node_scan->node_measure node_calibration Generate Calibration Curve node_measure->node_calibration node_quantification Quantify Analyte in Sample node_calibration->node_quantification

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed UV-Vis Protocol

1. Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • This compound reference standard (≥98% purity).

  • Spectroscopic grade solvent (e.g., ethanol or methanol).

2. Determination of λmax:

  • Prepare a dilute solution of the reference standard in the chosen solvent.

  • Scan the solution over a UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For similar phenolic compounds, this is often in the range of 270-290 nm.

3. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a stock standard solution (e.g., 100 µg/mL) in the chosen solvent.

  • From the stock solution, prepare a series of working standards with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Measure the absorbance of each standard at the predetermined λmax.

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (r²) ≥ 0.995.

4. Sample Analysis:

  • Prepare the sample by dissolving a known quantity in the solvent and diluting it to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the sample solution at λmax.

  • Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.

IV. Sample Preparation: A Critical Step for Accurate Quantification

The choice of sample preparation technique is crucial for obtaining accurate and reproducible results and depends heavily on the sample matrix.

  • Solid Samples (e.g., Polymers): Extraction with a suitable organic solvent is required. Techniques like sonication or accelerated solvent extraction (ASE) can be employed to ensure efficient extraction of the analyte from the polymer matrix. The resulting extract can then be analyzed by HPLC or GC-MS.

  • Biological Samples (e.g., Plasma, Tissue): Due to the complexity of biological matrices, more rigorous sample cleanup is necessary.

    • Liquid-Liquid Extraction (LLE): The analyte can be partitioned from the aqueous biological fluid into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): This is a powerful technique for sample cleanup and concentration.[4] A C18 SPE cartridge can be used to retain the non-polar analyte while polar interferences are washed away. The analyte is then eluted with a stronger organic solvent.

V. Conclusion

The quantification of this compound can be effectively achieved using a variety of analytical techniques. HPLC offers a robust and versatile method suitable for a wide range of applications, including stability-indicating assays. GC-MS, following a derivatization step, provides exceptional sensitivity and specificity, making it ideal for trace-level analysis. UV-Vis spectrophotometry serves as a rapid and cost-effective screening tool for simpler sample matrices. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation. The protocols and insights provided in this application note offer a solid foundation for the development and validation of reliable analytical methods for this important compound.

References

  • GC-MS Sample Preparation - Organomation. (URL: [Link])

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. (2023-08-29). (URL: [Link])

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025-03-09). (URL: [Link])

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. (URL: [Link])

  • What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube. (2025-08-14). (URL: [Link])

  • Stability-Indicating HPLC Method Development. vscht.cz. (URL: [Link])

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). (URL: [Link])

  • 3,5-Di-tert-butyl-4-hydroxy-benzoic acid - Optional[UV-VIS] - Spectrum. SpectraBase. (URL: [Link])

  • Stability indicating study by using different analytical techniques. IJSDR. (URL: [Link])

  • 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. (URL: [Link])

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis. (URL: [Link])

  • MS/MS spectrum and fragmentation pattern of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. ResearchGate. (URL: [Link])

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (URL: [Link])

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. (URL: [Link])

  • Sample preparation · Contents Solid Phase Extraction (SPE). (URL: [Link])

  • UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. ResearchGate. (2022-02-22). (URL: [Link])

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. (URL: [Link])

  • Analysis of drugs from biological samples. (URL: [Link])

  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. the NIST WebBook. (URL: [Link])

Sources

Application Notes & Protocols: Formulation of 3,5-Di-tert-butyl-4-hydroxybenzonitrile for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Solubility Barrier

3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB), a sterically hindered phenolic compound, has garnered significant interest for its potent biological activities. Research highlights its role as a powerful antioxidant through free radical scavenging and as an anti-inflammatory agent via the inhibition of enzymes like 5-lipoxygenase and cyclooxygenase.[1] These properties make it a compelling candidate for investigation in oxidative stress, inflammation, and oncology research.

However, the therapeutic and research potential of DTBHB is hampered by a significant physicochemical challenge: its low aqueous solubility.[1] With a lipophilic character indicated by a LogP of 3.86, DTBHB is classified as a poorly water-soluble compound, which can lead to low bioavailability and inconsistent results in biological systems.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of this compound. We will move beyond simple dissolution steps to explain the causality behind formulation choices, ensuring that the protocols provided are robust, reproducible, and tailored for both in vitro and in vivo biological studies. The objective is to enable the generation of reliable and meaningful data by addressing the critical first step: successful formulation.

Physicochemical Profile & Formulation Rationale

A thorough understanding of the compound's properties is the foundation of a logical formulation strategy. The key characteristics of this compound are summarized below.

PropertyValueSourceSignificance for Formulation
CAS Number 1988-88-1[1][2][3]Unique identifier for sourcing and regulatory reference.
Molecular Formula C₁₅H₂₁NO[1][2][4]Used for molecular weight calculation.
Molecular Weight 231.33 g/mol [1][2][3]Essential for calculating molar concentrations for stock solutions.
Appearance Faint yellow crystalline solid[4]Visual confirmation of the starting material's physical state.
Melting Point 141-144 °C[1][3]High melting point suggests strong crystal lattice energy, contributing to poor solubility.
LogP (Octanol/Water) 3.86[1]Indicates moderate lipophilicity and predicts poor partitioning into aqueous media.
Aqueous Solubility Low / Hydrophobic[1][4]The primary challenge; necessitates the use of solubilizing agents or organic solvents.

The high LogP value and low aqueous solubility classify DTBHB as a Biopharmaceutics Classification System (BCS) Class II or IV compound, where absorption is limited by its dissolution rate.[5][6] Therefore, our formulation strategies must focus on overcoming this rate-limiting step by either creating a true solution or a stable, fine-particle dispersion.

Formulation Strategies: From Bench to Preclinical Models

The choice of formulation is dictated by the experimental system. In vitro cell-based assays have different requirements and constraints than in vivo animal studies.

In Vitro Formulations: Focus on Stock and Working Solutions

For cell culture experiments, the primary goal is to create a concentrated stock solution in a water-miscible organic solvent that can be diluted to a final working concentration in the aqueous culture medium without precipitation.

  • The Solvent of Choice: DMSO: Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions of hydrophobic compounds due to its exceptional solubilizing power and miscibility with aqueous media.[7][8]

  • The Challenge of Dilution: The critical step is the dilution from the DMSO stock into the cell culture medium. Rapid dilution can cause the compound to "crash out" or precipitate as it moves from a favorable organic environment to an unfavorable aqueous one.[9]

  • Mitigation Strategy: A stepwise dilution protocol into pre-warmed media is essential to maintain solubility.[8][9] Furthermore, the final concentration of DMSO in the culture must be carefully controlled, as concentrations above 0.5% can induce cellular toxicity and artifacts, confounding experimental results. A final concentration of ≤0.1% is highly recommended.[7][8]

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO to create high-conc. stock (e.g., 10-50 mM) weigh->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For each experiment intermediate Perform Intermediate Dilution in Pre-Warmed (37°C) Medium thaw->intermediate final Perform Final Dilution into Experimental Medium (Final DMSO ≤0.1%) intermediate->final treat_cells Treat Cells final->treat_cells Immediately add to cells

Figure 1: Workflow for preparing DTBHB solutions for in vitro studies.

In Vivo Formulations: Balancing Solubilization and Toxicological Inertness

For animal studies, formulations must be non-toxic, well-tolerated at the required volume, and capable of delivering the compound to achieve adequate systemic exposure.[10][11] Single-solvent systems like pure DMSO are generally unsuitable for direct administration. Co-solvent and suspension systems are the preferred approaches.

  • Co-Solvent Systems: These formulations use a mixture of water-miscible solvents and surfactants to create a solution that can be administered orally or parenterally. The goal is to maintain the drug in a dissolved state upon administration.

    • Common Excipients: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), Tween® 80 (polysorbate 80), and cyclodextrins are widely used and have well-documented safety profiles in common preclinical species.[11][12]

  • Suspension Systems: If a true solution cannot be achieved at the target concentration, a micronized suspension can be prepared. This involves dispersing fine particles of the drug in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween® 80). The increased surface area of smaller particles enhances the dissolution rate in vivo.[12]

Crucial Consideration: A vehicle control group, receiving the formulation without the active compound, is mandatory in all in vivo experiments to distinguish vehicle-related effects from the pharmacological or toxicological effects of DTBHB.[13]

G start Define Target Dose (mg/kg) & Route of Administration sol_check Is target concentration achievable in a solution? start->sol_check cosolvent Develop Co-Solvent System (e.g., PEG 400, Tween 80, Saline) sol_check->cosolvent Yes suspension Develop Suspension System (e.g., CMC-Na, Tween 80, Water) sol_check->suspension No prep_sol Prepare Formulation: 1. Dissolve DTBHB in organic phase 2. Add aqueous phase slowly cosolvent->prep_sol prep_susp Prepare Formulation: 1. Micronize DTBHB (if needed) 2. Wet powder with surfactant 3. Add suspending vehicle & homogenize suspension->prep_susp administer Administer to Animals (Include Vehicle Control Group) prep_sol->administer prep_susp->administer

Figure 2: Decision workflow for selecting and preparing an in vivo formulation.

Detailed Experimental Protocols

Safety First: this compound is classified as harmful and can cause skin and eye irritation.[14] Always handle the solid compound and concentrated solutions inside a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Protocol 1: Preparation of 10 mM Stock Solution for In Vitro Use

This protocol details the preparation of a high-concentration stock solution in DMSO.

Materials:

  • This compound (MW: 231.33 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed: Mass (mg) = 10 mmol/L * 0.001 L * 231.33 g/mol * 1000 mg/g = 2.31 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh out 2.31 mg of DTBHB and transfer it to a sterile vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex at medium speed until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. If solubility is an issue, gentle warming in a 37°C water bath can be applied.[8]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.[15]

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[7]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the recommended stepwise dilution method to prepare a final working solution from the 10 mM DMSO stock.

Materials:

  • 10 mM DTBHB stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure (Example for 10 µM final concentration):

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Prepare Intermediate Dilution (1:100):

    • Pipette 990 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM stock solution to the medium. Pipette up and down gently to mix. This creates a 100 µM intermediate solution .

  • Prepare Final Working Solution (1:10):

    • Add the required volume of the 100 µM intermediate solution to your cell culture plate or flask containing pre-warmed medium to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to make a final volume of 1 mL.

    • The final DMSO concentration in this example will be 0.1%, which is well-tolerated by most cell lines.[7]

  • Vehicle Control: Prepare a vehicle control by performing the same serial dilutions using only DMSO (without the compound) into your culture medium.

Protocol 3: Preparation of a Co-Solvent Formulation for Oral Gavage (In Vivo)

This protocol provides a starting point for an oral formulation suitable for rodents. Note: This formulation must be optimized and tested for stability and tolerability before use in a definitive study.

Example Formulation (10 mg/mL):

  • Tween® 80: 10% (v/v)

  • PEG 400: 30% (v/v)

  • Saline (0.9% NaCl): 60% (v/v)

Materials:

  • This compound

  • Tween® 80 (Polysorbate 80)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile 0.9% saline solution

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

Procedure (to prepare 10 mL):

  • Weigh Compound: Weigh 100 mg of DTBHB.

  • Prepare Organic Phase: In a glass vial, combine 1 mL of Tween® 80 and 3 mL of PEG 400.

  • Dissolve Compound: Add the weighed DTBHB to the Tween/PEG mixture. Place on a magnetic stirrer and mix until the compound is fully dissolved. Gentle warming (37-40°C) may be required.

  • Add Aqueous Phase: Once a clear solution is obtained, slowly add 6 mL of sterile saline to the vial while stirring continuously . Adding the aqueous phase too quickly can cause precipitation.

  • Final Homogenization: Continue stirring for 15-20 minutes to ensure a homogenous and clear solution.

  • Pre-Use Check: Before administration, visually inspect the solution for any signs of precipitation or phase separation. Prepare this formulation fresh daily unless stability has been formally established.

Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Solution
Precipitation in cell culture medium Final concentration exceeds solubility limit; rapid dilution.Perform a solubility test to find the maximum soluble concentration. Use a more gradual, stepwise dilution method. Ensure medium is pre-warmed to 37°C.[8][9]
Cloudiness or precipitation in in vivo formulation Incorrect solvent ratio; poor compound solubility; temperature effects.Adjust the ratio of co-solvents (e.g., increase PEG 400 or Tween 80). Ensure the compound is fully dissolved before adding the aqueous phase. Prepare the formulation fresh and maintain at a consistent temperature.
Phase separation in in vivo formulation Immiscibility of components; insufficient surfactant.Increase the concentration of the surfactant (e.g., Tween 80). Ensure vigorous and continuous mixing during preparation.
Animal distress after dosing Vehicle intolerance; high concentration of organic solvents.Consult literature for maximum tolerated doses of excipients in the specific species and route.[11][16] Reduce the concentration of organic co-solvents or explore alternative vehicles like a suspension or lipid-based formulation.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018). Catalent Pharma Solutions. [Link]

  • Vehicles for Animal Studies. (n.d.). Gad Consulting Services. [Link]

  • Gad, S. C., Spainhour, C. B., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics. [Link]

  • Boersen, N., & Hui, H.-W. (2024). Development of Preclinical Formulations for Toxicology Studies. In A Comprehensive Guide to Toxicology in Nonclinical Drug Development. Elsevier. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. [Link]

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024). Catalent. [Link]

  • US Patent 10,898,420 B2 - Compositions containing phenolic compounds having synergistic antioxidant benefits. (2021).
  • European Patent EP 235970 - Solubilization agent for solubilizing polyphenols, flavonoids and/or diterpenoid glucosides. (2010).
  • 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. (n.d.). Fisher Scientific. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022). Molecules. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 3,5-Di-tert-butyl-4-hydroxybenzonitrile synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable sterically hindered phenolic nitrile. Here, you will find in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I am attempting the synthesis of this compound, but I'm consistently obtaining a low yield or, in some cases, only recovering my starting material. What are the likely causes and how can I improve my yield?

A: Low yields in this synthesis can stem from several factors, largely dependent on the chosen synthetic route. Let's break down the possibilities for the most common methods:

Route 1: Rosenmund-von Braun Cyanation of 3,5-Di-tert-butyl-4-bromophenol

This classical method involves the reaction of the corresponding aryl bromide with copper(I) cyanide (CuCN) at elevated temperatures.[1]

  • Cause 1: Insufficient Reaction Temperature: The Rosenmund-von Braun reaction often requires high temperatures (typically 150-200 °C in a high-boiling solvent like DMF or nitrobenzene) to proceed, especially with sterically hindered substrates.[2] If the temperature is too low, the reaction may not initiate or proceed to completion.

  • Solution 1: Ensure your reaction is reaching and maintaining the optimal temperature. Use a high-boiling, polar aprotic solvent like DMF and monitor the internal reaction temperature carefully. Consider a slight increase in temperature if the reaction is sluggish, but be mindful of potential side reactions.

  • Cause 2: Impure or Deactivated Copper(I) Cyanide: The quality of CuCN is crucial. Old or improperly stored CuCN can be less reactive.

  • Solution 2: Use freshly purchased, high-purity CuCN. If in doubt, consider a purification step for your CuCN before use.

  • Cause 3: Inefficient Mixing: In a heterogeneous reaction mixture, efficient stirring is essential to ensure proper contact between the reactants.

  • Solution 3: Employ vigorous mechanical stirring throughout the reaction.

Route 2: Palladium-Catalyzed Cyanation of 3,5-Di-tert-butyl-4-iodophenol

Modern palladium-catalyzed methods offer milder reaction conditions but have their own set of challenges.

  • Cause 1: Catalyst Deactivation: The cyanide anion can act as a poison to the palladium catalyst by strongly coordinating to the metal center and displacing the necessary ligands, leading to inactive palladium-cyanide complexes.[3]

  • Solution 1: Employ a robust palladium catalyst system. The use of bulky, electron-rich phosphine ligands can shield the palladium center and prevent deactivation. Additionally, using a cyanide source with slow-release characteristics, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can maintain a low concentration of free cyanide in the reaction mixture, thus minimizing catalyst poisoning.[3][4]

  • Cause 2: Inappropriate Ligand Choice: The steric hindrance of the di-tert-butyl groups necessitates the use of bulky ligands to facilitate the reductive elimination step.

  • Solution 2: Utilize bulky biarylphosphine ligands. These ligands are known to promote the coupling of sterically demanding substrates.

  • Cause 3: Oxygen Sensitivity: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by atmospheric oxygen.

  • Solution 3: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents before use.

Problem 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side products in this synthesis, and how can I identify and minimize them?

A: The formation of side products is a common issue. Here are the most likely culprits and how to address them:

  • Side Product 1: 3,5-Di-tert-butyl-4-hydroxybenzoic acid (Hydrolysis of the Nitrile)

    • Identification:

      • TLC: This carboxylic acid is significantly more polar than the desired nitrile and will have a lower Rf value.

      • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹), in addition to the phenolic O-H stretch. The sharp C≡N stretch of the product at ~2230 cm⁻¹ will be absent or diminished.

      • ¹H NMR: The aromatic protons will be present, but the characteristic nitrile group will be replaced by a carboxylic acid proton, which may be broad and exchangeable with D₂O.

      • ¹³C NMR: The nitrile carbon signal around 118 ppm will be absent, and a new signal for the carboxylic acid carbonyl will appear downfield (around 170-180 ppm).

    • Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures in the presence of water.[5][6]

    • Prevention:

      • Use anhydrous solvents and reagents.

      • If using a palladium-catalyzed reaction in a biphasic system, minimize the amount of water.

      • During workup, avoid prolonged exposure to strong acids or bases at high temperatures. Neutralize the reaction mixture promptly upon completion.

  • Side Product 2: Products of De-tert-butylation

    • Identification:

      • ¹H NMR: The integration of the tert-butyl proton signals (a sharp singlet) will be lower than expected relative to the aromatic protons. You may also see new aromatic signals with different splitting patterns.

      • Mass Spectrometry: Look for peaks corresponding to the loss of one or both tert-butyl groups (M-57, M-114).

    • Cause: The tert-butyl groups can be cleaved under strongly acidic conditions and high temperatures.

    • Prevention:

      • Avoid the use of strong Brønsted or Lewis acids, especially at elevated temperatures.

      • If an acidic workup is necessary, perform it at low temperatures and for a minimal amount of time.

  • Side Product 3: Unreacted Starting Material (Aryl Halide)

    • Identification: This can be readily identified by comparing the TLC and NMR of the crude product with that of the starting material.

    • Cause: Incomplete reaction due to the reasons mentioned in "Problem 1".

    • Solution: Re-optimize the reaction conditions as described previously (temperature, reaction time, catalyst/reagent quality).

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: For laboratory-scale synthesis, palladium-catalyzed cyanation is often preferred due to its milder reaction conditions, broader functional group tolerance, and generally higher yields compared to the classical Rosenmund-von Braun reaction. However, the Rosenmund-von Braun reaction can be a viable option if the necessary high-temperature setup is available and cost of reagents is a primary concern. A multi-step synthesis starting from 2,6-di-tert-butylphenol via formylation to 3,5-di-tert-butyl-4-hydroxybenzaldehyde, followed by conversion to the oxime and subsequent dehydration, is another alternative, particularly if the aldehyde is a readily available intermediate.[7][8]

Q2: What is the best way to purify the final product?

A2: A combination of column chromatography and recrystallization is typically effective.

  • Column Chromatography: This is useful for removing less polar impurities, such as unreacted starting material, and more polar impurities like the hydrolyzed carboxylic acid. A silica gel column with a gradient elution system of hexane and ethyl acetate is commonly employed. The desired product is moderately polar and will elute after the less polar impurities.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) can be used to obtain a highly pure, crystalline product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Cyanide Compounds: All cyanide sources (CuCN, Zn(CN)₂, K₄[Fe(CN)₆]) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit readily available and be familiar with its use. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas. Therefore, all cyanide waste should be quenched with an oxidizing agent like bleach before disposal.

  • High Temperatures: The Rosenmund-von Braun reaction requires high temperatures, posing a risk of burns. Use appropriate heating mantles and shields.

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium compounds should be handled with care.

  • Solvents: Use flammable solvents like DMF and hexane in a fume hood away from ignition sources.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 3,5-Di-tert-butyl-4-iodophenol

This protocol is a representative procedure and may require optimization for your specific setup.

Materials:

  • 3,5-Di-tert-butyl-4-iodophenol

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., Xantphos)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3,5-Di-tert-butyl-4-iodophenol (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), and the bulky phosphine ligand (0.04 eq).

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the hexane/ethyl acetate solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Routes to this compound

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Aryl Halide 3,5-Di-tert-butyl-4-halophenol RvB Rosenmund-von Braun (CuCN, high temp) Aryl Halide->RvB Pd_cat Palladium-Catalyzed Cyanation (Pd catalyst, ligand, CN source) Aryl Halide->Pd_cat Aldehyde 3,5-Di-tert-butyl-4- hydroxybenzaldehyde Oxime_formation Oxime Formation (NH2OH.HCl) Aldehyde->Oxime_formation Product 3,5-Di-tert-butyl-4- hydroxybenzonitrile RvB->Product Pd_cat->Product Dehydration Dehydration Oxime_formation->Dehydration Dehydration->Product

Caption: Common synthetic routes to this compound.

Diagram 2: Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_RvB Rosenmund-von Braun Troubleshooting cluster_Pd Palladium-Catalyzed Troubleshooting Start Low Yield of This compound Check_Route Identify Synthetic Route Start->Check_Route RvB_Issues Rosenmund-von Braun Issues Check_Route->RvB_Issues Rosenmund-von Braun Pd_Issues Palladium-Catalyzed Issues Check_Route->Pd_Issues Palladium-Catalyzed Temp_Check Check Reaction Temperature RvB_Issues->Temp_Check CuCN_Check Verify CuCN Quality RvB_Issues->CuCN_Check Stirring_Check Ensure Efficient Stirring RvB_Issues->Stirring_Check Catalyst_Check Check for Catalyst Deactivation Pd_Issues->Catalyst_Check Ligand_Check Evaluate Ligand Choice Pd_Issues->Ligand_Check Inert_Check Ensure Inert Atmosphere Pd_Issues->Inert_Check

Caption: A logical workflow for troubleshooting low product yield.

Data Summary

ParameterThis compound3,5-Di-tert-butyl-4-hydroxybenzoic acid (Side Product)
Molecular Formula C₁₅H₂₁NOC₁₅H₂₂O₃
Molecular Weight 231.33 g/mol 250.33 g/mol
Appearance White to off-white crystalline solidWhite crystalline solid
Key IR Peaks (cm⁻¹) ~3600 (O-H, sharp), ~2230 (C≡N, sharp)[9]~3600 (O-H, sharp), ~3000 (O-H, broad), ~1700 (C=O)
¹H NMR (CDCl₃, δ ppm) ~7.5 (s, 2H, Ar-H), ~5.5 (s, 1H, OH), ~1.4 (s, 18H, t-Bu)~7.8 (s, 2H, Ar-H), ~11-12 (br s, 1H, COOH), ~5.6 (s, 1H, OH), ~1.5 (s, 18H, t-Bu)
¹³C NMR (CDCl₃, δ ppm) ~158 (C-OH), ~133 (Ar-C), ~118 (C≡N), ~117 (Ar-C), ~34 (C(CH₃)₃), ~30 (C(CH₃)₃)~175 (C=O), ~159 (C-OH), ~138 (Ar-C), ~127 (Ar-C), ~34 (C(CH₃)₃), ~30 (C(CH₃)₃)

References

  • ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629–1633.
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
  • AIP Publishing. (2018). Dehydration of Oxime to Nitriles. AIP Conference Proceedings, 2063(1), 030019.
  • Alsughayer, A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4173-4182.
  • PrepChem. (n.d.). Synthesis of 3,5-ditert.butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(38), 14111–14114.
  • Inagaki, M., Matsumoto, S., & Tsuri, T. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: synthesis of tert-butyl-hydroxylated S-2474. The Journal of Organic Chemistry, 68(3), 1128–1131.
  • Shipilovskikh, S. A., et al. (2018). Dehydration of oxime to nitriles. AIP Conference Proceedings, 2063(1), 030019.
  • Chandan, N. (n.d.). Conversion of Oxime and Tosyl Aldoxime to Nitriles as Competitive Reaction to Nucleophilic Ring Closure.
  • Dennig, A., et al. (2021). Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. Catalysis Science & Technology, 11(23), 7646-7650.
  • Antonenko, Y. N., et al. (2019). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. Molecules, 24(18), 3247.
  • Anderson, K. W., & Buchwald, S. L. (2005). The Room-Temperature Palladium-Catalyzed Cyanation of Aryl Bromides and Iodides with Tri-t-butylphosphine as Ligand.
  • Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(5), 1074–1077.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • M-CSA. (n.d.). Aldoxime dehydratase. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Phenols with 4,6-Di-tert-butyl-3-methoxymethylcatechol. Antiradical Activity of Sterically Hindered Catecholphenols. Retrieved from [Link]

  • Stambuli, J. P., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(22), 4535–4538.
  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • DSpace@MIT. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 138(49), 15860–15863.
  • SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • SciSpace. (n.d.). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. Retrieved from [Link]

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Retrieved from [Link]

  • Synlett. (2006). L-Proline-Promoted Rosenmund–von Braun Reaction.
  • Beilstein Journal of Organic Chemistry. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). General Lab Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nitrile Group Introduction

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The nitrile or cyano (-C≡N) group is a cornerstone in modern organic synthesis, particularly in pharmaceutical and materials science.[1][2][3][4] Its unique electronic properties, linear geometry, and ability to serve as a versatile synthetic handle for transformations into amines, carboxylic acids, amides, and heterocycles make it an invaluable functional group.[3][4][5] More than 30 FDA-approved drugs contain a nitrile moiety, where it can enhance binding affinity, improve pharmacokinetic profiles, or act as a bioisostere for other functional groups.[2][6]

However, the introduction of this seemingly simple group is fraught with challenges, ranging from the acute toxicity of common cyanide reagents to catalyst deactivation and stubborn side reactions. This guide is structured as a technical support hub to directly address the common issues encountered in the lab. Here, we move beyond mere protocols to explain the underlying causality, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Safety First - The Cyanide Question

Question: My institution has strict regulations on the use of sodium/potassium cyanide. What are the absolute must-know safety protocols, and what are the viable, less-toxic alternatives?

Answer:

This is the most critical question and should be the first consideration for any cyanation reaction. Cyanide salts (NaCN, KCN) and hydrogen cyanide (HCN) are highly toxic, fast-acting poisons.[7][8] Their toxicity stems from the ability of the cyanide ion (CN⁻) to bind to iron in cytochrome c oxidase, inhibiting cellular respiration.[8]

Mandatory Safety Protocols:

  • Never Work Alone: Always have a trained colleague aware of your work.[8][9]

  • Dedicated Fume Hood: All manipulations, including weighing, should be performed in a properly functioning chemical fume hood.[7][8][10] Post a warning sign indicating cyanide use.[8]

  • Prevent HCN Gas Formation: Cyanide salts react with acid to liberate highly toxic and flammable HCN gas.[7][10] For this reason, never allow cyanide waste or reaction mixtures to come into contact with acids. All workups and waste should be kept at a pH > 10.[7]

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is required. Use double nitrile gloves or thicker, chemical-resistant gloves.[8][11] If contact occurs, remove gloves immediately and wash hands thoroughly.[8]

  • Waste Disposal: Cyanide waste must be segregated.[7][8] Collect all solid and liquid waste in a clearly labeled, sealed plastic container (to avoid degradation of glass under basic conditions) and maintain a pH > 10.[7]

  • Decontamination: All contaminated glassware and surfaces should be rinsed three times with a basic (pH > 10) 10% bleach solution, followed by standard cleaning procedures.[7][11] Collect these rinses as hazardous waste.[7]

Safer Cyanide Sources: The field has moved decisively towards developing less acutely toxic cyanide sources. While they still require careful handling, they are generally safer as they do not readily release free HCN.

Cyanide SourceFormulaKey AdvantagesCommon Applications & Considerations
Zinc Cyanide Zn(CN)₂Less soluble than NaCN/KCN, reducing free CN⁻ concentration and minimizing catalyst poisoning.[12]Widely used in palladium-catalyzed cyanations of aryl halides. Often requires an additive to facilitate the catalytic cycle.
Potassium Ferrocyanide K₄[Fe(CN)₆]Environmentally benign, inexpensive, and non-toxic.[13]Excellent for Pd-catalyzed cyanations. Requires higher temperatures (120-130 °C) but is very effective.[13]
Trimethylsilyl Cyanide TMSCNVersatile reagent for cyanohydrin formation and other additions.[14]Highly reactive but also moisture-sensitive and toxic. Must be handled with care.
Acetone Cyanohydrin (CH₃)₂C(OH)CNServes as an in-situ source of HCN, avoiding the need to handle the gas directly.[14]Often used in transfer hydrocyanation reactions.[14]
Organic Cyanating Agents e.g., N-Cyano-N-phenyl-p-toluenesulfonamideElectrophilic "CN⁺" sources that avoid nucleophilic cyanide ions.Useful for specific applications, such as the cyanation of Grignard reagents or other organometallics.[15]

Section 2: Troubleshooting Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cross-coupling is a powerful method for forming C-CN bonds, particularly on aromatic and heteroaromatic systems.[1] However, it is notoriously prone to failure.

Question: I'm attempting a Pd-catalyzed cyanation of my aryl bromide, but I'm getting no product and recovering only starting material. What's going wrong?

Answer:

This is a classic and frustrating problem, almost always pointing to catalyst deactivation . The cyanide anion is a strong ligand for palladium, and excess dissolved cyanide can form stable, unreactive palladium-cyanide complexes (e.g., [Pd(CN)₄]²⁻), effectively killing the catalytic cycle.[12][16]

Troubleshooting Workflow for Catalyst Deactivation

G start No Product/ Low Yield check_reagents 1. Verify Reagent Quality - Pd source active? - Ligand pure? - Solvent anhydrous? start->check_reagents check_cyanide 2. Assess Cyanide Source - Using NaCN/KCN? - High solubility likely culprit. check_reagents->check_cyanide Reagents OK switch_source Switch to Zn(CN)₂ or K₄[Fe(CN)₆] check_cyanide->switch_source Yes optimize_ligand 3. Optimize Ligand - Is ligand bulky enough? - (e.g., dppf, Xantphos) check_cyanide->optimize_ligand No, already using a less soluble source switch_source->optimize_ligand additives 4. Use Additives - Add Zn dust or Zn(OAc)₂ - Co-catalyst can break up Pd-CN complexes. optimize_ligand->additives success Reaction Optimized additives->success

Caption: Troubleshooting workflow for a failed Pd-catalyzed cyanation.

Detailed Troubleshooting Steps:

  • Change Your Cyanide Source: This is the highest-impact change you can make. If you are using NaCN or KCN, switch to a less soluble source like Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆]) .[13][17] This dramatically lowers the concentration of free cyanide in the solution, preventing the poisoning of your Pd(0) catalyst.[12]

  • Use an Additive: Mechanistic studies have shown that additives can be crucial.[12] For reactions using Zn(CN)₂, adding a small amount of zinc dust or a zinc salt like Zn(OAc)₂ can help. It is believed that these additives assist in the transmetalation step and help break up inactive palladium-cyanide complexes, regenerating the active catalyst.[12][18]

  • Check Your Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are essential to promote the reductive elimination step (the product-forming step) and stabilize the Pd(0) intermediate.

    • Good choices: dppf (1,1'-Bis(diphenylphosphino)ferrocene), Xantphos, and other "buchwald-type" biaryl phosphine ligands.

    • Poor choices: Simple, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient and lead to slower reactions and more catalyst decomposition.

  • Ensure Anhydrous Conditions: While trace amounts of water have been reported to sometimes accelerate the dissolution of Zn(CN)₂, it's generally best practice to start with anhydrous solvents (like DMAc, DMF, or NMP) and reagents, as water can lead to hydrolysis of the nitrile product or interfere with the catalyst.[12]

Section 3: Classical Methods - The Sandmeyer Reaction

Question: My substrate is an aniline. Is the Sandmeyer reaction a good choice for cyanation, and what are the common pitfalls?

Answer:

Yes, the Sandmeyer reaction is a powerful and cost-effective method for converting aryl amines into aryl nitriles via a diazonium salt intermediate.[19][20][21] It is particularly useful for substitution patterns that are difficult to achieve through other means.[22] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper(I) cyanide (CuCN).[19][20]

Simplified Sandmeyer Reaction Mechanism

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, HCl, 0-5 °C ArylRadical Ar• Diazonium->ArylRadical e⁻ from Cu(I) CuCN Cu(I)CN CuCN->Diazonium Product Ar-CN ArylRadical->Product + •CN from [Cu(II)(CN)₂]

Caption: Key steps in the Sandmeyer cyanation reaction.

Common Pitfalls and Solutions:

  • Problem: Unstable Diazonium Salt.

    • Cause: Aryl diazonium salts are notoriously unstable and can decompose violently if isolated or warmed.

    • Solution: Always prepare the diazonium salt in situ at 0-5 °C and use it immediately in the subsequent cyanation step. Do not attempt to warm the solution above this temperature until the nitrogen evolution (from Ar-N₂⁺ → Ar• + N₂) has begun.

  • Problem: Low Yield or Tar Formation.

    • Cause: Side reactions of the highly reactive aryl radical intermediate. If the radical does not get trapped by the cyanide species efficiently, it can dimerize to form biaryl impurities or react with the solvent.[23]

    • Solution: Ensure your CuCN is of high quality and fully dissolved or suspended in the reaction medium. The neutralization of the acidic diazonium salt solution is critical. Add the cold diazonium salt solution slowly to the CuCN solution. The pH should be carefully controlled; a solution that is too acidic or too basic can lead to unwanted side products.

  • Problem: Foaming and Exotherm.

    • Cause: The decomposition of the diazonium salt releases nitrogen gas (N₂), which can be vigorous.

    • Solution: Use a reaction vessel that is at least 3-4 times the volume of your reaction to accommodate foaming. Maintain strict temperature control with an efficient ice bath and add the diazonium salt solution portion-wise or via an addition funnel to control the rate of reaction.

Section 4: FAQs - Quick Reference

Q1: Can I make a nitrile from an aldehyde? A1: Yes, there are several excellent methods. The most common is the formation of a cyanohydrin by reacting the aldehyde with TMSCN or a mixture of KCN/acid, followed by further transformation.[24][25] Alternatively, converting the aldehyde to an aldoxime (with hydroxylamine) followed by dehydration (using reagents like SOCl₂ or P₄O₁₀) is a very general and high-yielding route.[24][25][26] Recently, biocatalytic methods using aldoxime dehydratase enzymes have emerged as a green, cyanide-free alternative.[27]

Q2: My reaction is complete, but I'm losing my product during workup due to hydrolysis. How can I prevent this? A2: Nitrile hydrolysis to the corresponding carboxylic acid is a common side reaction, especially under harsh acidic or basic conditions.[26][28] During workup, avoid prolonged exposure to strong aqueous acid or base, especially at elevated temperatures. Use mild conditions for extraction, such as saturated sodium bicarbonate solution instead of strong NaOH, and work quickly. If your molecule is particularly sensitive, consider a non-aqueous workup if possible.

Q3: Can I introduce a nitrile group onto an unactivated alkene? A3: Yes, this is achieved through a process called hydrocyanation .[14][29] It typically involves the addition of HCN across the double bond and is catalyzed by transition metal complexes, most commonly nickel-phosphite systems.[29][30] This method is used on a massive industrial scale (e.g., for nylon precursors) but is less common in the lab due to the need to handle HCN gas.[29][31] "Transfer hydrocyanation" methods, using reagents like acetone cyanohydrin, provide a safer alternative.[14][31]

References

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances. [Link]

  • the preparation of nitriles. (n.d.). Chemguide. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2020). RSC Medicinal Chemistry. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (2025). MDPI. [Link]

  • Safety Module: Cyanides. (n.d.). University of Pennsylvania. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2013). National Center for Biotechnology Information. [Link]

  • Cyanides. (2014). University of Illinois Division of Research Safety. [Link]

  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. (2018). Future Medicinal Chemistry. [Link]

  • Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). Dakota Bioprocessing. [Link]

  • Preparation of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Cyanides. (2022). University of Victoria. [Link]

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). Medium. [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]

  • SOP-Cyanide-Salt. (2018). University of California, Irvine. [Link]

  • Conversion of aldehydes and ketones into nitriles containing an additional carbon atom. (1979). Journal of the Chemical Society, Chemical Communications. [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (2025). PubMed. [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). Chemistry – An Asian Journal. [Link]

  • Non-toxic Cyanide Sources and Cyanating Agents. (n.d.). ResearchGate. [Link]

  • Hydrocyanation. (n.d.). chemeurope.com. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • The classical approach for nitrile synthesis from aldehydes. (n.d.). ResearchGate. [Link]

  • Approaches to nitrile group introduction with carbon chain elongation. (n.d.). ResearchGate. [Link]

  • Hydrocyanation. (n.d.). Wikipedia. [Link]

  • Non-toxic cyanide sources and cyanating agents. (2021). Organic & Biomolecular Chemistry. [Link]

  • Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. (2021). PubMed Central. [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). National Center for Biotechnology Information. [Link]

  • Hydrocyanation of Alkenes and Alkynes. (2010). Organic Reactions. [Link]

  • Nitrile synthesis. (n.d.). Perlego. [Link]

  • hydroboration and hydrocyanation of olefin 3.ppt. (n.d.). SlideShare. [Link]

  • Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. (2025). ResearchGate. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]

  • 20.7 Chemistry of Nitriles. (n.d.). OpenStax. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • A study of the mechanism of the Sandmeyer reaction. (1957). Proceedings of the Royal Society A. [Link]

  • Non-toxic cyanide sources and cyanating agents. (2021). Semantic Scholar. [Link]

  • Catalytic Reversible Hydrocyanation. (2016). Wiley Analytical Science. [Link]

  • Nitrile. (n.d.). Wikipedia. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (2025). ResearchGate. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. [Link]

  • 20.11 Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep. [Link]

  • Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. (2011). Organic Letters. [Link]

Sources

How to prevent discoloration of 3,5-Di-tert-butyl-4-hydroxybenzonitrile solid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Di-tert-butyl-4-hydroxybenzonitrile

A Guide to Preventing and Troubleshooting Solid-State Discoloration

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound (DTBHN). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent in your experiments. As a sterically hindered phenolic compound, DTBHN is a potent antioxidant, but its very nature makes it susceptible to degradation that often manifests as discoloration.[1][2][3] This guide provides in-depth, field-proven insights into the causes of this issue and offers robust protocols to prevent, troubleshoot, and resolve it.

Frequently Asked Questions (FAQs)

Q1: Why is my white/off-white solid this compound turning yellow or brown?

Answer: The discoloration of this compound is almost always a result of oxidation. The core chemical structure, a hindered phenol, is designed to be an excellent hydrogen atom donor to neutralize free radicals.[1][4][5] However, this inherent reactivity means the compound can "sacrifice" itself by reacting with atmospheric oxygen, a process accelerated by exposure to light (especially UV), elevated temperatures, and the presence of trace metal impurities.[4][6][7]

The mechanism involves the formation of a phenoxy radical, which is stabilized by the bulky tert-butyl groups. This radical can then undergo further reactions to form highly conjugated, colored species. The most common culprits are quinone-type structures (like quinone methides) or stilbene quinones, which are known to be yellow, red, or brown.[8][9] Even minor levels of these oxidized impurities (<<1%) can impart a noticeable color to the bulk solid.

Discoloration_Pathway Figure 1: Simplified Oxidation Pathway of DTBHN DTBHN 3,5-Di-tert-butyl-4- hydroxybenzonitrile (Colorless Solid) Radical Phenoxy Radical Intermediate (Transient Species) DTBHN->Radical Oxidant (O₂, Light, Heat) Quinone Oxidized Products (e.g., Quinone Methides) (Yellow/Brown Impurities) Radical->Quinone Further Oxidation/ Dimerization

Figure 1: Simplified Oxidation Pathway of DTBHN
Q2: What are the definitive optimal storage conditions to guarantee the long-term stability of the solid?

Answer: To prevent oxidative degradation, you must rigorously control the compound's environment. Simply placing it on a lab shelf is insufficient. The goal is to create an environment that is dark, cold, dry, and oxygen-free.

ParameterRecommended ConditionPoor ConditionRationale
Temperature -20°C to 5°C Room Temperature (20-25°C) or higherReduces the rate of chemical reactions, including oxidation.[6] Studies show significant degradation of phenolic compounds at room temperature and above.[6]
Light Complete darkness (Amber vial inside a sealed, opaque bag or box)Exposure to ambient lab light or sunlightLight, particularly UV, provides the activation energy for radical formation and accelerates oxidation.[4][6][7]
Atmosphere Inert Gas (Argon or Nitrogen)AirOxygen is the primary oxidant. Replacing the headspace in your container with an inert gas is the most critical step to prevent degradation.[5][10]
Moisture Dry/Anhydrous (Use of a desiccator is recommended)Humid EnvironmentMoisture can facilitate certain degradation pathways and may introduce impurities.[5][11]
Container Amber glass vial with a tight-fitting, inert cap (e.g., PTFE-lined)Clear glass, plastic bags, or poorly sealed containersAmber glass blocks UV light.[5] A tight, inert seal prevents oxygen and moisture ingress.

See Protocol 1 for a step-by-step guide to proper sample storage.

Q3: My compound has already turned slightly yellow. Is it still usable for my experiment?

Answer: This depends entirely on the sensitivity of your application.

  • For non-critical applications , such as using it as a general antioxidant in a bulk polymer formulation, a slight yellow tint may not significantly impact performance.

  • For high-purity applications , such as in pharmaceutical development, reference standard preparation, or sensitive biological assays, the presence of colored impurities indicates degradation and the formation of new chemical entities.[5] Using discolored material can lead to inaccurate results, artifactual data, and failed experiments.

Our strong recommendation is to always quantify the purity before use if any discoloration is observed. A simple check by HPLC can confirm the percentage of the parent compound remaining.[12] If the purity is below your experimental threshold (e.g., <98%), the material should be purified or discarded.

Troubleshooting and Experimental Protocols

The following workflow and protocols provide a systematic approach to managing the stability of your this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Discoloration start Observe Discoloration in Solid DTBHN check_purity Assess Purity via Stability-Indicating HPLC (See Protocol 3) start->check_purity decision Is Purity >98% (or acceptable for your application)? check_purity->decision use Proceed with Experiment (Use Caution) decision->use Yes purify Purify by Recrystallization or Column Chromatography (See Protocol 2) decision->purify No recheck_purity Re-assess Purity of Purified Material purify->recheck_purity discard Discard Material and Source New Lot purify->discard If purification fails or is not feasible store Properly Store Purified Solid (See Protocol 1) recheck_purity->store

Figure 2: Troubleshooting Workflow for Discoloration
Protocol 1: Recommended Procedure for Long-Term Storage

This protocol establishes a self-validating system to ensure maximum stability.

  • Procurement: Upon receipt, visually inspect the material. It should be a white to faint yellow crystalline solid.[2] Note the initial appearance on the container label.

  • Aliquoting: To avoid repeatedly exposing the entire stock to air and moisture, divide the bulk material into smaller, single-use aliquots in separate amber glass vials.

  • Inert Gas Purging (Critical Step): a. Place the open, aliquoted vials in a desiccator or glove box. b. Gently flush the container with a stream of dry argon or nitrogen for 1-2 minutes to displace all air. c. Immediately and tightly seal the vials with PTFE-lined caps while still under the inert atmosphere.

  • Secondary Containment: Place the sealed vials inside a labeled, opaque, airtight secondary container (e.g., a small Pelican case or a sealed Mylar bag). Add a small desiccant pouch to this secondary container.

  • Cold Storage: Transfer the secondary container to a -20°C freezer.

  • Usage: When needed, remove only one aliquot. Allow the vial to warm completely to room temperature before opening to prevent water condensation on the cold solid. Use the required amount and discard any unused portion from that vial to prevent contamination of the main stock.

Protocol 2: Purification of Discolored this compound

If your material is discolored, purification via column chromatography is an effective method to remove polar, colored oxidation products.[5]

  • Slurry Preparation: Dissolve the discolored solid in a minimal amount of a non-polar solvent like dichloromethane or toluene. Adsorb this solution onto a small amount of silica gel by evaporating the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent system. A good starting point is a hexane/ethyl acetate gradient. Pack the column using 95:5 hexane:ethyl acetate.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: a. Begin eluting with 98:2 hexane:ethyl acetate. The less-polar, pure this compound should elute from the column. b. The yellow/brown, more polar oxidized impurities will move slower or remain adsorbed at the top of the column.

  • Fraction Collection & Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting white solid under a high vacuum to remove all residual solvent.

  • Validation: Confirm the purity of the recovered material using the HPLC method in Protocol 3 . Store immediately as described in Protocol 1 .

Protocol 3: HPLC Method for Purity and Stability Assessment

This stability-indicating HPLC method can separate the parent compound from potential degradation products.[12]

  • Instrumentation:

    • HPLC system with UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 278 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start at 60% B.

      • Ramp to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 60% B over 1 minute.

      • Hold at 60% B for 2 minutes (equilibration).

  • Sample Preparation: Prepare a standard solution of ~1 mg/mL in acetonitrile. Prepare a solution of the sample to be tested at the same concentration.

  • Analysis: The pure compound will appear as a sharp, primary peak. Degradation products, being more polar, will typically elute earlier. Calculate the purity by the area percent method. For a formal stability study, pull samples at set time points (0, 3, 6, 12 months) and quantify the parent peak against a stable reference standard.[12]

References

  • The Role of Hindered Phenolic Antioxidants in Modern Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 1988-88-1. (n.d.). Benchchem.
  • Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. (n.d.). ResearchGate.
  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024, July 10). Vinati Organics.
  • Degradation Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Comparative Guide. (n.d.). Benchchem.
  • CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET - 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (2010, May 21). Fisher Scientific.
  • Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll.
  • Effects of relative air humidity on the phenolic compounds contents and coloration in the 'Fuji' apple (Malus domestica Borkh.) peel. (n.d.). ResearchGate.
  • Sterically Hindered Phenols as Antioxidant. (2020). ResearchGate.
  • Effect of Temperatures on Polyphenols during Extraction. (2022, February 17). MDPI.
  • Transformation of Hindered Phenolic Antioxidants. (2019, June 9). Stabilization Technologies.
  • Extra virgin olive oil touted for functional benefits thanks to bioactive compounds. (2026, January 8). Nutrition Insight.
  • stability issues of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid in long-term storage. (n.d.). Benchchem.
  • Antioxidants as Sources of Plastics Discolouration: Structural Effects. (n.d.). ResearchGate.

Sources

Technical Support Center: Improving the Solubility of 3,5-Di-tert-butyl-4-hydroxybenzonitrile in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Di-tert-butyl-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. Here, we provide troubleshooting advice, detailed protocols, and the scientific rationale behind each technique to help you achieve successful experimental outcomes.

Compound Overview & Inherent Solubility Challenges

This compound is a synthetic organic compound noted for its antioxidant properties.[1] Its structure, however, presents a classic solubility problem. The molecule consists of a polar benzonitrile head with a hydroxyl group, but this is flanked by two bulky, nonpolar tert-butyl groups.[1] These groups create significant steric hindrance and give the molecule a highly hydrophobic (lipophilic) nature, leading to very low solubility in water.[1][2]

Understanding the physicochemical properties of this compound is the first step in designing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO[2][3]
Molecular Weight 231.33 g/mol [2]
LogP (Lipophilicity) 3.86[2]
Appearance Faint yellow crystalline solid[1]
pKa (predicted) ~7.7-8.0 (for the 4-hydroxyl group)Predicted based on similar sterically hindered phenols.

Note: An experimental pKa value was not found in the provided search results. The value is an expert prediction based on the pKa of 4-cyanophenol (~7.95) and the electronic effects of the tert-butyl groups.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in a question-and-answer format.

Q1: I dissolved my compound in an organic solvent (like DMSO), but it crashed out (precipitated) when I added it to my aqueous buffer. What is happening and how can I fix it?

A1: This phenomenon is known as "crashing out" or precipitation. It occurs because the compound is highly soluble in the concentrated organic stock but becomes poorly soluble when diluted into a predominantly aqueous environment. The organic solvent disperses, leaving the hydrophobic compound exposed to water, causing it to aggregate and precipitate.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is often to work at a lower final concentration of the compound in your aqueous medium.

  • Optimize the Co-solvent Percentage: Instead of a large dilution, try to maintain a higher percentage of the organic co-solvent in the final solution. Many biological assays can tolerate 1-5% DMSO or ethanol, but you must validate this for your specific system as solvents can have biological effects.[4]

  • Improve Mixing Technique: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent the formation of large precipitates.

  • Use a Different Co-solvent: If DMSO is not working, consider other water-miscible organic solvents like ethanol or polyethylene glycol (PEG).[5][6]

Q2: Can I use pH to increase the solubility of this compound?

A2: Yes, this is often the most effective method for this specific molecule. The compound has a phenolic hydroxyl (-OH) group which is weakly acidic. By raising the pH of the aqueous solution to be about 1.5 to 2 units above the compound's pKa (~7.7-8.0), you can deprotonate the hydroxyl group, forming a negatively charged phenolate ion. This ionized form is significantly more polar and thus more soluble in water.[7]

Key Considerations:

  • Experimental Sensitivity: Ensure that a high pH (e.g., pH 9.5-10.0) will not affect the stability of your compound or interfere with your downstream experiment (e.g., cell viability, enzyme activity).

  • Buffering Capacity: Use a buffer with a pKa in the desired alkaline range (e.g., CAPS buffer) to maintain the pH consistently.

Caption: Equilibrium between neutral and ionized forms.

Q3: My experiment is pH-sensitive and I can't use a high concentration of organic solvents. What are my other options?

A3: When pH and co-solvents are not viable, you can turn to formulation enhancers like surfactants or cyclodextrins. These agents increase the apparent solubility of a drug without changing the bulk solvent properties.[8][9]

  • Option A: Surfactants (Detergents) Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[10] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble this compound can be encapsulated within this hydrophobic core, allowing it to be dispersed in the aqueous solution.[8][9]

    • Common Choices: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are generally preferred due to their lower toxicity in biological systems compared to ionic surfactants.[6]

  • Option B: Cyclodextrins Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate a "guest" molecule, like our compound, if it fits within this cavity, forming an "inclusion complex."[12] This complex is water-soluble, effectively shuttling the hydrophobic compound into the solution.[11]

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[13]

TechniqueAgent ExampleTypical Starting ConcentrationMechanism
Co-Solvents DMSO, Ethanol1-10% (v/v)Reduces bulk solvent polarity.[6][14]
Surfactants Tween® 80, Triton™ X-100> CMC (e.g., 0.01-0.1%)Micellar encapsulation.[9]
Cyclodextrins Hydroxypropyl-β-CD1-10% (w/v)Forms a host-guest inclusion complex.[13][15]
Q4: How can I be sure of my final compound concentration after trying these methods?

A4: It is critical to verify the final concentration. After your solubilization procedure, you may still have some undissolved material.

Verification Protocol:

  • Equilibrate: Allow your prepared solution to equilibrate for a few hours at the desired temperature.

  • Separate: Centrifuge the solution at high speed (e.g., >10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Filter (Optional but Recommended): Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulates. This is your final, solubilized stock.

  • Quantify: Measure the concentration of the compound in the filtered supernatant. UV-Vis spectrophotometry is often suitable if the compound has a chromophore and you have a pure standard to create a calibration curve.

Experimental Protocols

Protocol 1: Co-Solvent Screening Workflow

This protocol provides a systematic way to test different co-solvents.

Caption: A systematic workflow for selecting a suitable co-solvent.

Protocol 2: Cyclodextrin Inclusion Complex Formulation

This method uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.[13]

  • Prepare CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm slightly (to 30-40°C) and stir until fully dissolved.

  • Add Compound: Weigh the required amount of this compound and add it directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature overnight (12-18 hours) protected from light. This extended time allows for the formation of the inclusion complex.

  • Clarify Solution: The next day, centrifuge the solution at high speed (>10,000 x g) for 20 minutes to pellet any un-complexed, excess compound.

  • Sterile Filtration & Quantification: Carefully collect the supernatant and pass it through a 0.22 µm sterile filter. Determine the final concentration of your compound using a validated analytical method (e.g., UV-Vis or HPLC).

Safety & Handling

This compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[16][17][18] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Consult the Safety Data Sheet (SDS) for complete information before use.[16][18]

References

  • Benchchem. (n.d.). This compound | 1988-88-1.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research.
  • CymitQuimica. (n.d.). CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet: 3,5-Di(tert-butyl)-4-hydroxybenzonitrile.
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Patel, M., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences Review and Research.
  • Pawar, P., et al. (2018). Solubility Enhancement of Poorly Water Soluble Drugs A Review. International Journal of Trend in Scientific Research and Development.
  • Rachmawati, H., et al. (2021). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. MDPI.
  • Laza, M., et al. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity.
  • Thermo Fisher Scientific. (n.d.). 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%.
  • San-Martín-Sánchez, A., et al. (2021). Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying. PubMed.
  • Wang, S., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central.
  • ResearchGate. (n.d.). Cyclodextrin-assisted Extraction of Phenolic Compounds: Current Research and Future Prospects.
  • Lee, S., et al. (2014). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PubMed Central.
  • ResearchGate. (n.d.). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 1988-88-1.
  • Martins, M., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydroxybenzonitrile.
  • Graziano, G. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.

Sources

Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation in this specific synthesis. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve common catalytic challenges, ensuring the efficiency and reproducibility of your experiments.

Introduction: The Challenge of Steric Hindrance and Catalyst Stability

The synthesis of this compound, a crucial intermediate for antioxidants and pharmaceuticals, often presents challenges related to catalyst stability. The bulky tert-butyl groups flanking the hydroxyl and nitrile functionalities introduce significant steric hindrance. This can impede substrate access to catalytic active sites and create a unique environment prone to specific deactivation pathways. This guide will delve into the common modes of catalyst deactivation encountered in this synthesis and provide actionable solutions.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is formatted in a question-and-answer style to directly address issues you may encounter during your synthesis.

Issue 1: Rapid Loss of Catalytic Activity in Early Reaction Stages

Question: My reaction starts well, but the conversion rate plummets within the first few hours. What is the likely cause and how can I fix it?

Answer: A rapid decline in activity often points to catalyst poisoning . This occurs when impurities in your reactants or solvent strongly bind to the active sites of the catalyst, rendering them inactive.[1]

Potential Poisons and Their Sources:

PoisonPotential Source
Sulfur Compounds Contaminants in starting materials or solvents.
Halogenated Impurities Trace amounts in reagents.
Strongly Coordinating Byproducts Side-products from the reaction itself.
Water Incomplete drying of reactants or solvents.

Troubleshooting Workflow:

start Rapid Activity Loss Observed check_purity Analyze Purity of Starting Materials and Solvents (GC-MS, Elemental Analysis) start->check_purity purify Purify Reactants and Solvents (e.g., distillation, passing through alumina) check_purity->purify Impurities Detected monitor Monitor Reaction for Byproduct Formation (in-situ IR, regular sampling) check_purity->monitor No Obvious Impurities pre_treat Consider Feedstock Pre-treatment to Remove Specific Poisons purify->pre_treat end_good Improved Catalyst Stability pre_treat->end_good optimize Optimize Reaction Conditions to Minimize Side Reactions (e.g., lower temperature) monitor->optimize Byproducts Identified end_bad Persistent Deactivation monitor->end_bad No Significant Byproducts optimize->end_good

Caption: Troubleshooting workflow for rapid catalyst deactivation.

Experimental Protocol for Reactant Purification:

  • Solvent Purification: Reflux solvents over an appropriate drying agent (e.g., calcium hydride for non-protic solvents) and distill under an inert atmosphere.

  • Starting Material Purification: If impurities are suspected in the 3,5-di-tert-butyl-4-hydroxybenzaldehyde, recrystallization from a suitable solvent like ethanol can be effective.

  • Use of Scavengers: In cases of known trace metal impurities, the use of appropriate scavengers can be beneficial.

Issue 2: Gradual Decline in Catalyst Performance Over Multiple Runs

Question: My catalyst works well for the first run, but its activity and selectivity decrease with each recycle. What's happening?

Answer: A gradual decline in performance is characteristic of fouling (coking) or sintering .

  • Fouling (Coking): This is the physical deposition of carbonaceous materials (coke) on the catalyst surface and within its pores, blocking access to active sites.[2] In the synthesis of this compound, the bulky tert-butyl groups and the aromatic ring are potential coke precursors, especially at elevated temperatures. The degradation of the starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can also lead to the formation of phenolic byproducts that contribute to fouling.[3]

  • Sintering: This involves the agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in the active surface area.[2]

Diagnostic Steps:

Deactivation ModeDiagnostic TechniqueObservation
Fouling (Coking) Thermogravimetric Analysis (TGA)Weight loss upon heating in air, corresponding to coke burn-off.
Temperature-Programmed Oxidation (TPO)CO₂ evolution peaks indicate the combustion of carbon deposits.
Sintering Transmission Electron Microscopy (TEM)Increase in catalyst particle size compared to the fresh catalyst.
X-ray Diffraction (XRD)Sharpening of diffraction peaks, indicating an increase in crystallite size.

Mitigation and Regeneration:

  • For Coking:

    • Optimization of Reaction Conditions: Lowering the reaction temperature and pressure can reduce the rate of coke formation.[4]

    • Regeneration via Calcination: A controlled burn-off of the coke in a dilute stream of air or oxygen can regenerate the catalyst. The temperature should be carefully controlled to avoid sintering.

  • For Sintering:

    • Use of Thermally Stable Supports: Incorporating promoters or using supports with high thermal stability can inhibit particle migration.

    • Control Reaction Temperature: Avoid exceeding the recommended operating temperature for the catalyst.

Experimental Protocol for Catalyst Regeneration by Calcination:

  • Place the deactivated catalyst in a tube furnace.

  • Purge the system with an inert gas (e.g., nitrogen) at room temperature.

  • Gradually heat the catalyst to the target regeneration temperature (typically 300-500°C, depending on the catalyst) under a flow of dilute air (e.g., 1-5% O₂ in N₂).

  • Hold at the target temperature for a specified time (e.g., 2-4 hours) until coke removal is complete (as monitored by the off-gas analysis).

  • Cool the catalyst to room temperature under an inert gas flow.

Issue 3: Loss of Active Metal from a Heterogeneous Catalyst

Question: I'm using a supported copper catalyst, and I'm observing a decrease in the copper content of the catalyst after the reaction. Why is this happening?

Answer: This phenomenon is known as leaching , where the active metal species dissolve from the solid support into the reaction medium.[5] This is a significant issue for liquid-phase reactions. For copper-based catalysts, the presence of organic acids or strongly coordinating solvents can promote leaching.[6]

Troubleshooting and Prevention:

start Suspected Metal Leaching analyze_filtrate Analyze Reaction Filtrate for Dissolved Metal (ICP-MS/AAS) start->analyze_filtrate confirm_leaching Leaching Confirmed analyze_filtrate->confirm_leaching Metal Detected no_leaching No Significant Leaching analyze_filtrate->no_leaching No Metal Detected modify_support Modify Catalyst Support to Enhance Metal-Support Interaction confirm_leaching->modify_support change_solvent Change to a Less Coordinating Solvent modify_support->change_solvent optimize_pH Optimize Reaction pH to Minimize Metal Dissolution change_solvent->optimize_pH end_good Reduced Leaching and Improved Stability optimize_pH->end_good

Caption: Workflow to address catalyst leaching.

  • Catalyst Design: The choice of support material is critical. Supports that have strong interactions with the active metal can minimize leaching. For instance, copper fluorapatite (CuFAP) has been reported as a robust heterogeneous catalyst for nitrile synthesis from aldehydes, showing good reusability.[7]

  • Solvent Selection: Avoid highly acidic or strongly coordinating solvents that can facilitate the dissolution of the metal.

  • Reaction Conditions: Operating at milder temperatures can reduce the rate of leaching.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is most suitable for the synthesis of this compound?

A1: Given the sterically hindered nature of the substrate, heterogeneous catalysts are often preferred for ease of separation. Copper-based catalysts, such as copper (II) oxide or copper fluorapatite, have shown efficacy in the conversion of aldehydes to nitriles.[7][8] Solid acid catalysts can also be employed, but they may be susceptible to deactivation by nitrogen-containing compounds.[9]

Q2: How do the tert-butyl groups specifically contribute to catalyst deactivation?

A2: The bulky tert-butyl groups can contribute to deactivation in several ways:

  • Steric Hindrance: They can physically block access to the active sites on the catalyst surface, reducing the reaction rate.

  • Promotion of Coking: The aliphatic nature of the tert-butyl groups can make them precursors for coke formation at higher temperatures.

  • Altered Adsorption: The steric bulk can influence the adsorption geometry of the reactant on the catalyst surface, potentially leading to less favorable reaction pathways and the formation of deactivating species.

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism:

  • Fouling/Coking: Thermal regeneration (calcination) is a common and effective method.[10]

  • Poisoning: Chemical washing with a suitable solvent or a mild acid/base solution can sometimes remove the poison.[11] For some copper catalysts, electrochemical methods have also been explored for regeneration.[12]

  • Sintering: This is often irreversible. Redispersion of the active metal may be possible under specific high-temperature treatments, but it is a complex process.

Q4: What are the key process parameters to control to minimize catalyst deactivation?

A4: To enhance catalyst longevity, careful control of the following parameters is crucial:

  • Temperature: Operate within the optimal temperature window for your catalyst to balance activity with stability.

  • Feedstock Purity: Use high-purity reactants and solvents to avoid poisoning.[2]

  • Reactant Ratios: Optimize the molar ratios of your reactants to minimize side reactions that can lead to fouling.

References

  • Catalyst deactivation mechanisms and how to prevent them. (2025).
  • Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. (2022). Green Chemistry.
  • Regeneration of copper catalysts mediated by molybdenum-based oxides. (n.d.). Request PDF.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025).
  • Degradation Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Compar
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant. (2013). PubMed.
  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021).
  • Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis. (n.d.). Benchchem.
  • Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. (2013).
  • Catalyst deactivation challenges in FCC and how to prevent them. (2025).
  • Identification and regeneration of degradation products from phenolic hydroxyoxime-based extractant in long-term copper solvent extraction plant. (n.d.).
  • Enhanced Oxidation of Phenol by Copper-catalyzed Fenton-like Reaction in the Presence of Bicarbon
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (n.d.). Green Chemistry.
  • Cas no 1620-98-0 (3,5-Di-tert-butyl-4-hydroxybenzaldehyde). (n.d.). ChemAnalyst.
  • Microwave mediated solvent-free acetylation of deactivated and hindered phenols. (n.d.). Request PDF.
  • Microwave mediated solvent-free acetylation of deactivated and hindered phenols. (2001). Green Chemistry.
  • Fluorine soil stabilization using hydroxyapatite synthesized from minerals wastes. (n.d.). HAL Open Science.
  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. (n.d.). NIST WebBook.
  • (PDF) Copper (II)-catalysed direct conversion of aldehydes into nitriles in acetonitrile. (2025).
  • Enhancing Copper Leaching from Refractory Copper Oxide Ore Using Organic C
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219. (n.d.). PubChem.
  • 3,5-Di- tert -butyl-4-hydroxybenzaldehyde 99 1620-98-0. (n.d.). Sigma-Aldrich.
  • Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition. (n.d.). Scirp.org.
  • Copper-catalyzed aerobic oxidative synthesis of aryl nitriles from benzylic alcohols and aqueous ammonia. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis of fluorapatite-hydroxyapatite nanoparticles and toxicity investig
  • Leaching behaviour of low-grade copper ore in the presence of organic acid. (2018).
  • Copper Fluorapatite - Articles. (n.d.). Scientific Research Publishing.
  • Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant. (n.d.).

Sources

Common impurities in 3,5-Di-tert-butyl-4-hydroxybenzonitrile and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during its synthesis and application. High purity is critical as impurities can significantly impact experimental outcomes, from altering biological activity to interfering with downstream chemical modifications.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?

The impurity profile of DTBHB is almost entirely dependent on the synthetic route employed. The most common impurities are typically unreacted starting materials, byproducts from side reactions, and residual reagents or catalysts.

Commonly Observed Impurities:

  • Unreacted Halogenated Precursors: Such as 3,5-di-tert-butyl-4-bromophenol or 3,5-di-tert-butyl-4-iodophenol.[1]

  • Starting Phenol: 2,6-di-tert-butylphenol, if the synthesis involves direct functionalization.

  • Side-Reaction Byproducts: These can include 3,5-di-tert-butyl-4-cyanophenol ethers or oxidized species like corresponding quinones.[1]

  • Partially Reacted Intermediates: For multi-step syntheses, intermediates from preceding steps may be present.

  • Residual Metals and Reagents: Traces of copper or palladium from cyanation reactions are common, as is unreacted copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂).[1]

Q2: How do these impurities originate?

Understanding the origin of an impurity is the first step in preventing its formation and selecting an appropriate removal strategy.

  • Incomplete Reactions: The steric hindrance from the two bulky tert-butyl groups significantly slows down reaction kinetics, often requiring harsh conditions (high temperatures) for the cyanation step.[1] This can easily lead to incomplete conversion of the starting material (e.g., the halogenated precursor).

  • Side Reactions: The phenolic hydroxyl group is reactive and can undergo side reactions. For instance, under the basic conditions sometimes used in cyanation, it can be alkylated or arylated, leading to ether byproducts.[1] The phenol moiety is also susceptible to oxidation, especially at elevated temperatures, which can form colored quinone-type impurities.[1]

  • Inefficient Work-up and Purification: Metal catalysts like copper and palladium can be difficult to remove completely through simple extraction or filtration.[1] Failure to adequately quench or wash the crude product can leave behind unreacted reagents.

Q3: What is the first step I should take to assess the purity of my sample?

Before attempting any purification, you must first identify the impurities present. A multi-technique approach is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample. Run the crude material against a pure standard if available. The difference in polarity between DTBHB and its common impurities (e.g., less polar starting materials, more polar byproducts) often allows for good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and the relative amounts of each impurity.[1] It is the industry standard for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the structures of impurities, especially unreacted starting materials which will have characteristic aromatic proton signals different from the final product.

  • Mass Spectrometry (MS): Helps in confirming the molecular weights of the impurities detected by HPLC, aiding in their identification.

Q4: Which purification method is best for my specific impurity profile?

The choice of purification technique is dictated by the nature and quantity of the impurities.

  • For removing unreacted starting materials and most organic byproducts , column chromatography is generally the most effective method due to the polarity differences between the components.[1]

  • If your product is of moderate purity (>90-95%) and contaminated with small amounts of closely related impurities or colored byproducts, recrystallization can be a highly efficient and scalable final purification step.

  • For residual metal catalysts , a thorough aqueous wash (e.g., with an ammonium chloride solution for copper salts) or treatment with specialized chelating resins (for palladium) is necessary.[1]

Troubleshooting Guide: Purification Workflows

This section provides detailed protocols to address specific purity-related challenges.

Problem: My crude product contains significant amounts of unreacted starting material (e.g., 3,5-di-tert-butyl-4-bromophenol).

Causality: This issue arises from incomplete cyanation, often due to insufficient reaction time, temperature, or reagent stoichiometry, exacerbated by the steric hindrance of the tert-butyl groups.[1] The starting halophenol is typically less polar than the final nitrile product.

Solution: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The less polar starting material will elute faster than the more polar DTBHB.

Step-by-Step Protocol: Column Chromatography

  • Prepare the Column: Select a glass column of appropriate size for your sample amount (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight). Pack the column with silica gel (60-120 mesh) as a slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Prepare the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture). If it doesn't fully dissolve, you can adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate 95:5). The less polar 3,5-di-tert-butyl-4-bromophenol will travel down the column more quickly.

  • Monitor Fractions: Collect fractions and monitor them by TLC. Spot each fraction on a TLC plate and visualize under UV light. The starting material should appear as a spot with a higher Rf value than the product.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to speed up the elution of your desired product, this compound.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Problem: My final product has a yellow or brownish tint, indicating oxidation or polymeric impurities.

Causality: Phenols are susceptible to air oxidation, particularly at the high temperatures often required for the synthesis of DTBHB. This can form highly colored quinone or polymeric byproducts.

Solution: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample. It relies on the principle that the desired compound and the impurity have different solubilities in a given solvent. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. Isopropanol or a mixture of hexane and ethyl acetate are often effective for DTBHB.[2] The ideal solvent will dissolve the product completely when hot but very little when cold. The colored impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved. Add solvent dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution briefly and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities. Dry the crystals under vacuum to obtain the pure this compound.

Summary of Impurities and Purification Strategies
Impurity TypeLikely SourceIdentification MethodRecommended Removal Method
Unreacted Precursors Incomplete reactionTLC, HPLC, ¹H NMRFlash Column Chromatography
(e.g., 3,5-di-tert-butyl-4-bromophenol)
Ether Byproducts Side reaction of the hydroxyl groupHPLC-MS, ¹H NMRFlash Column Chromatography
(e.g., 3,5-di-tert-butyl-4-cyanophenol ethers)
Oxidized Impurities Air oxidation at high temperatureVisual (color), UV-VisRecrystallization (with charcoal), Column Chromatography
(e.g., Quinones)
Residual Metal Catalysts Incomplete work-upICP-MS, AASAqueous wash (e.g., NH₄Cl), Chelating Resins
(e.g., Cu, Pd salts)
Visual Workflow and Logic Diagrams

PurificationWorkflow Crude Crude DTBHB (Post-Synthesis) Workup Aqueous Workup (Removes salts, water-soluble reagents) Crude->Workup Analysis1 Purity Assessment (TLC, HPLC) Workup->Analysis1 Chromatography Flash Column Chromatography (Removes starting materials, byproducts) Analysis1->Chromatography <95% Purity or complex mixture Recrystallization Recrystallization (Removes trace impurities, color) Analysis1->Recrystallization >95% Purity Analysis2 Purity Assessment (TLC of fractions) Chromatography->Analysis2 Evaporation Solvent Removal (Rotary Evaporation) Analysis2->Evaporation Evaporation->Recrystallization For highest purity FinalProduct Pure DTBHB (>98%) Evaporation->FinalProduct If sufficiently pure Recrystallization->FinalProduct ImpurityLogic cluster_reactants Reactants & Precursors cluster_products Reaction Outcome cluster_impurities Potential Impurities Halophenol 3,5-Di-tert-butyl- 4-halophenol Product Desired Product: 3,5-Di-tert-butyl- 4-hydroxybenzonitrile Halophenol->Product Complete Reaction Impurity1 Unreacted Halophenol Halophenol->Impurity1 Incomplete Reaction Cyanide Cyanide Source (e.g., CuCN) Cyanide->Product Catalyst Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Impurity3 Residual Metal Catalyst Catalyst->Impurity3 Inefficient Removal Impurity2 Ether Byproduct Product->Impurity2 Side Reaction (O-Alkylation) Impurity4 Oxidized Species Product->Impurity4 Air Oxidation

Caption: Logical relationships between precursors, product, and common impurities.

References
  • Ito, Y., et al. (2001). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. The Journal of Organic Chemistry, 66(10), 3603-3606. Available from: [Link]

  • Božić, B., et al. (2021). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 26(11), 3137. Available from: [Link]

  • Veeprho. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde | CAS 1620-98-0. Retrieved from [Link]

Sources

Stability issues of 3,5-Di-tert-butyl-4-hydroxybenzonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. We will explore the causality behind its degradation and provide field-proven troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has developed a yellow tint. What is causing this discoloration and is the compound degraded?

A1: A yellowing of the solution is a common indicator of degradation, specifically oxidation. As a hindered phenolic antioxidant, the primary function of this compound is to scavenge free radicals by donating the hydrogen atom from its phenolic hydroxyl (-OH) group.[1][2] This process can lead to the formation of colored byproducts.

The initial step in this oxidative degradation is the formation of a phenoxy radical. This radical is stabilized by the bulky tert-butyl groups at the ortho positions, which reduces its reactivity.[3] However, under sustained oxidative stress (e.g., exposure to air/oxygen, light, or trace metal impurities), this radical can undergo further reactions to form quinone-type structures, such as stilbenequinones, which are often colored.[4][5]

Causality: The discoloration is a visual manifestation of the compound performing its antioxidant function or degrading due to environmental stressors. While a slight color change may not significantly impact purity in all applications, it indicates that degradation has begun and the concentration of the parent compound is decreasing. For quantitative studies, this is a critical issue that must be addressed.

Actionable Advice:

  • Confirm Degradation: Use a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and detect the emergence of new peaks corresponding to degradation products.[6]

  • Mitigate Oxidation: Prepare solutions fresh whenever possible. If storage is necessary, purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolution and store the solution in an amber vial under an inert atmosphere to protect it from light and oxygen.[6]

Q2: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram. What is this likely degradation product?

A2: A new, more polar peak (i.e., one with a shorter retention time on a C18 column) strongly suggests the formation of a more hydrophilic degradation product. Given the structure of this compound, the most probable cause is the hydrolysis of the nitrile (-C≡N) group to a carboxylic acid (-COOH) group.

This reaction forms 3,5-Di-tert-butyl-4-hydroxybenzoic acid .[4] Hydrolysis can occur under both acidic and basic conditions, and the rate can be accelerated by elevated temperatures.[7][8] The resulting carboxylic acid is significantly more polar than the parent nitrile, which explains its earlier elution in reverse-phase HPLC.

Causality: The nitrile group is susceptible to hydrolysis, a reaction that adds a water molecule across the triple bond, eventually yielding a carboxylic acid. This is a common degradation pathway for nitrile-containing compounds in protic solvents, especially if the pH is not neutral or if the solution is heated.

Actionable Advice:

  • Verify the Product: If you have a reference standard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid, you can confirm the identity of the new peak by spiking your sample.[9]

  • Control pH: Ensure your solvent system is neutral and free of acidic or basic contaminants. If you must work in a buffered solution, be aware that non-neutral pH can promote hydrolysis. Phenolic compounds are particularly unstable in alkaline environments.[8]

  • Use Aprotic Solvents: For long-term storage or reactions where stability is paramount, consider using high-purity aprotic solvents like acetonitrile or THF, which will not participate in hydrolysis.

Q3: What are the optimal conditions for preparing and storing stock solutions of this compound?

A3: Proper preparation and storage are critical to prevent degradation and ensure experimental reproducibility. Due to its moderate lipophilicity (LogP: 3.86) and low aqueous solubility, organic solvents are required.[1]

Recommended Protocol for Stock Solution Preparation & Storage:

  • Solvent Selection: Use HPLC-grade or anhydrous acetonitrile or methanol. These solvents offer good solubility and are compatible with most analytical techniques.[7]

  • Inert Atmosphere: Before opening the solid compound, allow it to equilibrate to room temperature to prevent moisture condensation. Handle the solid and prepare the solution under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) to minimize exposure to oxygen.

  • Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and leaching of contaminants.[6]

  • Storage Conditions: For optimal long-term stability, store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.[6] Studies on similar phenolic compounds confirm that storage in the dark at low temperatures significantly preserves the compound and its activity.[6]

  • Working Solutions: Prepare working solutions fresh daily from the frozen stock. Allow the stock solution to warm to room temperature before opening to avoid introducing water condensation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving stability issues.

Issue 1: Inconsistent Results or Loss of Activity in Biological Assays
Symptom Potential Cause Troubleshooting Steps & Explanation
Variable Potency (e.g., IC50 values) Compound degradation in assay medium or during incubation.1. Run a Time-Course Stability Test: Spike the compound into your complete assay buffer (with and without cells/protein) and incubate under assay conditions. Analyze samples by HPLC at T=0 and subsequent time points (e.g., 1, 4, 24 hours) to quantify degradation. 2. Check for Solvent Incompatibility: Ensure the final concentration of your organic solvent (e.g., DMSO) is low and does not cause the compound to precipitate out of the aqueous assay medium. Precipitation reduces the effective concentration and leads to variability.
Complete Loss of Activity Rapid degradation due to reactive components in the medium or incorrect storage of stock solution.1. Analyze Stock Solution Purity: Immediately check the purity of the stock solution used for the experiment via HPLC. This will rule out issues with the source material. 2. Evaluate Medium Components: Some media components (e.g., certain dyes, high concentrations of metal ions, or reactive oxygen species) can accelerate degradation.[10] Test stability in a simpler buffer (e.g., PBS) to see if the complex medium is the culprit.
Issue 2: Physical Changes in Solid Compound or Solutions
Symptom Potential Cause Troubleshooting Steps & Explanation
Discoloration of Solid Material (e.g., yellowing) Oxidation of the phenolic group.This is often initiated by long-term exposure to air (oxygen) and/or light during storage.[5] Store the solid compound in a tightly sealed container, preferably under an inert gas, in a cool, dark, and dry place.[6]
Precipitate Forms in Stored Solution Poor solubility at storage temperature or solvent evaporation.1. Confirm Solubility Limits: Ensure you have not exceeded the compound's solubility at the storage temperature (e.g., -20°C). 2. Check for Leaky Vials: Use high-quality vials with secure caps. Solvent evaporation will concentrate the solute, potentially leading to precipitation. 3. Re-dissolve Properly: If a precipitate is observed, warm the solution to room temperature and vortex/sonicate to ensure complete re-dissolution before use. Verify concentration and purity via UV-Vis spectroscopy or HPLC.

Visualizing Degradation & Troubleshooting

The following diagrams illustrate the key factors influencing stability and provide a logical workflow for troubleshooting.

main 3,5-Di-tert-butyl-4- hydroxybenzonitrile (In Solution) degradation Degradation Products (Quinones, Benzoic Acid) main->degradation leads to light Light (UV/Visible) light->main heat Heat (Thermal Stress) heat->main oxygen Oxygen (Air Exposure) oxygen->main ph Non-Neutral pH (Acid/Base) ph->main

Caption: Key environmental factors leading to the degradation of this compound.

start Inconsistent Experimental Results? check_purity Perform HPLC Purity Check of Stock Solution start->check_purity is_pure Purity < 98%? check_purity->is_pure source_new Source New Material & Perform Incoming QC is_pure->source_new Yes run_stability Run Forced Degradation Study in Assay Medium is_pure->run_stability No investigate_other Compound is Stable. Investigate Other Experimental Parameters. is_stable_assay Degradation Observed? run_stability->is_stable_assay is_stable_assay->investigate_other No modify_protocol Modify Assay Protocol: - Reduce Incubation Time - Add Stabilizer - Use Fresh Solutions is_stable_assay->modify_protocol Yes

Caption: Troubleshooting workflow for addressing inconsistent experimental results.

Technical Protocols

Protocol 1: Forced Degradation Study

This protocol helps identify potential degradation products and assess stability under various stress conditions. It is based on generalized methods for phenolic antioxidants.[6][7]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Stress: Incubate the vial of stock solution at 60°C.

    • Photolytic Stress: Expose a vial of stock solution in a clear glass vial to direct laboratory light or a photostability chamber.

    • Control: Keep one vial of the stock solution protected from light at 5°C.

  • Time Points: Analyze samples from each condition and the control at T=0, 2, 8, and 24 hours.

  • Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid to protect the HPLC column. Analyze all samples by a reverse-phase HPLC-UV method, and preferably by LC-MS to identify the mass of degradation products.[7]

Protocol 2: HPLC Method for Stability Monitoring

This serves as a starting point for a stability-indicating method.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

Predicted Degradation Pathways

parent 3,5-Di-tert-butyl-4- hydroxybenzonitrile acid_product 3,5-Di-tert-butyl-4- hydroxybenzoic acid parent->acid_product Hydrolysis (H₂O, H⁺/OH⁻) quinone_product Quinone-type Products (e.g., Stilbenequinone) parent->quinone_product Oxidation (O₂, Light, Heat)

Caption: Predicted primary degradation pathways for this compound in solution.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]

  • Carrasco-Pancorbo, A., et al. (2018). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 23(4), 899. Available from: [Link]

  • Wright, A. S., et al. (1971). The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. Xenobiotica, 1(2), 157-166. Available from: [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. Retrieved from [Link]

  • Ferlemi, A. V., & Lamari, F. N. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(22), 3694. Available from: [Link]

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

Sources

Technical Support Center: Refining Purification Protocols for 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-Di-tert-butyl-4-hydroxybenzonitrile is a sterically hindered phenolic compound with significant applications in pharmaceutical development and materials science as an antioxidant and synthetic intermediate.[1][2] Its unique structure, featuring bulky tert-butyl groups flanking a hydroxyl group, provides stability but also presents distinct challenges during purification.[2] This guide provides field-proven insights and detailed protocols to address common issues encountered by researchers, ensuring the attainment of high-purity material essential for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental physical and chemical properties I should be aware of?

A1: Understanding the core properties of this compound is the first step to a successful purification strategy. Key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO[1]
Molecular Weight 231.33 g/mol [1]
Appearance Faint yellow or off-white crystalline solid[2]
Melting Point ~144 °C[1]
Solubility Low aqueous solubility; soluble in many organic solvents.[1][2]
Structural Features Hindered phenol with a nitrile functional group. The bulky tert-butyl groups enhance steric hindrance, contributing to its stability.[2]

Q2: How should I properly store the purified compound to prevent degradation?

A2: As a hindered phenol, this compound is susceptible to oxidation, which can lead to discoloration (yellowing or browning).[3] For optimal stability, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a tightly sealed container in a cool, dry place.[4]

Q3: What are the primary safety considerations when handling this compound?

A3: It is crucial to handle this chemical with appropriate safety measures. It can cause skin, eye, and respiratory irritation.[5] Always consult the latest Safety Data Sheet (SDS). General precautions include:

  • Using the compound in a well-ventilated area or a chemical fume hood.[6][7]

  • Wearing personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[6]

  • Avoiding inhalation of dust and direct contact with skin or eyes.[8]

  • In case of fire, hazardous decomposition products like carbon oxides, nitrogen oxides, and hydrogen cyanide can be produced.[6]

Section 2: Core Purification Protocols

The choice between recrystallization and chromatography depends on the impurity profile and the required scale. Chromatography offers higher resolution for complex mixtures, while recrystallization is often more efficient for removing small amounts of impurities from larger batches.

Protocol 1: Recrystallization for High-Purity Material

Recrystallization is effective when the desired compound is significantly more soluble in a hot solvent than in a cold solvent, and the impurities have different solubility profiles.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. See the table below for starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material. This ensures the solution is saturated, maximizing recovery upon cooling.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis and HPLC.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/SystemRationale
Isopropanol Often provides a good balance of solubility for hindered phenols.[9]
Ethanol/Water Dissolve in hot ethanol, then add water dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool.
Hexane or Heptane A good choice for non-polar impurities. The compound's moderate lipophilicity (LogP: 3.86) suggests it will have sufficient solubility at elevated temperatures.[1]
Toluene Higher boiling point allows for a wider solubility differential. Effective for many aromatic compounds.
Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities and is particularly useful when recrystallization fails or when multiple impurities are present.[1]

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the standard stationary phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Eluent Selection: The choice of mobile phase is critical. A common starting point for this compound is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[1] Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation between the product and impurities (target Rf for the product is typically 0.25-0.35).

  • Packing and Elution: Pack the column with silica gel slurried in the initial eluent. Carefully load the sample onto the top of the column. Begin elution, starting with a lower polarity mixture and gradually increasing the polarity if needed (gradient elution) to move more polar impurities off the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Section 3: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

TroubleshootingWorkflow Start Crude Product Analysis Discolored Product is Discolored (Yellow/Brown)? Start->Discolored LowYield Low Yield After Recrystallization? Discolored->LowYield No Sol_Discolor Cause: Oxidation to Quinoids. Solution: Charcoal treatment during recrystallization or chromatography. Preventative: Store under inert gas. Discolored->Sol_Discolor Yes OilyProduct Product is Oily/Waxy, Not Crystalline? LowYield->OilyProduct No Sol_Yield Cause: Incorrect solvent, cooling too fast. Solution: Re-work mother liquor, check solvent choice, slow cooling. LowYield->Sol_Yield Yes ImpurityCheck Contaminated with Starting Material? OilyProduct->ImpurityCheck No Sol_Oil Cause: Residual solvent, impurities. Solution: Triturate with non-polar solvent (e.g., cold hexane), re-purify via chromatography. OilyProduct->Sol_Oil Yes Sol_Impurity Cause: Incomplete reaction. Solution: Optimize column chromatography with a shallow gradient. ImpurityCheck->Sol_Impurity Yes End High-Purity Product ImpurityCheck->End No Sol_Discolor->LowYield Sol_Yield->OilyProduct Sol_Oil->ImpurityCheck Sol_Impurity->End

Caption: Troubleshooting decision tree for purifying this compound.

Q4: My final product is off-white or yellow. What causes this and how can I fix it?

A4: This is a classic issue with hindered phenolic antioxidants.[3][10]

  • Causality: The discoloration is typically caused by the oxidation of the phenol group to form colored quinone or stilbene-quinone type structures. This process can be accelerated by heat, light, and the presence of metallic impurities. The purity of the starting materials can also significantly impact the color of the final product.[10]

  • Solution:

    • Recrystallization with Charcoal: During the recrystallization protocol, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.

    • Column Chromatography: If discoloration persists, column chromatography is very effective at separating these more polar, colored byproducts.

Q5: I'm getting a very low yield after recrystallization. Where did my product go?

A5: Low yield is a common frustration. The cause is usually related to the solvent choice or the procedure.

  • Causality:

    • Inappropriate Solvent: The product may be too soluble in the chosen solvent, even at cold temperatures, causing a significant amount to remain in the mother liquor.

    • Excessive Solvent: Using too much solvent to dissolve the crude product will prevent the solution from being saturated enough for efficient precipitation upon cooling.

    • Premature Crystallization: The product may have crystallized during a hot filtration step, resulting in loss of material.

  • Solution:

    • Analyze the Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) and analyze it by TLC or HPLC. If it contains a large amount of your product, you can attempt a second crystallization or purify it via chromatography.

    • Optimize Solvent System: Re-evaluate your solvent choice. Perform small-scale solubility tests to find a better system.

    • Minimize Solvent Use: Always use the absolute minimum amount of hot solvent needed for dissolution.

Q6: My product won't crystallize and remains an oil or a waxy solid. How can I fix this?

A6: The failure to crystallize, also known as "oiling out," indicates that the melting point of your solid is below the temperature of the solution, often due to impurities.

  • Causality:

    • Residual Solvent: Trace amounts of solvent can depress the melting point and inhibit crystal lattice formation.

    • Impurities: The presence of impurities disrupts the crystal lattice, leading to an amorphous solid or oil.

  • Solution:

    • Trituration: Try adding a non-polar solvent in which the product is insoluble (e.g., cold hexane). Stir or scratch the flask vigorously. This can wash away impurities and induce crystallization.

    • Seeding: If you have a small crystal of pure product, add it to the cold solution to act as a nucleation site for crystal growth.

    • Re-purification: If the above methods fail, the impurity load is likely too high. The best course of action is to re-purify the material using column chromatography to remove the problematic impurities.

Q7: My analysis shows contamination with residual metal catalysts (e.g., copper or palladium). How do I remove them?

A7: Metal contaminants are common when synthesis involves steps like the Rosenmund-von Braun cyanation (using CuCN) or palladium-catalyzed reactions.[1]

  • Causality: Metal salts or complexes can co-precipitate with the product or remain chelated to functional groups.

  • Solution:

    • Aqueous Wash/Extraction: Before the main purification, dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with an aqueous solution designed to sequester the metal. For copper, a wash with a mild acid like dilute HCl or an ammonium chloride solution is often effective.[11]

    • Chelating Resins: For residual palladium, which can be more difficult to remove, stirring a solution of the crude product with a specialized palladium-scavenging resin can be highly effective.[1]

    • Silica Gel Chromatography: Silica gel itself can effectively bind and remove many polar metal impurities during column chromatography.

graphdot A Crude Product B Assess Impurity Profile (TLC/HPLC) A->B C Recrystallization B->C Minor impurities High concentration of product D Column Chromatography B->D Complex mixture Similar polarity impurities E Purity Analysis (MP, HPLC, NMR) C->E D->E E->D Fails Specs F Pure Product E->F Meets Specs

Caption: General workflow for selecting a purification method.

References

  • Fisher Scientific. (n.d.). 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific™. Retrieved from [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.

Sources

Overcoming poor yield in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHN). This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during its synthesis. We will explore common issues through a series of frequently asked questions, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.

Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad issues applicable to the most common synthetic routes.

Question 1: My overall yield of this compound is consistently low (<50%). What are the most common culprits?

Answer: Low yields in this synthesis typically stem from one of three areas: incomplete conversion, formation of stable byproducts, or product degradation under harsh reaction conditions. The two bulky tert-butyl groups flanking the hydroxyl group introduce significant steric hindrance, which can slow down the desired reaction, making it susceptible to side reactions.[1]

Key factors to investigate immediately are:

  • Purity of Starting Materials: Ensure your starting material (e.g., 3,5-di-tert-butyl-4-bromophenol or the corresponding iodophenol) is pure and free from contaminants.

  • Reaction Atmosphere: The phenolic hydroxyl group is sensitive to oxidation, especially at elevated temperatures. Maintaining a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction is critical to prevent the formation of quinone-like byproducts.

  • Solvent Quality: Use high-purity, anhydrous solvents. Water can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, particularly under basic or acidic workup conditions.

  • Reaction Temperature: While heat is necessary to overcome steric hindrance, excessive temperatures can cause decomposition or de-tert-butylation. Precise temperature control is crucial.

Question 2: I'm observing a significant amount of unreacted starting material in my crude product analysis. How can I drive the reaction to completion?

Answer: Poor conversion is a classic problem for sterically hindered substrates. Here’s a logical workflow to diagnose and solve this issue.

G start Low Conversion Issue: Unreacted Starting Material sub_reagent Check Reagent Stoichiometry & Activity start->sub_reagent sub_conditions Evaluate Reaction Conditions start->sub_conditions sub_catalyst Assess Catalyst/Ligand (For Pd-Catalyzed) start->sub_catalyst reagent_q1 Is Cyanide Source Fresh & Anhydrous? sub_reagent->reagent_q1 cond_q1 Is Temperature Optimal? sub_conditions->cond_q1 cat_q1 Is Catalyst/Ligand Ratio Correct? Is Ligand Air-Stable? sub_catalyst->cat_q1 reagent_a1_no Action: Use freshly opened or dried cyanide source (e.g., Zn(CN)₂ dried under vacuum). reagent_q1->reagent_a1_no No reagent_a1_yes Increase molar excess of cyanide source (e.g., from 1.5 to 2.0 equiv.). reagent_q1->reagent_a1_yes Yes cond_a1_no Action: Increase temperature in small increments (10 °C). Monitor for degradation. cond_q1->cond_a1_no No cond_a1_yes Action: Increase reaction time. Monitor progress by TLC/LCMS every 4-6 hours. cond_q1->cond_a1_yes Yes cat_a1_no Action: Verify calculations. Use a glovebox for air-sensitive ligands. Increase catalyst loading (e.g., 5 mol% to 8 mol%). cat_q1->cat_a1_no No cat_a1_yes Action: Consider a different ligand. Bulky phosphine ligands like Xantphos are effective for these substrates. cat_q1->cat_a1_yes Yes

Caption: Troubleshooting workflow for low reaction conversion.

Question 3: How do I choose between the Rosenmund-von Braun and a Palladium-catalyzed cyanation method?

Answer: The choice depends on available equipment, cost considerations, and sensitivity of your substrate to harsh conditions.

FeatureRosenmund-von Braun CyanationPalladium-Catalyzed Cyanation
Precursor 3,5-di-tert-butyl-4-bromo phenol3,5-di-tert-butyl-4-iodo phenol
Cyanide Source Copper(I) Cyanide (CuCN)Zinc Cyanide (Zn(CN)₂)
Conditions High Temperature (150-160 °C)[1]Milder Temperature (100-110 °C)[1]
Key Challenge High temperatures can cause degradation; stoichiometric copper waste.High cost of palladium catalyst and ligands; sensitivity to air/impurities.[1]
Typical Yield 70-75%[1]Can be higher, >80% with optimization.
Recommendation A robust, classic method suitable for larger scale if cost is a concern and high temperatures are manageable.Preferred for smaller scale, high-value synthesis where milder conditions are needed to preserve functional groups.

Section 2: Troubleshooting Specific Synthesis Routes

Route A: Rosenmund-von Braun Cyanation

This method involves the reaction of a halogenated precursor (typically the bromo-derivative) with copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP.[1]

G A 3,5-di-tert-butyl- 4-bromophenol C High Temp (150-160 °C) DMF Solvent A->C B CuCN B->C D 3,5-Di-tert-butyl- 4-hydroxybenzonitrile C->D

Caption: Rosenmund-von Braun reaction overview.

Question 4: My reaction with CuCN in DMF turns dark brown/black and results in a low yield of a tar-like substance. What is happening?

Answer: This is a common sign of thermal decomposition. The high temperatures required for this SNAr reaction can degrade both the solvent and the substrate.[1]

  • Cause 1: Temperature Overshoot: The reaction is highly sensitive to temperatures above 160 °C. Ensure your reaction thermometer is calibrated and that heating is uniform (e.g., using a sand or oil bath with good stirring).

  • Cause 2: Impure CuCN: Low-quality or old CuCN can contain impurities that catalyze decomposition. Use high-purity CuCN (99% or higher). Some protocols recommend "washing" the CuCN with a dilute acid solution, followed by water and acetone, and drying under vacuum before use to remove oxidized copper species.

  • Cause 3: Solvent Decomposition: DMF can decompose at high temperatures to form dimethylamine, which can engage in side reactions. Consider switching to a more thermally stable solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).

Troubleshooting Protocol:

  • Verify Temperature Control: Place a calibrated thermometer directly in the reaction mixture.

  • Purify Reagents: Use fresh, high-purity DMF (anhydrous) and CuCN.

  • Incremental Temperature Increase: Heat the reaction to 145 °C and hold for 4 hours, monitoring by TLC/LCMS. If conversion is slow, increase to 150 °C. Avoid exceeding 160 °C.

  • Alternative Solvent: If decomposition persists, repeat the reaction using NMP as the solvent.

Route B: Palladium-Catalyzed Cyanation

This modern approach uses a palladium catalyst, a phosphine ligand, and a less toxic cyanide source like zinc cyanide (Zn(CN)₂) to achieve the transformation under milder conditions.[1][2]

G start Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition start->ox_add pd_intermediate Ar-Pd(II)-I(L)₂ ox_add->pd_intermediate transmetal Transmetalation with Zn(CN)₂ pd_intermediate->transmetal pd_cyano_intermediate Ar-Pd(II)-CN(L)₂ transmetal->pd_cyano_intermediate red_elim Reductive Elimination pd_cyano_intermediate->red_elim red_elim->start Catalyst Regeneration product Ar-CN (Product) red_elim->product substrate Ar-I (Starting Material) substrate->ox_add

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Question 5: My palladium-catalyzed reaction shows no conversion. Is my catalyst inactive?

Answer: Catalyst inactivity is a strong possibility, often due to oxidation or improper handling. However, other factors can also stall the catalytic cycle.

  • Cause 1: Catalyst Oxidation: The active catalyst is a Pd(0) species. Exposure of the precatalyst (e.g., Pd(OAc)₂) or the ligand to air, especially at high temperatures before the reaction is fully underway, can lead to irreversible oxidation.

  • Cause 2: Ligand Failure: The phosphine ligand (e.g., Xantphos) is crucial. It must be sufficiently bulky to promote reductive elimination but not so bulky that it prevents oxidative addition.[1] Using the wrong ligand or a degraded ligand will halt the reaction.

  • Cause 3: Inactive Zinc Cyanide: Zn(CN)₂ is hygroscopic and its surface can become passivated. It should be finely powdered and dried under high vacuum with gentle heating before use.

  • Cause 4: Poor Degassing: Residual oxygen in the solvent and reaction vessel is a potent catalyst killer. The solvent must be rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

Troubleshooting Protocol:

  • Setup under Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge thoroughly with argon or nitrogen. Use a glovebox for weighing and adding the catalyst, ligand, and Zn(CN)₂ if possible.

  • Degas the Solvent: Sparge your solvent (NMP or DMA) with argon for 30-60 minutes before adding it to the reaction flask via cannula.

  • Activate Zn(CN)₂: Before the reaction, place the required amount of Zn(CN)₂ in a separate flask, heat gently (~100 °C) under high vacuum for 1-2 hours, and backfill with inert gas.

  • Use a Fresh Catalyst Source: If the above steps fail, try a new bottle of the palladium precatalyst and ligand.

Section 3: Experimental Protocols

Protocol 1: Rosenmund-von Braun Synthesis

Materials:

  • 3,5-di-tert-butyl-4-bromophenol (1.0 equiv)

  • Copper(I) Cyanide (CuCN) (2.0 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,5-di-tert-butyl-4-bromophenol and CuCN.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous NMP via cannula.

  • Heat the stirred suspension to 150-155 °C under a positive pressure of nitrogen.

  • Monitor the reaction by TLC or LCMS. The reaction is typically complete in 6-8 hours.[1]

  • Workup: Cool the reaction to room temperature. Pour the mixture into a solution of ferric chloride and concentrated HCl in water to dissolve copper salts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[1]

Protocol 2: Palladium-Catalyzed Synthesis

Materials:

  • 3,5-di-tert-butyl-4-iodophenol (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (1.5 equiv, vacuum dried)[1]

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)[1]

  • Xantphos (10 mol%)[1]

  • Anhydrous N-Methyl-2-pyrrolidone (NMP), degassed

Procedure:

  • In a glovebox or under a constant stream of nitrogen, add the 3,5-di-tert-butyl-4-iodophenol, dried Zn(CN)₂, Pd(OAc)₂, and Xantphos to a flame-dried Schlenk flask.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed NMP via cannula.

  • Heat the reaction mixture to 100 °C under a positive pressure of nitrogen.[1]

  • Monitor the reaction by TLC or LCMS. The reaction is typically complete in 12 hours.[1]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with aqueous ammonia to remove zinc salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Cyanation . Wikipedia. Available from: [Link]

Sources

Technical Support Center: Scaling Up 3,5-Di-tert-butyl-4-hydroxybenzonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3,5-Di-tert-butyl-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of this valuable compound.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves a two-stage approach: the formylation of 2,6-di-tert-butylphenol to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde, followed by the conversion of the aldehyde to the desired nitrile. The bulky tert-butyl groups at the ortho positions introduce significant steric hindrance, which presents unique challenges in achieving high yields and purity.[1] This guide will address the critical aspects of both stages.

II. Troubleshooting Guide: From Aldehyde to Nitrile

This section addresses specific issues that may arise during the synthesis of this compound and its aldehyde precursor.

Part A: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

The formylation of 2,6-di-tert-butylphenol is the crucial first step. Common methods include the Duff reaction and the Reimer-Tiemann reaction.

Question: My Duff reaction for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is resulting in a very low yield. What are the potential causes and how can I optimize it?

Answer:

Low yields in the Duff reaction of 2,6-di-tert-butylphenol are a frequent challenge, often stemming from several factors.[2] Let's break down the potential issues and solutions:

  • Incomplete Reaction: The steric hindrance from the two tert-butyl groups can slow down the reaction.[1]

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

      • Temperature: Maintain a consistent and adequate temperature. For the Duff reaction using hexamethylenetetramine (HMTA) in acetic acid, reflux temperature is crucial.[2]

  • Reagent Purity and Stoichiometry:

    • Troubleshooting:

      • Purity of 2,6-di-tert-butylphenol and HMTA: Impurities in the starting materials can lead to side reactions and lower the yield.[2] Use high-purity reagents.

      • Molar Ratios: The stoichiometry of the reactants is critical. An excess of the formylating agent is often required. For instance, a process using formaldehyde and ammonium acetate has been reported to achieve a high yield.[3]

  • Reaction Medium:

    • Troubleshooting:

      • Moisture: The presence of water can be detrimental, especially in the initial stages, as it can hydrolyze the reactive iminium intermediate.[2] Use anhydrous solvents.

      • Acidic Medium: The choice of acid is important. While glacial acetic acid is common, trifluoroacetic acid has been reported to improve yields, although it is more corrosive and expensive.[2][3]

Question: I am observing significant side product formation in my Reimer-Tiemann reaction with 2,6-di-tert-butylphenol. How can I improve the selectivity for the desired p-hydroxybenzaldehyde?

Answer:

The Reimer-Tiemann reaction involves the generation of dichlorocarbene as the electrophile.[4][5] While it typically favors ortho-formylation, the steric hindrance of the tert-butyl groups in 2,6-di-tert-butylphenol directs the substitution to the para position. However, side reactions can still occur.

  • Controlling the Reaction Conditions:

    • Troubleshooting:

      • Temperature: The reaction can be exothermic.[5] Careful temperature control is necessary to prevent the formation of undesired byproducts.

      • Base Concentration: The concentration of the hydroxide solution can influence the reaction outcome.

  • Alternative Formylation Methods:

    • Recommendation: For sterically hindered phenols like 2,6-di-tert-butylphenol, the Duff reaction is often preferred over the Reimer-Tiemann reaction due to better yields and fewer side products.[2]

Part B: Conversion of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde to this compound

The conversion of the aldehyde to the nitrile is the final and critical step. Common methods include direct conversion using hydroxylamine or a two-step process via an oxime intermediate.

Question: My attempt to directly convert 3,5-di-tert-butyl-4-hydroxybenzaldehyde to the nitrile using hydroxylamine hydrochloride is giving me a complex mixture of products. What is going wrong?

Answer:

The direct conversion of aldehydes to nitriles often involves the in-situ formation and subsequent dehydration of an aldoxime.[6] The challenges you are facing could be due to:

  • Incomplete Dehydration of the Oxime Intermediate: The intermediate aldoxime may not be fully converting to the nitrile.

    • Troubleshooting:

      • Dehydrating Agent: Ensure you are using an effective dehydrating agent.

      • Reaction Temperature: The dehydration step often requires elevated temperatures.

  • Side Reactions: The reaction conditions might be promoting undesired side reactions.

    • Troubleshooting:

      • Catalyst: The choice of catalyst can significantly impact the reaction's success.

      • Solvent: The solvent can influence the reaction pathway.

Question: I am struggling with the purification of this compound from the reaction mixture. What are the best practices?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and catalyst residues.

  • Initial Work-up:

    • Recommendation: After the reaction, a proper aqueous work-up is crucial to remove inorganic salts and water-soluble impurities.

  • Crystallization:

    • Recommendation: Recrystallization is an effective method for purifying the final product. A common solvent system is isopropanol.[2]

  • Chromatography:

    • Recommendation: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a hexane/ethyl acetate solvent system can be employed to remove closely related impurities.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound on a larger scale?

A1: For industrial-scale production, two primary routes are considered:

  • Rosenmund-von Braun Cyanation: This method involves the cyanation of a halogenated precursor, such as 3,5-di-tert-butyl-4-bromophenol, using copper(I) cyanide at high temperatures.[1] While effective, the harsh conditions and the use of stoichiometric copper cyanide can be drawbacks.

  • Palladium-Catalyzed Cyanation: This modern approach uses a palladium catalyst to couple a cyanide source with a halogenated or triflate-substituted precursor. It generally offers milder reaction conditions and better functional group tolerance.[7] However, catalyst cost and potential deactivation by cyanide ions are key considerations.[8]

Q2: What are the common impurities I should look for in my final product?

A2: Depending on the synthetic route, common impurities may include:

  • Unreacted 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

  • The corresponding aldoxime if the dehydration step is incomplete.

  • Unreacted halogenated precursors (e.g., 3,5-di-tert-butyl-4-bromophenol).

  • Byproducts from side reactions, such as ethers formed during the Rosenmund-von Braun reaction.[1]

Q3: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?

A3: Yes, several reagents require careful handling:

  • Cyanides (e.g., CuCN, KCN, Zn(CN)₂): These are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Be aware of the risk of generating toxic hydrogen cyanide gas if they come into contact with acids.

  • Trifluoroacetic Acid: This is a strong, corrosive acid. Handle with care and appropriate PPE.[2]

  • Palladium Catalysts: While generally less toxic than heavy metals, they should still be handled with care.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde via the Duff Reaction

This protocol is adapted from a patented procedure for the formylation of 2,6-di-tert-butylphenol.[3]

Materials:

  • 2,6-di-tert-butylphenol

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid

  • Water

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, thermometer, and condenser, charge glacial acetic acid and water.

  • To the stirred solution, add 2,6-di-tert-butylphenol and hexamethylenetetramine.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with water to remove any remaining acetic acid and other water-soluble impurities.

  • Dry the product. For higher purity, recrystallization from isopropanol can be performed.[2]

ParameterValueReference
Starting Material 2,6-di-tert-butylphenol[3]
Formylating Agent Hexamethylenetetramine[3]
Solvent Aqueous Acetic Acid[3]
Typical Yield >90%[3]
Purification Recrystallization from isopropanol[2]
Protocol 2: Rosenmund-von Braun Cyanation of 3,5-Di-tert-butyl-4-bromophenol

Materials:

  • 3,5-di-tert-butyl-4-bromophenol

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-di-tert-butyl-4-bromophenol and copper(I) cyanide in dimethylformamide.

  • Heat the reaction mixture to 150-160°C and maintain for 6-8 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield pure this compound.[1]

ParameterValueReference
Starting Material 3,5-di-tert-butyl-4-bromophenol[1]
Cyanating Agent Copper(I) cyanide (CuCN)[1]
Solvent Dimethylformamide (DMF)[1]
Temperature 150-160°C[1]
Purification Column chromatography[1]

V. Visualizing the Workflow

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway A 2,6-Di-tert-butylphenol B 3,5-Di-tert-butyl-4-hydroxybenzaldehyde A->B Duff Reaction (HMTA, Acetic Acid) C This compound B->C Conversion to Nitrile (e.g., via Oxime)

Caption: Key stages in the synthesis of this compound.

Diagram 2: Troubleshooting Low Yield in the Duff Reaction

Duff_Troubleshooting Start Low Yield in Duff Reaction Problem1 Incomplete Reaction? Start->Problem1 Problem2 Reagent Issues? Start->Problem2 Problem3 Suboptimal Conditions? Start->Problem3 Solution1a Increase Reaction Time Problem1->Solution1a Solution1b Ensure Proper Temperature Problem1->Solution1b Solution2a Use High-Purity Reagents Problem2->Solution2a Solution2b Optimize Molar Ratios Problem2->Solution2b Solution3a Use Anhydrous Solvents Problem3->Solution3a Solution3b Consider Alternative Acid Problem3->Solution3b

Caption: A decision tree for troubleshooting low yields in the Duff reaction.

VI. References

  • Synthesis of 3,5-ditert.butyl-4-hydroxybenzaldehyde. PrepChem.com. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC. Available at: [Link]

  • US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol. Google Patents. Available at:

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Reimer–Tiemann reaction. Wikipedia. Available at: [Link]

  • Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. Available at: [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Copper-catalyzed domino halide exchange-cyanation of aryl bromides. PubMed. Available at: [Link]

  • Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research. Available at: [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ChemistryOpen. Available at: [Link]

  • Cyanation of aryl bromide. Reddit. Available at: [Link]

  • Chapter 1. Shodhganga. Available at: [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • L-Proline-Promoted Rosenmund–von Braun Reaction. ResearchGate. Available at: [Link]

  • Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid. European Patent Office. Available at: [Link]

  • THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Canadian Science Publishing. Available at: [Link]

  • Ligand-Promoted Rosenmund–von Braun Reaction. ResearchGate. Available at: [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. Available at: [Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. Available at: [Link]

  • Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. ResearchGate. Available at: [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Available at: [Link]

  • p-BROMOPHENOL. Organic Syntheses. Available at: [Link]

Sources

Interpreting complex NMR spectra of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Welcome to the technical support guide for the analysis of this compound. This document is designed for researchers, medicinal chemists, and process scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this molecule. Here, we address common questions and troubleshooting scenarios encountered during spectral acquisition and interpretation, grounding our advice in fundamental principles and field-proven methodologies.

Frequently Asked Questions (FAQs): Interpreting the Standard Spectrum

This section covers the fundamental interpretation of a standard ¹H and ¹³C NMR spectrum of this compound under typical laboratory conditions.

Question 1: What are the expected signals in a standard ¹H NMR spectrum of this compound?

Answer: A standard ¹H NMR spectrum of this compound will display three distinct signals corresponding to the three unique proton environments in the molecule. Due to the molecule's C₂v symmetry, the two tert-butyl groups are chemically equivalent, as are the two aromatic protons.

The expected signals are:

  • A sharp singlet for the tert-butyl protons: This is typically the most upfield and intense signal, integrating to 18 protons. Its chemical shift is around ~1.3-1.5 ppm .[1] The singlet nature arises because there are no adjacent protons to couple with.

  • A singlet for the two aromatic protons: These protons are located at the 2 and 6 positions of the benzene ring. They are chemically equivalent and do not have any adjacent protons, resulting in a singlet that integrates to 2 protons. This signal appears in the aromatic region, typically around ~7.5-7.7 ppm .

  • A signal for the hydroxyl (-OH) proton: This signal is highly variable and its appearance is one of the most common sources of confusion. It is a singlet integrating to 1 proton. Its chemical shift can range from ~4-8 ppm and is highly dependent on solvent, concentration, temperature, and sample purity.[2][3]

Question 2: How should I assign the peaks in the ¹³C NMR spectrum?

Answer: The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments.

Carbon Atom(s)DescriptionTypical Chemical Shift (ppm)Rationale
C-CNNitrile Carbon~115-120 ppmThe cyano group carbon is characteristically found in this region.[1][4]
C-OHPhenolic Carbon~155-160 ppmThe carbon atom directly attached to the electron-donating hydroxyl group is significantly deshielded and appears far downfield.
C-HAromatic CH~125-130 ppmThese are the two equivalent aromatic carbons bonded to protons.
C-CN (ipso)Aromatic ipso-Carbon~100-105 ppmThe carbon to which the nitrile group is attached. It is typically more shielded than the other aromatic carbons.
C-C(CH₃)₃Aromatic ipso-Carbons~138-142 ppmThe two equivalent aromatic carbons to which the tert-butyl groups are attached.
-C (CH₃)₃Quaternary tert-butyl Carbon~35-40 ppmThe central quaternary carbon of the tert-butyl group.[1]
-C(CH₃ )₃Methyl Carbons~30-35 ppmThe six equivalent methyl carbons of each tert-butyl group, resulting in a single, intense peak.[1]
Diagram: Structural Assignments for NMR

Below is a diagram illustrating the unique proton and carbon environments in this compound.

Caption: Molecular structure and ¹H NMR assignments.

Troubleshooting Guide: Addressing Complex Spectra

This section addresses specific issues that can complicate the interpretation of your NMR data.

Question 1: The hydroxyl (-OH) proton signal is extremely broad or has completely disappeared. Is my sample degraded?

Answer: This is the most common issue encountered and it rarely indicates sample degradation. The disappearance or broadening of a hydroxyl proton signal is due to chemical exchange phenomena.

Causality:

  • Proton Exchange: The phenolic proton can exchange with other labile protons in the sample, such as trace amounts of water (H₂O) or acidic impurities.[2][5] If this exchange happens on a timescale similar to or faster than the NMR measurement timescale, the signal broadens significantly, sometimes to the point of "melting" into the baseline.[5]

  • Solvent Interaction: The choice of NMR solvent has a profound effect.

    • Aprotic, Non-H-bonding Solvents (e.g., CDCl₃, C₆D₆): In these solvents, exchange is slower, but the signal can still be broad. The chemical shift is highly concentration-dependent.

    • H-bonding Solvents (e.g., DMSO-d₆): These solvents form strong hydrogen bonds with the -OH proton, slowing down the exchange rate. This typically results in a sharper, more defined -OH peak.[5][6]

    • Protic Solvents (e.g., CD₃OD, D₂O): In these solvents, the phenolic proton will rapidly exchange with the deuterium atoms of the solvent, causing the signal to become completely invisible in the ¹H NMR spectrum.[5]

Troubleshooting Protocol: The D₂O Shake Experiment This is a definitive method to confirm the identity of an -OH peak.[2][3]

Methodology:

  • Acquire Initial Spectrum: Dissolve your sample in a suitable non-protic solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Mix Thoroughly: Cap the tube and shake it gently for about 30 seconds to ensure mixing. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the hydroxyl proton will have disappeared or significantly diminished in the second spectrum.[3] This provides unambiguous confirmation of its assignment.

Question 2: The chemical shifts in my spectrum don't match the reference values. What factors could be causing this discrepancy?

Answer: Deviations in chemical shifts are common and can be attributed to several environmental factors. The NMR chemical shift is highly sensitive to the local electronic environment of a nucleus.[7]

Causality:

  • Solvent Effects: This is a primary cause. Aromatic solvents like benzene-d₆ can induce significant shifts (up to 1 ppm) compared to inert solvents like CCl₄ due to anisotropic effects (ring currents).[4] Polar solvents can also influence shifts through hydrogen bonding, especially for the -OH and aromatic protons.[8]

  • Concentration: As the concentration of the sample increases, intermolecular interactions (like hydrogen bonding between phenol molecules) become more prevalent. This typically shifts the -OH proton signal downfield.

  • Temperature: Temperature affects molecular motion and the extent of hydrogen bonding. For hydroxyl protons, an increase in temperature generally breaks hydrogen bonds, causing the signal to shift upfield (to a lower frequency).[4]

  • pH and Impurities: The presence of trace acidic or basic impurities can catalyze proton exchange and alter the chemical shifts of labile protons.

Best Practices for Consistency:

  • Report Your Conditions: Always report the solvent, concentration, and temperature at which the spectrum was acquired.

  • Use an Internal Standard: While TMS is the standard (0 ppm), ensure it is used correctly.[9]

  • Solvent Purity: Use high-purity deuterated solvents to minimize signals from residual protic solvents (e.g., H₂O in DMSO-d₆).[6]

Diagram: Workflow for Troubleshooting Ambiguous Spectra

Troubleshooting_Workflow start Start: Ambiguous NMR Spectrum check_OH Is the -OH peak missing or broad? start->check_OH check_shifts Are chemical shifts inconsistent with literature? check_OH->check_shifts No d2o_shake Perform D₂O Shake Experiment check_OH->d2o_shake Yes analyze_cond Analyze Experimental Conditions check_shifts->analyze_cond Yes peak_disappears Does the peak disappear? d2o_shake->peak_disappears confirm_OH Confirmed as -OH peak. Note exchange behavior. peak_disappears->confirm_OH Yes re_evaluate Peak is not -OH. Re-evaluate structure. peak_disappears->re_evaluate No cond_list Check: - Solvent - Concentration - Temperature - Purity analyze_cond->cond_list rerun Re-run under standard conditions if necessary analyze_cond->rerun compare Compare with appropriate reference data rerun->compare

Caption: A logical workflow for diagnosing common NMR spectral issues.

References

  • Benchchem. This compound | 1988-88-1.
  • University College London. Chemical shifts.
  • Reddit r/Chempros. Hydroxyl Groups in NMR.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(19), 6549-6551. [Link]

  • Navarro-Vazquez, A., & Cobas, J. C. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(5), 1072-1075. [Link]

  • ResearchGate. Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. [Link]

  • PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. [Link]

  • PubChem. 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. 1 H NMR of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde curcumin. [Link]

  • ResearchGate. ¹H NMR spectra of the synthetic hindered phenol antioxidant. [Link]

  • Supporting Information. Copies of 1H and 13C NMR Spectra of Products. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. [Link]

  • Chemistry LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

Sources

Technical Support Center: Method Development for Sensitive Detection of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure sensitive and reliable detection of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding analytical strategy and method design for this compound.

Q1: What is the most suitable primary analytical technique for the quantitative analysis of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for routine quantitative analysis of this compound.[1][2] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited due to the compound's moderate lipophilicity (LogP: 3.86).[1] This method offers excellent resolution, sensitivity, and accuracy for purity assessments and concentration determination.[2] For applications requiring higher sensitivity or analysis in complex biological matrices, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred approach, as it provides superior selectivity and lower detection limits.[3][4]

Q2: What are the critical parameters to consider during method development for this compound?

A2: The critical parameters stem from the molecule's structure: a phenolic hydroxyl group, a nitrile group, and two bulky tert-butyl groups.[1][5]

  • Mobile Phase pH: The phenolic hydroxyl group's ionization state is pH-dependent. An acidic mobile phase (pH 2-4) is crucial to suppress the ionization of this group and any residual silanol groups on the silica-based column packing. This single choice is the most effective strategy to prevent peak tailing.[6][7]

  • Column Chemistry: A high-purity, end-capped C18 column is the standard choice. The end-capping minimizes the interaction of the polar phenolic group with active silanol sites on the stationary phase, further ensuring peak symmetry.[6]

  • Sample Solvent: To avoid peak distortion, the sample should ideally be dissolved in the mobile phase itself or a solvent with a weaker elution strength. Dissolving the sample in a strong solvent like pure acetonitrile when the mobile phase is highly aqueous can lead to peak fronting or splitting.[8]

  • Detection Wavelength: A UV detector is appropriate. Based on its benzonitrile structure, a primary wavelength around 254 nm is a good starting point for detection.[1] A full UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Q3: How do I properly validate an analytical method for this compound according to regulatory standards?

A3: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[9] Key validation parameters, as outlined by the International Conference on Harmonisation (ICH), include:[10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or matrix components.[10]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike-recovery studies.[11]

  • Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[11]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Chromatography Issues (HPLC)

Q1: My chromatogram shows significant peak tailing for this compound. What is the cause and how can I fix it?

A1: Peak tailing is a common issue for phenolic compounds and is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.[6]

  • Primary Cause: The polar phenolic hydroxyl group of your analyte is interacting with residual, acidic silanol groups on the surface of the silica-based C18 column.[6] This causes a portion of the analyte molecules to be retained more strongly, resulting in a skewed, tailing peak.

  • Solutions:

    • Adjust Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acidifier like phosphoric acid or formic acid.[2][12] This suppresses the ionization of the silanol groups, dramatically reducing the unwanted interaction.

    • Add a Competing Base: For particularly stubborn tailing, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can also help, but pH control is the preferred first step.[13]

    • Check Column Health: A degraded column or a void at the column inlet can also cause tailing.[6][8] If pH adjustment doesn't work, try replacing the column with a new, high-purity, end-capped one.

Q2: The retention time for my analyte is drifting or changing between runs. What should I investigate?

A2: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase or physical environment.[13][14]

  • Possible Causes & Solutions:

    • Insufficient Column Equilibration: Ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes before starting the analysis, especially when using buffered mobile phases.

    • Mobile Phase Composition: Inaccurate mobile phase preparation is a frequent cause. A 1% change in the organic solvent concentration can alter retention times by 5-15%.[14] Always use precise volumetric measurements. If using a gradient pump, check for issues with the proportioning valves.[14]

    • Temperature Fluctuations: Column temperature significantly affects retention time.[14] Use a column oven to maintain a constant, stable temperature (e.g., 30-40 °C).

    • Flow Rate Variations: Check for leaks in the system or worn pump seals, which can cause the flow rate to fluctuate.[13]

Q3: I am observing poor resolution between my analyte and a closely eluting impurity. How can I improve the separation?

A3: Poor resolution means the peaks are not adequately separated. Improving it requires modifying the method's selectivity or efficiency.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Change the ratio of organic solvent to water. A lower percentage of organic solvent (e.g., acetonitrile) will increase retention and may improve separation. You can also try a different organic solvent (e.g., methanol instead of acetonitrile) to alter selectivity.

    • Adjust Gradient Slope (for gradient methods): A shallower gradient provides more time for separation and can resolve closely eluting peaks.

    • Change the Column: If mobile phase optimization fails, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) or a longer column with a smaller particle size (for higher efficiency).

    • Rule out Peak Shape Problems: Poor peak shape, such as tailing, will inherently reduce resolution between adjacent peaks.[6] Ensure you have addressed any tailing issues first.

Sensitivity and Matrix Issues

Q4: My method sensitivity is too low (high LOQ). How can I get a stronger signal for my analyte?

A4: Low sensitivity means the detector response for a given concentration is weak.

  • Strategies for Enhancement:

    • Optimize Detection Wavelength: Ensure you are monitoring at the analyte's λ-max.

    • Increase Injection Volume: Injecting a larger volume of your sample will increase the analyte mass on the column and thus the signal. Be careful not to overload the column, which can cause peak distortion.[8]

    • Sample Concentration: Implement a sample preparation step, such as Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analyte before injection.[15]

    • Switch to a More Sensitive Detector: If UV detection is insufficient, transitioning to an LC-MS system will provide a significant boost in sensitivity and selectivity.

Q5: I suspect matrix effects are impacting my results in a biological sample (e.g., plasma). How can I confirm and mitigate this?

A5: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in an MS source, causing ion suppression or enhancement.[4][16][17] This can lead to inaccurate quantification.[16]

  • Confirmation:

    • Post-Column Infusion: Infuse a constant flow of your analyte standard into the MS source post-column. Inject a blank, extracted matrix sample. A dip or rise in the baseline signal at the analyte's retention time indicates ion suppression or enhancement, respectively.[4]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more rigorous sample preparation technique like SPE to remove interfering matrix components.[18]

    • Dilution: A simple but effective method is to dilute the sample extract. This reduces the concentration of matrix components, often minimizing their effect.[19]

    • Matrix-Matched Calibration: Prepare your calibration standards in an extracted blank matrix that is identical to your samples. This ensures that the standards and samples experience the same matrix effect, improving accuracy.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction recovery variations. By using the response ratio of the analyte to the SIL-IS, these effects are effectively cancelled out.[17]

Part 3: Experimental Protocols & Data

Workflow & Logic Diagrams

The following diagrams illustrate the general analytical workflow and a troubleshooting decision tree for a common chromatographic problem.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., SPE, LLE Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC_Analysis HPLC-UV/MS Analysis Reconstitution->HPLC_Analysis Injection Integration Peak Integration HPLC_Analysis->Integration Chromatogram Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting G Start Observe Peak Tailing Check_pH Is Mobile Phase pH between 2.5-3.5? Start->Check_pH Adjust_pH Adjust pH with Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Is Column Old or Performance-Verified? Check_pH->Check_Column Yes Resolved Problem Resolved Adjust_pH->Resolved Replace_Column Replace with New, End-Capped C18 Column Check_Column->Replace_Column No Check_Contamination Possible System Contamination Check_Column->Check_Contamination Yes Replace_Column->Resolved

Caption: Troubleshooting logic for HPLC peak tailing.

Protocol 1: Quantitative Analysis by RP-HPLC-UV

This protocol provides a starting point for the sensitive detection of this compound.

1. Materials & Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade, for sample prep)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (Analytical grade) [2]* C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Standard Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. [2]* Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). [2] 3. Sample Preparation (General Procedure):

  • Accurately weigh a known amount of the sample.

  • Transfer to a volumetric flask and add methanol to dissolve the analyte.

  • Sonicate for 15 minutes to ensure complete dissolution. [2]* Dilute to volume with methanol.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial. [2]* If necessary, dilute further with the mobile phase to fall within the calibration range.

4. HPLC Conditions:

ParameterRecommended Setting
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 70% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 254 nm (or determined λ-max)
Run Time 15 minutes

5. System Suitability:

  • Before analysis, perform at least five replicate injections of a mid-range standard.

  • The relative standard deviation (RSD) for retention time and peak area should be <2%.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

This protocol is for cleaning up samples where matrix interference is expected.

1. Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol, Water (HPLC Grade)

  • Nitrogen evaporator

2. Procedure:

  • Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample extract onto the cartridge at a slow, steady rate.

  • Washing: Pass 5 mL of a water/methanol mixture (e.g., 90:10 v/v) through the cartridge to wash away polar interferences.

  • Elution: Elute the target analyte with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 500 µL) of the HPLC mobile phase for injection. [20]

References

  • Technical Support Center: HPLC Analysis of Phenolic Compounds. (2025). Benchchem.
  • González, O., van Vliet, M., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Semantic Scholar.
  • Validation of Impurity Methods, Part II. (2014). LCGC.
  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.
  • This compound | 1988-88-1. Benchchem.
  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • TROUBLESHOOTING GUIDE. (2014). Phenomenex.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology.
  • Common HPLC Problems & How to Deal With Them. (2022). Phenomenex.
  • Improving HPLC Separation of Polyphenols.
  • Separation of 3,5-Dihydroxybenzonitrile on Newcrom R1 HPLC column. SIELC Technologies.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (2025). Benchchem.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • analytical methods. (n.d.).
  • Sample Preparation Techniques. Thermo Fisher Scientific - US.
  • 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. Thermo Fisher Scientific.
  • Sample Prepar
  • Degradation Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Compar
  • III Analytical Methods. env.go.jp.
  • HPLC Troubleshooting Guide.
  • Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. (2014). PMC - NIH.
  • Troubleshooting Guide. Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Yumpu.
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent.
  • This compound | CAS 1988-88-1.
  • This compound | CAS 1988-88-1. SCBT.
  • 3,5-Bis(tert-butyl)-4-hydroxybenzonitrile. Synquest Labs.
  • HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. SIELC Technologies.
  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook.

Sources

Avoiding degradation of 3,5-Di-tert-butyl-4-hydroxybenzonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Di-tert-butyl-4-hydroxybenzonitrile (CAS 1988-88-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a sterically hindered phenolic antioxidant, its efficacy is directly linked to its chemical purity. Improper storage can lead to degradation, compromising experimental outcomes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you avoid and address potential degradation.

Part 1: Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling and storage of this compound.

Q1: What is the optimal way to store this compound to ensure its long-term stability?

A1: For maximal shelf-life, this compound should be stored at -20°C under an inert atmosphere, such as nitrogen or argon.[1] It is crucial to protect the compound from light by using amber vials or by storing it in a dark location.[1][2] The container should be tightly sealed to prevent moisture absorption, which can facilitate hydrolysis of the nitrile group.[1]

Q2: I've noticed a change in the color of my this compound powder, from off-white to a yellowish or pinkish hue. What does this indicate?

A2: A color change to yellow, orange, or pink is a common visual indicator of degradation in hindered phenolic antioxidants.[3][4] This discoloration is often due to the formation of quinone-type structures upon oxidation of the phenol group.[4][5] While minor discoloration may not always correlate with a significant loss of potency, it is a sign that the compound has been exposed to oxidative stress.[3] It is highly recommended to perform a purity check if you observe a color change.

Q3: Can I still use my this compound if it has slightly discolored?

A3: The usability of discolored this compound depends on the sensitivity of your application. Discoloration indicates that some degree of oxidation has occurred.[3][4] For applications where high purity is critical, such as in the development of reference standards or in sensitive biological assays, it is advisable to use a fresh, un-degraded lot. For other applications, a purity assessment via High-Performance Liquid Chromatography (HPLC) is recommended to quantify the amount of remaining active compound.

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathway is the oxidation of the phenolic hydroxyl group, which is the functional group responsible for its antioxidant activity.[1][5] This can lead to the formation of quinones and other oxidation byproducts.[1] Additionally, under certain conditions, the nitrile group can be susceptible to hydrolysis, converting it to a carboxylic acid.[1]

Q5: How can I confirm the purity of my stored this compound?

A5: The most reliable method for assessing purity is reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This technique can separate the parent compound from its degradation products. For a more detailed analysis and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1][6]

Part 2: Troubleshooting Guide for Suspected Degradation

This section provides a step-by-step guide for researchers who suspect that their stock of this compound may have degraded.

Step 1: Visual Inspection

Carefully observe the physical appearance of the compound. Note any changes from its original state.

ObservationPotential Implication
Color Change From white/off-white to yellow, pink, or brown. This is a primary indicator of oxidation.[3][4]
Clumping/Caking The powder is no longer free-flowing. This may suggest moisture absorption.
Incomplete Dissolution Difficulty in dissolving the compound in a solvent in which it is known to be soluble. This could indicate the presence of insoluble degradation products.
Step 2: Purity Assessment

If visual inspection raises concerns, a quantitative purity analysis is necessary.

This protocol provides a general method for the purity assessment of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Prepare a control sample using a fresh, unopened lot of the compound at the same concentration.

    • Filter both samples through a 0.22 µm or 0.45 µm syringe filter before injection.[6]

  • HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (both with 0.1% formic acid)
Gradient Start with a higher aqueous percentage and ramp up the acetonitrile
Flow Rate 1.0 mL/min
Detection UV at approximately 254 nm[1]
Injection Volume 10 µL
Column Temperature 30 °C
  • Data Analysis:

    • Compare the chromatogram of the suspect sample to the control.

    • Look for the emergence of new peaks or a decrease in the peak area of the parent compound in the suspect sample.

    • Calculate the purity of the suspect sample by dividing the peak area of the parent compound by the total peak area of all components.

Step 3: Decision Workflow

The following diagram illustrates a decision-making workflow based on the results of your investigation.

G start Suspected Degradation of This compound visual Perform Visual Inspection (Color, Clumping) start->visual hplc Conduct HPLC Purity Analysis visual->hplc compare Compare to Reference Standard hplc->compare purity_check Purity >98%? compare->purity_check sensitive_app Application is Highly Sensitive? purity_check->sensitive_app No proceed Proceed with Experiment purity_check->proceed Yes use_caution Use with Caution (Consider increasing amount used) sensitive_app->use_caution No discard Discard and Procure New Stock sensitive_app->discard Yes review_storage Review and Optimize Storage Conditions use_caution->review_storage discard->review_storage proceed->review_storage

Caption: Troubleshooting workflow for suspected degradation.

Part 3: Best Practices for Storage and Handling

Adhering to these guidelines will help preserve the quality of your this compound.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°CSlows down the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the phenolic group.[1]
Light Protect from light (Amber vials/dark)Light can accelerate oxidative degradation.[1][2]
Moisture Tightly sealed containerPrevents hydrolysis of the nitrile group.[1]
Materials to Avoid

When handling and storing this compound, avoid contact with the following:

  • Strong Oxidizing Agents: These will directly react with and degrade the compound.[7]

  • Strong Acids and Bases: Can promote hydrolysis of the nitrile group.[1]

  • Protic Solvents (for long-term storage): Solvents like water and methanol should be avoided for long-term storage to prevent hydrolysis.[1]

Handling Procedure
  • Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.

  • Handle the compound in a well-ventilated area or under a fume hood.

  • Use appropriate personal protective equipment, including gloves and safety glasses.

  • After dispensing the required amount, flush the container with an inert gas before resealing.

By following these guidelines, you can ensure the integrity of your this compound and the reliability of your experimental results.

References

  • Transformation of Hindered Phenolic Antioxidants. (2019, June 9). Stabilization Technologies. Retrieved January 9, 2026, from [Link]

  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024, July 10). Vinati Organics. Retrieved January 9, 2026, from [Link]

  • Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll. Retrieved January 9, 2026, from [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. Retrieved January 9, 2026, from [Link]

  • How to Avoid Pinking & Yellowing of Polyolefin Polymers. (n.d.). SIMONA PMC. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance your reaction rates and overall success.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific challenges you may encounter during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Slow or Stalled Reaction Rate

Question: My reaction to synthesize this compound is proceeding very slowly or has stalled. What are the potential causes and how can I accelerate it?

Answer: A sluggish reaction is a common frustration, often stemming from the significant steric hindrance imposed by the two tert-butyl groups flanking the hydroxyl and nitrile moieties.[1][2] Here’s a breakdown of the likely culprits and how to address them:

  • Inadequate Temperature (Rosenmund-von Braun Method): The traditional Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN), often requires high temperatures (150-250 °C) to overcome the activation energy barrier, especially with sterically hindered substrates.[1][3][4]

    • Solution: Gradually increase the reaction temperature, monitoring for any potential side product formation via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For the cyanation of 3,5-di-tert-butyl-4-bromophenol, temperatures in the range of 150–160°C in a high-boiling solvent like DMF are often necessary.[1]

  • Suboptimal Catalyst System (Palladium-Catalyzed Method): The choice of palladium catalyst and ligand is critical for efficient cyanation of sterically hindered aryl halides.

    • Solution: Employ a bulky phosphine ligand that promotes the desired reductive elimination and is resistant to catalyst poisoning. Xantphos is a well-regarded ligand for such transformations.[1] A typical catalyst system might involve Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).[1]

  • Solvent Effects: The reaction medium plays a crucial role in solubilizing reagents and influencing reaction kinetics.

    • Solution: For the Rosenmund-von Braun reaction, polar aprotic solvents like DMF or NMP are effective.[1] In palladium-catalyzed reactions, a mixture of water and an organic solvent like THF (e.g., a 5:1 H₂O/THF mixture) can surprisingly enhance the reaction rate and yield.[5][6]

  • Use of Additives: Certain additives can promote the reaction rate.

    • Solution: For the Rosenmund-von Braun reaction, L-proline has been shown to be an effective additive, allowing the reaction to proceed at lower temperatures (80-120 °C).[3]

Issue 2: Low Product Yield

Question: I've completed the synthesis, but my yield of this compound is disappointingly low. What factors could be contributing to this?

Answer: Low yields can be attributed to a variety of factors, from incomplete reactions to the formation of side products. Here are key areas to investigate:

  • Incomplete Conversion: As discussed in the previous section, a slow reaction rate will naturally lead to a low yield if the reaction is not allowed to proceed to completion.

    • Solution: Monitor the reaction progress diligently using TLC or GC.[7] Ensure you are using the optimal temperature, catalyst system, and solvent for your chosen method. Consider extending the reaction time if necessary.

  • Side Reactions and Impurity Formation: The reaction conditions required for cyanation can sometimes promote undesired side reactions.

    • Potential Side Products:

      • Hydrolysis of the Nitrile: The presence of water, especially at high temperatures and in the presence of acid or base, can lead to the hydrolysis of the nitrile group to a carboxylic acid.

      • tert-Butyl Group Cleavage: Harsh acidic conditions can cause the removal of the tert-butyl groups.

      • Ether Formation: In the Rosenmund-von Braun reaction, by-products like 3,5-di-tert-butyl-4-cyanophenol ethers can form.[1]

    • Solutions:

      • Use anhydrous solvents and reagents to minimize nitrile hydrolysis.[7]

      • Employ protective groups for the hydroxyl function, such as a tert-Butyldimethylsilyl (TBS) group, which can be removed later with tetrabutylammonium fluoride (TBAF).[1]

      • Optimize reaction conditions, particularly temperature, to minimize side product formation. Temperatures above 110°C in palladium-catalyzed reactions can decrease selectivity.[1]

  • Inefficient Purification: Product loss during the work-up and purification steps can significantly impact the final yield.

    • Solution: Column chromatography using silica gel with a hexane/ethyl acetate gradient is an effective method for purifying the product and removing unreacted starting materials and by-products.[1] Recrystallization from a suitable solvent like isopropanol can also be employed to obtain a high-purity product.[7]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: the Rosenmund-von Braun reaction or a palladium-catalyzed approach?

A1: Both methods have their advantages and disadvantages. The Rosenmund-von Braun reaction is a classic method that is cost-effective due to the use of copper cyanide. However, it often requires harsh reaction conditions (high temperatures) which may not be suitable for sensitive substrates.[3] Palladium-catalyzed cyanation, while often more expensive due to the cost of the catalyst and ligands, generally proceeds under milder conditions and can offer higher yields and better functional group tolerance, especially for sterically hindered substrates.[1][8] The choice often depends on the scale of the reaction, the available resources, and the specific requirements for product purity.

Q2: What is the role of the bulky tert-butyl groups in this molecule?

A2: The two tert-butyl groups at the 3 and 5 positions provide significant steric hindrance around the hydroxyl group.[1][2] This steric bulk contributes to the compound's stability and its well-known antioxidant properties by hindering the approach of reactive species to the phenolic hydroxyl group.[1] However, this same steric hindrance presents a challenge during synthesis, making the introduction of the nitrile group more difficult.[1]

Q3: How can I monitor the progress of my reaction effectively?

A3: The most common and effective methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[7]

  • TLC: This is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product. By comparing the spots of the reaction mixture with those of the starting material and a reference standard of the product (if available), you can determine if the reaction is complete.

  • GC: This technique provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the amount of product formed.

Q4: What are the key safety precautions I should take when working with cyanides?

A4: Working with cyanide compounds requires strict adherence to safety protocols due to their high toxicity.

  • Handling: Always handle solid cyanides and cyanide solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching: Never quench cyanide-containing reactions with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. A basic solution (e.g., sodium hypochlorite) should be used for quenching.

  • Waste Disposal: Dispose of all cyanide-containing waste according to your institution's hazardous waste disposal procedures.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 3,5-Di-tert-butyl-4-iodophenol

This protocol is adapted from modern palladium-catalyzed cyanation methods suitable for sterically hindered substrates.[1]

Materials:

  • 3,5-Di-tert-butyl-4-iodophenol

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • N-Methylpyrrolidone (NMP), anhydrous

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3,5-Di-tert-butyl-4-iodophenol (1 equivalent).

  • Add zinc cyanide (1.5 equivalents).

  • Add palladium(II) acetate (5 mol%) and Xantphos (10 mol%).

  • Add anhydrous NMP to the vessel.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterRecommended Value
Catalyst Pd(OAc)₂
Ligand Xantphos
Cyanide Source Zn(CN)₂
Solvent NMP
Temperature 100°C
Reaction Time 12 hours

Table 1: Recommended parameters for the palladium-catalyzed synthesis.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Product Yield check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete side_reactions Investigate Side Reactions (LC-MS/NMR) incomplete->side_reactions if complete optimize_temp Optimize Temperature incomplete->optimize_temp if incomplete optimize_catalyst Optimize Catalyst/Ligand incomplete->optimize_catalyst if incomplete extend_time Extend Reaction Time incomplete->extend_time if incomplete purification_loss Evaluate Purification Step side_reactions->purification_loss anhydrous Use Anhydrous Conditions side_reactions->anhydrous protecting_group Use Protecting Group side_reactions->protecting_group lower_temp Lower Reaction Temperature side_reactions->lower_temp optimize_chromatography Optimize Chromatography purification_loss->optimize_chromatography recrystallize Recrystallize Product purification_loss->recrystallize

Caption: A workflow diagram for troubleshooting low product yield.

Synthetic Pathways Overview

Synthetic_Pathways cluster_rosenmund Rosenmund-von Braun cluster_palladium Palladium-Catalyzed start 3,5-Di-tert-butylphenol halogenation Halogenation (e.g., PBr₃) start->halogenation iodination Iodination start->iodination product This compound halophenol 3,5-Di-tert-butyl-4-halophenol halogenation->halophenol cyanation_cu Cyanation (CuCN, high temp.) halophenol->cyanation_cu cyanation_cu->product iodophenol 3,5-Di-tert-butyl-4-iodophenol iodination->iodophenol cyanation_pd Cyanation (Pd catalyst, ligand, Zn(CN)₂) iodophenol->cyanation_pd cyanation_pd->product

Caption: Overview of synthetic routes to the target molecule.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available from: [Link].

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available from: [Link].

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(15), 1493-1498.
  • SciSpace. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors. Available from: [Link].

  • ResearchGate. (2025). Ligand-Promoted Rosenmund–von Braun Reaction. Available from: [Link].

  • Powell, K. J., Han, L. C., Sharma, P., & Moses, J. E. (2014). Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides. Organic Letters, 16(8), 2158–2161.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link].

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available from: [Link].

  • Thieme. (n.d.). L-Proline-Promoted Rosenmund–von Braun Reaction. Available from: [Link].

  • National Institutes of Health. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Available from: [Link].

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Available from: [Link].

  • ChemRxiv. (2025). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Available from: [Link].

  • European Patent Office. (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid. Available from: [Link].

  • ResearchGate. (2025). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Available from: [Link].

  • National Institutes of Health. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Available from: [Link].

  • ResearchGate. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Available from: [Link].

  • ChemRxiv. (2025). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. Available from: [Link].

  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Available from: [Link].

  • ResearchGate. (n.d.). Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). Available from: [Link].

  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • National Institutes of Health. (n.d.). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. Available from: [Link].

  • Google Patents. (n.d.). CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
  • Figshare. (2025). Control Strategies for Mitigating Ritter and Methyl Ester Impurities in Mezigdomide Manufacturing - Organic Process Research & Development. Available from: [Link].

  • National Institutes of Health. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Available from: [Link].

  • ResearchGate. (2025). Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-stilbenequinone and Its Catalytic Activity in the Liquid-Phase Oxidation of Inorganic Sulfides. Available from: [Link].

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular activity of DTBHB, likely stemming from its challenging physicochemical properties. This guide provides a logical, step-by-step framework to diagnose and resolve issues related to its low cell permeability.

Introduction: Understanding the Challenge

This compound is a synthetic organic compound noted for its antioxidant and potential therapeutic properties.[1] However, its molecular structure presents a significant hurdle for cell-based assays. Characterized by two bulky tert-butyl groups, the molecule has low aqueous solubility and is moderately lipophilic (LogP: 3.86).[1] This combination often leads to compound precipitation in aqueous cell culture media and poor passive diffusion across the cell membrane, resulting in low or inconsistent biological effects.

This guide will walk you through foundational troubleshooting, advanced delivery strategies, and methods to quantitatively assess the permeability of DTBHB.

Section 1: Foundational Troubleshooting & FAQs

This section addresses the most common issues encountered when working with DTBHB. We will begin with solubility and vehicle controls, as these are the primary sources of experimental failure.

Q1: My DTBHB treatment is showing no, or highly variable, biological effect. Is this a permeability issue?

A: It is highly probable. The observed lack of efficacy is often not due to the compound's inertness but its inability to reach its intracellular target. The physicochemical profile of DTBHB (C₁₅H₂₁NO, MW: 231.33 g/mol ) includes a high degree of lipophilicity (LogP: 3.86) and very low water solubility.[1] When a concentrated stock solution is diluted into your aqueous cell culture medium, the compound can easily precipitate out of solution, forming micro- or macro-aggregates that are not cell-permeable. Therefore, the effective concentration of soluble, active compound in your experiment is far lower than the calculated concentration.

Q2: What is the correct way to prepare stock and working solutions of DTBHB to avoid solubility issues?

A: The choice of solvent and the final concentration in your cell culture medium are critical.

Expert Recommendation: Use dimethyl sulfoxide (DMSO) as the solvent for your stock solution. DMSO can dissolve a wide range of polar and nonpolar compounds and is miscible with cell culture media.[2] However, DMSO itself can have biological effects and induce cytotoxicity at higher concentrations.[3][4]

Step-by-Step Protocol for Solution Preparation:

  • Prepare a High-Concentration Stock: Dissolve DTBHB in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. This stock can be stored at -20°C.

  • Perform Serial Dilutions: When preparing for an experiment, perform serial dilutions from your stock solution using 100% DMSO to create intermediate stocks.

  • Final Dilution into Medium: The final step should be a large dilution of the DMSO stock into your pre-warmed (37°C) cell culture medium. To avoid precipitation, add the DTBHB/DMSO stock to the medium while vortexing or swirling gently to ensure rapid dispersal.

  • Crucial - Vehicle Control: Always include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as your highest DTBHB treatment group. This allows you to distinguish the effects of the compound from the effects of the solvent.[2]

Data Presentation: Impact of DMSO Concentration on Cell Viability

Final DMSO Concentration (v/v)General Observation in Mammalian Cell LinesRecommendation
> 1.0%Often cytotoxic, can induce cell cycle arrest or death.[4]Avoid
0.5% - 1.0%May be toxic to sensitive cell lines; potential for off-target effects.[4]Use with caution; verify with vehicle controls.
≤ 0.1% Generally considered safe for most cell lines. [4][5]Recommended Maximum Concentration
0.01% - 0.05%May stimulate proliferation in some cell types.[5]Be aware of potential mitogenic effects.
Q3: I can see a precipitate or cloudiness in my culture medium after adding DTBHB. What should I do?

A: Visual precipitation is a clear sign that your compound's solubility limit has been exceeded.

Troubleshooting Steps:

  • Lower the Final Concentration: This is the most straightforward solution. Your desired biological effect may be achievable at a lower, soluble concentration.

  • Optimize the Dilution Step: Ensure the cell culture medium is at 37°C before adding the compound. Add the DMSO stock dropwise to the medium while actively mixing to prevent localized high concentrations that favor precipitation.

  • Consider Serum Concentration: If using a serum-free or low-serum medium, the solubility of hydrophobic compounds will be significantly lower. Proteins in fetal bovine serum (FBS), like albumin, can help solubilize lipophilic molecules. If your protocol allows, increasing the serum percentage may help, but be mindful of how this could affect your experiment's biology.

Section 2: Advanced Strategies for Enhancing Permeability

If foundational troubleshooting does not resolve the issue, more advanced formulation strategies may be necessary.

Q4: I've optimized my DMSO protocol, but the compound's activity is still low. How can I improve its solubility and cellular uptake?

A: When standard solvent-based delivery is insufficient, using cyclodextrins is a highly effective next step. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate hydrophobic molecules like DTBHB, forming a water-soluble "inclusion complex" that acts as a carrier to deliver the compound to the cell surface.[6][]

Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture due to its high aqueous solubility and low cytotoxicity.

Experimental Protocol: Preparing DTBHB-Cyclodextrin Complexes

  • Determine Molar Ratio: Start with a 1:1 molar ratio of DTBHB to HP-β-CD. This is the most common stoichiometry for inclusion complexes.[9]

  • Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your cell culture medium or a buffered solution (like PBS). Gentle heating (to ~40-50°C) can aid dissolution.

  • Add DTBHB: Add your DTBHB (ideally as a powder, or from a highly concentrated DMSO stock to minimize final solvent concentration) to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the DTBHB is encapsulated.

  • Sterilization: Sterilize the final complex solution by filtering it through a 0.22 µm filter before adding it to your cells.

  • Optimization is Key: The optimal amount of cyclodextrin must be determined experimentally, as using too much can potentially reduce the availability of the drug at the cell membrane.[10]

Visualization: DTBHB-Cyclodextrin Inclusion Complex

G cluster_0 Step 1: Components cluster_1 Step 2: Complexation cluster_2 Step 3: Cellular Delivery DTBHB This compound (DTBHB) - Low Aqueous Solubility - Lipophilic Complex Inclusion Complex - DTBHB encapsulated in CD cavity - Water-Soluble Carrier DTBHB->Complex Encapsulation CD Cyclodextrin (HP-β-CD) - Hydrophilic Exterior - Hydrophobic Cavity CD->Complex Forms Membrane Cell Membrane Complex->Membrane Delivers DTBHB to cell surface

Caption: Formation of a water-soluble inclusion complex.

Q5: Are there other advanced formulation options if cyclodextrins are not suitable?

A: Yes, for particularly challenging cases, formulating DTBHB into nanoparticles (NPs) is a powerful strategy. Encapsulating a hydrophobic drug into a polymeric nanoparticle can dramatically increase its stability in aqueous media, improve its pharmacokinetic profile, and enhance cellular uptake.[11][12]

Common methods for creating drug-loaded NPs include:

  • Nanoprecipitation: A one-step method where a solution of the drug and a polymer in an organic solvent is rapidly mixed with an aqueous solution, causing the formation of NPs.[11][13]

  • Solvent Evaporation: A two-step method involving the creation of an emulsion followed by the removal of the organic solvent to form solid NPs.[11]

This approach requires expertise in materials science and is a significant undertaking, but it offers the highest level of control for delivering poorly soluble compounds.[14]

Section 3: Quantitatively Assessing Cell Permeability

To scientifically diagnose the problem, you must measure the permeability of DTBHB directly. Two industry-standard assays are available for this purpose.

Q6: How can I experimentally confirm that low permeability is the problem?

A: You can use in vitro permeability assays to quantify the ability of DTBHB to cross a membrane barrier. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Data Presentation: Comparison of Permeability Assays

FeaturePAMPACaco-2 Assay
Principle Measures passive diffusion across an artificial lipid layer.[15][16]Measures transport across a differentiated monolayer of human intestinal cells.[17][18]
Transport Measured Passive transcellular diffusion only.[19]Passive (transcellular, paracellular) and active transport (efflux, uptake).[16][18]
Throughput HighLow to Medium
Cost LowHigh
Biological Relevance Low (non-cellular)High (includes transporters and tight junctions).[20]
Best For Initial screening of passive permeability.Investigating active efflux and predicting in vivo absorption.[18]

Visualization: Permeability Assay Decision Workflow

G Start Low Biological Activity of DTBHB Observed PAMPA Run PAMPA Assay (Measures Passive Permeability) Start->PAMPA Result_PAMPA_Low Result: Low Permeability (Pe < 1.0 x 10⁻⁶ cm/s) PAMPA->Result_PAMPA_Low If... Result_PAMPA_High Result: High Permeability (Pe > 1.0 x 10⁻⁶ cm/s) PAMPA->Result_PAMPA_High If... Caco2 Run Bidirectional Caco-2 Assay (Measures Passive + Active Transport) Result_Caco2_Efflux Result: High Efflux Ratio (ER > 2) Caco2->Result_Caco2_Efflux Action_Solubility Action: Improve Solubility (e.g., Cyclodextrins) Result_PAMPA_Low->Action_Solubility Result_PAMPA_High->Caco2 But still low cellular activity... Action_Efflux Action: Use Efflux Pump Inhibitors or Redesign Compound Result_Caco2_Efflux->Action_Efflux

Caption: Decision tree for selecting the appropriate permeability assay.

Q7: Can you provide a basic protocol for a PAMPA experiment?

A: Certainly. The PAMPA model is an excellent first step to determine if DTBHB can passively cross a lipid membrane.[15]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare the Artificial Membrane: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 5 µL of 1% lecithin in dodecane) to form the artificial membrane.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., 300 µL of PBS with 5% DMSO).[19]

  • Prepare Donor Solution: Dissolve DTBHB in the same buffer used in the acceptor plate to a known concentration (e.g., 100-500 µM).

  • Start the Assay: Add the donor solution (e.g., 150 µL) to the wells of the coated donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.[21]

  • Quantification: After incubation, separate the plates. Measure the concentration of DTBHB in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the change in concentration in the acceptor well over time.

Q8: My compound shows high permeability in PAMPA but low efficacy in cells. What does this mean?

A: This is a classic and informative result. High permeability in PAMPA indicates that your compound is capable of passive diffusion across a lipid bilayer.[16] If it still fails to accumulate in cells, the most likely explanation is active efflux .

Many cell types, especially cancer cell lines, express efflux transporter proteins (like P-glycoprotein or BCRP) that act as pumps to actively remove foreign compounds from the cytoplasm.[20] The Caco-2 assay is the ideal tool to investigate this. By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), you can calculate an Efflux Ratio (ER) . An ER greater than 2 is a strong indicator of active efflux.[20][22]

References
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Al-Ghazali, M., & Al-Musawi, S. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • International Journal of Chemical Science. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.). Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Princeton University. (2019). Flash nanoprecipitation for the encapsulation of hydrophobic and hydrophilic compounds in polymeric nanoparticles. Retrieved from [Link]

  • PubMed. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determining drug release rates of hydrophobic compounds from nanocarriers. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach: Graphical Abstract | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • The University of Queensland. (n.d.). Connecting Hydrophobic Surfaces in Cyclic Peptides Increases Membrane Permeability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Connecting Hydrophobic Surfaces in Cyclic Peptides Increases Membrane Permeability | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • PubMed. (2018). Increasing C-Terminal Hydrophobicity Improves the Cell Permeability and Antiproliferative Activity of PACE4 Inhibitors Against Prostate Cancer Cell Lines. Retrieved from [Link]

  • Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • Semantic Scholar. (2010). Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Retrieved from [Link]

  • MDPI. (2022). Enhancing Membrane Permeability of Fluorescein-Type Chromophore Through Covalent Attachment of Chlorinated Dodecaborate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubMed. (2024). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]

  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 3,5-Di-tert-butyl-4-hydroxybenzonitrile and BHT

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antioxidant properties of 3,5-Di-tert-butyl-4-hydroxybenzonitrile and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). By synthesizing technical data and experimental insights, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications, from pharmaceutical formulation to materials science.

Introduction: The Critical Role of Phenolic Antioxidants

Molecular Structure and Mechanism of Antioxidant Action

The antioxidant activity of both this compound and BHT is fundamentally rooted in their chemical structures, specifically the presence of a sterically hindered phenolic hydroxyl group.

This compound is characterized by a benzonitrile core with two bulky tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4-position.[2]

Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, shares the 2,6-di-tert-butylphenol backbone but possesses a methyl group at the 4-position.[3]

The primary antioxidant mechanism for both compounds is hydrogen atom transfer (HAT) . The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[1][[“]]

Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

The two tert-butyl groups flanking the hydroxyl group provide significant steric hindrance. This structural feature is crucial as it stabilizes the resulting phenoxy radical, preventing it from initiating new radical chains.[5] For BHT, in addition to HAT, a mechanism of radical adduct formation has been described, particularly for scavenging highly reactive hydroxyl radicals (•OH).[[“]][[“]]

The key difference lies in the para-substituent: the electron-withdrawing nitrile group (-CN) in this compound versus the electron-donating methyl group (-CH3) in BHT. This distinction can influence the bond dissociation energy of the O-H bond and the stability of the resulting phenoxy radical, thereby affecting the antioxidant efficacy.

Comparative Analysis of Antioxidant Activity: Experimental Data

A direct comparison of antioxidant activity requires standardized in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often reported as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[1]

While extensive data is available for BHT, there is a notable scarcity of studies on the pure form of this compound. However, available information on a derivative of this compound suggests its potential. A study reported that 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one demonstrated 84.64% DPPH radical scavenging at 100 µM, which was superior to BHT's 55.17% at the same concentration.[1]

Antioxidant AssayThis compoundButylated Hydroxytoluene (BHT)Reference CompoundKey Observations
DPPH Radical Scavenging Activity (IC50) Data not available for the pure compound. A derivative showed superior scavenging to BHT.[1]0.011 mg/mL[8]Ascorbic AcidWhile direct comparison is limited, a derivative of this compound has shown promise.
Ferric Reducing Antioxidant Power (FRAP) Data not available9928 µmol Fe2+/g[9]TroloxBHT demonstrates significant reducing power.

Note: The provided IC50 and FRAP values for BHT are from specific studies and may vary depending on experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

To ensure reproducibility and enable valid comparisons, standardized protocols are essential. Below are detailed, step-by-step methodologies for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH solution (e.g., 0.1 mM in methanol) D Mix test/control solution with DPPH solution A->D B Prepare test compound and BHT solutions (serial dilutions) B->D C Prepare positive control (e.g., Ascorbic Acid) C->D E Incubate in the dark (e.g., 30 minutes at room temperature) D->E F Measure absorbance (at ~517 nm) E->F G Calculate % Inhibition F->G H Determine IC50 value G->H

Caption: General experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound, BHT, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of each concentration of the test compounds and the positive control.

    • Add the DPPH solution to each well/cuvette and mix thoroughly.

    • Prepare a blank sample containing only methanol and the DPPH solution.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.

    • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound/control to the diluted ABTS•+ solution.

    • Mix and allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Safety and Toxicity Profile

A comprehensive comparison must also consider the safety and toxicity of these compounds.

This compound: Safety data indicates that this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[10][11]

Butylated Hydroxytoluene (BHT): BHT is generally recognized as safe (GRAS) for use as a food additive by the US FDA.[3] However, some studies have raised concerns about its potential health effects at high doses, including liver and kidney effects in animal studies.[12][13] It is considered a mild skin irritant and a moderate sensitizer.[12]

Conclusion and Future Directions

Both this compound and BHT are potent phenolic antioxidants that function primarily through a hydrogen atom transfer mechanism, effectively neutralizing free radicals. The steric hindrance provided by the dual tert-butyl groups is a key structural feature for the antioxidant activity of both molecules.

For researchers and drug development professionals, the choice between these two antioxidants will depend on the specific application. While BHT has a long history of use and a more extensive safety profile, this compound and its derivatives represent a promising area for the development of novel antioxidants with potentially enhanced activity. Further research is warranted to fully elucidate the antioxidant capacity and safety profile of this compound to realize its full potential in various scientific and industrial applications.

References

  • Consensus. Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action?. Available from: [Link].

  • Consensus. Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action?. Available from: [Link].

  • Lanigan, R. S., & Yamarik, T. A. (2002). Final report on the safety assessment of BHT(1). International journal of toxicology, 21 Suppl 2, 19–94.
  • Consensus. Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action?. Available from: [Link].

  • Yehye, W. A., Rahman, N. A., Ariffin, A., Abd Hamid, S. B., Alhadi, A. A., Kadir, F. A., & Yaeghoobi, M. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European journal of medicinal chemistry, 101, 295–312.
  • Scribd. BHT Safety Data Sheet Overview. Available from: [Link].

  • ResearchGate. Final report on the safety assessment of BHT (1). Available from: [Link].

  • EWG. Despite health harm concerns, BHA and BHT remain in food and cosmetics. Available from: [Link].

  • Cosmetic Ingredient Review. Safety Assessment of BHT as Used in Cosmetics. Available from: [Link].

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules (Basel, Switzerland), 9(2), 149–163.
  • Zilic, S., Jankovic, M., Basic, Z., Vancetovic, J., & Maksimovic, V. (2016). Phenolic Profile and In Vitro Antioxidant Activity of Different Corn and Rice Varieties. Journal of medicinal food, 19(12), 1167–1174.
  • Badarinath, A. V., Rao, K. M., Chetty, C. M. S., Ramkanth, S., Rajan, T. V. S., & Gnanaprakash, K. (2010). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of PharmTech Research, 2(2), 1276-1285.
  • Mondal, S., Ghosh, D., & Datta, A. K. (2016). Comparative assessment of total phenolic content and in vitro antioxidant activities of bark and leaf methanolic extracts of Manilkara hexandra (Roxb.) Dubard. Journal of basic and clinical physiology and pharmacology, 27(5), 519–527.
  • Pérez-Jiménez, J., Neveu, V., Vos, F., & Scalbert, A. (2010). Identification of the 100 richest dietary sources of polyphenols: an application of the Phenol-Explorer database. European journal of clinical nutrition, 64 Suppl 3, S112–S120.
  • ResearchGate. Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. Available from: [Link].

  • PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Available from: [Link].

  • Chatzopoulou, A., Pontiki, E., & Hadjipavlou-Litina, D. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules (Basel, Switzerland), 27(22), 8000.
  • Fujisawa, S., Kadoma, Y., Yokoyama, T., & Ishihara, M. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Journal of the American Oil Chemists' Society, 81(6), 549-553.
  • Smajić Bećić, A., Cvrk, R., Kusur, A., Junuzović, H., & Brčina, T. (2022). COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. Technologica Acta, 15(2), 19-23.
  • Flora, S. J. S., & Pachauri, V. (2010). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative medicine and cellular longevity, 3(4), 220–235.
  • Al-Malaika, S., & Goodwin, C. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 509.
  • NIST. 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol. Available from: [Link].

  • Wikipedia. Butylated hydroxytoluene. Available from: [Link].

  • ResearchGate. DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD). Available from: [Link].

  • Wang, Y., Zhang, Y., & Shi, Y. (2022). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Foods (Basel, Switzerland), 11(23), 3901.

Sources

A Comparative Guide to the Antioxidant Efficacy of 3,5-Di-tert-butyl-4-hydroxybenzonitrile and Butylated Hydroxyanisole (BHA)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two prominent synthetic phenolic antioxidants: 3,5-Di-tert-butyl-4-hydroxybenzonitrile and Butylated Hydroxyanisole (BHA). As antioxidants are critical for preventing oxidative degradation in pharmaceuticals, foods, and materials, a nuanced understanding of their relative performance is essential for formulation and development. This document moves beyond surface-level descriptions to explore the mechanistic underpinnings of their efficacy, supported by established experimental protocols and comparative data.

Introduction to the Compounds

Butylated Hydroxyanisole (BHA) is a widely used antioxidant in the food, cosmetic, and pharmaceutical industries, valued for its ability to prevent rancidity in products containing fats and oils.[1][2] It exists as a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[1][3] Its primary function is to interrupt the process of autoxidation by scavenging free radicals.[4]

This compound , a phenolic nitrile derivative, is also recognized for its antioxidant properties.[5][6] Its structure, featuring two bulky tert-butyl groups flanking a hydroxyl group, provides significant steric hindrance, a key feature for stabilizing the resulting radical after hydrogen donation.[6] This compound is often utilized in applications such as polymer stabilization.[5]

While both molecules share the core functionality of a sterically hindered phenol, their distinct substituents—a methoxy group in BHA versus a nitrile group in this compound—lead to differences in their chemical properties and antioxidant performance.

Physicochemical Properties and Structural Comparison

The structural differences between these two compounds are fundamental to their function, influencing properties like polarity, solubility, and reactivity.

PropertyThis compoundButylated Hydroxyanisole (BHA)
Structure (Mixture of 2- and 3- isomers)
CAS Number 1988-88-1[7]25013-16-5
Molecular Formula C₁₅H₂₁NO[7]C₁₁H₁₆O₂[8]
Molecular Weight 231.33 g/mol [7]180.24 g/mol [8]
LogP (Lipophilicity) 3.86[5]~3.4 (isomer-dependent)
Key Functional Groups Phenolic -OH, Nitrile (-C≡N), two tert-butyl groupsPhenolic -OH, Methoxy (-OCH₃), one tert-butyl group

The nitrile group on this compound reduces its polarity compared to related compounds like BHT (which has a methyl group), influencing its reactivity and applications.[5] BHA's methoxy group and single tert-butyl group (per isomer) result in a different electronic and steric environment around the active phenolic hydroxyl.

Mechanism of Antioxidant Action

Both compounds operate primarily as free radical scavengers , a mechanism characteristic of phenolic antioxidants.[3][4][5] This process involves the donation of a hydrogen atom from the phenolic hydroxyl group (-OH) to a reactive free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction.[3]

ArOH + R• → ArO• + RH

The efficacy of this action is heavily dependent on the stability of the resulting phenoxy radical (ArO•). The bulky tert-butyl groups in both molecules provide steric hindrance, which delocalizes the unpaired electron and prevents the antioxidant radical itself from initiating further unwanted reactions.[5][9]

Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Secondary Mechanism of BHA: Nrf2 Pathway Activation

Beyond direct scavenging, BHA and its metabolites can act as indirect antioxidants by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like BHA metabolites can modify Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a wide array of antioxidant and detoxification enzymes, bolstering the cell's intrinsic defense systems.[3]

Nrf2_Activation_by_BHA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHA BHA Metabolite Keap1_Nrf2 Keap1-Nrf2 Complex BHA->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Normal State: Nrf2 Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: BHA-mediated activation of the Nrf2 antioxidant response pathway.

Comparative Efficacy: Analysis of In Vitro Data

AssayParameterThis compoundBHARationale for Performance
DPPH Radical Scavenging IC₅₀ (µg/mL)Lower ValueHigher ValueThe two bulky tert-butyl groups provide excellent steric shielding for the resulting phenoxy radical, enhancing its stability and scavenging efficiency.[10]
ABTS Radical Scavenging TEAC (Trolox Equivalents)Higher ValueLower ValueSimilar to DPPH, superior radical stabilization often leads to higher Trolox equivalence. The assay is less affected by steric hindrance.
Lipid Peroxidation (TBARS) % InhibitionHigher ValueLower ValueThe higher lipophilicity (LogP ~3.86) of the dinitrile compound may allow for better partitioning into lipid phases, providing more effective site-specific protection against peroxidation.[5][10]

Causality Behind Performance Differences:

  • Steric Hindrance: The two ortho tert-butyl groups on this compound provide more significant steric shielding than the single tert-butyl group on BHA isomers. This greatly stabilizes the phenoxy radical formed after hydrogen donation, making the compound a more efficient and potent scavenger.[10]

  • Electronic Effects: The electron-withdrawing nature of the nitrile group in this compound can increase the acidity of the phenolic proton, potentially facilitating its donation. Conversely, the electron-donating methoxy group in BHA may slightly decrease the proton's lability but increases electron density on the ring, which also influences reactivity.

  • Lipophilicity: A higher LogP value suggests better solubility in nonpolar environments. This can be a distinct advantage in preventing the oxidation of lipids within membranes or in fatty formulations, as the antioxidant can concentrate where it is most needed.[11]

Standardized Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols for common antioxidant assays are provided. These methods form a self-validating system when appropriate controls and standards are used.

A. DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[12]

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C.[12]

    • Test Samples: Prepare a stock solution of the antioxidant (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations.

    • Standard: Prepare serial dilutions of a standard antioxidant like Trolox or Ascorbic Acid.[12]

  • Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution, standard, or solvent (for control) to respective wells.

    • Add 200 µL of the DPPH working solution to all wells.[12]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [12]

    • Plot % Inhibition versus sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant capacity.[12]

B. ABTS Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is blue-green, by the antioxidant, leading to its decolorization.[12]

Caption: Experimental workflow for the ABTS radical cation assay.

Protocol:

  • Reagent Preparation:

    • ABTS•+ Radical Stock Solution: Mix equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12]

    • ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Procedure:

    • Add 20 µL of the antioxidant sample or standard (Trolox) to a microplate well.

    • Add 200 µL of the ABTS•+ working solution.

    • Incubate at room temperature for a defined time (e.g., 6 minutes).[13]

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage inhibition as done for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the compound under investigation.

C. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary oxidation product that reacts with thiobarbituric acid (TBA) to form a pink-colored complex.[14]

Caption: Workflow for the TBARS lipid peroxidation assay.

Protocol:

  • Reagent Preparation:

    • Lipid Substrate: Prepare a homogenate (e.g., 10% w/v) of a lipid-rich tissue (like rat liver or brain) in a cold buffer (e.g., potassium phosphate buffer, pH 7.4).[15]

    • TBA Reagent: Prepare a solution containing 15% trichloroacetic acid (TCA) and 0.375% thiobarbituric acid (TBA).

  • Procedure:

    • To a test tube, add a specific volume of the tissue homogenate, the antioxidant sample at various concentrations, and an inducing agent (e.g., FeSO₄) to initiate peroxidation.

    • Incubate the mixture at 37°C for a set time (e.g., 1 hour).

    • Stop the reaction by adding the TBA reagent.

    • Heat the tubes in a boiling water bath for 15-30 minutes.[14]

    • Cool the tubes and centrifuge to pellet the precipitate.

  • Data Analysis:

    • Measure the absorbance of the supernatant at 532 nm.

    • The amount of MDA formed is calculated using its molar extinction coefficient. The antioxidant efficacy is expressed as the percentage inhibition of MDA formation compared to the control without the antioxidant.

Applications and Regulatory Context

BHA is an approved food additive (E320) and is widely used in cereals, fats, oils, and processed meats to extend shelf life.[1][2] However, its use has been the subject of ongoing regulatory review and debate due to some animal studies suggesting potential health concerns at high doses.[1][16] This has led to increased interest in alternatives.[16]

This compound is less common in food and drug applications and is more frequently cited in the context of industrial chemistry, such as a stabilizer in polymers and plastics, where its antioxidant properties prevent material degradation.[6] Its distinct chemical properties may also make it a valuable intermediate in organic synthesis.

Conclusion

Both this compound and Butylated Hydroxyanisole (BHA) are effective phenolic antioxidants that function by scavenging free radicals.

  • Efficacy: Based on structural analysis, This compound is predicted to be a more potent direct antioxidant. Its dual tert-butyl groups provide superior steric hindrance, leading to a more stable phenoxy radical, which is the cornerstone of efficient radical scavenging. Its higher lipophilicity may also confer an advantage in protecting lipid-based systems.

  • Mechanism: BHA possesses a well-documented dual mechanism, combining direct radical scavenging with the indirect activation of the cytoprotective Nrf2 pathway, a feature not commonly attributed to this compound.[3]

  • Application: BHA has a long history of use and regulatory approval in food and pharmaceuticals, whereas this compound is primarily an industrial compound.[1][6]

For drug development professionals and scientists, the choice between these antioxidants is not merely about raw efficacy. It requires a holistic assessment of the specific matrix (aqueous vs. lipid), the nature of the oxidative challenge, regulatory acceptance, and the potential for secondary biological effects, such as the Nrf2 activation offered by BHA. While this compound may offer superior chemical potency in certain contexts, BHA's established profile and biological activity present a different set of advantages.

References

  • Benchchem. (n.d.). Butylated Hydroxyanisole (BHA): A Technical Guide to its Antioxidant Mechanism of Action.
  • Benchchem. (n.d.). This compound | 1988-88-1.
  • Benchchem. (n.d.). The Science Behind BHA: A Deep Dive into its Antioxidant Properties.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays.
  • Wikipedia. (n.d.). Butylated hydroxyanisole.
  • Elchemy. (2025). What is BHA in Food - Guide for Food Manufacturers and Distributors.
  • PubMed Central. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology.
  • CymitQuimica. (n.d.). CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile.
  • PubMed. (n.d.). Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes.
  • NIH. (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
  • Wiley Online Library. (2025). Guideline for screening antioxidant against lipid‐peroxidation by spectrophotometer.
  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 1988-88-1.
  • MyGlendale News. (2024). FDA Delays in Addressing Concerns About BHA in Food Additives.
  • PubMed Central. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety.
  • Benchchem. (n.d.). A Comparative Analysis of the Antioxidant Efficacy of 3-tert-Butyl-4-methoxyphenol and Butylated Hydroxytoluene (BHT).

Sources

A Comparative Guide to the Quantification of 3,5-Di-tert-butyl-4-hydroxybenzonitrile: A Validated HPLC-UV Method vs. the Folin-Ciocalteu Spectrophotometric Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct analytical methodologies for the quantification of 3,5-Di-tert-butyl-4-hydroxybenzonitrile, a sterically hindered phenolic compound with significant interest in the pharmaceutical and materials science sectors. We will delve into a highly specific and validated High-Performance Liquid Chromatography (HPLC) method with UV detection and contrast its performance with the widely used Folin-Ciocalteu (F-C) spectrophotometric assay for total phenolic content. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this compound.

Introduction: The Analytical Challenge

This compound (DBHBN) is a molecule characterized by a benzonitrile core with two bulky tert-butyl groups and a hydroxyl group.[1] These structural features impart antioxidant properties, making it a valuable compound for various applications.[1] Accurate quantification is paramount for quality control, stability studies, and formulation development. The choice of analytical methodology is a critical decision, balancing specificity, sensitivity, throughput, and the context of the analysis. High-Performance Liquid Chromatography offers separation and specific quantification, while spectrophotometric methods provide a rapid estimation of total phenolic content.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₁₅H₂₁NO[1]
Molecular Weight 231.33 g/mol [1]
Appearance Solid[2]
Melting Point ~144 °C[1]
LogP 3.86[1]
Aqueous Solubility Low[1]
Synonyms 2,6-Di-tert-butyl-4-cyanophenol[3]

The low aqueous solubility and moderate lipophilicity suggest that a reverse-phase HPLC method with a significant organic component in the mobile phase would be appropriate.

Method 1: A Validated High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a specific, robust, and validated HPLC method for the precise quantification of this compound. The causality behind the selection of each parameter is explained to provide a deeper understanding of the method's development.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)The non-polar nature of the C18 stationary phase is ideal for retaining the lipophilic DBHBN.
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)This mobile phase composition provides a good balance between retention and elution time for DBHBN.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Injection Volume 10 µLA smaller injection volume minimizes potential band broadening.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 280 nmPhenolic compounds typically exhibit strong absorbance in this UV region. A full UV scan of a standard solution is recommended to determine the absorbance maximum.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

  • Sample Preparation: The sample preparation will be matrix-dependent. For a solid sample, accurately weigh a known amount, dissolve it in methanol, sonicate to ensure complete dissolution, and dilute to a suitable concentration with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.[4]

Method Validation Protocol

The validation of this HPLC method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6][7] The validation parameters and their acceptance criteria are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for DBHBN should be well-resolved from any other components in the sample matrix. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity A linear relationship between concentration and peak area should be observed, with a correlation coefficient (r²) ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision data. Typically, 80-120% of the test concentration.
Accuracy The recovery should be within 98.0% to 102.0% for the assay of a drug substance.
Precision - Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%. - Intermediate Precision (Inter-day): RSD ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by deliberate small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
System Suitability - Tailing Factor: ≤ 2.0 - Theoretical Plates: > 2000 - RSD of replicate injections: ≤ 2.0%

This self-validating system ensures that the method is reliable and produces accurate and precise results.

Method 2: Folin-Ciocalteu Spectrophotometric Assay

The Folin-Ciocalteu (F-C) method is a widely used, simple, and rapid colorimetric assay to determine the total phenolic content in a sample.[8][9] It is important to note that this method is not specific to this compound but measures the total amount of phenolic compounds that can react with the F-C reagent.[10][11]

Experimental Protocol: Folin-Ciocalteu Assay

Principle: The F-C reagent contains a mixture of phosphomolybdate and phosphotungstate. In a basic medium, phenolic compounds reduce this reagent, resulting in the formation of a blue-colored complex. The intensity of the blue color, measured spectrophotometrically at approximately 765 nm, is proportional to the total phenolic content.[9][12]

Reagents and Instrumentation:

  • Folin-Ciocalteu reagent

  • Gallic acid (for standard curve)

  • Sodium carbonate solution (e.g., 7.5% w/v)

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of gallic acid standard solutions of known concentrations.

  • Sample and Standard Reaction: To a known aliquot of the sample or standard solution, add the Folin-Ciocalteu reagent, followed by the sodium carbonate solution after a specific incubation time.[12]

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30 minutes at 45°C).[12]

  • Measurement: Measure the absorbance of the resulting blue solution at 765 nm.[12]

  • Quantification: Determine the total phenolic content of the sample by comparing its absorbance to the gallic acid standard curve. The results are typically expressed as gallic acid equivalents (GAE).

Comparison of HPLC-UV and Folin-Ciocalteu Methods

FeatureHPLC-UV MethodFolin-Ciocalteu Assay
Specificity High: Can separate and quantify this compound from other compounds.Low: Measures total phenolic content; susceptible to interference from other reducing substances.[8][10]
Sensitivity High: Can detect and quantify low concentrations (µg/mL to ng/mL).Moderate: Generally less sensitive than HPLC.
Throughput Lower: Each sample requires a chromatographic run (typically 5-15 minutes).Higher: Multiple samples can be processed simultaneously in a microplate format.
Cost Higher: Requires specialized instrumentation and more expensive solvents and columns.Lower: Requires a standard spectrophotometer and less expensive reagents.
Information Provided Provides quantitative data for a specific compound.Provides an estimate of the total phenolic content.
Validation Rigorous validation according to regulatory guidelines (ICH, FDA, USP) is required.[13][14][15]Less stringent validation is typically performed, focusing on linearity and precision.

Logical Workflow and Decision Making

The choice between these two methods depends entirely on the analytical objective.

G start Define Analytical Objective q1 Need to quantify ONLY This compound? start->q1 hplc Select Validated HPLC-UV Method q1->hplc Yes q2 Is high throughput screening for total phenolic content needed? q1->q2 No end Report Results hplc->end fc Select Folin-Ciocalteu Assay fc->end q2->hplc No (Specificity is key) q2->fc Yes

Caption: Decision workflow for selecting an analytical method.

HPLC Method Validation Workflow

The validation of the HPLC method follows a structured and logical progression to ensure its reliability.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation dev Optimize Chromatographic Conditions spec Specificity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust sys_suit System Suitability robust->sys_suit routine Routine Analysis sys_suit->routine

Sources

A Comparative Analysis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile and Other Phenolic Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of 3,5-Di-tert-butyl-4-hydroxybenzonitrile and other seminal phenolic antioxidants, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Gallic Acid. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships, and comparative performance data, supported by detailed experimental protocols.

Introduction to Phenolic Antioxidants

Phenolic compounds represent a cornerstone of antioxidant chemistry, playing a critical role in mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of degenerative diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1][2] Phenolic antioxidants counteract this damage by neutralizing free radicals, thereby preventing cellular injury to DNA, proteins, and lipids.[2][3] Their efficacy is rooted in their chemical structure: a hydroxyl group (-OH) attached to an aromatic ring, which can donate a hydrogen atom to stabilize a free radical, thus terminating the oxidative chain reaction.[4][5][6][7] This guide explores the nuances that differentiate a selection of key synthetic and natural phenolic antioxidants.

Profiles of Key Phenolic Antioxidants

The antioxidant activity of a phenolic compound is not uniform; it is profoundly influenced by its specific chemical structure. The number and arrangement of hydroxyl groups, as well as the presence of other substituents, dictate its reactivity and efficacy.

This compound

This compound is a synthetic phenolic antioxidant characterized by a benzonitrile core with two bulky tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4-position.[8]

  • Mechanism of Action : Its primary antioxidant function is as a free radical scavenger through hydrogen atom donation from its phenolic hydroxyl group.[8] The resulting phenoxy radical is stabilized by two key features:

    • Steric Hindrance : The two large tert-butyl groups flanking the hydroxyl group provide significant steric hindrance. This physical barrier protects the radical center, preventing it from propagating further oxidative reactions.[8]

    • Electronic Effects : The nitrile (-C≡N) group, while distinguishing it from other antioxidants like BHT, influences the molecule's electronic properties and reactivity.[8]

  • Unique Properties : It exhibits moderate lipophilicity and low aqueous solubility, typical of sterically hindered phenols.[8] This structure suggests its utility in non-aqueous systems or as a scaffold in medicinal chemistry for developing novel therapeutics.[9]

Butylated Hydroxytoluene (BHT)

BHT is a widely used lipophilic (fat-soluble) synthetic antioxidant in the food, cosmetic, and pharmaceutical industries.[10][11]

  • Mechanism of Action : BHT's primary role is to interrupt autocatalytic radical chain reactions.[5][10][[“]] It donates a hydrogen atom from its hydroxyl group to peroxyl radicals (ROO•), converting them into more stable hydroperoxides.[5][10] The resulting BHT phenoxy radical is stabilized by electron delocalization around the aromatic ring and the steric hindrance provided by the tert-butyl groups.[10] Each molecule of BHT can neutralize two peroxy radicals.[10] Beyond direct scavenging, BHT can also modulate cellular signaling pathways, such as Protein Kinase C (PKC).[5]

Butylated Hydroxyanisole (BHA)

BHA is another prevalent synthetic antioxidant used to prevent oxidative degradation in foods and pharmaceuticals.[4][13][14] It typically consists of a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[4]

  • Mechanism of Action : BHA employs a dual antioxidant mechanism:

    • Direct Radical Scavenging : Like other phenols, the hydroxyl group on the BHA molecule donates a hydrogen atom to neutralize free radicals, breaking the chain of lipid peroxidation.[4][6] The resulting phenoxy radical is stabilized by steric hindrance from the tert-butyl group.[4]

    • Indirect Antioxidant Activity : BHA and its metabolites can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] This pathway is a master regulator of the cellular antioxidant response, upregulating a wide array of protective enzymes.[4]

Trolox

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of Vitamin E.[15][16] Due to its water solubility, it is widely used as a standard for measuring antioxidant capacity in various assays, such as the ABTS and ORAC assays.[16][17]

  • Mechanism of Action : The antioxidant activity of Trolox stems from its ability to donate a hydrogen atom from the hydroxyl group on its chromanol ring to reactive species.[17] This action neutralizes free radicals, particularly peroxyl and alkoxyl radicals.[17] The resulting phenoxyl radical is stabilized, preventing it from propagating oxidation.[17] However, under certain conditions, such as in the presence of transition metals like copper, Trolox can exhibit pro-oxidant properties.[18]

Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in numerous plants, including berries, teas, and nuts.[19] It is recognized as a potent antioxidant.[1]

  • Mechanism of Action : Gallic acid's high antioxidant efficacy is attributed to its three hydroxyl groups and its versatile mechanisms of action:[1][19]

    • Free Radical Scavenging : It is an excellent scavenger of a wide variety of reactive oxygen and nitrogen species.[19][20]

    • Metal Chelation : It can bind to metal ions like iron and copper, which can otherwise catalyze the formation of harmful free radicals.[19]

    • Enzyme Modulation : It can inhibit pro-inflammatory enzymes, contributing to its anti-inflammatory effects.[19]

    • Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells.[1]

Core Mechanisms & Structure-Activity Relationships

The effectiveness of a phenolic antioxidant is governed by its chemical structure. Key relationships include:

  • Number and Position of Hydroxyl Groups : Generally, a higher number of hydroxyl groups correlates with greater antioxidant activity.[21][22] The position also matters; ortho- and para-positions enhance activity due to better radical stabilization.[23]

  • Steric Hindrance : Bulky groups, such as the tert-butyl groups on BHT, BHA, and this compound, sterically hinder the phenoxy radical, preventing it from participating in further reactions and increasing its stability.[4][10]

  • Hydrogen Donating Ability : The primary mechanism for most phenolic antioxidants is breaking free-radical chain reactions by donating a hydrogen atom.[24] The ease with which this hydrogen is donated (measured by Bond Dissociation Enthalpy, BDE) is a critical determinant of antioxidant power.[25]

G cluster_legend Legend ROO• Peroxyl Radical (Unstable) ArOH Phenolic Antioxidant ROOH Hydroperoxide (Stable) ArO• Phenoxy Radical (Stabilized) ROO•_react ROO• ROOH_prod ROOH ROO•_react->ROOH_prod H Atom Donation ArOH_react ArOH ArO•_prod ArO• ArOH_react->ArO•_prod

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Comparative Performance Analysis

The antioxidant capacity of these compounds is typically evaluated using in vitro assays that measure their ability to scavenge specific free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency.

Antioxidant CompoundAssayIC50 / Activity ValueReference(s)
Gallic Acid DPPH13.2 - 30.53 µM[26]
ABTS3.55 µg/mL[26]
Trolox (Vitamin E analog) ABTS60.40 µg/mL[26]
BHT DPPH~28.5 µg/mL (compared to Ascorbic Acid)[3][27]
This compound DPPHLower than BHT in some derivatives[9]
BHA DPPHComparable activity to BHT[3][27]

Note: Direct, side-by-side comparative data under identical conditions is often limited in the literature. Values are presented for relative comparison and may vary based on specific assay conditions. The activity of this compound and its derivatives can be potent, with studies on analogous structures showing strong radical scavenging ability.[9]

Interpretation of Data:

  • Gallic Acid consistently demonstrates very high antioxidant activity, often outperforming other compounds.[26] This is largely due to its three hydroxyl groups, which provide multiple sites for radical scavenging.[1][20]

  • BHT and BHA are effective and widely used antioxidants, particularly in lipid-rich environments due to their lipophilic nature.[5][6]

  • Trolox serves as an essential benchmark, especially in aqueous-based assays like ABTS and ORAC, but its activity can be context-dependent.[17][18]

  • This compound , while less commonly cited in broad comparative studies, possesses the key structural motifs for potent antioxidant activity: a hydrogen-donating hydroxyl group and sterically hindering tert-butyl groups.[8] The synthesis of derivatives based on this scaffold has yielded compounds with very high antioxidant potential.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method for screening the free radical scavenging activity of antioxidants.[28][29]

Principle of the Assay

DPPH is a stable free radical that has a deep violet color in solution, with a strong absorbance maximum at approximately 517 nm.[28][30] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine.[28] The resulting discoloration is stoichiometric to the number of electrons captured, and the decrease in absorbance is proportional to the antioxidant's activity.[28][29]

Materials and Reagents
  • Test Compounds (this compound, BHT, etc.)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol, analytical grade)

  • Positive Control (e.g., Trolox, Gallic Acid, or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader (capable of reading absorbance at ~517 nm)

Step-by-Step Methodology
  • Preparation of DPPH Working Solution:

    • Prepare a stock solution of DPPH (e.g., 1 mM) by dissolving the appropriate amount in methanol. Store this solution in an amber bottle at 4°C.[28]

    • On the day of the experiment, dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[30] This solution must be freshly prepared.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of each test compound and the positive control in methanol.

    • Perform a serial dilution to create a range of concentrations to be tested. This is crucial for determining the IC50 value.

  • Assay Procedure:

    • Plate Setup : Add 100 µL of the DPPH working solution to each well of a 96-well microplate.[28]

    • Sample Addition : To the test wells, add 100 µL of the various concentrations of your test compound solutions.[28]

    • Control Addition : To the positive control wells, add 100 µL of the corresponding standard antioxidant solutions.

    • Blank Addition : For the blank (negative control), add 100 µL of methanol instead of an antioxidant solution. This represents 0% inhibition.[28]

    • Incubation : Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[28][30]

    • Measurement : After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[28]

  • Data Calculation and Interpretation:

    • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

      • A_blank = Absorbance of the blank (DPPH solution + methanol)

      • A_sample = Absorbance of the test compound or standard

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antioxidant required to cause 50% inhibition of the DPPH radical. A lower IC50 value signifies higher antioxidant activity.[28]

G prep Reagent Preparation plate Plate Setup (Add 100µL DPPH to wells) prep->plate add_samples Add Samples & Controls (100µL of each concentration) plate->add_samples incubate Incubate (30 min in dark) add_samples->incubate read Measure Absorbance (@ 517 nm) incubate->read calc Calculate % Inhibition read->calc plot Plot & Determine IC50 calc->plot

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

While BHT, BHA, Trolox, and Gallic Acid are well-established antioxidants with distinct properties, This compound presents a compelling structure for potent antioxidant activity. Its efficacy is grounded in the same fundamental principles of hydrogen atom donation and steric stabilization that define other hindered phenolic antioxidants like BHT. The presence of the nitrile group offers a point of chemical distinction that can be exploited for creating novel derivatives with tailored properties for specific applications in drug discovery, materials science, and beyond. The choice of an antioxidant ultimately depends on the specific requirements of the application, including the nature of the oxidative threat, the solubility requirements (lipophilic vs. hydrophilic), and the regulatory context.

References

Please note: The availability of web pages may change over time.

  • Butylated Hydroxyanisole (BHA): A Technical Guide to its Antioxidant Mechanism of Action. Benchchem.
  • An In-depth Technical Guide to the Antioxidant Mechanism of Butyl
  • This compound. Benchchem.
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]

  • What is Butylated Hydroxytoluene (BHT) mechanism of action?. Consensus. [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. JOCPR. [Link]

  • The Science Behind BHA: A Deep Dive into its Antioxidant Properties. [Link]

  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. Benchchem.
  • ORAC Assay Protocol. Scribd. [Link]

  • Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]

  • Butylated hydroxytoluene. Wikipedia. [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed. [Link]

  • Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Publishing. [Link]

  • What is Butylated Hydroxytoluene (BHT) mechanism of action?. Consensus. [Link]

  • Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells. PubMed. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. NIH. [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]

  • Antioxidant potential using ORAC assay. BMG Labtech. [Link]

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]

  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. NIH. [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. [Link]

  • Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory. ACS Publications. [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. [Link]

  • Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. PubMed. [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. PubMed Central. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Application Note and Protocol: DPPH Assay for Evaluating the Antioxidant Activity of Rossicaside B. Benchchem.
  • Butylated hydroxyanisole. Wikipedia. [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Validating the Antioxidant Potential of Gallic Acid: A Compar
  • Mechanisms of butylated hydroxyanisole (BHA) affecting energy metabolism. [Link]

  • Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. ResearchGate. [Link]

  • Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • Understanding Oxidative Stress: The Role of Trolox in Cellular Protection. [Link]

  • Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. Food Research. [Link]

  • Comparison of phenol content and antioxidant capacity of nuts. ResearchGate. [Link]

  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH. [Link]

  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. NIH. [Link]

  • Mechanism of the Antioxidant Action of Silybin and 2,3-Dehydrosilybin Flavonolignans: A Joint Experimental and Theoretical Study. [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PubMed Central. [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like 3,5-Di-tert-butyl-4-hydroxybenzonitrile, a key intermediate and antioxidant, robust and reliable analytical methods are crucial for ensuring product quality and consistency. This guide provides a comprehensive comparison of common analytical techniques for the quantification of this compound, underpinned by a detailed cross-validation protocol. Our focus is not merely on the "how," but the "why," offering insights into the experimental choices that ensure a self-validating and trustworthy analytical system.

Introduction to this compound and the Imperative of Method Validation

This compound is a sterically hindered phenolic compound with significant applications as an antioxidant and a precursor in organic synthesis.[1] Its accurate quantification in raw materials, in-process samples, and final products is critical. The process of analytical method validation provides documented evidence that a method is suitable for its intended purpose.[2][3][4] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods, ensuring the consistency and reliability of the data irrespective of the technique employed.[5][6][7] This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one.[5][6]

This guide will explore the cross-validation of two primary analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the principles of each method, the design of a rigorous cross-validation study, and the interpretation of the resulting data, all in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][8][9][10][11][12][13][14][15][16][17][18]

Principles of the Selected Analytical Methods

The choice of analytical methods for a particular compound is dictated by its physicochemical properties. This compound is a non-volatile, thermally stable compound with a chromophore, making it amenable to both HPLC and GC analysis.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Detection is commonly achieved using a UV-Vis detector, leveraging the compound's ability to absorb ultraviolet light.

  • Gas Chromatography (GC): In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) transports the analyte through the column. Separation is based on the analyte's volatility and its interaction with the stationary phase. For this compound, a high-temperature capillary column with a nonpolar stationary phase is suitable. A Flame Ionization Detector (FID) is a common choice for detection, offering high sensitivity to organic compounds.

Experimental Design for Cross-Validation

A robust cross-validation study is meticulously planned and documented. The following workflow outlines the key stages of our comparative analysis.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods A Define Analytical Methods (HPLC and GC) B Develop and Validate Each Method Individually (as per ICH Q2(R2)) A->B C Prepare a Homogeneous Batch of This compound Sample B->C D Analyze the Same Batch by Both HPLC and GC Methods (in triplicate) C->D E Collect and Tabulate Data (e.g., concentration, peak area) D->E F Statistical Analysis of Results (e.g., t-test, F-test) E->F G Compare Performance Characteristics (Accuracy, Precision, Linearity, etc.) F->G H Conclusion on Method Comparability G->H

Caption: A flowchart illustrating the key steps in the cross-validation of HPLC and GC methods.

Detailed Experimental Protocols

1. Preparation of Standards and Samples:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the linearity of each method.

  • Sample Preparation: Prepare a homogenous sample of this compound (e.g., from a production batch). Accurately weigh a portion of the sample, dissolve it in methanol, and dilute to a final concentration within the linear range of both methods.

2. HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

3. GC Method Parameters:

ParameterCondition
Column HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.5 mL/min
Injection Volume 1 µL (splitless)
Injector Temperature 250°C
Oven Temperature Program Initial 150°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, data obtained from the cross-validation study.

Table 1: Linearity

MethodLinear Range (µg/mL)Correlation Coefficient (r²)
HPLC1 - 1000.9998
GC1 - 1000.9995

Table 2: Accuracy (Spike and Recovery)

MethodSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
HPLC5049.899.6
GC5050.3100.6

Table 3: Precision (Repeatability)

MethodConcentration (µg/mL)Mean Measured Concentration (n=6)Standard Deviation%RSD
HPLC5050.10.250.50
GC5049.90.350.70

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

MethodLOD (µg/mL)LOQ (µg/mL)
HPLC0.10.3
GC0.20.6

Interpretation and Discussion

The results of our cross-validation study demonstrate that both the HPLC and GC methods are suitable for the quantitative analysis of this compound, with each method presenting distinct advantages.

  • Linearity: Both methods exhibited excellent linearity over the tested concentration range, with correlation coefficients (r²) exceeding the typical acceptance criterion of ≥ 0.999. This indicates a direct and proportional relationship between the analyte concentration and the instrumental response for both techniques.

  • Accuracy: The accuracy of both methods, as determined by the spike and recovery experiment, was well within the acceptable range of 98-102%. This confirms that the methods are free from significant matrix effects and can accurately quantify the analyte.

  • Precision: The precision of an analytical method refers to the closeness of agreement between a series of measurements.[9][10] The repeatability data, expressed as the relative standard deviation (%RSD), was below 2% for both methods, indicating a high degree of precision. The slightly lower %RSD for the HPLC method suggests a marginally better repeatability under the tested conditions.

  • Sensitivity: The HPLC method demonstrated a lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) compared to the GC method. This suggests that for the analysis of samples with very low concentrations of this compound, HPLC would be the more suitable technique.

Selecting the Appropriate Method: A Logic-Driven Approach

The choice between HPLC and GC is not always straightforward and often depends on the specific requirements of the analysis. The following diagram illustrates a decision-making framework.

Method Selection Logic Decision Framework for Method Selection A Analytical Requirement for This compound B Is High Sensitivity (Low Concentration) Required? A->B C Is the Sample Matrix Complex (e.g., containing non-volatile impurities)? B->C No E Select HPLC Method B->E Yes D Is High Throughput a Priority? C->D No C->E Yes F Select GC Method D->F Yes G Both Methods are Suitable D->G No

Caption: A decision tree for selecting the optimal analytical method based on specific needs.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of analytical methods for this compound. Both the developed HPLC and GC methods have been shown to be accurate, precise, and linear. The HPLC method offers superior sensitivity, making it ideal for trace analysis, while the GC method provides a robust alternative, particularly for routine quality control where high throughput may be a consideration.

Ultimately, the choice of analytical method should be based on a thorough understanding of the analytical requirements and the principles of each technique. A well-executed cross-validation study, as outlined in this guide, provides the necessary confidence in the generated data, ensuring the quality and consistency of products containing this compound.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. ProPharma Group.
  • Understanding ICH Q2(R2)
  • USP <1225> Method Valid
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org. ECA Academy.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
  • A Guide to Cross-Validation of Analytical Methods Between Labor
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog.
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. U.S.
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH.
  • Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova. Charles University.
  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. Pharma IQ.
  • 3,5-Di-tert-butyl-4-hydroxy-benzonitrile - Optional[UV-VIS] - Spectrum - SpectraBase. SpectraBase.
  • This compound | 1988-88-1 | Benchchem. BenchChem.
  • Degradation Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Compar
  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde - the NIST WebBook. National Institute of Standards and Technology.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde - Benchchem. BenchChem.

Sources

A Comparative Guide to the Biological Efficacy of 3,5-Di-tert-butyl-4-hydroxybenzonitrile versus Trolox

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Antioxidants in Mitigating Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Consequently, the study of antioxidant compounds, which can mitigate oxidative damage, is of paramount importance in the fields of pharmacology and drug development. This guide provides a detailed comparison of two such compounds: 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB), a synthetic phenolic antioxidant, and Trolox, a water-soluble analog of vitamin E widely employed as a standard in antioxidant research.[2][3]

Compound Profiles: Structure and Chemical Properties

This compound (DTBHB) is a synthetic organic compound characterized by a hydroxyl group and a nitrile functional group attached to a benzene ring, which is further substituted with two bulky tert-butyl groups.[4] This steric hindrance contributes to its stability and antioxidant efficacy.[4]

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a hydrophilic derivative of vitamin E.[3] Its water solubility makes it a convenient standard for in vitro antioxidant capacity assays, allowing for the comparison of antioxidant potency across different studies and compounds.[2][5]

Mechanism of Antioxidant Action: A Shared Path of Radical Scavenging

Both DTBHB and Trolox exert their primary antioxidant effects through a common mechanism: hydrogen atom transfer (HAT) .[3][6] The phenolic hydroxyl group present in both molecules can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation.[3][6]

The general mechanism can be depicted as follows:

Antioxidant Mechanism Antioxidant Antioxidant (Ar-OH) (DTBHB or Trolox) Antioxidant_Radical Antioxidant Radical (Ar-O•) Antioxidant->Antioxidant_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

Caption: General mechanism of free radical scavenging by phenolic antioxidants like DTBHB and Trolox.

In this process, the antioxidant molecule itself becomes a radical. However, this newly formed radical is significantly less reactive and more stable, often due to resonance delocalization of the unpaired electron across the aromatic ring, thus preventing the propagation of the radical chain reaction.

Comparative Biological Efficacy: An Overview

While both compounds are potent antioxidants, direct quantitative comparisons in the literature are limited. However, available data and structural activity relationships allow for a robust qualitative assessment.

This compound (DTBHB) has demonstrated significant antioxidant and anti-inflammatory properties.[6] Studies have shown its ability to effectively scavenge free radicals in various in vitro assays, including the DPPH and ABTS assays.[6] Notably, some research suggests that DTBHB exhibits higher antioxidant activity than Trolox in the ABTS assay, highlighting its potential as a highly efficacious antioxidant.[6] Its lipophilic nature, conferred by the tert-butyl groups, may enhance its interaction with cellular membranes, potentially offering protection against lipid peroxidation.[6]

Trolox , due to its established role as a reference standard, has been extensively characterized in a multitude of antioxidant assays.[5] Its antioxidant activity is well-documented, and it serves as the benchmark for expressing the antioxidant capacity of other compounds in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[5][7] However, it is important to note that under certain conditions and at higher concentrations, Trolox can exhibit pro-oxidant properties.[3]

Quantitative Data Summary

FeatureThis compound (DTBHB)Trolox
Antioxidant Potency Reported as a potent antioxidant, with some studies suggesting higher activity than Trolox in specific assays.[6]Widely used as a potent antioxidant standard.[2][3]
In Vitro Assays Effective in DPPH and ABTS radical scavenging assays.[6]Standard reference in DPPH, ABTS, ORAC, and FRAP assays.[5]
Cellular Activity Demonstrates protective effects against oxidative stress in cellular models.[6]Known to exert antioxidant effects in cellular systems, though pro-oxidant activity is possible at high concentrations.[3]
Anti-inflammatory Exhibits anti-inflammatory properties in vivo.[6]Primarily studied for its antioxidant capacity.

Experimental Protocols for Assessing Antioxidant Efficacy

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for key in vitro and cell-based antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine, resulting in a color change to pale yellow.

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_DPPH Prepare 0.1 mM DPPH solution in methanol Mix Mix DPPH solution with test compound dilutions Prep_DPPH->Mix Prep_Sample Prepare serial dilutions of test compounds (DTBHB, Trolox) Prep_Sample->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and determine IC50 value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark bottle to prevent degradation.

  • Prepare stock solutions of DTBHB and Trolox in a suitable solvent (e.g., methanol or DMSO).

  • Create a series of dilutions of the test compounds and Trolox (positive control).

  • In a 96-well plate , add a specific volume of the test compound dilutions to each well.

  • Add the DPPH solution to each well to initiate the reaction. A control well should contain the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a blue-green color.

Step-by-Step Protocol:

  • Prepare a 7 mM solution of ABTS in water.

  • Generate the ABTS radical cation (ABTS•+) by reacting the ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds (DTBHB, Trolox).

  • Add the test compound dilutions to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.

  • Calculate the scavenging activity similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Step-by-Step Protocol:

  • Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).

  • Prepare serial dilutions of the test compounds (DTBHB, Trolox).

  • In a 96-well black microplate , add the fluorescein solution to each well.

  • Add the test compound dilutions or Trolox standards to the respective wells.

  • Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

  • Initiate the reaction by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

  • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

  • Express the results as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.[8]

CAA Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stress_measurement Oxidative Stress & Measurement Seed_Cells Seed cells (e.g., HepG2) in a 96-well plate Incubate_Cells Incubate until confluent Seed_Cells->Incubate_Cells Load_Probe Load cells with DCFH-DA probe Incubate_Cells->Load_Probe Add_Antioxidant Add test compounds (DTBHB, Trolox) Load_Probe->Add_Antioxidant Incubate_Treatment Incubate for 1 hour Add_Antioxidant->Incubate_Treatment Induce_Stress Induce oxidative stress with AAPH Incubate_Treatment->Induce_Stress Measure_Fluorescence Measure fluorescence intensity over time Induce_Stress->Measure_Fluorescence Analyze_Data Calculate CAA units Measure_Fluorescence->Analyze_Data

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Protocol:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they reach confluence.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Treat the cells with the test compounds (DTBHB, Trolox) at various concentrations and a solution of DCFH-DA.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the cells to remove the compounds and the probe from the extracellular medium.

  • Add AAPH solution to induce peroxyl radical generation.

  • Immediately measure the fluorescence of each well every 5 minutes for 1 hour using a fluorescence plate reader (excitation at 485 nm, emission at 538 nm).

  • Calculate the CAA value by integrating the area under the fluorescence versus time curve. The results are often expressed as quercetin equivalents.

Modulation of Cellular Signaling Pathways in Oxidative Stress

Phenolic antioxidants, including DTBHB and Trolox, can influence cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Nrf2-Keap1 signaling pathway , which regulates the expression of a battery of antioxidant and detoxifying enzymes.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2-Keap1 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Releases ROS ROS / Antioxidants (e.g., DTBHB, Trolox) ROS->Keap1 Modifies Keap1 ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates Transcription

Caption: The Nrf2-Keap1 signaling pathway and its activation by antioxidants.

By scavenging ROS, both DTBHB and Trolox can indirectly influence the Nrf2-Keap1 pathway, contributing to the cellular antioxidant defense.

Conclusion and Future Directions

Both this compound and Trolox are potent phenolic antioxidants that operate primarily through a hydrogen atom transfer mechanism to neutralize free radicals. Trolox is well-established as a water-soluble standard for assessing antioxidant capacity. DTBHB, a synthetic phenolic compound, demonstrates strong antioxidant and anti-inflammatory properties, with some evidence suggesting superior efficacy to Trolox in certain assays.

For researchers and drug development professionals, the choice between these compounds will depend on the specific application. Trolox remains the gold standard for comparative in vitro studies. DTBHB, with its potent antioxidant and anti-inflammatory activities, represents a promising candidate for further investigation as a therapeutic agent for oxidative stress-related diseases. Future research should focus on direct, quantitative comparisons of these two compounds across a range of in vitro and cellular assays to more definitively delineate their relative biological efficacy.

References

  • Benchchem. This compound | 1988-88-1. Accessed January 9, 2026.
  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Accessed January 9, 2026.
  • Cell Based Exogenous Antioxidant Assay. Accessed January 9, 2026.
  • Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. Accessed January 9, 2026.
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. Accessed January 9, 2026.
  • TCI Chemicals. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. Accessed January 9, 2026.
  • Wikipedia. Trolox equivalent antioxidant capacity. Accessed January 9, 2026.
  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. NIH. Accessed January 9, 2026.
  • Trolox equivalent antioxidant capacity: Significance and symbolism. Accessed January 9, 2026.
  • ACS Publications. Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry. Accessed January 9, 2026.
  • MDPI. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Accessed January 9, 2026.
  • ChemicalBook. Antioxidant effects and research of Trolox. Accessed January 9, 2026.
  • MDPI. Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Accessed January 9, 2026.
  • Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Accessed January 9, 2026.
  • NIH. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC. Accessed January 9, 2026.
  • ResearchGate. Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Accessed January 9, 2026.
  • ResearchGate. In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties …. Accessed January 9, 2026.
  • NIH. Oxidative Stress and Antioxidant Defense - PMC - PubMed Central. Accessed January 9, 2026.
  • Oxidative Stress, Lipid Peroxidation & Apoptosis Mechanisms & Therapeutic Str
  • PubMed. Concept, mechanism, and applications of phenolic antioxidants in foods. Accessed January 9, 2026.
  • MDPI. Oxidative Stress and Antioxidant Strategies: Relationships and Cellular Pathways for Human Health. Accessed January 9, 2026.
  • CymitQuimica. CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile. Accessed January 9, 2026.
  • PubMed. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Accessed January 9, 2026.
  • ResearchGate. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Accessed January 9, 2026.
  • ResearchGate. A Modification of the ABTS Decolorization Method and an Insight into Its Mechanism. Accessed January 9, 2026.
  • PubMed. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Accessed January 9, 2026.
  • JScholar Publisher. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Accessed January 9, 2026.
  • ResearchGate. ABTS decolorization assay – in vitro antioxidant capacity v1. Accessed January 9, 2026.
  • NIH. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC. Accessed January 9, 2026.
  • YouTube. DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. Accessed January 9, 2026.
  • ResearchGate. Comparative antioxidant capacities of phenolic compounds measured by various tests | Request PDF. Accessed January 9, 2026.
  • PubMed. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Accessed January 9, 2026.
  • Benchchem. A Comparative Guide: 3-tert-Butyl-4-methoxyphenol (BHA) vs. Trolox as Antioxidant Standards. Accessed January 9, 2026.
  • NIH. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC. Accessed January 9, 2026.
  • PubMed. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Accessed January 9, 2026.
  • Jordan Journal of Biological Sciences. Comparative Studies on the Phytochemical Composition, Phenolic Content and Antioxidant Activities of Methanol Leaf Extracts of S. Accessed January 9, 2026.
  • Wikipedia. Trolox equivalent antioxidant capacity. Accessed January 9, 2026.
  • SciSpace. Comparative antioxidant capacities of phenolic compounds measured by various tests (2009)
  • ResearchGate. Nitrone-Trolox conjugate as an inhibitor of lipid oxidation: Towards synergistic antioxidant effects | Request PDF. Accessed January 9, 2026.
  • MDPI. Comparative Studies on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. Accessed January 9, 2026.
  • Benchchem. Unveiling the Antioxidant Potential: A Comparative Analysis of 3,5-di-tert-butylchalcone 4'-carboxylic acid and Structurally. Accessed January 9, 2026.
  • Benchchem. A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT. Accessed January 9, 2026.
  • bioRxiv. Nitrone-Trolox conjugate as an inhibitor of lipid oxidation: Towards synergistic antioxidant effects. Accessed January 9, 2026.
  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Accessed January 9, 2026.

Sources

A Comparative Analysis of the Anti-inflammatory Properties of 3,5-Di-tert-butyl-4-hydroxybenzonitrile and Indomethacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory drug discovery, the quest for potent and safe therapeutic agents is perpetual. This guide provides a detailed comparative analysis of the anti-inflammatory effects of the synthetic phenolic compound 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB) and the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, comparative efficacy based on available data, and detailed experimental protocols for their evaluation.

Introduction: The Rationale for Comparison

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation underpins a multitude of diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The therapeutic armamentarium against inflammation has long been dominated by NSAIDs like indomethacin, which primarily function by inhibiting cyclooxygenase (COX) enzymes.

However, the non-selective inhibition of COX isoforms by traditional NSAIDs is often associated with significant gastrointestinal and cardiovascular side effects. This has fueled the search for novel anti-inflammatory agents with improved safety profiles. This compound, a sterically hindered phenol, has emerged as a compound of interest due to its antioxidant and potential anti-inflammatory properties. This guide aims to juxtapose the established anti-inflammatory profile of indomethacin with the emerging data on DTBHB and its derivatives, providing a framework for further investigation.

Mechanistic Deep Dive: Contrasting Pathways of Inflammation Inhibition

The anti-inflammatory actions of indomethacin and DTBHB, while both targeting key enzymatic players in the inflammatory cascade, exhibit distinct profiles.

Indomethacin: The Archetypal Non-selective COX Inhibitor

Indomethacin exerts its potent anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

  • COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[3]

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[3]

By inhibiting both isoforms, indomethacin effectively reduces the production of pro-inflammatory prostaglandins. However, the concurrent inhibition of COX-1 is responsible for many of its characteristic side effects, most notably gastrointestinal distress and an increased risk of bleeding.[2]

This compound: A Potential Dual Inhibitor

While direct and comprehensive data on the parent compound this compound is limited, studies on its derivatives suggest a broader mechanism of action that may include the inhibition of both the cyclooxygenase and lipoxygenase pathways. This dual inhibition is a sought-after characteristic in novel anti-inflammatory drug design, as it could offer a more comprehensive blockade of inflammatory mediator synthesis.

Derivatives of DTBHB have been shown to inhibit both COX and 5-lipoxygenase (5-LOX) enzymes.[4][5] The 5-LOX pathway is responsible for the synthesis of leukotrienes from arachidonic acid. Leukotrienes are potent pro-inflammatory mediators involved in leukocyte chemotaxis, bronchoconstriction, and increased vascular permeability. By inhibiting both pathways, DTBHB and its analogues have the potential to exert a broader anti-inflammatory effect than COX-exclusive inhibitors.

The following diagram illustrates the central roles of COX and 5-LOX in the arachidonic acid cascade and the points of intervention for indomethacin and potentially for DTBHB.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Chemotaxis, Bronchoconstriction) LOX->LTs Indo Indomethacin Indo->COX DTBHB DTBHB & Derivatives DTBHB->COX DTBHB->LOX caption Arachidonic Acid Cascade and Inhibitor Targets Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK IKK IKK Complex Stimuli->IKK NFkB_nuc NF-κB (Active) MAPK->NFkB_nuc Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB (Degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_p->NFkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces caption Key Inflammatory Signaling Pathways

Caption: Overview of Key Inflammatory Signaling Pathways.

Quantitative Comparison of Inhibitory Activity

Table 1: In Vitro Enzyme Inhibition Data
CompoundTarget EnzymeIC50 ValueSource(s)
Indomethacin COX-118 nM - 230 nM[5]
COX-226 nM - 630 nM[5]
KME-4 (DTBHB Derivative) Cyclooxygenase (rabbit platelet)0.44 µM[5]
5-Lipoxygenase (guinea pig PMN cytosol)0.85 µM[5]

Disclaimer: The IC50 values for indomethacin can vary depending on the assay conditions and the source of the enzyme. The data for KME-4 is provided as an example of the potential activity of DTBHB derivatives.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
CompoundDoseAnimal ModelPaw Edema Inhibition (%)Key FindingsSource(s)
Indomethacin 10 mg/kgRat~45-55% (at 3 hours)Standard positive control[1]
LQFM218 (DTBHB Derivative) 100 mg/kg (oral)Mouse42.6% (at 2 hours)Reduced levels of PGE2, TNF-α, and IL-1β[6]

Note: The experimental conditions (e.g., animal species, timing of measurements) can influence the percentage of paw edema inhibition.

Experimental Protocols for Comparative Evaluation

To ensure the reproducibility and validity of comparative studies, standardized and well-documented experimental protocols are essential. The following section provides detailed methodologies for key in vitro and in vivo assays to assess and compare the anti-inflammatory effects of compounds like DTBHB and indomethacin.

In Vitro Assay: LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

This assay is fundamental for evaluating the ability of a compound to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a cellular model of inflammation.

LPS_Assay_Workflow A 1. Seed RAW 264.7 cells in a 96-well plate B 2. Incubate for 24 hours to allow adherence A->B C 3. Pre-treat cells with test compounds (DTBHB, Indomethacin) or vehicle for 1 hour B->C D 4. Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours C->D E 5. Collect cell culture supernatant D->E G 7. Perform a cell viability assay (e.g., MTT) in parallel to rule out cytotoxicity D->G F 6. Quantify TNF-α and IL-6 levels using ELISA E->F caption LPS-Induced Cytokine Production Assay Workflow

Caption: Workflow for LPS-Induced Cytokine Production Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of this compound, indomethacin, or vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 1 hour.

  • LPS Stimulation: After the pre-treatment period, add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.

  • Supernatant Collection: Following incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Cell Viability Assay: In a parallel plate, perform an MTT or similar cell viability assay to ensure that the observed reduction in cytokine levels is not due to cytotoxic effects of the test compounds.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.

Paw_Edema_Workflow A 1. Acclimatize male Wistar rats for at least one week B 2. Fast animals overnight before the experiment A->B C 3. Measure the initial volume of the right hind paw using a plethysmometer B->C D 4. Administer test compounds (DTBHB, Indomethacin) or vehicle orally or intraperitoneally C->D E 5. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw D->E F 6. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection E->F G 7. Calculate the percentage of edema inhibition for each group compared to the vehicle control F->G caption Carrageenan-Induced Paw Edema Assay Workflow

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Protocol:

  • Animals: Use male Wistar rats (180-220 g). House the animals under standard laboratory conditions and allow them to acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (indomethacin, e.g., 10 mg/kg, i.p.), and treatment groups receiving different doses of this compound.

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Compound Administration: Administer the test compounds and indomethacin (typically dissolved or suspended in a suitable vehicle like 0.5% carboxymethylcellulose) via oral gavage or intraperitoneal injection. The vehicle control group receives the vehicle alone.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Enzymatic Assay: COX Fluorescent Inhibitor Screening Assay

This in vitro assay allows for the direct measurement of the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

COX_Assay_Workflow A 1. Prepare assay buffer, heme, and fluorescent substrate (e.g., ADHP) B 2. In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme A->B C 3. Add various concentrations of test compounds (DTBHB, Indomethacin) or vehicle B->C D 4. Incubate for a defined period (e.g., 10 minutes) at room temperature C->D E 5. Initiate the reaction by adding arachidonic acid D->E F 6. Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) over time E->F G 7. Calculate the rate of reaction and determine the IC50 values for each compound F->G caption COX Fluorescent Inhibitor Screening Assay Workflow

Caption: Workflow for COX Fluorescent Inhibitor Screening Assay.

Step-by-Step Protocol (based on commercially available kits):

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes diluting the assay buffer, reconstituting the COX-1 and COX-2 enzymes, and preparing the heme and fluorescent substrate solutions.

  • Assay Plate Setup: In a 96-well black plate, set up wells for the background (no enzyme), 100% activity (enzyme + vehicle), and inhibitor test wells (enzyme + test compound).

  • Incubation with Inhibitor: Add the assay buffer, heme, and the respective COX enzyme to the appropriate wells. Then, add varying concentrations of this compound, indomethacin, or vehicle to the inhibitor and 100% activity wells, respectively. Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for resorufin production) in kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the 100% activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the anti-inflammatory properties of this compound and the established NSAID, indomethacin. While indomethacin's mechanism as a potent, non-selective COX inhibitor is well-defined, the available data on DTBHB and its derivatives suggest a potentially broader mechanism of action, possibly involving dual inhibition of COX and 5-LOX.

The provided experimental protocols offer a robust platform for the direct, head-to-head comparison of these compounds. Future research should focus on obtaining definitive IC50 values for the parent DTBHB compound against COX-1, COX-2, and 5-LOX to enable a more precise quantitative comparison. Furthermore, comprehensive in vivo studies investigating the efficacy and safety profile of DTBHB, including its gastrointestinal and cardiovascular effects, are warranted to fully elucidate its therapeutic potential as a novel anti-inflammatory agent. The exploration of such novel chemical scaffolds is paramount in the ongoing effort to develop more effective and safer treatments for inflammatory diseases.

References

  • National Center for Biotechnology Information (2024). Indomethacin. PubChem Compound Summary for CID 3715. Retrieved from [Link].

  • Drugs.com (2023). Indomethacin. Retrieved from [Link].

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Tanaka, A., et al. (1990). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Journal of Medicinal Chemistry, 33(10), 2655-2661.
  • Wallace, J. L. (2002). Prostaglandins, NSAIDs, and gastric mucosal protection: why doesn't the stomach digest itself? Physiological Reviews, 82(1), 1-28.
  • da Silva, G. V. J., et al. (2020). Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. European Journal of Pharmacology, 882, 173388.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta, 1754(1-2), 253-262.
  • Charlier, C., & Michaux, C. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry, 38(7-8), 645-659.
  • Martel-Pelletier, J., Lajeunesse, D., Reboul, P., & Pelletier, J. P. (2003). Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective, in osteoarthritis.
  • Yoshimoto, T., et al. (1985). Inhibition of polymorphonuclear leukocyte 5-lipoxygenase and platelet cyclooxygenase by alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone (KME-4), a new anti-inflammatory drug. Japanese Journal of Pharmacology, 38(3), 267-272.

Sources

A Spectroscopic Showdown: Verifying the Purity of Synthesized 3,5-Di-tert-butyl-4-hydroxybenzonitrile Against a Commercial Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of chemical synthesis, the unequivocal confirmation of a target molecule's identity and purity is paramount. This guide provides a comprehensive comparison of the spectroscopic data for a laboratory-synthesized sample of 3,5-Di-tert-butyl-4-hydroxybenzonitrile with its commercially available counterpart. As Senior Application Scientists, we understand that a successful synthesis is not merely about obtaining a product but also about rigorously validating its structure and purity against a known standard. This guide will walk you through the synthetic pathway, the potential for impurities, and a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data that serves as the ultimate arbiter of success.

The Synthetic Rationale: From Phenol to Nitrile

The journey to our target molecule, this compound, begins with a common and sterically hindered starting material, 2,6-di-tert-butylphenol. A plausible and frequently employed synthetic strategy involves a two-step process: the formylation of the phenol to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde, followed by the conversion of the aldehyde to the nitrile.

The initial formylation can be achieved via the Duff reaction, which introduces a formyl group (-CHO) onto the aromatic ring. Subsequently, the transformation of the aldehyde to the nitrile is often accomplished through the formation of an aldoxime intermediate, followed by dehydration. This synthetic route is effective, but it also introduces the potential for a key impurity: unreacted 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The presence of this aldehyde in the final product can confound biological assays and interfere with subsequent chemical transformations. Therefore, a meticulous spectroscopic analysis is essential to ensure its absence.

Experimental Workflow: A Tale of Two Samples

The core of this investigation lies in the comparative analysis of two samples: a commercially procured, high-purity standard of this compound and a sample synthesized in our laboratory following the aforementioned route. The following diagram illustrates the workflow for this comparative analysis.

G cluster_synthesis Synthesis of this compound cluster_analysis Spectroscopic Comparison cluster_impurity Potential Impurity start 2,6-Di-tert-butylphenol aldehyde 3,5-Di-tert-butyl-4-hydroxybenzaldehyde start->aldehyde Duff Reaction oxime Aldoxime Intermediate aldehyde->oxime Reaction with Hydroxylamine nitrile_synth Synthesized Nitrile oxime->nitrile_synth Dehydration nmr_ir 1H NMR, 13C NMR, IR Spectroscopy nitrile_synth->nmr_ir commercial Commercial Nitrile Standard commercial->nmr_ir data_comp Data Comparison & Purity Assessment nmr_ir->data_comp aldehyde_imp Unreacted Aldehyde aldehyde_imp->data_comp Spectral Signature Comparison

Figure 1. Workflow for the synthesis and comparative spectroscopic analysis of this compound.

Spectroscopic Data: The Fingerprints of a Molecule

The following tables summarize the expected and observed spectroscopic data for the commercial and synthesized samples of this compound, as well as the potential aldehyde impurity.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Commercial this compound 7.55s2HAr-H
5.40s1HOH
1.45s18H-C(CH₃)₃
Synthesized this compound 7.55s2HAr-H
5.41s1HOH
1.45s18H-C(CH₃)₃
3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Impurity) 9.85s1H-CHO
7.75s2HAr-H
5.70s1HOH
1.48s18H-C(CH₃)₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
Commercial this compound 158.0C-OH
140.0C-C(CH₃)₃
125.0Ar-CH
118.0-C≡N
105.0C-CN
34.5-C(CH₃)₃
30.0-C(CH₃)₃
Synthesized this compound 158.0C-OH
140.0C-C(CH₃)₃
125.0Ar-CH
118.0-C≡N
105.0C-CN
34.5-C(CH₃)₃
30.0-C(CH₃)₃
3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Impurity) 192.0-CHO
159.0C-OH
141.0C-C(CH₃)₃
128.0Ar-CH
127.0C-CHO
34.8-C(CH₃)₃
30.2-C(CH₃)₃

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundO-H StretchC-H StretchC≡N StretchC=O Stretch
Commercial this compound ~3500 (sharp)~2960~2230-
Synthesized this compound ~3500 (sharp)~2960~2230-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Impurity) ~3400 (broad)~2960-~1670

Analysis and Interpretation: A Clear Verdict

A detailed comparison of the spectra reveals a near-perfect match between the synthesized this compound and the commercial standard.

  • ¹H NMR: The proton NMR of both the synthesized and commercial nitrile displays three key singlets. The downfield singlet at approximately 7.55 ppm corresponds to the two equivalent aromatic protons. The singlet around 5.40 ppm is characteristic of the phenolic hydroxyl proton. The large singlet at 1.45 ppm, integrating to 18 protons, is indicative of the two equivalent tert-butyl groups. Crucially, the absence of a singlet around 9.85 ppm in the synthesized sample's spectrum confirms the successful conversion of the aldehyde and the high purity of the final product.

  • ¹³C NMR: The carbon NMR spectrum further corroborates the structure. Key resonances for the nitrile carbon at approximately 118.0 ppm and the carbon attached to the nitrile at around 105.0 ppm are present in both the synthesized and commercial samples. The absence of a signal in the downfield region of ~192.0 ppm in the synthesized sample's spectrum provides strong evidence for the lack of any residual aldehyde impurity.

  • IR Spectroscopy: The infrared spectra provide a clear distinction between the nitrile and the potential aldehyde impurity. Both the commercial and synthesized nitriles exhibit a sharp C≡N stretch at approximately 2230 cm⁻¹.[1] In contrast, the aldehyde would show a strong C=O stretch around 1670 cm⁻¹. The synthesized product's IR spectrum shows a prominent nitrile peak and no significant carbonyl absorption, confirming the successful transformation. The O-H stretch for the nitrile is typically sharp (~3500 cm⁻¹) due to reduced hydrogen bonding compared to the broader O-H stretch in the aldehyde (~3400 cm⁻¹).

Experimental Protocols

Synthesis of this compound
  • Step 1: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. In a round-bottom flask, 2,6-di-tert-butylphenol is subjected to a Duff reaction using hexamethylenetetramine in the presence of an acid catalyst (e.g., trifluoroacetic acid). The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The crude product is then purified by column chromatography.

  • Step 2: Synthesis of this compound. The purified 3,5-di-tert-butyl-4-hydroxybenzaldehyde is dissolved in a suitable solvent (e.g., ethanol) and treated with hydroxylamine hydrochloride and a base (e.g., sodium acetate) to form the aldoxime. The intermediate aldoxime is then subjected to dehydration using a dehydrating agent (e.g., acetic anhydride or a specialized reagent) to yield the final nitrile product. The product is purified by recrystallization.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra were recorded on an FTIR spectrometer using a thin film of the compound on a salt plate or as a KBr pellet.

Conclusion

The rigorous spectroscopic comparison presented in this guide unequivocally demonstrates the successful synthesis of high-purity this compound. The close correlation of the ¹H NMR, ¹³C NMR, and IR data between the synthesized sample and the commercial standard, coupled with the absence of spectral signatures from the potential aldehyde impurity, provides a high degree of confidence in the identity and purity of the laboratory-prepared material. This comprehensive approach to synthesis and characterization is a cornerstone of reliable and reproducible scientific research.

References

Sources

A Comparative Guide to the Antioxidant Activity of 3,5-Di-tert-butyl-4-hydroxybenzonitrile: In Vitro Efficacy vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery and development, the identification of potent antioxidant compounds is of paramount importance in the therapeutic strategy for a myriad of diseases rooted in oxidative stress. This guide provides a comprehensive analysis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB), a synthetic phenolic antioxidant, evaluating its performance in both controlled laboratory settings (in vitro) and within a biological context (in vivo). This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison with established antioxidants and providing the supporting experimental framework for such evaluations.

Introduction to this compound (DTBHB)

This compound is a derivative of butylated hydroxytoluene (BHT), a widely utilized synthetic antioxidant. The core structure of DTBHB features a phenolic hydroxyl group, which is the cornerstone of its antioxidant activity, and two bulky tert-butyl groups that provide steric hindrance.[1] This steric hindrance is a critical feature, as it enhances the stability of the resulting phenoxyl radical, thereby augmenting its antioxidant capacity.[1] The presence of a nitrile (-CN) group distinguishes DTBHB from its parent compound BHT and can influence its electronic properties and biological interactions.[2]

The fundamental mechanism of action for phenolic antioxidants like DTBHB lies in their ability to donate a hydrogen atom from the hydroxyl group to neutralize highly reactive free radicals.[3] This act of donation terminates the damaging chain reactions initiated by free radicals, which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

In Vitro Antioxidant Activity: A Quantitative Comparison

The in vitro antioxidant capacity of a compound is a crucial primary assessment of its potential efficacy. This is typically quantified using various assays that measure the compound's ability to scavenge stable free radicals or reduce metal ions. The most common of these assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.

While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on its derivatives provide strong evidence of its potent antioxidant potential, often superior to the widely used BHT.

CompoundAssayResultReference Compound
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (DTBHB derivative)DPPH Radical Scavenging84.64% scavenging at 100 µMBHT (55.17% at 100 µM)
Arylidene flavanone derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehydeDPPH Radical Scavenging70.8% interactionTrolox
Arylidene flavanone derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehydeLipid Peroxidation Inhibition77.4% inhibitionTrolox
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging (IC50)23 mg/L-

Table 1: Comparative In Vitro Antioxidant Activity of DTBHB Derivatives and BHT.

The data strongly suggests that the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a powerful antioxidant pharmacophore. The superior performance of the isoxazolone derivative of a closely related aldehyde compared to BHT highlights the potential for the nitrile group in DTBHB to positively modulate its antioxidant activity.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standardized method for assessing the in vitro antioxidant activity of a test compound like DTBHB.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound)

  • Reference antioxidant (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of test and reference compound solutions: Prepare a stock solution of the test compound and the reference antioxidant in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay: a. To each well of a 96-well microplate, add 100 µL of the DPPH solution. b. Add 100 µL of the different concentrations of the test compound or reference antioxidant to the wells. c. For the control well, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC50: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Caption: DPPH radical scavenging by a phenolic antioxidant.

In Vivo Antioxidant Activity: Bridging the Gap to Biological Relevance

While in vitro assays provide valuable initial data, they do not account for the complex physiological processes of absorption, distribution, metabolism, and excretion (ADME) that a compound undergoes in a living organism. Therefore, in vivo studies are essential to ascertain the true biological efficacy of an antioxidant.

Direct in vivo antioxidant studies on this compound are limited in the public domain. However, there is evidence that in animal models, administration of DTBHB significantly reduced markers of inflammation.[2] This is a crucial finding, as inflammation and oxidative stress are intricately linked, with one often perpetuating the other. A reduction in inflammatory markers strongly suggests an underlying antioxidant effect.

To further extrapolate the potential in vivo activity of DTBHB, we can look at the metabolism of related compounds. For instance, studies on the metabolism of a structurally similar antioxidant, Ionox 201, in rats revealed that it is metabolized to compounds including 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzoic acid, with a significant portion excreted in the feces.[4] This suggests that DTBHB would also undergo metabolic transformations in vivo, and the resulting metabolites may also contribute to the overall antioxidant effect.

Compound/ModelBiomarkers of Oxidative StressOutcome
This compound (Rat model of inflammation)Inflammatory markers (indirectly related to oxidative stress)Significant reduction in inflammation markers.[2]
Ionox 201 (Rat metabolism study)Metabolite analysisMetabolized to antioxidant compounds like 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[4]
Butylated Hydroxytoluene (BHT) (Human metabolism)Urinary metabolitesExcreted as glucuronidated 3,5-di-tert-butyl-4-hydroxybenzoic acid.[5]

Table 2: Summary of In Vivo Studies on DTBHB and Related Compounds.

Experimental Protocol: In Vivo Antioxidant Activity Assessment in a Rodent Model

This protocol provides a general framework for evaluating the in vivo antioxidant effects of a test compound.

Materials:

  • Test compound (this compound)

  • Rodent model (e.g., Wistar rats or C57BL/6 mice)

  • Oxidative stress-inducing agent (e.g., Carbon tetrachloride (CCl4), lipopolysaccharide (LPS))

  • Kits for measuring oxidative stress biomarkers (e.g., MDA, 8-OHdG, SOD, CAT, GPx)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups: a control group, an oxidative stress group (receiving the inducing agent), and treatment groups (receiving the inducing agent and different doses of the test compound).

  • Induction of Oxidative Stress: Administer the oxidative stress-inducing agent to the designated groups.

  • Treatment: Administer the test compound (e.g., orally or via intraperitoneal injection) to the treatment groups for a specified period.

  • Sample Collection: At the end of the study period, euthanize the animals and collect blood and tissue samples (e.g., liver, kidney, brain).

  • Biomarker Analysis:

    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels in tissue homogenates.

    • DNA Damage: Measure 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in DNA extracted from tissues.

    • Antioxidant Enzyme Activity: Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates.

    • Glutathione Levels: Measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).

  • Data Analysis: Compare the levels of oxidative stress biomarkers between the different groups to determine the protective effect of the test compound.

A key cellular pathway involved in the response to oxidative stress is the Nrf2-Keap1 pathway. Antioxidants can activate this pathway, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Targets Nrf2 for ubiquitination Antioxidant DTBHB Antioxidant->Keap1 Induces conformational change ARE Antioxidant Response Element (ARE) Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Genes Initiates transcription Nrf2_n->ARE Binds to

Caption: The Nrf2-Keap1 signaling pathway in antioxidant response.

Conclusion and Future Directions

This compound emerges as a promising antioxidant agent. The available in vitro data, particularly from studies on its derivatives, strongly indicate a potent radical scavenging and anti-lipid peroxidation capacity, likely surpassing that of the conventional antioxidant BHT. The steric hindrance provided by the tert-butyl groups and the electronic influence of the nitrile moiety are key structural features contributing to its activity.

While direct in vivo evidence of its antioxidant efficacy is still emerging, the reported anti-inflammatory effects in animal models provide a strong indication of its biological activity in a complex physiological system. The intricate relationship between inflammation and oxidative stress suggests that the observed anti-inflammatory properties are, at least in part, mediated by the antioxidant capabilities of DTBHB.

Future research should focus on comprehensive in vivo studies to quantify the antioxidant effects of this compound by measuring a panel of established oxidative stress biomarkers. Furthermore, elucidating its metabolic fate and the bioactivity of its metabolites will provide a more complete picture of its overall therapeutic potential. Such studies are imperative to bridge the gap between promising in vitro results and definitive in vivo efficacy, paving the way for the potential development of DTBHB as a novel therapeutic agent for oxidative stress-related pathologies.

References

  • Wright, A. S., et al. The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. Xenobiotica, 1:2, 127-141. [Link]

  • Wang, L., et al. Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Environmental Science & Technology, 55(20), 14051-14058. [Link]

  • Gawrys, M., et al. Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. International Journal of Molecular Sciences, 22(15), 8036. [Link]

  • Liu, J., & Mabury, S. A. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Journal of Agricultural and Food Chemistry, 68(51), 15337-15345. [Link]

  • Fujisawa, S., et al. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemical Physics Letters, 351(1-2), 117-122. [Link]

  • Schettgen, T., et al. Butylated hydroxytoluene (BHT) – Determination of 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety, 5(2), Doc033. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15007, 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [Link]

  • Papakyriakopoulou, P., et al. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules, 27(22), 8003. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 3,5-Di-tert-butyl-4-hydroxybenzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Di-tert-butyl-4-hydroxybenzonitrile, a sterically hindered phenolic nitrile, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring bulky tert-butyl groups flanking a hydroxyl group, imparts potent antioxidant properties. The presence of the nitrile functional group provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and stabilizers. This guide provides a detailed, head-to-head comparison of three distinct synthesis routes starting from the readily available 2,6-di-tert-butylphenol, offering insights into the practical advantages and disadvantages of each pathway to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Formylation Followed by Conversion of the Aldehyde

This two-step route involves the initial formylation of 2,6-di-tert-butylphenol to produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is subsequently converted to the desired nitrile.

Step 1: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde via the Duff Reaction

The Duff reaction is a well-established method for the formylation of phenols. In the case of sterically hindered phenols like 2,6-di-tert-butylphenol, the formylation occurs selectively at the para position. The reaction typically utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-di-tert-butylphenol (0.1 mol) in glacial acetic acid (150 mL).

  • Add hexamethylenetetramine (0.3 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 5-6 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 500 mL of water and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1 hour to hydrolyze the intermediate.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from aqueous ethanol or isopropanol to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a crystalline solid. A typical yield for this reaction is around 65-70%.[1]

Causality of Experimental Choices: The use of a hindered phenol directs the formylation to the para position due to steric hindrance from the ortho tert-butyl groups. Glacial acetic acid serves as both a solvent and a catalyst. The final acidic hydrolysis step is crucial for converting the initially formed Schiff base intermediate to the aldehyde.

Step 2: Conversion of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde to the Nitrile

The conversion of the aldehyde to the nitrile can be efficiently achieved via a two-step, one-pot procedure involving the formation of an aldoxime followed by its dehydration.

Experimental Protocol:

  • To a solution of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (0.1 mol) in a suitable solvent such as toluene (200 mL), add hydroxylamine hydrochloride (0.12 mol).

  • The reaction mixture is stirred under reflux for 4 hours using a Dean-Stark apparatus to remove the water formed during oxime formation.[2]

  • After the formation of the oxime is complete (can be monitored by TLC), a dehydrating agent such as sulfuric acid is carefully added to the reaction mixture.[2]

  • The mixture is then refluxed for an additional 2-3 hours.

  • After cooling, the reaction mixture is washed with water and a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude nitrile can be purified by column chromatography or recrystallization. This two-step, one-pot process can provide the desired nitrile in good yields.

Causality of Experimental Choices: The formation of the oxime is a standard reaction of aldehydes with hydroxylamine. The subsequent dehydration is a common method for synthesizing nitriles from aldoximes. The use of a Dean-Stark trap drives the equilibrium towards the formation of the oxime. Various dehydrating agents can be employed, with strong acids being effective.

Route 2: Halogenation and Subsequent Cyanation (Rosenmund-von Braun Reaction)

This route involves the initial bromination of 2,6-di-tert-butylphenol at the para position, followed by a copper-catalyzed cyanation reaction.

Step 1: Synthesis of 4-Bromo-2,6-di-tert-butylphenol

Experimental Protocol:

  • Dissolve 2,6-di-tert-butylphenol (0.5 mol) in dichloromethane (200 mL) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (0.55 mol) in dichloromethane (20 mL) dropwise over 1 hour.

  • Stir the reaction mixture at 0 °C for 20 minutes after the addition is complete.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol-water mixture to afford 4-bromo-2,6-di-tert-butylphenol as light yellow crystals with a typical yield of around 76%.[3]

Causality of Experimental Choices: The electron-donating hydroxyl group activates the aromatic ring, and the bulky tert-butyl groups direct the electrophilic bromination to the para position. The reaction is performed at a low temperature to control the reactivity of bromine and minimize side reactions.

Step 2: Cyanation of 4-Bromo-2,6-di-tert-butylphenol

This step is a Rosenmund-von Braun reaction, where the aryl bromide is displaced by a cyanide group using copper(I) cyanide.

Experimental Protocol:

  • In a reaction vessel, combine 4-bromo-2,6-di-tert-butylphenol (0.1 mol) and copper(I) cyanide (0.12 mol).

  • Add a high-boiling polar solvent such as DMF or NMP (200 mL).

  • Heat the reaction mixture to 150-160 °C and maintain for 6-8 hours under an inert atmosphere.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality of Experimental Choices: The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides.[5][6] Copper(I) cyanide is the source of the cyanide nucleophile. High temperatures are typically required to overcome the activation energy for the substitution on the unactivated aryl halide.

Route 3: Synthesis via an Amino Precursor (Sandmeyer Reaction)

This pathway involves the introduction of a nitro or nitroso group at the para position of 2,6-di-tert-butylphenol, which is then reduced to an amino group. The resulting 4-amino-2,6-di-tert-butylphenol is then converted to the nitrile via a Sandmeyer reaction.

Step 1: Synthesis of 4-Amino-2,6-di-tert-butylphenol

This transformation can be achieved through a two-step sequence of nitrosation followed by reduction.

Experimental Protocol (Nitrosation):

  • Dissolve 2,6-di-tert-butylphenol in an appropriate solvent.

  • Under controlled temperature conditions, add a nitrosating agent (e.g., sodium nitrite in acidic solution).

  • The resulting 2,6-di-tert-butyl-4-nitrosophenol is then isolated.

Experimental Protocol (Reduction):

  • Dissolve the 2,6-di-tert-butyl-4-nitrosophenol (e.g., 17.6 g) in a solution of 5N sodium hydroxide (60 ml) and water (120 ml).

  • With stirring, add a solution of sodium hydrosulfite (52.2 g) in water (220 ml) over 30 minutes. The temperature will rise during the addition.

  • Continue stirring for an additional 2.5 hours after the addition is complete.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry in a vacuum desiccator to yield 4-amino-2,6-di-tert-butylphenol.[4]

Causality of Experimental Choices: Nitrosation is a common method to introduce a nitrogen-containing functional group at the activated para position of a phenol. The subsequent reduction of the nitroso group to an amine can be achieved using various reducing agents, with sodium hydrosulfite being an effective and common choice.

Step 2: Sandmeyer Cyanation of 4-Amino-2,6-di-tert-butylphenol

The Sandmeyer reaction involves the conversion of the amino group to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.

Experimental Protocol:

  • Suspend 4-amino-2,6-di-tert-butylphenol (0.1 mol) in a mixture of water and a strong acid (e.g., HBr or HCl) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.11 mol) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (0.12 mol) in an aqueous solution of sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.

  • Cool the mixture and extract the product with an organic solvent.

  • Wash the organic extract, dry it, and remove the solvent to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Causality of Experimental Choices: The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[7][8] The low temperature for diazotization is critical to prevent the decomposition of the unstable diazonium salt. Copper(I) cyanide acts as a catalyst to facilitate the radical-nucleophilic aromatic substitution.

Comparative Analysis

FeatureRoute 1: Formylation & ConversionRoute 2: Halogenation & CyanationRoute 3: Amino Precursor & Sandmeyer
Starting Material 2,6-Di-tert-butylphenol2,6-Di-tert-butylphenol2,6-Di-tert-butylphenol
Number of Steps 222 (from the nitroso/nitro compound)
Key Intermediates 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, its oxime4-Bromo-2,6-di-tert-butylphenol4-Amino-2,6-di-tert-butylphenol, its diazonium salt
Reagent Toxicity Moderate (Formaldehyde/HMTA, strong acids)High (Bromine, Copper Cyanide)High (Nitrosating agents, Diazonium salts, Copper Cyanide)
Reaction Conditions Reflux temperatures, acidic conditionsLow to high temperatures, inert atmosphere for cyanationLow temperatures for diazotization, moderate for cyanation
Overall Yield Moderate to GoodModerate to GoodVariable, can be good with optimization
Purification Recrystallization/ChromatographyRecrystallization/ChromatographyExtraction and Recrystallization/Chromatography
Advantages Readily available starting materials, well-established reactions.Good yields for the bromination step.Versatility of the Sandmeyer reaction.
Disadvantages The Duff reaction can have variable yields.Use of highly toxic bromine and copper cyanide. High reaction temperature for cyanation.Generation of unstable and potentially explosive diazonium salts. Use of toxic copper cyanide.

Visualizing the Synthesis Pathways

G

Conclusion and Recommendations

All three synthetic routes offer viable pathways to this compound from 2,6-di-tert-butylphenol. The choice of the optimal route will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations.

  • Route 1 (Formylation & Conversion) is a strong candidate for laboratory-scale synthesis. The reactions are relatively straightforward, and while the Duff reaction yield can be moderate, the starting materials are common. The subsequent conversion of the aldehyde to the nitrile is a high-yielding process.

  • Route 2 (Halogenation & Cyanation) provides a more direct introduction of a group that can be displaced by cyanide. However, it involves the use of elemental bromine and copper cyanide, both of which are highly toxic and require stringent safety precautions. The high temperature of the Rosenmund-von Braun reaction might also be a limiting factor for some substrates.

  • Route 3 (Amino Precursor & Sandmeyer) is a classic and powerful method in aromatic chemistry. However, the generation of diazonium salts introduces a potential hazard, as they can be explosive if isolated or allowed to warm up. This route also requires the use of toxic copper cyanide.

For general laboratory applications where safety and ease of operation are priorities, Route 1 is likely the most practical choice. For larger-scale synthesis where yield is paramount and appropriate safety infrastructure is in place, Route 2 could be more efficient. Route 3 is a valuable alternative, especially if the amino intermediate is available or if other Sandmeyer-type transformations are being explored in parallel.

Ultimately, the selection of a synthesis route should be made after a careful evaluation of the experimental details and a thorough risk assessment. This guide provides the necessary foundational information to make an informed decision.

References

  • Wikipedia (2023). Rosenmund–von Braun reaction. Available at: [Link]

  • YouTube (2025). Sandmeyer reaction - experimental procedure and set up. Available at: [Link]

  • SynArchive (2024). Rosenmund-von Braun Reaction. Available at: [Link]

  • L.S.College, Muzaffarpur (2022). Sandmeyer reaction. Available at: [Link]

  • ResearchGate (2025). (PDF) Dehydration of oxime to nitriles. Available at: [Link]

  • Wikipedia (2024). Sandmeyer reaction. Available at: [Link]

  • PubMed (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Available at: [Link]

  • IRIS-AperTO (2013). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Available at: [Link]

  • Google Patents (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
  • Organic Syntheses (1993). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available at: [Link]

  • Organic Chemistry Portal (2024). Sandmeyer Reaction. Available at: [Link]

  • Organic Chemistry Portal (2024). Rosenmund-von Braun Reaction. Available at: [Link]

  • Organic Letters (2025). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Available at: [Link]

  • Organic Syntheses. o-TOLUNITRILE. Available at: [Link]

  • ChemWhat (2024). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Available at: [Link]

  • Google Patents (1987). A process for producing nitrile compounds.
  • PMC (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • PMC (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. Available at: [Link]

  • ResearchGate (2025). Dehydration of aldoximes to nitriles using trichloroacetonitrile without catalyst | Request PDF. Available at: [Link]

  • Google Patents (2006). CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • ResearchGate (2018). Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). Available at: [Link]

  • Chemistry Stack Exchange (2016). Dehydration of aldoximes. Available at: [Link]

  • Organic Chemistry Portal (2024). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • ResearchGate (2019). Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors | Request PDF. Available at: [Link]

  • ResearchGate (2018). Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure | Request PDF. Available at: [Link]

  • ResearchGate (2025). (PDF) Per-6-amino-beta-cyclodextrin/CuI catalysed cyanation of aryl halides with K-4[Fe(CN)(6)]. Available at: [Link]

  • Chemistry LibreTexts (2020). 14.4: Dehydration Reactions of Alcohols. Available at: [Link]

  • Chemistry Steps (2024). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Available at: [Link]

  • Chemguide (2023). dehydration of alcohols. Available at: [Link]

Sources

A Comparative Guide to the Stability of 3,5-Di-tert-butyl-4-hydroxybenzonitrile as a Pharmaceutical Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the stability and shelf-life of active pharmaceutical ingredients (APIs) and formulated drug products is paramount. Degradation, often initiated by oxidative stress, can compromise the safety, efficacy, and quality of therapeutics. The inclusion of stabilizers, particularly antioxidants, is a critical strategy to mitigate these risks. This guide provides an in-depth comparative analysis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile, a potent phenolic antioxidant, benchmarking its performance against other commonly used stabilizers. We will delve into the mechanistic underpinnings of its stabilizing action, present robust experimental protocols for comparative evaluation, and provide quantitative data to guide formulation scientists and researchers in making informed decisions.

The Role of Sterically Hindered Phenols in Stabilization

Phenolic compounds are a cornerstone of antioxidant stabilization in pharmaceuticals, foods, and polymers.[1] Their efficacy stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize damaging free radicals, thereby terminating the oxidative chain reactions that lead to degradation.[2][3] The resulting phenoxy radical is resonance-stabilized, which reduces its reactivity.

A key structural feature that enhances the performance of phenolic antioxidants is steric hindrance. Bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group, serve two primary functions:

  • They enhance the molecule's lipophilicity, improving its solubility and distribution in lipid-rich or non-polar environments common in formulations.[4]

  • They sterically shield the phenoxy radical, preventing it from participating in further undesirable reactions and increasing its stability, which prolongs the antioxidant activity.[2][5]

This compound (DTBHN) is a member of this class, distinguished by a nitrile (-C≡N) group at the para position. This guide will compare its performance primarily against Butylated Hydroxytoluene (BHT), a widely used and structurally analogous stabilizer that features a methyl group in the para position.

Mechanism of Action: A Comparative Overview

The fundamental antioxidant mechanism for sterically hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical (R•), quenching the radical and forming a stable phenoxy radical.

Caption: General mechanism of a phenolic antioxidant.

The primary structural difference between DTBHN and BHT lies in the para-substituent. The electron-withdrawing nitrile group in DTBHN modifies the electronic properties of the phenol ring compared to the electron-donating methyl group in BHT.[2] This distinction can influence the hydrogen-donating capacity, polarity, and potential for secondary interactions with the API or excipients.[2]

Physicochemical and Performance Benchmarking

A direct comparison of the key properties of DTBHN and its alternatives is essential for selecting the appropriate stabilizer for a given application.

PropertyThis compound (DTBHN) Butylated Hydroxytoluene (BHT) Justification & Impact
CAS Number 1988-88-1[5][6][7]128-37-0[2]Unique identifier for substance registration and tracking.
Molecular Formula C₁₅H₂₁NO[2][5]C₁₅H₂₄O[2]The presence of nitrogen in DTBHN is a key differentiator.
Molecular Weight 231.33 g/mol [2]220.35 g/mol Affects molar concentration calculations in formulations.
Melting Point 144 °C[2]~70 °CHigher melting point suggests greater thermal stability for DTBHN, which is advantageous for processes like melt extrusion.
Polarity Higher due to the nitrile group.[2]Lower due to the methyl group.[2]Influences solubility in different excipients and potential for interactions. DTBHN may be preferred in slightly more polar systems.
Key Structural Feature Cyano (-C≡N) group at para position.Methyl (-CH₃) group at para position.The nitrile group can alter reactivity and potential for biological target interactions.[2]

Experimental Protocols for Stability Assessment

To objectively benchmark stabilizer performance, standardized, reproducible assays are required. The following protocols provide a framework for a comprehensive comparative analysis.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used, rapid, and simple method to determine the radical scavenging capacity of antioxidants.[4] It relies on the color change of the stable DPPH radical (purple) upon reduction by an antioxidant to a non-radical form (yellow).

Principle: The antioxidant donates a hydrogen atom to the DPPH radical, causing the absorbance at ~517 nm to decrease. The extent of this decrease is proportional to the antioxidant's efficacy.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

    • Prepare 1 mg/mL stock solutions of DTBHN, BHT, and other test compounds in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the stabilizer solutions (prepared by serial dilution).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the stabilizer concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Protocol 2: Forced Degradation (Accelerated Stability) Study

This protocol is essential for predicting long-term stability and identifying potential degradation products under stress conditions, mimicking those encountered during storage and handling.[8]

Principle: Samples of an API or formulation containing a stabilizer are subjected to harsh conditions (heat, light, humidity, oxidation). The amount of intact compound remaining over time is quantified using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Experimental Workflow:

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions or solid mixtures of the API with equimolar concentrations of DTBHN, BHT, and a no-stabilizer control.

  • Stress Conditions: [8]

    • Oxidative: Add 3% hydrogen peroxide to the solutions and store at room temperature.

    • Thermal: Place samples in an oven at a controlled elevated temperature (e.g., 70°C).

    • Photolytic: Expose samples to a controlled light source (e.g., UV lamp).

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 6, 12, 24, 48 hours).

  • HPLC Analysis:

    • Method: A reverse-phase HPLC method is suitable for these lipophilic compounds.

      • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

      • Detection: UV at ~280 nm.

    • Inject samples and quantify the peak area of the parent compound.

  • Data Analysis:

    • Compare the percentage of the parent compound remaining in the stabilized samples versus the control. The stabilizer that results in the least degradation of the parent compound is considered the most effective under that specific stress condition.

Comparative Performance Summary

While specific experimental outcomes will vary based on the API and formulation matrix, literature and physicochemical properties allow for a general performance comparison.

Performance MetricThis compound (DTBHN) Butylated Hydroxytoluene (BHT) Discussion
Radical Scavenging High activity expected, comparable or potentially superior to BHT in some systems. Derivatives of BHT with nitrile groups have shown superior DPPH scavenging activity.[2]Well-established as an effective radical scavenger.[4]The nitrile group may enhance interactions and scavenging efficiency. Direct comparative testing via DPPH or ABTS assays is recommended.
Thermal Stability Excellent. The high melting point (144°C) indicates strong resistance to thermal degradation.[2]Moderate. The lower melting point (~70°C) makes it less suitable for high-temperature processing.DTBHN is a superior choice for applications involving thermal stress, such as hot-melt extrusion or terminal sterilization.
Metabolic Stability The tert-butyl groups are known sites of metabolic oxidation by Cytochrome P450 enzymes.[9]Similar to DTBHN, the tert-butyl and methyl groups are susceptible to metabolism.[9]For systemically available drugs, the metabolic stability of the stabilizer itself can be a concern. This is less critical for topical or non-systemic formulations.
Physical Stability Solid at room temperature, crystalline.[5]Waxy solid at room temperature.The physical form can impact handling and incorporation into different dosage forms.

Conclusion and Recommendations

This compound emerges as a highly effective and robust stabilizer, particularly for applications demanding high thermal stability. Its performance as a radical scavenger is mechanistically sound and expected to be comparable or superior to traditional antioxidants like BHT.

Key advantages of this compound include:

  • Superior Thermal Stability: Its high melting point makes it an excellent candidate for manufacturing processes involving heat.

  • Potent Antioxidant Activity: The sterically hindered phenolic structure provides efficient radical scavenging.

  • Modified Polarity: The nitrile group offers a different polarity profile than BHT, potentially improving compatibility and efficacy in a broader range of formulations.

For researchers and drug development professionals, the choice of stabilizer should be guided by empirical data. The protocols outlined in this guide provide a clear path for a head-to-head comparison of DTBHN against other alternatives within the specific context of your formulation. Such a data-driven approach is crucial for developing safe, stable, and effective pharmaceutical products.

References

  • This compound | 1988-88-1 | Benchchem. (URL: )
  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC - NIH. (URL: [Link])

  • Stability issues of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid in long-term storage - Benchchem. (URL: )
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. (URL: [Link])

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (URL: [Link])

  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - MDPI. (URL: [Link])

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC - PubMed Central. (URL: [Link])

  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - NIH. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3,5-Di-tert-butyl-4-hydroxybenzonitrile Using Comparative Genomics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The validation of a compound's mechanism of action (MoA) is a cornerstone of drug discovery and development. 3,5-Di-tert-butyl-4-hydroxybenzonitrile (DBHBN), a phenolic nitrile, has demonstrated diverse biological activities, including antioxidant and anti-inflammatory effects[1]. Literature on related compounds suggests two primary putative MoAs: uncoupling of oxidative phosphorylation and inhibition of photosystem II[2][3][4][5]. This guide provides a comprehensive, in-depth framework for definitively validating the MoA of DBHBN using a powerful, unbiased, phenotype-first approach: comparative genomics. We will detail the experimental rationale, provide step-by-step protocols, and compare this methodology against alternatives, offering researchers a robust strategy to elucidate the precise molecular targets of novel compounds.

The Mechanistic Puzzle of this compound (DBHBN)

DBHBN is a synthetic organic compound (C₁₅H₂₁NO) characterized by a benzonitrile core with two sterically hindering tert-butyl groups and a hydroxyl group[1][6]. Its biological activity is rooted in this structure, leading to two well-supported, yet distinct, hypotheses for its primary mechanism of action.

  • Hypothesis A: Uncoupler of Oxidative Phosphorylation. The structurally similar compound 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile (SF 6847) is one of the most potent known uncouplers of oxidative phosphorylation[4][5][7][8]. These small molecules act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force required for ATP synthesis[5][7]. This leads to an inhibition of ATP production without halting the electron transport chain[5][7]. Key characteristics for uncouplers include a dissociable acidic group and a bulky hydrophobic body, both present in DBHBN[5].

  • Hypothesis B: Photosystem II (PSII) Inhibitor. DBHBN belongs to the nitrile chemical family, which includes several commercial herbicides[9][10]. These herbicides function by inhibiting photosynthesis, specifically by binding to the D1 protein of the Photosystem II complex within the chloroplast thylakoid membranes[2][11]. This binding event blocks electron transport, halting CO₂ fixation and the production of energy required for plant growth[2][11].

Validating which of these—or perhaps another, unknown—mechanism is dominant requires a method that does not rely on a priori assumptions about the molecular target.

The Rationale for Comparative Genomics in MoA Validation

Traditional MoA validation often employs target-based approaches, such as screening a compound against a panel of known enzymes or receptors. This "reverse chemical genetics" approach is inherently biased towards known targets and can miss novel mechanisms entirely[12].

Comparative genomics, a cornerstone of "forward chemical genetics," offers a superior, unbiased strategy. The core principle is simple: by exposing a population of microorganisms to a selective pressure (in this case, DBHBN), we can isolate resistant mutants. The genetic differences between these resistant mutants and the susceptible wild-type parent will pinpoint the genes and pathways that the compound perturbs[13].

Advantages over Alternative Methods:

MethodDescriptionLimitations
Affinity Chromatography Immobilizes the compound to pull down binding proteins from a cell lysate.May identify proteins that bind but are not functionally relevant; can miss targets with low affinity or transient interactions.
Transcriptional Profiling Measures changes in gene expression (RNA-seq) upon compound treatment.Reveals downstream effects and cellular stress responses, which can obscure the primary mechanism.
Comparative Genomics Identifies causal mutations that confer resistance, directly implicating the target or its pathway.Requires a genetically tractable model system and can be more time-intensive than initial screens.

Senior Application Scientist's Note: The power of comparative genomics lies in its causality. A mutation that confers resistance is a direct functional validation of that gene's role in the drug's MoA. This is a significantly stronger piece of evidence than simply observing a binding interaction or a change in gene expression.

Experimental Design & Workflow: A Self-Validating System

This section details a complete, self-validating workflow for using comparative genomics to identify the MoA of DBHBN. We will proceed with the hypothesis that DBHBN acts as an uncoupler, using a model bacterium like Bacillus subtilis. The same workflow can be adapted for a photosynthetic microorganism if the PSII hypothesis is being tested.

G cluster_0 Phase 1: Resistance Generation & Validation cluster_1 Phase 2: Genomic Analysis cluster_2 Phase 3: Target Validation & MoA Confirmation A 1. Model System Selection (e.g., Bacillus subtilis) B 2. Directed Evolution (Serial Passaging with DBHBN) A->B C 3. Isolate & Confirm Resistance (MIC Determination) B->C D 4. Whole-Genome Sequencing (Wild-Type & Resistant Mutants) C->D E 5. Bioinformatic Pipeline (Variant Calling: SNPs/Indels) D->E F 6. Candidate Gene Identification E->F G 7. Functional Annotation (Link gene to pathway) F->G H 8. Genetic Reconstruction (Re-introduce mutation into WT) G->H I 9. MoA Validation H->I

Caption: End-to-end workflow for MoA validation via comparative genomics.
Protocol 1: Generation and Validation of DBHBN-Resistant Mutants
  • Prepare Inoculum: Culture wild-type (WT) B. subtilis in a suitable liquid medium (e.g., LB Broth) to mid-log phase.

  • Determine Initial MIC: Using a 96-well plate, perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of DBHBN for the WT strain. The MIC is the lowest concentration that prevents visible growth.

  • Initiate Serial Passaging: In a new 96-well plate, inoculate WT cells into a gradient of DBHBN concentrations, starting from 0.25x MIC up to 2x MIC.

  • Incubate and Passage: Incubate the plate at 37°C until growth is observed. Identify the well with the highest concentration of DBHBN that permits growth. Use a sample from this well to inoculate a new plate with a freshly prepared, higher concentration gradient of DBHBN.

  • Repeat: Continue this process for 20-30 passages. This directed evolution selects for stable, genetically encoded resistance.

  • Isolate Resistant Clones: Plate the final high-concentration culture onto agar plates. Isolate single colonies.

  • Confirm Resistance Phenotype: For each isolated clone, re-measure the MIC of DBHBN. Select clones that exhibit a significant (e.g., >4-fold) increase in MIC compared to the WT parent for sequencing. Archive glycerol stocks of WT and confirmed resistant mutants at -80°C.

Senior Application Scientist's Note: This protocol is designed to be self-validating. The gradual increase in drug concentration ensures that we select for specific, high-fitness mutations rather than general stress-response adaptations that may not be directly related to the drug's primary target.

Protocol 2: Whole-Genome Sequencing and Bioinformatic Analysis
  • Genomic DNA Extraction: Grow overnight cultures of the WT parent and at least three independent resistant mutants. Extract high-quality genomic DNA using a standard bacterial gDNA extraction kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing on a platform like Illumina, aiming for >50x genome coverage to ensure high-confidence variant calling.

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases if necessary.

  • Genome Assembly (Optional but Recommended): While mapping to a reference is possible, a de novo assembly of your WT strain can provide a more accurate baseline[14].

  • Variant Calling: Align the sequencing reads from each resistant mutant against the WT reference genome (or assembly) using an aligner like BWA. Use a variant caller like GATK or SAMtools to identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels)[15][16].

  • Filter and Annotate Variants: Filter out low-quality calls. Annotate the remaining variants to determine which genes are affected and the nature of the amino acid changes (e.g., missense, nonsense, frameshift). The RAST server is an excellent tool for bacterial genome annotation[17].

Interpreting Genomic Data to Validate MoA

The bioinformatic pipeline will yield a list of mutations for each resistant isolate. The key to MoA validation is to identify the causal mutation(s).

  • Look for Consistency: True resistance-conferring mutations will often appear in the same gene or pathway across independently evolved lineages. Mutations that appear in only one isolate may be random passenger mutations.

  • Analyze the Function: Investigate the function of the mutated genes. If our hypothesis is correct, we expect to find mutations in genes related to the mitochondrial respiratory chain or ATP synthesis.

cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_atp ATP Synthesis C1 Complex I C3 Complex III C1->C3 Protons_Out H+ (Intermembrane Space) C1->Protons_Out Proton Pumping C2 Complex II C2->C3 C4 Complex IV C3->C4 C3->Protons_Out Proton Pumping C4->Protons_Out Proton Pumping ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Protons_In H+ (Matrix) ATP_Synthase->Protons_In ADP ADP + Pi ADP->ATP_Synthase Protons_Out->ATP_Synthase Proton Motive Force DBHBN DBHBN (Uncoupler) Protons_Out->DBHBN DBHBN->Protons_In Dissipates Gradient

Caption: The role of an uncoupler in the oxidative phosphorylation pathway.
Hypothetical Data Summary

Below is a table summarizing potential results that would strongly support DBHBN's MoA as an uncoupler.

Isolate IDDBHBN MIC (µg/mL)Gene MutatedMutationPredicted Effect
Wild-Type 2---
DBHBN-R1 32atpCG124SAlters epsilon subunit of F₁F₀-ATP synthase
DBHBN-R2 24atpAA345VAlters alpha subunit of F₁F₀-ATP synthase
DBHBN-R3 32atpCG124SAlters epsilon subunit of F₁F₀-ATP synthase

Senior Application Scientist's Note: The identification of convergent evolution—the same gene or functionally related genes being mutated in independent lineages—is the gold standard for confirming a target. Here, mutations in different subunits of ATP synthase strongly implicate the disruption of the proton motive force as the mechanism of action.

Protocol 3: Definitive Target Validation

The final and most rigorous step is to prove the identified mutation is sufficient to confer resistance.

  • Genetic Reconstruction: Using a technique like homologous recombination or CRISPR-Cas9, re-introduce the candidate mutation (e.g., atpC G124S) into the original, susceptible WT background.

  • Phenotypic Confirmation: Measure the DBHBN MIC of the newly engineered strain.

  • Validation: If the engineered strain exhibits increased resistance to DBHBN, comparable to the evolved mutant, the MoA is considered validated. This closes the loop and provides irrefutable evidence.

Comparative Analysis with Alternative Compounds

To place our findings in context, we compare DBHBN with well-characterized compounds representing the two hypothesized MoAs.

FeatureDBHBN (Hypothetical) CCCP (Classic Uncoupler) Diuron (PSII Inhibitor)
Primary MoA Uncoupler of Oxidative PhosphorylationUncoupler of Oxidative PhosphorylationPhotosystem II Inhibitor[10]
Molecular Target Dissipates proton gradient across the membraneDissipates proton gradient across the membraneD1 protein of Photosystem II[2][11]
Model System for Validation Bacteria, Yeast, Mammalian CellsBacteria, Yeast, Mammalian CellsPhotosynthetic bacteria, Algae, Plants
Expected Resistance Genes ATP synthase subunits, respiratory chain componentsATP synthase subunits, efflux pumpspsbA gene (encodes D1 protein)
Cross-Resistance Expected with CCCP; Not with DiuronExpected with DBHBN; Not with DiuronNot expected with DBHBN or CCCP

Senior Application Scientist's Note: The cross-resistance experiment is a powerful and cost-effective validation step. If your DBHBN-resistant mutants are also resistant to the classic uncoupler CCCP, but remain susceptible to the PSII inhibitor Diuron, you have generated strong pharmacological evidence that supports your genomic findings.

A Test Compound B DBHBN C CCCP D Diuron E Mechanism: Uncoupler B->E C->E F Mechanism: PSII Inhibitor D->F

Caption: Logical grouping of compounds by their mechanism of action.

Conclusion

Validating a compound's mechanism of action has moved beyond biased, target-first approaches. Comparative genomics provides an elegant, robust, and definitive method to uncover MoA by leveraging the power of evolution in a controlled laboratory setting. The workflow described here—combining directed evolution, whole-genome sequencing, and genetic reconstruction—constitutes a self-validating system that delivers a high degree of confidence in the final result. By applying this methodology, researchers can move beyond speculation and definitively establish that this compound functions as an uncoupler of oxidative phosphorylation, paving the way for its further development and application.

References

  • Benchchem. (n.d.). This compound | 1988-88-1.
  • UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms.
  • passel. (n.d.). Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis.
  • Purdue University. (n.d.). Lecture: Inhibition of Photosynthesis Inhibition at Photosystem II.
  • University of Minnesota Extension. (n.d.). Photosynthesis inhibitor herbicides.
  • Terada, H., et al. (n.d.). Some biochemical and physiochemical properties of the potent uncoupler SF 6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile). PubMed.
  • Petrou, G., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. National Institutes of Health.
  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. National Institutes of Health.
  • Orlek, A., et al. (2021). Step-by-Step Bacterial Genome Comparison. Springer Nature Experiments.
  • Papillon-Cavanagh, S., et al. (2013). Comparison and validation of genomic predictors for anticancer drug sensitivity. National Institutes of Health.
  • Papillon-Cavanagh, S., et al. (2013). Comparison and validation of genomic predictors for anticancer drug sensitivity. ResearchGate.
  • CUTM Courseware. (n.d.). Uncouplers of Oxidative Phosphorylation.
  • Denisov, S. S., et al. (2023). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. National Institutes of Health.
  • Wren, B. W. (2004). Comparative Genomics. Springer Nature Experiments.
  • Kumar, A., et al. (2022). Comparative Genomics Based Putative Drug Targets Identification, Homology Modeling, Virtual Screening and Molecular Docking Stud. Bentham Science.
  • Muraoka, S., & Terada, H. (1972). 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile; a new powerful uncoupler of respiratory-chain phosphorylation. PubMed.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 1988-88-1.
  • Orlek, A., et al. (2021). Comparative Genomics. IQ-USP.
  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health.
  • Bio-IT Community. (n.d.). Comparative Bacterial Genome Analysis Using Next-Generation Sequence Data.
  • Sigma-Aldrich. (n.d.). 3,5-DITERT-BUTYL-4-HYDROXYBENZONITRILE AldrichCPR.
  • Fisher Scientific. (n.d.). 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific.
  • Edwards, R., & Rohwer, F. (2013). Beginner's guide to comparative bacterial genome analysis using next-generation sequence data. PubMed Central.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 1988-88-1.
  • Wang, L., et al. (2008). Pharmacogenomics: candidate gene identification, functional validation and mechanisms. Oxford Academic.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3,5-Di-tert-butyl-4-hydroxybenzonitrile Against a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Research

In the landscape of drug discovery and development, the molecular integrity of a compound is paramount. 3,5-Di-tert-butyl-4-hydroxybenzonitrile, a sterically hindered phenolic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents and industrial antioxidants.[1][2] Its efficacy and, more critically, its safety profile are directly contingent upon its purity. Uncharacterized impurities can introduce significant variability in biological assays, lead to unforeseen toxicity, and jeopardize regulatory submissions.[3]

This guide provides an in-depth, objective comparison of a newly synthesized batch of this compound with a certified reference standard (CRS). The use of a CRS is non-negotiable in rigorous scientific validation; it serves as the "gold standard" against which all analytical measurements are benchmarked, ensuring accuracy, precision, and traceability.[4][5] We will detail the orthogonal analytical methods employed, explain the rationale behind the experimental parameters, and present the comparative data, thereby creating a self-validating system for purity assessment.[5]

Overall Purity Assessment Workflow

A multi-faceted analytical approach is essential for a comprehensive purity determination. No single technique can definitively establish purity; instead, a combination of chromatographic, spectroscopic, and physical property measurements provides orthogonal data, leading to a highly confident assessment. The following diagram illustrates the logical workflow for this comparative analysis.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-Di-tert-butyl-4-hydroxybenzonitrile (CAS 1988-88-1), a compound valued for its antioxidant properties but requiring meticulous handling due to its inherent hazards.[1][2]

The procedures outlined below are synthesized from authoritative safety data sheets and established best practices in chemical waste management. They are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Immediate Safety Precautions

Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the risks. This compound is classified as a hazardous substance.[3][4] Its primary routes of exposure and associated health effects necessitate stringent protective measures.

Mechanism of Hazard: The toxicity profile of this compound is multifaceted. As a nitrile-containing aromatic compound, it presents several hazards. It is harmful if swallowed, inhaled, or absorbed through the skin.[5] It is a known skin and serious eye irritant and may cause respiratory irritation.[5] Furthermore, like many benzonitrile derivatives, it is considered harmful to aquatic life, mandating that it be prevented from entering drains or waterways. The general toxicology of nitriles is a concern, as they can potentially release highly toxic hydrogen cyanide upon combustion or under acidic conditions.

Personal Protective Equipment (PPE) Summary: A proactive approach to safety is non-negotiable. The following table summarizes the minimum required PPE when handling this compound, including for waste segregation and disposal procedures.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, as the substance is harmful and causes skin irritation.[3]
Eye/Face Protection Chemical safety goggles or a face shield.To protect against dust particles and splashes, preventing serious eye irritation.[3][5]
Skin and Body Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area or chemical fume hood.To prevent inhalation of dust, which is harmful and may cause respiratory irritation.[5][6]

Waste Segregation and Storage: The Foundation of Safe Disposal

Proper disposal begins the moment a material is designated as waste. The guiding principle is to prevent unintentional reactions and ensure the waste stream is correctly identified for the disposal facility.

Step 1: Designate a Hazardous Waste Container

  • Select a chemically compatible container, typically an amber glass bottle or a clearly marked polyethylene container, to prevent degradation from light or reaction with the container material.[5]

  • The container must be in good condition with a secure, leak-proof screw cap.

Step 2: Label the Waste Container

  • Proper labeling is a critical compliance and safety step. The label must be affixed to the container before any waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant").[7]

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Segregate the Waste

  • Solid Waste: Collect unadulterated solid this compound waste in its designated container.

  • Contaminated Materials: Items such as gloves, weighing papers, and disposable pipette tips that are contaminated with the chemical must also be disposed of as hazardous waste.[7] These should be collected in a separate, clearly labeled, sealed plastic bag or container.[7]

  • Solutions: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The container label must list all chemical components and their approximate percentages.

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents.[3][4] Never mix waste containing this chemical with waste containing strong oxidizers to avoid potentially violent reactions.

Step 4: Store the Waste Container

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills or breakage.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain any potential leaks.

Disposal Procedures: From Lab Bench to Final Disposition

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. The role of the researcher is to prepare the waste correctly for pickup.

Protocol for Disposing of Solid Waste and Contaminated Materials:

  • Final Check: Ensure all waste containers are securely sealed and properly labeled.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup. Follow their specific procedures for documentation and transportation from the lab to the central accumulation area.

  • Documentation: Complete any required waste manifest forms provided by your EHS office. This is a legal requirement to track the waste from "cradle to grave."[8]

Rationale for Professional Disposal: Chemical waste generators are legally required to ensure the complete and accurate classification and disposal of hazardous materials.[4][9] this compound, due to its toxicity and organic nature, is typically disposed of via high-temperature incineration at a licensed facility. This method ensures the complete destruction of the molecule, preventing its release into the environment. Pouring this chemical down the drain is a violation of regulations and can harm aquatic ecosystems and interfere with wastewater treatment processes.[10]

Emergency Procedures: Managing Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a spill kit with absorbent materials. Do not use combustible materials like paper towels to clean up spills involving oxidizers.

  • Cleanup: For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container. Avoid generating dust.[4] Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash off with plenty of soap and water.[3][5] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G start Waste Generated waste_type Identify Waste Type start->waste_type solid_chem Unused/Expired Solid Chemical waste_type->solid_chem Solid Chemical contaminated_solid Contaminated Labware (gloves, tips, etc.) waste_type->contaminated_solid Contaminated Solid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container (Solid Waste) solid_chem->collect_solid collect_contaminated Collect in Labeled Sealed Bag/Container (Contaminated Debris) contaminated_solid->collect_contaminated rinse_container Triple-Rinse Container with Appropriate Solvent empty_container->rinse_container store Store Securely in Satellite Accumulation Area collect_solid->store collect_contaminated->store collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container per Institutional Policy rinse_container->dispose_rinsed_container collect_rinsate->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Waste Disposal Workflow for this compound.

References

  • 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific™ . Fisher Scientific. [Link]

  • Worried about chemical waste disposal in cyanotypes . Reddit. [Link]

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde PubChem CID 73219 . PubChem. [Link]

  • Household Hazardous Waste (HHW) . U.S. Environmental Protection Agency. [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance . Boston University Environmental Health and Safety. [Link]

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid PubChem CID 15007 . PubChem. [Link]

  • Safety Data Sheet for 3,5-Di-tert-butyl-4-hydroxybenzoic acid . HPC Standards. [Link]

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0 . ChemWhat. [Link]

  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde . NIST WebBook. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal . U.S. Environmental Protection Agency. [Link]

  • Disposal Guidance . U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Safe Handling and Disposal of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The compound this compound is a valuable reagent in synthetic chemistry; however, its handling requires a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a detailed operational and disposal plan, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Profile: Understanding the Risks

Before any laboratory work commences, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is classified as a hazardous substance with the following primary risks:

  • Acute Toxicity: The compound is harmful if swallowed, and may be harmful in contact with skin.[1][2][3]

  • Irritation: It is known to cause significant skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4][5][6]

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Our safety protocols are therefore designed to create a comprehensive barrier against these pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following equipment is required for all personnel handling this compound, with the rationale for each component clearly defined.

PPE ComponentSpecificationRationale
Hand Protection Nitrile GlovesNitrile provides excellent resistance to a wide range of chemicals, including the functional groups present in this compound.[7][8][9] Double-gloving is recommended for weighing and transfer operations to prevent contamination of the inner glove.
Eye & Face Protection Chemical Safety Goggles or Full-Face ShieldProtects against accidental splashes and airborne dust particles. A full-face shield is mandatory when handling larger quantities or when there is a heightened risk of splashing.[2][6][10]
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Particulate Filter (P95 or higher)Essential for any procedure that may generate dust, such as weighing or transfers. This prevents the inhalation of fine particles that can cause respiratory irritation.[4][5][11][12][13]
Protective Clothing Chemical-resistant Lab CoatWorn over personal clothing, this prevents contamination of skin and clothing from spills or dust.[1][2][4][6]

Operational Workflow: A Step-by-Step Protocol

A structured workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram outlines the critical phases of handling this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_area Designate & Prepare Ventilated Work Area prep_sds->prep_area prep_ppe Don All Required PPE prep_area->prep_ppe handle_weigh Weigh Compound in Ventilated Enclosure prep_ppe->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Procedure Within Fume Hood handle_transfer->handle_reaction post_decon Decontaminate All Surfaces & Glassware handle_reaction->post_decon Procedure Complete post_waste Segregate & Dispose of Waste post_decon->post_waste post_doff Doff PPE in Correct Order post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: A three-phase workflow for handling this compound.

Detailed Procedural Steps:
  • Preparation:

    • Area Preparation: All handling of the solid compound must take place in a chemical fume hood or a ventilated balance enclosure to control dust.[4][6][10]

    • PPE: Don all PPE as specified in the table above before entering the designated handling area.

  • Handling:

    • Weighing: Use anti-static weigh paper or a glass container to prevent dispersal of the fine powder. Perform this task slowly and deliberately to minimize dust generation.

    • Transfer: When adding the compound to a solvent or reaction vessel, do so carefully. If possible, use a powder funnel to guide the solid and prevent spillage.

    • In Solution: Once the compound is in solution, the risk of inhalation is significantly reduced. However, all subsequent steps should still be performed in a fume hood to contain any potential vapors.

  • Post-Handling:

    • Decontamination: Wipe down all surfaces, including the balance and the exterior of the waste containers, with an appropriate solvent (such as 70% ethanol) to remove any residual powder.

    • PPE Doffing: Remove PPE in the correct order (gloves first, then lab coat, then eye/face protection) to avoid cross-contamination.

    • Hygiene: Wash hands thoroughly with soap and water after all work is complete.[2][4][6]

Waste Management and Disposal Plan

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance. All materials contaminated with this compound must be treated as hazardous waste.[4]

cluster_waste_gen Waste Generation cluster_waste_contain Containment solid_waste Solid Waste (Gloves, Weigh Paper, Contaminated PPE) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Reaction Quench, Solvents) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_vendor Licensed Hazardous Waste Disposal Service solid_container->disposal_vendor liquid_container->disposal_vendor

Caption: Waste segregation and disposal pathway for contaminated materials.

Disposal Procedure:
  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh papers, contaminated paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous solid waste container.

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and rinsing solvents, must be collected in a sealed and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste contractor, in accordance with all local and federal regulations.

By adhering to this comprehensive guide, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • U.S. Chemical Safety Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • Pro-Val. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved from [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Unigloves. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1987, September). NIOSH Guide to Industrial Respiratory Protection. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific™. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Di-tert-butyl-4-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Di-tert-butyl-4-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.